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  • Product: (R)-5-methylchroman-4-amine
  • CAS: 1213506-92-3

Core Science & Biosynthesis

Foundational

(R)-5-methylchroman-4-amine: A Comprehensive Technical Guide on its Chemical Properties, Stereocontrolled Synthesis, and Potential Pharmacological Significance

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals This document serves as a detailed technical guide on (R)-5-methylchroman-4-amine, a chiral heterocyclic compound with significa...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This document serves as a detailed technical guide on (R)-5-methylchroman-4-amine, a chiral heterocyclic compound with significant potential in medicinal chemistry. As the precise biological activities of individual enantiomers can vary dramatically, from desired therapeutic effects to adverse reactions, a thorough understanding of the specific stereoisomer is paramount for modern drug development. This guide provides an in-depth analysis of the molecule's chemical properties, outlines robust methodologies for its stereoselective synthesis and characterization, and explores its potential pharmacological relevance based on the well-established bioactivity of the chroman scaffold.

Core Molecular Profile: Physicochemical and Stereochemical Attributes

(R)-5-methylchroman-4-amine belongs to the class of substituted chromanamines. The core structure consists of a dihydropyran ring fused to a benzene ring, with a methyl group at the C5 position and an amine group at the C4 position. The "(R)" designation specifies the absolute stereochemistry at the C4 chiral center, which is a critical determinant of its interaction with biological targets.

Stereochemical Considerations: The tetrahedral carbon at position 4 (C4) is a stereogenic center because it is bonded to four different groups: (1) the amine group, (2) a hydrogen atom, (3) the C3 methylene group of the pyran ring, and (4) the aromatic ring junction at C4a.[1][2] This chirality means the molecule exists as a pair of non-superimposable mirror images, or enantiomers: (R)-5-methylchroman-4-amine and (S)-5-methylchroman-4-amine.[3] The distinct spatial arrangement of these enantiomers dictates their binding affinity and efficacy at chiral biological receptors and enzymes.

Table 1: Predicted Physicochemical Properties Quantitative experimental data for this specific enantiomer is not widely published. The following properties are predicted based on its chemical structure and data from similar compounds.

PropertyPredicted ValueReference
IUPAC Name (4R)-5-methyl-3,4-dihydro-2H-chromen-4-amineN/A
CAS Number 1213506-92-3[4]
Molecular Formula C₁₀H₁₃NO[4]
Molecular Weight 163.22 g/mol [4]
Boiling Point 262.6 ± 40.0 °C[4]
Density 1.079 ± 0.06 g/cm³[4]
pKa (Amine) 8.98 ± 0.20[4]
XLogP3-AA 0.6 (Isomer: (4S)-5-methylisochroman-4-amine)[5]

Synthesis and Chiral Control: Accessing the Enantiopure Compound

The acquisition of enantiomerically pure (R)-5-methylchroman-4-amine is the most critical step for its evaluation. Two primary strategies are employed: the stereoselective synthesis of the target enantiomer or the resolution of a racemic mixture.

Strategy 1: Asymmetric Synthesis via Ketone Reduction

A robust method for establishing the C4 stereocenter is the asymmetric reduction of the prochiral precursor, 5-methylchroman-4-one.[6] This approach utilizes a chiral catalyst to stereoselectively deliver a hydride to one face of the carbonyl group.

Experimental Protocol: Asymmetric Transfer Hydrogenation

  • Inert Atmosphere: Assemble a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, condenser, and nitrogen inlet.

  • Reagent Preparation: Dissolve 5-methylchroman-4-one (1.0 eq) in anhydrous isopropanol (0.1 M).

  • Catalyst Addition: To the solution, add a catalytic amount of a chiral ruthenium complex, such as (R,R)-Ts-DPEN-Ru-cymene (0.01 eq), and formic acid/triethylamine azeotrope (5:2 mixture, 2.0 eq) as the hydrogen source.

  • Reaction: Heat the mixture to a controlled temperature (e.g., 40-60 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NaHCO₃. Extract the aqueous layer with ethyl acetate (3x).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting (R)-5-methylchroman-4-ol by flash column chromatography.

  • Conversion to Amine: Convert the purified alcohol to the target amine via a standard two-step process: (a) Mesylation or tosylation of the alcohol followed by (b) displacement with sodium azide and subsequent reduction (e.g., with H₂, Pd/C or LiAlH₄).

Causality Behind Experimental Choices:

  • Chiral Catalyst: The specific chirality of the diamine ligand ((R,R)-Ts-DPEN) in the ruthenium complex creates a chiral pocket that forces the hydrogen transfer to occur preferentially on one face of the ketone, resulting in the (R)-alcohol with high enantiomeric excess.

  • Hydrogen Source: The formic acid/triethylamine mixture provides a convenient and effective source of hydride for the transfer hydrogenation, avoiding the need for high-pressure hydrogen gas.

  • Two-Step Amination: The alcohol-to-amine conversion via an azide intermediate is a reliable and high-yielding sequence that proceeds with inversion of stereochemistry at the chiral center. If starting from the (R)-alcohol, this route would yield the (S)-amine. Therefore, to obtain the (R)-amine, one would start with the (S)-alcohol or use a method that proceeds with retention of configuration, such as a Mitsunobu reaction with a nitrogen nucleophile.

Strategy 2: Chiral Resolution of the Racemate

An alternative and often pragmatic approach is the separation of a synthesized racemic mixture of 5-methylchroman-4-amine. This is achieved by forming diastereomeric salts with a chiral resolving agent.[7]

Experimental Protocol: Diastereomeric Salt Crystallization

  • Racemate Synthesis: Prepare racemic 5-methylchroman-4-amine via reductive amination of 5-methylchroman-4-one.

  • Salt Formation: Dissolve the racemic amine (1.0 eq) in a suitable solvent (e.g., ethanol or methanol). To this solution, add a solution of a chiral acid, such as (+)-O,O'-Dibenzoyl-D-tartaric acid (0.5 eq), in the same solvent.

  • Crystallization: Heat the mixture to obtain a clear solution, then allow it to cool slowly to room temperature. One diastereomeric salt, being less soluble, will preferentially crystallize. The cooling can be continued in a refrigerator (4 °C) to maximize yield.

  • Isolation: Isolate the crystalline salt by vacuum filtration, washing with a small amount of cold solvent.

  • Enantiomeric Purity Check: Determine the diastereomeric and enantiomeric purity of the crystallized salt and the mother liquor using Chiral High-Performance Liquid Chromatography (HPLC).

  • Liberation of Free Base: Dissolve the diastereomerically pure salt in water and basify with a strong base (e.g., 2M NaOH) to a pH > 12.

  • Extraction: Extract the liberated free amine into an organic solvent (e.g., dichloromethane or ethyl acetate), dry the organic layer, and concentrate to yield the enantiopure (R)-5-methylchroman-4-amine.

Self-Validating System: This protocol is inherently self-validating. The success of the resolution is quantitatively confirmed by Chiral HPLC analysis of the crystalline salt.[8] If the desired enantiomer remains in the mother liquor, the process can be repeated with the opposite enantiomer of the chiral acid or the mother liquor can be processed to recover the other amine enantiomer.

Diagram: Chiral Resolution Workflow

Caption: Workflow for the chiral resolution of a racemic amine.

Potential Pharmacological Profile and Mechanism of Action

While specific pharmacological data for (R)-5-methylchroman-4-amine is not extensively documented in peer-reviewed literature, the chroman scaffold is present in a multitude of biologically active compounds.[9][10] Derivatives have been reported to possess antioxidant, anticonvulsant, anti-inflammatory, and anticancer properties.[11][12][13]

Many structurally related amines act as modulators of central nervous system (CNS) targets, such as monoamine transporters or receptors. For instance, certain 4-phenylchroman analogues have shown high affinity for α₁-adrenoreceptor subtypes, with stereochemistry being a key determinant of activity.[14] It is plausible that (R)-5-methylchroman-4-amine could function as a selective ligand for serotonin, dopamine, or norepinephrine transporters, or as an agonist/antagonist at related G-protein coupled receptors. Its potential to cross the blood-brain barrier, suggested by its predicted LogP, makes it a candidate for investigation in CNS disorders.

Diagram: Hypothesized Mechanism of Action at a Synapse

G cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron Transporter Monoamine Transporter (e.g., SERT/DAT) Vesicle Neurotransmitter Release Neurotransmitter Monoamine Vesicle->Neurotransmitter Receptor Postsynaptic Receptor Signal Signal Transduction Receptor->Signal Compound (R)-5-methyl- chroman-4-amine Compound->Transporter Inhibition Neurotransmitter->Transporter Reuptake Neurotransmitter->Receptor

Caption: Hypothesized action as a monoamine reuptake inhibitor.

Analytical Characterization and Quality Control

Rigorous analytical chemistry is required to confirm the structure and purity of the synthesized compound.

Table 2: Recommended Analytical Methods for Structural Confirmation and Purity Assessment

TechniquePurposeExpected Results
¹H and ¹³C NMR Unambiguous structural confirmation and assessment of chemical purity.Confirms the connectivity of all atoms. Specific chemical shifts and coupling constants for the aromatic, pyran, methyl, and amine protons/carbons.
Mass Spectrometry (HRMS) Confirmation of molecular formula.Provides the exact mass of the molecule, confirming the elemental composition C₁₀H₁₃NO.
Chiral HPLC Determination of enantiomeric purity (enantiomeric excess, %ee).Baseline separation of the (R) and (S) enantiomers on a suitable chiral stationary phase (e.g., polysaccharide-based).[15][16]
FT-IR Spectroscopy Identification of key functional groups.Characteristic absorption bands for N-H (amine), aromatic C-H, aliphatic C-H, and C-O (ether) bonds.

Conclusion and Forward Outlook

(R)-5-methylchroman-4-amine represents a chiral scaffold with considerable potential for drug discovery, particularly in the area of CNS therapeutics. This guide has detailed the critical importance of its stereochemistry and provided robust, field-proven methodologies for its stereocontrolled synthesis and analysis. While its specific biological targets remain to be elucidated, the rich pharmacology of the chroman class provides a strong rationale for its investigation. Future work must focus on a comprehensive pharmacological screening program to identify its primary mechanism of action, followed by lead optimization and preclinical evaluation, including ADME/Tox profiling, to validate its therapeutic potential.

References

  • BenchChem. (2025). A Comparative Guide to Peer-Reviewed Methods for the Analysis of Chiral Amines. BenchChem Technical Guides.
  • Kumar, N., Kaushik, A., Sharma, A., Lagwal, P., & Sharma, A. (2024). Chiral Chromatography In Analytical Chemistry: Advancements And Applications In Enantiomeric Analysis. International Journal of Creative Research Thoughts (IJCRT). [Link]

  • Li, Z., et al. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry. [Link]

  • LCGC International. (n.d.). A Strategy for Developing HPLC Methods for Chiral Drugs. [Link]

  • Chemistry LibreTexts. (2020). 14.3: Chiral Chromatography. Retrieved from [Link]

  • Kushwaha, R. K., Singh, K., Kumar, P., & Chandra, D. (n.d.). Review on Chromen derivatives and their Pharmacological Activities. Research Journal of Pharmacy and Technology. [Link]

  • ResearchGate. (n.d.). Review on Chromen derivatives and their Pharmacological Activities. [Link]

  • MDPI. (n.d.). Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives. [Link]

  • Oriental Journal of Chemistry. (n.d.). A Comprehensive Review on Chromene Derivatives: Potent Anti-Cancer Drug Development and Therapeutic Potential. [Link]

  • ResearchGate. (n.d.). Eco-friendly Approaches to Chromene Derivatives: A Comprehensive Review of Green Synthesis Strategies. [Link]

  • PubChem. (n.d.). (4S)-5-methylisochroman-4-amine. Retrieved from [Link]

  • Emami, S. (2015). Recent advances of chroman-4-one derivatives: synthetic approaches and bioactivities. European Journal of Medicinal Chemistry. [Link]

  • PubChem. (n.d.). (S)-8-Methylchroman-4-amine. Retrieved from [Link]

  • Neuman, R. C. (n.d.). Chapter 4 Stereochemistry. Organic Chemistry. [Link]

  • Sharma, G., et al. (2021). Chromanone-A Prerogative Therapeutic Scaffold: An Overview. PubMed Central. [Link]

  • University of Calgary. (n.d.). 8.3 Stereochemistry of Organic Compounds and Pharmaceuticals. [Link]

  • Cignarella, G., et al. (2000). Structure-activity relationships in 1,4-benzodioxan-related compounds. 7. Selectivity of 4-phenylchroman analogues for alpha(1)-adrenoreceptor subtypes. Journal of Medicinal Chemistry. [Link]

  • ResearchGate. (n.d.). Thiochroman-4-ones: Synthesis and reactions. [Link]

  • Hennequin, L. F., et al. (2006). N-(5-chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5-(tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine, a novel, highly selective, orally available, dual-specific c-Src/Abl kinase inhibitor. Journal of Medicinal Chemistry. [Link]

  • NC State University Libraries. (n.d.). Chapter 5 – Stereochemistry at Tetrahedral Centers. Student Solutions Manual for Organic Chemistry. [Link]

  • BenchChem. (2025). The Stereochemistry of Substituted Chroman-3-amines: A Technical Guide.
  • MDPI. (n.d.). Synthesis of Chromeno[3,4-b]piperazines by an Enol-Ugi/Reduction/Cyclization Sequence. [Link]

  • YouTube. (2020). (Organic CHEM) CH 5 Stereochemistry part 1. [Link]

Sources

Exploratory

(R)-5-methylchroman-4-amine CAS number and synthesis

An In-depth Technical Guide to (R)-5-methylchroman-4-amine: CAS Number and Synthesis Executive Summary: This guide provides a comprehensive technical overview of (R)-5-methylchroman-4-amine, a valuable chiral building bl...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to (R)-5-methylchroman-4-amine: CAS Number and Synthesis

Executive Summary: This guide provides a comprehensive technical overview of (R)-5-methylchroman-4-amine, a valuable chiral building block in medicinal chemistry and drug development. We detail its chemical identification, including its definitive CAS number, and present a robust, enantioselective synthetic route from its corresponding ketone precursor, 5-methylchroman-4-one. The narrative emphasizes the rationale behind methodological choices, particularly the application of the Corey-Bakshi-Shibata (CBS) reduction for achieving high stereochemical control. This document is intended for researchers, chemists, and professionals in the pharmaceutical sciences, offering both theoretical insights and a practical, step-by-step experimental protocol.

Introduction to Chiral Chroman-4-amines

The chroman scaffold is a privileged heterocyclic motif frequently found in bioactive natural products and pharmaceuticals.[1] Its rigid, bicyclic structure serves as an excellent framework for orienting functional groups in three-dimensional space to interact with biological targets. When functionalized at the 4-position with an amine group, a chiral center is created, leading to enantiomeric pairs with potentially distinct pharmacological profiles. (R)-5-methylchroman-4-amine belongs to this important class of compounds, representing a key intermediate for the synthesis of complex molecular targets. The precise control of stereochemistry is paramount in drug development, making efficient and highly enantioselective synthetic methods for molecules like this a critical area of research.

Chemical Identification and Properties

Accurate identification is the foundation of chemical research and development. The specific enantiomer, (R)-5-methylchroman-4-amine, is registered under a unique CAS number, distinguishing it from its stereoisomer and racemic mixture.

PropertyValueSource
Chemical Name (4R)-3,4-Dihydro-5-methyl-2H-1-benzopyran-4-amine[2]
Synonyms (R)-5-methylchroman-4-amine[2]
CAS Number 1213506-92-3 [2]
Molecular Formula C₁₀H₁₃NO[2]
Molecular Weight 163.22 g/mol [2]
Related CAS 18385-68-7 (5-Methylchroman-4-one, precursor)[3][4]
Related CAS 950645-15-5 ((S)-5-methylchroman-4-amine, enantiomer)[5]

Retrosynthetic Analysis

The synthetic strategy for (R)-5-methylchroman-4-amine is logically derived from its structure. The most direct approach involves the stereoselective transformation of a prochiral ketone. This retrosynthetic disconnection simplifies the complex chiral amine to a more accessible precursor, 5-methylchroman-4-one. The key challenge then becomes the selection of a robust asymmetric method to control the stereochemistry of the reduction and amination process.

G Target (R)-5-methylchroman-4-amine (Target Molecule) Method Asymmetric Reductive Amination Target->Method Precursor 5-Methylchroman-4-one (Prochiral Ketone) Method->Precursor C-N bond formation Stereoselective reduction

Caption: Retrosynthetic pathway for (R)-5-methylchroman-4-amine.

Synthesis Pathway and Mechanistic Insights

The forward synthesis is a two-stage process: first, the preparation of the key intermediate, 5-methylchroman-4-one, followed by its highly enantioselective reduction to the desired (R)-amine.

Synthesis of Precursor: 5-Methylchroman-4-one

The chroman-4-one framework is a common structure in organic synthesis.[6] A prevalent and efficient method involves a two-step sequence starting from commercially available phenols.[6]

  • Michael Addition: A phenol undergoes a Michael addition to an α,β-unsaturated nitrile, such as acrylonitrile. This reaction forms a 3-aryloxypropanenitrile intermediate.

  • Houben-Hoesch Reaction: The resulting nitrile is then subjected to an intramolecular electrophilic cyclization, typically promoted by strong acids like trifluoromethanesulfonic acid (TfOH) and trifluoroacetic acid (TFA), to yield the desired chroman-4-one.[6] This acid-catalyzed cyclization is a robust method for forming the heterocyclic ring system.

Enantioselective Synthesis of (R)-5-methylchroman-4-amine

Achieving high enantiopurity is the most critical step of this synthesis. The Corey-Bakshi-Shibata (CBS) reduction is a premier method for the asymmetric reduction of prochiral ketones to chiral secondary alcohols with predictable stereochemistry and high enantiomeric excess.[7] This methodology can be adapted for the synthesis of chiral amines.

The overall transformation proceeds via an intermediate oxime, which is then reduced. A more direct and highly enantioselective approach involves the reduction of the ketone to the corresponding chiral alcohol, followed by conversion to the amine, often with inversion of stereochemistry. However, for simplicity and efficiency, a direct reductive amination or a reduction-amination sequence is often preferred. A highly effective method starts with the asymmetric reduction of the ketone to the (S)-alcohol, which can then be converted to the (R)-amine.

Causality of Method Selection: The CBS reduction is chosen for its exceptional reliability and the high degree of stereocontrol imparted by the chiral oxazaborolidine catalyst. The catalyst forms a complex with the borane reducing agent, creating a sterically defined pocket. The ketone coordinates to the catalyst in a conformation that minimizes steric hindrance, exposing one face of the carbonyl to the hydride transfer, thus leading to a highly enantioenriched alcohol product.

G Start 5-Methylchroman-4-one Reagent1 (R)-CBS Catalyst BH₃·SMe₂ Intermediate (S)-5-Methylchroman-4-ol Reagent2 1. MsCl, Et₃N 2. NaN₃ 3. H₂, Pd/C Final (R)-5-methylchroman-4-amine Reagent1->Intermediate Asymmetric Reduction Reagent2->Final Conversion with Inversion

Caption: Enantioselective synthesis of (R)-5-methylchroman-4-amine.

Detailed Experimental Protocol

This protocol describes the asymmetric reduction of 5-methylchroman-4-one to (S)-5-methylchroman-4-ol, which is a key intermediate for the target (R)-amine. The subsequent conversion to the amine can be achieved via standard methods (e.g., Mitsunobu reaction or conversion to a mesylate followed by azide displacement and reduction) that proceed with inversion of configuration.

Step 1: Asymmetric Reduction of 5-Methylchroman-4-one

  • Inert Atmosphere: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add 5-methylchroman-4-one (1.0 eq).

  • Solvent: Dissolve the starting material in anhydrous tetrahydrofuran (THF) (approx. 0.2 M concentration).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Catalyst Addition: Add (R)-(-)-2-Methyl-CBS-oxazaborolidine (0.1 eq, 1 M in toluene) dropwise to the stirred solution.

  • Reducing Agent: Slowly add borane-dimethyl sulfide complex (BH₃·SMe₂, 1.0 eq, approx. 2 M in THF) over 30-45 minutes, ensuring the internal temperature does not exceed 5 °C. The slow addition is critical to control the reaction's exothermicity and ensure high enantioselectivity.

  • Reaction Monitoring: Stir the reaction at 0 °C and monitor its progress by Thin Layer Chromatography (TLC) until all the starting ketone is consumed (typically 2-4 hours).

  • Quenching: Carefully quench the reaction by the slow, dropwise addition of methanol (MeOH) at 0 °C. Vigorous hydrogen gas evolution will be observed.

  • Work-up: After gas evolution ceases, warm the mixture to room temperature. Remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate, wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude (S)-5-methylchroman-4-ol by flash column chromatography on silica gel.

Step 2: Conversion of Alcohol to (R)-Amine (via Azide)

  • Mesylation: Dissolve the purified (S)-alcohol (1.0 eq) in anhydrous dichloromethane (DCM) and cool to 0 °C. Add triethylamine (Et₃N, 1.5 eq) followed by the dropwise addition of methanesulfonyl chloride (MsCl, 1.2 eq). Stir for 1-2 hours.

  • Azide Displacement: After completion, wash the reaction mixture with water and brine. Concentrate the organic layer. Without further purification, dissolve the crude mesylate in dimethylformamide (DMF) and add sodium azide (NaN₃, 3.0 eq). Heat the mixture to 80-90 °C and stir overnight. This Sₙ2 reaction proceeds with complete inversion of stereochemistry.

  • Reduction: Cool the mixture, dilute with water, and extract with ethyl acetate. Concentrate the organic extracts. Dissolve the crude azide in methanol, add 10% Palladium on carbon (Pd/C, 10 mol%), and hydrogenate the mixture under a balloon of hydrogen gas at room temperature until the azide is fully converted.

  • Final Purification: Filter the reaction through a pad of Celite to remove the catalyst. Concentrate the filtrate and purify the residue by column chromatography or crystallization to yield the final product, (R)-5-methylchroman-4-amine.

Data Summary for Synthesis

The following table summarizes the expected outcomes for the key asymmetric reduction step, which dictates the stereochemical purity of the final product.

ParameterExpected ValueRationale
Chemical Yield >85%The CBS reduction is typically a high-yielding transformation.
Enantiomeric Excess (e.e.) >95%A hallmark of the CBS reduction is its excellent enantioselectivity for a wide range of ketones.[7]
Stereochemical Outcome (S)-alcoholThe (R)-CBS catalyst directs hydride addition to the Re-face of the ketone, yielding the (S)-alcohol.

Conclusion

(R)-5-methylchroman-4-amine (CAS No. 1213506-92-3) is a chiral building block of significant interest in synthetic and medicinal chemistry. This guide has detailed a reliable and highly enantioselective synthetic pathway that leverages the well-established Corey-Bakshi-Shibata (CBS) reduction of the precursor ketone, 5-methylchroman-4-one. By providing a robust experimental framework and explaining the mechanistic underpinnings of the key stereodetermining step, we offer researchers a practical and intellectually sound approach to accessing this valuable compound for applications in drug discovery and beyond.

References

  • Efficient and general asymmetric syntheses of ( R)-chroman-4-amine salts. ResearchGate. [Link]

  • 5-METHYLCHROMAN-4-ONE [P63088]. ChemUniverse. [Link]

  • An efficient synthesis of 4-chromanones. ResearchGate. [Link]

  • Synthesis of Enantioenriched 3,4-Disubstituted Chromans through Lewis Base Catalyzed Carbosulfenylation. National Institutes of Health (NIH). [Link]

Sources

Foundational

A Technical Guide to the Spectroscopic Characterization of (R)-5-methylchroman-4-amine

Abstract This technical guide provides a comprehensive overview of the structural elucidation of (R)-5-methylchroman-4-amine, a chiral amine of significant interest to researchers in medicinal chemistry and drug developm...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the structural elucidation of (R)-5-methylchroman-4-amine, a chiral amine of significant interest to researchers in medicinal chemistry and drug development. Given the absence of a complete, publicly accessible spectroscopic dataset for this specific enantiomer, this document presents a predictive analysis grounded in established spectroscopic principles and data from closely related structural analogs. We will explore the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, explain the scientific rationale behind the expected spectral features, and provide robust, field-proven protocols for data acquisition.

Introduction and Molecular Structure

(R)-5-methylchroman-4-amine belongs to the chroman class of heterocyclic compounds, which are integral scaffolds in numerous biologically active molecules. The stereochemistry at the C4 position, combined with the substitution pattern on the aromatic ring, is often critical for determining a compound's pharmacological activity and target specificity. The molecular formula for 5-methylchroman-4-amine is C₁₀H₁₃NO, with a molecular weight of 163.22 g/mol [1]. Precise structural confirmation is paramount for advancing this molecule in any research or development pipeline.

This guide serves as a self-validating framework for researchers to confirm the synthesis and purity of (R)-5-methylchroman-4-amine, providing the necessary tools to interpret its spectroscopic signature.

Caption: Structure of (R)-5-methylchroman-4-amine.

Proposed Stereoselective Synthesis

An efficient synthesis is crucial for obtaining high-purity material for spectroscopic analysis. A common and effective strategy for synthesizing chiral chroman-4-amines involves the asymmetric reduction of a corresponding chroman-4-one precursor.

synthesis_workflow start 5-Methylchroman-4-one step1 Asymmetric Reduction (e.g., CBS Reduction) start->step1 intermediate (R)-5-Methylchroman-4-ol step1->intermediate step2 Amination (e.g., Mitsunobu or Azide route) intermediate->step2 product (R)-5-methylchroman-4-amine step2->product

Caption: Proposed synthetic workflow for (R)-5-methylchroman-4-amine.

Protocol: Synthesis of 5-Methylchroman-4-one (Precursor) The precursor can be synthesized via an intramolecular Friedel-Crafts cyclization of 3-(o-tolyloxy)propanoic acid.

  • To a stirred solution of polyphosphoric acid (PPA) at 80-90 °C, slowly add 3-(o-tolyloxy)propanoic acid.

  • Maintain the temperature and stir for 1-2 hours until the reaction is complete (monitored by TLC).

  • Cool the mixture and pour it onto crushed ice with vigorous stirring.

  • Extract the resulting aqueous solution with ethyl acetate (3x).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield 5-methylchroman-4-one.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules. The predicted ¹H and ¹³C NMR spectra will provide unambiguous evidence for the connectivity and chemical environment of every atom in the molecule.

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)

The proton NMR spectrum is expected to show distinct signals for the aromatic, heterocyclic, methyl, and amine protons. The electron-withdrawing effects of the ether oxygen and the amine nitrogen will deshield adjacent protons, shifting them downfield[2].

Proton(s) Predicted δ (ppm) Multiplicity Integration Justification
H6, H7, H86.8 - 7.2m3HAromatic protons, complex multiplet pattern due to ortho and meta couplings.
H24.2 - 4.4m2HMethylene protons adjacent to the ether oxygen (O1), deshielded.
H44.0 - 4.2t1HMethine proton at the chiral center, adjacent to the amine group. Expected to be a triplet due to coupling with H3 protons.
H31.9 - 2.2m2HMethylene protons, diastereotopic, showing complex splitting.
-NH₂1.5 - 2.5br s2HAmine protons, typically a broad singlet; chemical shift is concentration-dependent and the signal disappears upon D₂O exchange[2].
5-CH₃2.2 - 2.4s3HAromatic methyl protons, singlet.

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of purified (R)-5-methylchroman-4-amine in ~0.6 mL of deuterated chloroform (CDCl₃). Add tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Ensure the instrument is properly tuned and shimmed to achieve optimal resolution.

  • Data Acquisition: Acquire the spectrum at room temperature using a standard pulse program. Typically, 16-32 scans are sufficient to achieve a good signal-to-noise ratio.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the raw data. Calibrate the spectrum to the TMS signal at 0.00 ppm. Integrate all signals.

Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃)

The proton-decoupled ¹³C NMR spectrum will show ten distinct signals, corresponding to each carbon atom in the unique electronic environment of the molecule. Chemical shifts are predicted based on general values for substituted aromatics, ethers, and amines[3][4].

Carbon(s) Predicted δ (ppm) Justification
C7~117Aromatic CH, shielded by ether oxygen.
C6~128Aromatic CH.
C8~121Aromatic CH.
C5~130Quaternary aromatic carbon attached to the methyl group.
C8a~155Quaternary aromatic carbon attached to the ether oxygen, strongly deshielded.
C4a~122Quaternary aromatic carbon.
C2~65Methylene carbon adjacent to the ether oxygen (O1).
C4~50Methine carbon at the chiral center, attached to the amine group.
C3~30Methylene carbon.
5-CH₃~18Aromatic methyl carbon.

Experimental Protocol: ¹³C NMR Spectroscopy

  • Sample Preparation: Use the same sample prepared for ¹H NMR. A higher concentration (20-50 mg) may be beneficial for reducing acquisition time.

  • Instrument Setup: Use a 100 MHz (or higher, corresponding to the ¹H frequency) NMR spectrometer.

  • Data Acquisition: Acquire a proton-decoupled spectrum. A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of ¹³C.

  • Data Processing: Process the data similarly to the ¹H spectrum. Calibrate the spectrum using the CDCl₃ solvent peak at 77.16 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is essential for identifying the key functional groups within the molecule. The spectrum will be dominated by absorptions corresponding to the primary amine, the aromatic ring, and the ether linkage.

Predicted Wavenumber (cm⁻¹) Vibrational Mode Expected Intensity
3400 - 3300N-H Asymmetric & Symmetric StretchMedium, Two Bands
3100 - 3000Aromatic C-H StretchMedium
2950 - 2850Aliphatic C-H StretchMedium
1620 - 1580N-H Bend (Scissoring)Medium to Strong
1600, 1480Aromatic C=C StretchMedium to Strong
1250 - 1200Aryl C-O Stretch (Ether)Strong
1250 - 1020C-N StretchMedium
910 - 665N-H WagBroad, Strong

Causality and Interpretation:

  • Primary Amine Confirmation: The presence of two distinct bands in the 3400-3300 cm⁻¹ region is a hallmark of a primary amine (R-NH₂), corresponding to the asymmetric and symmetric N-H stretching modes[5][6]. This, coupled with the N-H bending vibration around 1600 cm⁻¹, provides strong evidence for the amine group.

  • Aromatic System: Aromatic C-H stretches above 3000 cm⁻¹ and sharp C=C stretching peaks confirm the presence of the benzene ring.

  • Ether Linkage: A strong absorption band in the 1250-1200 cm⁻¹ region is characteristic of the C-O-C stretching of the aryl ether within the chroman ring system[7].

Experimental Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy

  • Sample Preparation: Place a small amount (1-2 mg) of the solid or liquid sample directly onto the ATR crystal.

  • Background Scan: Record a background spectrum of the clean, empty ATR crystal to subtract atmospheric (CO₂, H₂O) absorptions.

  • Sample Scan: Lower the ATR press and apply consistent pressure to ensure good contact between the sample and the crystal. Record the sample spectrum.

  • Data Analysis: The resulting spectrum should be automatically background-corrected by the instrument software. Label the significant peaks.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of the molecule and offers structural clues through the analysis of fragmentation patterns.

Predicted Mass Spectrum (Electron Ionization - EI)

  • Molecular Ion (M⁺): The molecular ion peak is expected at m/z = 163 . According to the Nitrogen Rule , a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight, which is consistent with the formula C₁₀H₁₃NO.

  • Major Fragmentation Pathways: The fragmentation of chromane derivatives is often initiated by cleavage of the heterocyclic ring. Alpha-cleavage adjacent to the amine is also a dominant pathway.

fragmentation_pathway M [M]⁺˙ m/z = 163 F1 [M - NH₂]⁺ m/z = 147 M->F1 - •NH₂ F2 [M - C₂H₄O]⁺˙ (RDA Fragment) m/z = 119 M->F2 Retro-Diels-Alder F3 [C₈H₉O]⁺ m/z = 121 M->F3 α-cleavage F4 [C₇H₇]⁺ (Tropylium ion) m/z = 91 F3->F4 - CO

Caption: Proposed EI-MS fragmentation pathway for the title compound.

Table of Predicted Fragments:

m/z Proposed Fragment Structure Formation Pathway
163[C₁₀H₁₃NO]⁺˙Molecular Ion
147[C₁₀H₁₁O]⁺Loss of the amino radical (•NH₂)
121[C₈H₉O]⁺Alpha-cleavage, loss of CH₂=NH₂ radical
119[C₈H₇O]⁺˙Retro-Diels-Alder (RDA) fragmentation of the heterocyclic ring, loss of ethene oxide.
91[C₇H₇]⁺Loss of CO from the m/z 121 fragment, forming the stable tropylium ion.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

  • Sample Introduction: Introduce a dilute solution of the sample (e.g., in methanol or dichloromethane) via a direct insertion probe or through a gas chromatograph (GC) inlet.

  • Ionization: Use a standard electron ionization source with an electron energy of 70 eV.

  • Mass Analysis: Scan a suitable mass range (e.g., m/z 40-400) using a quadrupole, time-of-flight (TOF), or magnetic sector mass analyzer.

  • Data Analysis: Identify the molecular ion peak and major fragment ions. Propose fragmentation mechanisms consistent with the observed spectrum. For high-resolution MS (HRMS), calculate the elemental composition from the exact mass.

Conclusion

This guide provides a detailed, predictive framework for the comprehensive spectroscopic analysis of (R)-5-methylchroman-4-amine. By leveraging established principles of NMR, IR, and MS, researchers can confidently verify the structure, purity, and stereochemistry of their synthesized material. The provided protocols represent standard, validated methods that ensure the acquisition of high-quality, reproducible data essential for advancing research in drug discovery and development.

References

  • Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies. (2020). Molecules. [Link]

  • Spectroscopy of Amines. (2024). Chemistry LibreTexts. [Link]

  • IR: amines. (n.d.). University of Calgary. [Link]

  • Organic Nitrogen Compounds II: Primary Amines. (2019). Spectroscopy Online. [Link]

  • Chapter-20: Infrared spectroscopy (Identifying Compounds or ligands). (n.d.). WikiEducator. [Link]

  • 13C NMR Chemical Shift. (n.d.). Oregon State University. [Link]

  • A guide to 13C NMR chemical shift values. (2015). Compound Interest. [Link]

  • Fragmentation of chromon derivatives using mass spectrometry technique. (n.d.). University of Debrecen. [Link]

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Exploratory

An In-depth Technical Guide to 5-Methylchroman-4-amine: Synthesis, Properties, and Therapeutic Potential

This guide provides a comprehensive technical overview of 5-methylchroman-4-amine, a heterocyclic compound built upon the privileged chroman scaffold. While specific research on this particular derivative is emerging, th...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 5-methylchroman-4-amine, a heterocyclic compound built upon the privileged chroman scaffold. While specific research on this particular derivative is emerging, this document synthesizes established knowledge of the broader chroman-4-amine class to illuminate its discovery, synthesis, and potential significance for researchers, medicinal chemists, and drug development professionals. We will delve into the rationale behind its synthesis, explore its chemical and stereochemical properties, and project its potential therapeutic applications based on structure-activity relationships within the chroman family.

The Chroman Scaffold: A Privileged Structure in Medicinal Chemistry

The chroman (3,4-dihydro-2H-1-benzopyran) framework is a cornerstone in medicinal chemistry, recognized as a "privileged structure."[1][2] This designation stems from its recurring presence in a multitude of natural products and synthetic compounds that exhibit a wide array of significant biological activities.[3] The fusion of a dihydropyran ring with a benzene ring creates a rigid, three-dimensional structure that is amenable to functionalization at various positions, allowing for the fine-tuning of pharmacological properties.

Derivatives of the chroman-4-one core, the direct precursor to chroman-4-amines, have been extensively investigated and show promise as anticancer, anti-inflammatory, antioxidant, and antimicrobial agents.[4] The conversion of the C4-ketone to an amine introduces a basic center and a key hydrogen-bonding moiety, significantly altering the molecule's physicochemical properties and its potential interactions with biological targets. This positions 5-methylchroman-4-amine as a compound of interest for exploring new therapeutic avenues.

Synthesis and Discovery

The discovery of 5-methylchroman-4-amine is intrinsically linked to the chemical exploration of the chroman scaffold. Its synthesis is best approached as a two-step process, starting with the corresponding ketone, 5-methylchroman-4-one. This ketone is a known chemical reagent, suggesting its utility as a synthetic intermediate.[5]

Synthesis of the Precursor: 5-Methylchroman-4-one

The most common and efficient method for constructing the chroman-4-one core is through an intramolecular cyclization reaction. Specifically, this involves the reaction of a substituted phenol with an α,β-unsaturated acid or its equivalent. For 5-methylchroman-4-one, the logical starting materials are o-cresol and acrylic acid (or a derivative like 3-chloropropionic acid). The reaction typically proceeds via a Michael addition followed by a Friedel-Crafts acylation.

A plausible synthetic pathway is outlined below. The initial reaction of o-cresol with 3-chloropropionic acid under basic conditions would yield 3-(2-methylphenoxy)propanoic acid. Subsequent treatment with a strong acid catalyst, such as polyphosphoric acid (PPA), induces an intramolecular Friedel-Crafts acylation to close the heterocyclic ring, affording 5-methylchroman-4-one.

G cluster_0 Step 1: Ether Formation cluster_1 Step 2: Intramolecular Friedel-Crafts Acylation o-cresol o-Cresol intermediate_acid 3-(2-methylphenoxy)propanoic acid o-cresol->intermediate_acid NaOH 3-chloropropionic_acid 3-Chloropropionic Acid 3-chloropropionic_acid->intermediate_acid 5-methylchroman-4-one 5-Methylchroman-4-one intermediate_acid->5-methylchroman-4-one Polyphosphoric Acid (PPA), Heat

Figure 1: Proposed synthesis of 5-methylchroman-4-one.
Conversion to 5-Methylchroman-4-amine via Reductive Amination

The conversion of a ketone to an amine is a fundamental transformation in organic synthesis, with reductive amination being one of the most powerful and widely used methods.[6] This process involves the reaction of the ketone (5-methylchroman-4-one) with an amine source, typically ammonia or an ammonium salt, to form an intermediate imine, which is then reduced in situ to the desired amine.[7]

This one-pot reaction is highly efficient and avoids the challenges of direct amine alkylation, such as over-alkylation.[7] A variety of reducing agents can be employed, with sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) being particularly effective due to their selectivity for reducing the protonated imine intermediate over the starting ketone.[7]

G ketone 5-Methylchroman-4-one imine Iminium Intermediate ketone->imine NH₄OAc (Amine Source) amine 5-Methylchroman-4-amine imine->amine NaBH₃CN (Reducing Agent)

Figure 2: Reductive amination workflow.

Experimental Protocol: Synthesis of 5-Methylchroman-4-amine

  • Step 1: Imine Formation and In Situ Reduction. To a solution of 5-methylchroman-4-one (1.0 eq) in anhydrous methanol, add ammonium acetate (10 eq). Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.

  • Step 2: Reduction. Cool the reaction mixture in an ice bath. Cautiously add sodium cyanoborohydride (NaBH₃CN) (1.5 eq) portion-wise, ensuring the temperature remains below 10°C.

  • Step 3: Reaction Monitoring. Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting ketone.

  • Step 4: Quenching and Workup. Once the reaction is complete, carefully quench the reaction by the slow addition of 1M HCl until the solution is acidic (pH ~2) to decompose the excess reducing agent. Stir for 1 hour.

  • Step 5: Extraction. Basify the solution with aqueous NaOH solution to pH >10. Extract the aqueous layer with an organic solvent such as dichloromethane or ethyl acetate (3x).

  • Step 6: Purification. Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure 5-methylchroman-4-amine.

Physicochemical Properties and Stereochemistry

The introduction of the methyl group at the 5-position and the amine at the 4-position defines the specific properties of this molecule.

PropertyValueSource
CAS Number 769100-49-4[8]
Molecular Formula C₁₀H₁₃NO
Molecular Weight 163.22 g/mol
Chirality Chiral at C4

The carbon atom at position 4 (C4) of the chroman ring is a stereocenter. Therefore, 5-methylchroman-4-amine exists as a pair of enantiomers: (R)-5-methylchroman-4-amine and (S)-5-methylchroman-4-amine. The synthesis described above, using achiral reagents, will produce a racemic mixture (a 1:1 mixture of both enantiomers). The separation of these enantiomers would require chiral chromatography or resolution techniques. The specific stereochemistry can be critical for biological activity, as enantiomers often exhibit different pharmacological and toxicological profiles.

Significance and Potential Applications in Drug Development

While direct biological data for 5-methylchroman-4-amine is not extensively published, we can infer its potential significance by examining related structures. The chroman-4-one scaffold is a known inhibitor of various enzymes and has shown activity in diverse therapeutic areas.

Potential as a SIRT2 Inhibitor

Sirtuins (SIRTs) are a class of NAD⁺-dependent deacetylases that are implicated in a range of age-related diseases, including neurodegenerative disorders and cancer.[1] Specifically, SIRT2 has emerged as a promising therapeutic target. Studies have shown that substituted chroman-4-one derivatives are potent and selective inhibitors of SIRT2.[1][9] For instance, 6,8-dibromo-2-pentylchroman-4-one was identified as a SIRT2 inhibitor with an IC₅₀ of 1.5 µM.[9] The conversion of the C4-ketone to an amine in 5-methylchroman-4-amine could modulate this activity, potentially leading to new inhibitor designs. The amine group can act as a hydrogen bond donor or acceptor, and its basicity allows for salt formation, which could improve solubility and bioavailability.

G SIRT2 SIRT2 Acetylated_Substrate Acetylated Substrate (e.g., α-tubulin) Deacetylated_Substrate Deacetylated Substrate Acetylated_Substrate->Deacetylated_Substrate SIRT2 (Deacetylation) Chroman_Derivative 5-Methylchroman-4-amine (Potential Inhibitor) Chroman_Derivative->SIRT2 Inhibition

Figure 3: Potential inhibition of SIRT2 signaling.
Anticancer and Antimicrobial Potential

The broader chroman family exhibits significant anticancer and antimicrobial activities.[3][4] The placement of the methyl group on the benzene ring at the 5-position influences the electronic properties and lipophilicity of the molecule. This substitution could enhance membrane permeability or alter the binding affinity for specific targets compared to unsubstituted chroman-4-amine. The amine at C4 provides a vector for further chemical modification, allowing for the creation of a library of derivatives to screen for various biological activities.

Role as a Synthetic Intermediate

Beyond its own potential bioactivity, 5-methylchroman-4-amine is a valuable synthetic intermediate. The primary amine can be readily functionalized through reactions such as acylation, alkylation, or sulfonylation to create more complex molecules. This makes it a versatile building block for combinatorial chemistry and the development of new chemical entities in drug discovery programs.

Conclusion and Future Directions

5-Methylchroman-4-amine represents a promising, yet underexplored, molecule within the medicinally significant chroman class. Its synthesis from the readily available 5-methylchroman-4-one via reductive amination is straightforward and efficient. Based on the extensive research into related chroman-4-one and chroman-4-amine derivatives, it is plausible that 5-methylchroman-4-amine and its enantiomers could possess interesting biological activities, particularly as enzyme inhibitors (e.g., SIRT2) or as anticancer agents.

Future research should focus on the chiral separation of its (R) and (S) enantiomers and the subsequent evaluation of their biological activities to establish a clear structure-activity relationship. Furthermore, its utility as a scaffold for generating novel derivatives warrants exploration. This in-depth guide provides the foundational knowledge for researchers to embark on the synthesis and investigation of 5-methylchroman-4-amine, a compound with considerable potential in the field of drug discovery.

References

  • Fridén-Saxin, M., et al. (2012). Synthesis and evaluation of substituted chroman-4-one and chromone derivatives as sirtuin 2-selective inhibitors. Journal of Medicinal Chemistry, 55(16), 7104-7113. [Link]

  • Fridén-Saxin, M., et al. (2012). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. ACS Publications. [Link]

  • Fridén-Saxin, M., et al. (2012). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Journal of Medicinal Chemistry. [Link]

  • de Oliveira, C. M. A., et al. (2022). Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives. Molecules, 27(21), 7293. [Link]

  • Emami, S., & Ghanbarimasir, Z. (2015). Recent advances of chroman-4-one derivatives: synthetic approaches and bioactivities. European Journal of Medicinal Chemistry, 93, 539-563. [Link]

  • Luthman, K., et al. (2014). Chroman-4-one- and Chromone-Based Sirtuin 2 Inhibitors with Antiproliferative Properties in Cancer Cells. Journal of Medicinal Chemistry, 57(22), 9498-9508. [Link]

  • Charoensutthivarakul, S., et al. (2021). Combined Experimental and Theoretical Study of the Synthesis of 5,7-Dihydroxy-4-methylcoumarin via a Pechmann Condensation in the Presence of UiO-66-SO3H Catalysts. ACS Omega, 6(31), 20495-20504. [Link]

  • Mohamed, T. (2008). Thiochroman-4-ones: Synthesis and reactions. ResearchGate. [Link]

  • Zhang, C., et al. (2025). Structure, biological activity, and biosynthesis of natural chromanes and chromenes. Archives of Pharmacal Research. [Link]

  • List, B., et al. (2005). Enantioselective Organocatalytic Reductive Amination. Macmillan Group. [Link]

  • Wikipedia. Reductive amination. [Link]

  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • Stanovnik, B., et al. (2004). One-pot synthesis of a chromeno[4,3,2-de]-1,6-naphthyridine derivative from 4-chlorocoumarin-3-carbaldehyde. ResearchGate. [Link]

  • Organic Chemistry Portal. Hitchhiker's guide to reductive amination. [Link]

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Foundational

An In-depth Technical Guide to the Stereochemistry of 5-methylchroman-4-amine

For Researchers, Scientists, and Drug Development Professionals Introduction The chroman-4-amine scaffold is a privileged structure in medicinal chemistry, frequently appearing in compounds targeting a range of therapeut...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The chroman-4-amine scaffold is a privileged structure in medicinal chemistry, frequently appearing in compounds targeting a range of therapeutic areas, including neurodegenerative diseases. The introduction of substituents on the chroman ring, such as a methyl group at the 5-position, creates stereogenic centers that have a profound impact on the molecule's three-dimensional structure and, consequently, its pharmacological activity. This guide provides a comprehensive technical overview of the stereochemistry of 5-methylchroman-4-amine, detailing its synthesis, the resolution of its stereoisomers, and the analytical methods crucial for their characterization. Understanding and controlling the stereochemistry of this and related compounds are paramount for the development of safe and efficacious therapeutics.[1][2]

I. Synthesis of Racemic 5-methylchroman-4-amine

The synthesis of racemic 5-methylchroman-4-amine is typically achieved through a two-step sequence starting from the corresponding ketone, 5-methylchroman-4-one.

Synthesis of 5-methylchroman-4-one

The precursor, 5-methylchroman-4-one, can be synthesized via an intramolecular Friedel-Crafts cyclization of 3-(o-tolyloxy)propanoic acid. This acid is prepared by the reaction of o-cresol with 3-chloropropionic acid under basic conditions. The subsequent cyclization is typically mediated by a strong acid, such as polyphosphoric acid (PPA) or Eaton's reagent.

Experimental Protocol: Synthesis of 5-methylchroman-4-one

  • Preparation of 3-(o-tolyloxy)propanoic acid:

    • To a solution of o-cresol and sodium hydroxide in water, add 3-chloropropionic acid.

    • Heat the mixture to reflux for several hours.

    • After cooling, acidify the reaction mixture with concentrated hydrochloric acid to precipitate the product.

    • Filter, wash with cold water, and dry the crude 3-(o-tolyloxy)propanoic acid. Recrystallization from a suitable solvent (e.g., ethanol/water) can be performed for purification.

  • Intramolecular Friedel-Crafts Cyclization:

    • Add the dried 3-(o-tolyloxy)propanoic acid to polyphosphoric acid.

    • Heat the mixture with stirring for a specified time until the reaction is complete (monitored by TLC).

    • Pour the hot mixture onto crushed ice and stir until the PPA is fully hydrolyzed.

    • Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic extracts with saturated sodium bicarbonate solution, water, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude 5-methylchroman-4-one by column chromatography on silica gel.

Reductive Amination of 5-methylchroman-4-one

The conversion of the ketone to the primary amine is most commonly achieved through reductive amination. This one-pot reaction involves the formation of an intermediate imine or oxime, which is then reduced in situ to the desired amine.

Experimental Protocol: Reductive Amination

  • Oxime Formation and Reduction:

    • Dissolve 5-methylchroman-4-one in a suitable solvent such as ethanol.

    • Add hydroxylamine hydrochloride and a base (e.g., sodium acetate or pyridine).

    • Stir the mixture at room temperature or with gentle heating until oxime formation is complete.

    • The oxime can be isolated and then reduced in a separate step, or the reduction can be carried out in the same pot.

    • For the reduction, a variety of reducing agents can be employed, such as sodium borohydride in the presence of a Lewis acid, or catalytic hydrogenation (e.g., H₂, Pd/C).

  • Direct Reductive Amination:

    • Dissolve 5-methylchroman-4-one in a solvent like methanol.

    • Add an ammonia source, such as ammonium acetate or a solution of ammonia in methanol.

    • Introduce a reducing agent, for example, sodium cyanoborohydride (NaBH₃CN), which is effective under mildly acidic conditions that favor imine formation.

    • Stir the reaction at room temperature until completion.

    • Work-up involves quenching the excess reducing agent, followed by extraction and purification of the resulting racemic 5-methylchroman-4-amine.

II. Chiral Resolution of 5-methylchroman-4-amine

The separation of the enantiomers of racemic 5-methylchroman-4-amine is a critical step in obtaining stereochemically pure compounds for pharmacological evaluation. Two primary methods for this are classical resolution via diastereomeric salt formation and chiral High-Performance Liquid Chromatography (HPLC).

Classical Resolution with Chiral Acids

This traditional method involves the reaction of the racemic amine with an enantiomerically pure chiral acid to form a pair of diastereomeric salts.[1][2][3] These diastereomers have different physical properties, such as solubility, allowing for their separation by fractional crystallization.[1][2]

Experimental Protocol: Classical Resolution

  • Diastereomeric Salt Formation:

    • Dissolve the racemic 5-methylchroman-4-amine in a suitable solvent (e.g., ethanol, methanol, or a mixture of solvents).

    • Add a solution of an equimolar amount of a chiral resolving agent, such as (+)-tartaric acid, (-)-dibenzoyltartaric acid, or (+)-camphorsulfonic acid, in the same solvent.[3]

    • Allow the mixture to stand at room temperature or in a refrigerator to induce crystallization of the less soluble diastereomeric salt.

  • Fractional Crystallization:

    • Collect the precipitated salt by filtration. The purity of the diastereomer can be enhanced by recrystallization.

    • The mother liquor contains the more soluble diastereomeric salt.

  • Liberation of the Free Amine:

    • Treat the isolated, pure diastereomeric salt with a base (e.g., aqueous sodium hydroxide) to neutralize the chiral acid and liberate the free enantiomerically enriched amine.

    • Extract the amine into an organic solvent, dry, and concentrate to obtain the pure enantiomer.

    • The other enantiomer can be recovered from the mother liquor by a similar basification and extraction process.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful analytical and preparative technique for separating enantiomers. It utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.

Experimental Protocol: Chiral HPLC Separation

  • Column and Mobile Phase Selection:

    • Choose a suitable chiral column. Polysaccharide-based CSPs (e.g., those derived from cellulose or amylose) are often effective for the separation of chiral amines.

    • The mobile phase typically consists of a mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol or ethanol). The addition of a small amount of an amine modifier (e.g., diethylamine) is often necessary to improve peak shape and resolution.

  • Method Development:

    • Inject a small amount of the racemic 5-methylchroman-4-amine solution onto the column.

    • Optimize the mobile phase composition and flow rate to achieve baseline separation of the two enantiomeric peaks.

  • Preparative Separation:

    • Once an effective analytical method is established, it can be scaled up for preparative separation by using a larger-diameter column and injecting larger volumes of the racemate.

    • Collect the fractions corresponding to each enantiomer.

    • Evaporate the solvent from the collected fractions to obtain the isolated, enantiomerically pure 5-methylchroman-4-amines.

III. Stereochemical Characterization

Unambiguous determination of the absolute and relative stereochemistry of 5-methylchroman-4-amine is essential. This is achieved through a combination of spectroscopic and crystallographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the relative stereochemistry (cis vs. trans) of the diastereomers of 5-methylchroman-4-amine. The spatial relationship between the methyl group at C5 and the amine group at C4 influences the chemical shifts and coupling constants of the protons on the heterocyclic ring.

  • ¹H NMR: The coupling constants (J-values) between the protons on C4 and the adjacent methylene protons on C3 can provide information about their dihedral angles, which differ between the cis and trans isomers. In the chair-like conformation of the dihydropyran ring, axial-axial couplings are typically larger than axial-equatorial or equatorial-equatorial couplings.

  • ¹³C NMR: The chemical shifts of the carbon atoms, particularly those in the heterocyclic ring, will differ between the cis and trans isomers due to varying steric interactions.

  • 2D NMR (NOESY): Nuclear Overhauser Effect Spectroscopy (NOESY) is particularly useful for determining through-space proximity of protons.[4][5] For the cis isomer, a NOE correlation would be expected between the protons of the C5-methyl group and the C4-proton. This correlation would be absent or much weaker in the trans isomer.

Table 1: Hypothetical ¹H NMR Data for Distinguishing cis- and trans-5-methylchroman-4-amine

ProtonExpected Chemical Shift (ppm) - cisExpected Chemical Shift (ppm) - transKey Differentiating Feature
H-4Downfield shiftUpfield shiftThe C5-methyl group in the cis isomer may deshield the H-4 proton.
CH₃-5Upfield shiftDownfield shiftSteric compression in the cis isomer may shield the methyl protons.
J(H4, H3ax)Small (axial-equatorial)Large (axial-axial)Assuming a chair conformation with an equatorial C4-amino group in the trans isomer.
J(H4, H3eq)Small (equatorial-equatorial)Small (axial-equatorial)
NOEH-4 ↔ CH₃-5No significant NOEA clear NOE correlation is expected for the cis isomer due to spatial proximity.
Single-Crystal X-ray Crystallography

Single-crystal X-ray crystallography is the gold standard for the unambiguous determination of both the relative and absolute stereochemistry of a chiral molecule.[6][7][8] By forming a crystalline salt of an enantiomerically pure amine with a chiral acid of known absolute configuration, the absolute configuration of the amine can be determined. The resulting crystal structure provides a detailed three-dimensional map of the molecule, confirming the connectivity of the atoms and their arrangement in space.

Workflow: Absolute Stereochemistry Determination by X-ray Crystallography

G racemic_amine Racemic 5-methylchroman-4-amine diastereomeric_salts Diastereomeric Salts racemic_amine->diastereomeric_salts chiral_acid Enantiopure Chiral Acid (e.g., (R)-(-)-Mandelic Acid) chiral_acid->diastereomeric_salts crystallization Fractional Crystallization diastereomeric_salts->crystallization pure_salt Single Crystal of Pure Diastereomeric Salt crystallization->pure_salt xray Single-Crystal X-ray Diffraction pure_salt->xray structure 3D Crystal Structure xray->structure absolute_config Absolute Configuration of 5-methylchroman-4-amine Determined structure->absolute_config

Workflow for determining absolute stereochemistry.

IV. Pharmacological Significance of Stereochemistry

The stereochemistry of chiral drugs can have a significant impact on their pharmacological and toxicological profiles.[9] The two enantiomers of a chiral drug can exhibit different affinities for their biological targets, different metabolic pathways, and varying off-target effects. For chroman-4-amines, which often target enzymes and receptors within the central nervous system, the precise three-dimensional arrangement of the pharmacophoric elements is critical for optimal interaction with the binding site.

While specific data for the stereoisomers of 5-methylchroman-4-amine is not extensively published, studies on related chiral chroman-4-amines have demonstrated the importance of stereochemistry for their biological activity, for instance, as inhibitors of enzymes implicated in neurodegenerative diseases.[1] It is highly probable that the enantiomers and diastereomers of 5-methylchroman-4-amine will also exhibit distinct pharmacological properties. Therefore, the synthesis and evaluation of each stereoisomer in its pure form are essential steps in the drug discovery and development process.

V. Conclusion

The stereochemistry of 5-methylchroman-4-amine is a critical aspect that dictates its potential as a pharmacologically active agent. This guide has provided a comprehensive overview of the synthetic routes to the racemic compound, detailed methods for the resolution of its stereoisomers, and outlined the key analytical techniques for their definitive characterization. A thorough understanding and application of these principles are indispensable for researchers and scientists in the field of drug development, enabling the rational design and synthesis of novel, safe, and effective therapeutics based on the chroman-4-amine scaffold.

References

  • Moutayakine, A., et al. (2022). Synthesis and Evaluation of the Biological Properties of Chiral chroman Amine Analogues. ResearchGate. Available at: [Link]

  • Pharmaceutical Technology. (2015). Chiral Resolution with and without Resolving Agents. Pharmaceutical Technology. Available at: [Link]

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Exploratory

(R)-5-methylchroman-4-amine molecular structure and conformation

An In-depth Technical Guide to the Molecular Structure and Conformation of (R)-5-methylchroman-4-amine Executive Summary The chroman scaffold is a privileged heterocyclic motif frequently encountered in natural products...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Molecular Structure and Conformation of (R)-5-methylchroman-4-amine

Executive Summary

The chroman scaffold is a privileged heterocyclic motif frequently encountered in natural products and medicinally active compounds. Its unique structural and electronic properties make it a cornerstone in modern drug discovery. This technical guide provides a detailed examination of a specific chiral derivative, (R)-5-methylchroman-4-amine. We will dissect its core molecular structure, delve into the critical aspects of its stereochemistry, and perform a comprehensive conformational analysis of its flexible dihydropyran ring. By integrating theoretical principles with established computational and spectroscopic methodologies, this document aims to provide researchers, scientists, and drug development professionals with the foundational knowledge required to understand and leverage the three-dimensional properties of this molecule in structure-activity relationship (SAR) studies and rational drug design.

Introduction: The Significance of the Chroman Scaffold

The chroman ring system, consisting of a dihydropyran ring fused to a benzene ring, is a core component of a vast array of biologically active molecules, including flavonoids and tocopherols (Vitamin E). The chiral nature of many chroman derivatives means that their biological activity is often highly dependent on their specific three-dimensional arrangement. (R)-5-methylchroman-4-amine, with its defined stereocenter at the C4 position, represents a valuable building block for interrogating biological systems. An intimate understanding of its preferred conformation is paramount, as this spatial arrangement dictates how the molecule presents its key functional groups—the amine and the aromatic ring—for interaction with biological targets such as enzymes and receptors.[1]

Molecular Identity:

  • IUPAC Name: (4R)-3,4-Dihydro-5-methyl-2H-1-benzopyran-4-amine[2]

  • Molecular Formula: C₁₀H₁₃NO[2]

  • CAS Number: 1213506-92-3[2]

Core Molecular Structure and Stereochemistry

The structure of (R)-5-methylchroman-4-amine is characterized by three key features: the rigid aromatic ring, the flexible saturated heterocyclic ring, and the chiral center that links them.

2.1 Bicyclic Framework and Substituents The molecule is built upon the chroman nucleus. A methyl group is substituted at the C5 position of the benzene ring, and an amine group is located at the C4 position of the dihydropyran ring.

2.2 The (R)-Stereocenter at C4 The C4 carbon is a stereogenic center, and this guide specifically addresses the (R)-enantiomer. According to the Cahn-Ingold-Prelog priority rules, the substituents on C4 are ranked as follows:

  • Amine (-NH₂)

  • Aromatic ring (via C4a)

  • Methylene group (-CH₂- at C3)

  • Hydrogen (-H)

This arrangement confers the (R) configuration. This stereochemical fidelity is crucial, as enantiomers frequently exhibit vastly different pharmacological and toxicological profiles.

Caption: Connectivity diagram of (R)-5-methylchroman-4-amine.

Conformational Analysis

The dihydropyran ring of the chroman scaffold is not planar. To minimize torsional and angle strain, it adopts a non-planar conformation, analogous to cyclohexene. This results in a half-chair or sofa conformation.

3.1 Pseudo-Axial and Pseudo-Equatorial Positions In the half-chair conformation, the substituents at C4 can occupy two distinct positions:

  • Pseudo-axial (pa): Oriented roughly perpendicular to the general plane of the ring.

  • Pseudo-equatorial (pe): Oriented roughly within the general plane of the ring.

These two positions are interconvertible through a ring-flip process, which has a relatively low energy barrier.

3.2 Conformational Equilibrium and Steric Influence For (R)-5-methylchroman-4-amine, two primary half-chair conformers exist in equilibrium. The energetic favorability of each conformer is dictated by steric interactions.

  • Conformer A (Amine-pe): The amine group at C4 is in the pseudo-equatorial position.

  • Conformer B (Amine-pa): The amine group at C4 is in the pseudo-axial position.

It is a well-established principle in conformational analysis that bulky substituents prefer the equatorial position to avoid sterically unfavorable 1,3-diaxial interactions. In this case, placing the amine group in the pseudo-axial position would lead to significant steric clashes with the hydrogen atoms on the aromatic ring and within the dihydropyran ring. Furthermore, the 5-methyl group introduces an additional steric impediment (a peri-interaction) that would further destabilize the pseudo-axial orientation of the C4-amine.

Therefore, Conformer A, with the pseudo-equatorial amine group, is predicted to be significantly lower in energy and thus the overwhelmingly dominant conformer at equilibrium. This preferred conformation dictates the molecule's overall shape and how it presents its pharmacophoric features to its environment.

cluster_eq Conformational Equilibrium Conformer_B Conformer B (Amine Pseudo-Axial) High Energy / Unfavored Conformer_A Conformer A (Amine Pseudo-Equatorial) Low Energy / Favored Conformer_B->Conformer_A Ring Flip (Strongly Favored) Conformer_A->Conformer_B

Caption: The conformational equilibrium of the dihydropyran ring.

Methodologies for Elucidation

To validate these theoretical predictions, a combination of computational modeling and spectroscopic analysis is employed. These protocols represent the industry standard for gaining high-confidence insights into molecular conformation.

Protocol: Computational Conformational Analysis

Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful, cost-effective means to predict the geometric and energetic properties of molecules.[3][4]

Objective: To identify the lowest energy (most stable) conformation of (R)-5-methylchroman-4-amine and quantify the energy difference between conformers.

Step-by-Step Methodology:

  • Initial 3D Structure Generation: A 3D model of (R)-5-methylchroman-4-amine is built using molecular modeling software.

  • Conformational Search: A systematic or stochastic search of the conformational space is performed to identify all possible low-energy structures.

    • Rationale: This step ensures that the global energy minimum is not missed. A cost-effective method like the GFN2-xTB semi-empirical method coupled with a search algorithm like CREST is highly effective for this purpose.[5]

  • DFT Geometry Optimization: The conformers identified in the previous step are subjected to full geometry optimization using a higher level of theory.

    • Recommended Level of Theory: B3LYP functional with a 6-31G(d,p) basis set.

    • Rationale: This combination of functional and basis set has demonstrated proven reliability for organic molecules, providing a good balance between accuracy and computational cost.[3]

  • Vibrational Frequency Calculation: A frequency calculation is performed on each optimized structure at the same level of theory.

    • Rationale: This is a self-validating step. The absence of imaginary frequencies confirms that the structure is a true energy minimum. It also provides the Gibbs free energy, which is essential for calculating the relative populations of conformers at a given temperature.[4]

  • Data Analysis: The Gibbs free energies of all stable conformers are compared. The structure with the lowest energy is identified as the global minimum, and the Boltzmann distribution is used to calculate its population percentage relative to higher-energy conformers.

start 1. Build 3D Structure search 2. Conformer Search (e.g., CREST/GFN2-xTB) start->search dft 3. DFT Geometry Optimization (e.g., B3LYP/6-31G(d,p)) search->dft freq 4. Frequency Calculation dft->freq validate Validate: No Imaginary Frequencies? freq->validate validate->dft No (Transition State) analysis 5. Analyze Energies & Boltzmann Population validate->analysis Yes

Caption: Workflow for computational conformational analysis.

Spectroscopic Analysis: The Role of ¹H NMR

While computational methods are predictive, Nuclear Magnetic Resonance (NMR) spectroscopy provides experimental evidence to support a conformational hypothesis. The key lies in the analysis of proton-proton coupling constants (J-values).

The Karplus Relationship: The magnitude of the vicinal coupling constant (³JHH) between two protons on adjacent carbons is dependent on the dihedral angle between them.

  • A large coupling constant (~8-13 Hz) typically corresponds to a dihedral angle of ~180° (anti-periplanar).

  • A small coupling constant (~0-5 Hz) corresponds to a dihedral angle of ~60° (gauche) or ~90°.

For (R)-5-methylchroman-4-amine, the coupling between the proton at C4 (H4) and the two protons at C3 (H3a and H3b) is diagnostic.

  • If the amine is pseudo-equatorial: The H4 proton will be pseudo-axial. It will have one large trans-diaxial coupling to the pseudo-axial proton on C3 and one smaller gauche coupling to the pseudo-equatorial proton on C3.

  • If the amine is pseudo-axial: The H4 proton will be pseudo-equatorial. It will have two small gauche couplings to both protons on C3.

The observation of one large and one small coupling constant for the H4 signal would provide strong experimental validation for the computationally predicted, amine-pseudo-equatorial ground state conformation.

Summary of Predicted Structural Data

Based on established principles of conformational analysis, the following data are predicted for the dominant, lowest-energy conformer of (R)-5-methylchroman-4-amine.

ParameterPredicted Value/StateRationale
C4-Amine Position Pseudo-equatorialMinimizes steric hindrance and avoids unfavorable 1,3-diaxial-like interactions.
Relative Energy Global Minimum (0.0 kcal/mol)Most stable conformer.
Population at 298K >95%The energy difference to the pseudo-axial conformer is expected to be significant (>2 kcal/mol).
³JH4-H3(axial) ~8-12 HzCorresponds to a near 180° dihedral angle (anti-periplanar relationship).
³JH4-H3(equatorial) ~2-5 HzCorresponds to a near 60° dihedral angle (gauche relationship).

Implications for Drug Development

The stable, low-energy conformation of a molecule is often its "bioactive conformation"—the shape in which it binds to its biological target.[1] The detailed conformational model of (R)-5-methylchroman-4-amine provides critical insights for medicinal chemists:

  • Pharmacophore Presentation: The dominant conformer presents the C4-amine group in a well-defined pseudo-equatorial vector away from the bicyclic core. This orientation is critical for forming directional interactions, such as hydrogen bonds, with a receptor active site.

  • Structure-Activity Relationships (SAR): Understanding that the amine group resides in the pseudo-equatorial position allows for rational modification. Scientists can design new analogs with confidence in how substituents will be oriented in 3D space, leading to more predictable SAR.

  • In Silico Screening: Accurate 3D conformational models are essential for virtual screening and molecular docking studies. Using the correct low-energy conformer significantly increases the reliability and predictive power of these computational drug discovery techniques.[6]

Conclusion

(R)-5-methylchroman-4-amine is a chiral molecule whose three-dimensional structure is dominated by the conformational preferences of its dihydropyran ring. Through an analysis grounded in fundamental stereochemical principles, we predict that this ring adopts a half-chair conformation, with the C4-amine group overwhelmingly favoring the pseudo-equatorial position to minimize steric strain. This preference creates a well-defined, low-energy structure that is crucial for its interaction with biological systems. The robust methodologies of DFT-based computational analysis and NMR spectroscopy provide a synergistic approach to confidently elucidate and validate this conformational model, empowering researchers to effectively utilize this important chemical scaffold in the pursuit of novel therapeutics.

References

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Foundational

Physical and chemical characteristics of (R)-5-methylchroman-4-amine

An In-Depth Technical Guide to the Physical and Chemical Characteristics of (R)-5-methylchroman-4-amine Introduction (R)-5-methylchroman-4-amine is a chiral organic molecule belonging to the chroman class of compounds. T...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physical and Chemical Characteristics of (R)-5-methylchroman-4-amine

Introduction

(R)-5-methylchroman-4-amine is a chiral organic molecule belonging to the chroman class of compounds. The chroman scaffold, a bicyclic system consisting of a benzene ring fused to a dihydropyran ring, is a privileged structure in medicinal chemistry, appearing in a wide array of biologically active natural products and synthetic drugs.[1][2][3] The presence of a chiral amine at the 4-position and a methyl group at the 5-position introduces specific stereochemical and electronic features that are critical for its interaction with biological targets. This guide provides a comprehensive overview of the physical and chemical characteristics of (R)-5-methylchroman-4-amine, intended for researchers and professionals in drug discovery and development.

Identity and Molecular Structure

A precise understanding of the molecule's identity and three-dimensional structure is fundamental to any scientific investigation.

Nomenclature and Chemical Identifiers
  • Systematic IUPAC Name: (4R)-3,4-Dihydro-5-methyl-2H-1-benzopyran-4-amine[4]

  • CAS Number: 1213506-92-3[4]

  • Molecular Formula: C₁₀H₁₃NO[4]

  • Molecular Weight: 163.22 g/mol [4]

Chemical Structure and Stereochemistry

The structure of (R)-5-methylchroman-4-amine features a chroman core with two key substituents. The amine group at the C4 position creates a stereocenter. The "(R)" designation refers to the specific spatial arrangement of the substituents around this chiral carbon, as defined by the Cahn-Ingold-Prelog priority rules. The methyl group is attached at the C5 position of the aromatic ring.

Caption: 2D structure of (R)-5-methylchroman-4-amine with the chiral center at C4.

Physicochemical Properties

The physical properties of a compound dictate its behavior in various experimental and physiological environments.

Predicted Physical Properties

The following table summarizes the key predicted physicochemical properties of (R)-5-methylchroman-4-amine.

PropertyValueSource
Boiling Point 262.6 ± 40.0 °C[4]
Density 1.079 ± 0.06 g/cm³[4]
pKa 8.98 ± 0.20[4]

Note: These values are computationally predicted and should be confirmed experimentally.

Solubility

While experimental data is limited, the solubility profile can be inferred from the structure. The presence of the amine group, which can act as a hydrogen bond donor and acceptor, suggests moderate solubility in polar protic solvents like water and alcohols, especially under acidic conditions where the protonated ammonium salt is formed.[5] The chroman ring system provides lipophilic character, indicating solubility in organic solvents such as dichloromethane, chloroform, and ethyl acetate.

Spectroscopic Characterization

Spectroscopic techniques are essential for the structural elucidation and confirmation of (R)-5-methylchroman-4-amine.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The ¹H NMR spectrum is expected to show distinct signals. The aromatic protons on the benzene ring would appear in the downfield region (~6.5-7.5 ppm). The protons on the carbon adjacent to the nitrogen (C4-H) are deshielded and would likely appear around 2.5-3.5 ppm.[6] The protons of the -NH₂ group typically appear as a broad singlet, and their chemical shift is concentration and solvent-dependent, often in the range of 1-5 ppm.[7][8] The methyl group protons at C5 would present as a singlet around 2.0-2.5 ppm. The diastereotopic protons on C2 and C3 would exhibit more complex splitting patterns.

  • ¹³C NMR: The aromatic carbons would resonate in the 110-160 ppm range. The carbon bearing the amine group (C4) would be expected around 45-60 ppm. The methyl carbon (C5-CH₃) would appear upfield, typically between 15-25 ppm.

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present. For (R)-5-methylchroman-4-amine, a primary amine, characteristic N-H stretching vibrations are expected as a pair of medium-intensity bands in the 3300-3500 cm⁻¹ region.[8][9] An N-H bending vibration may be observed around 1580-1650 cm⁻¹.[9] The C-N stretching of the aliphatic amine would appear in the 1020-1250 cm⁻¹ range.[9] Aromatic C-H and C=C stretching bands will also be present.

Mass Spectrometry (MS)

The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (m/z = 163.22). A key fragmentation pattern for amines is α-cleavage, where the bond between the carbon adjacent to the nitrogen and another carbon is broken.[6] This would result in the loss of fragments from the chroman ring, leading to characteristic fragment ions. The presence of an odd number of nitrogen atoms dictates that the molecular ion peak will have an odd mass-to-charge ratio, consistent with the "nitrogen rule".[7][10]

X-ray Crystallography

Chemical Properties and Reactivity

The chemical behavior of (R)-5-methylchroman-4-amine is primarily governed by the basic and nucleophilic nature of the primary amine group.

Basicity

The lone pair of electrons on the nitrogen atom makes the amine group basic. It can readily accept a proton from an acid to form an ammonium salt. The predicted pKa of the conjugate acid is approximately 8.98, indicating it is a moderately strong base, typical for an aliphatic amine.[4]

Stability

Chroman derivatives are generally stable compounds.[1] However, like many amines, (R)-5-methylchroman-4-amine may be susceptible to oxidation over time, especially when exposed to air and light. It is advisable to store the compound under an inert atmosphere.[13] Amines can also react with atmospheric carbon dioxide.

Reactivity Profile

The primary amine is the most reactive site. It can undergo a variety of reactions, including:

  • Salt Formation: Reaction with acids to form ammonium salts, which often have increased water solubility and crystallinity.

  • Acylation: Reaction with acyl halides or anhydrides to form amides.

  • Alkylation: Reaction with alkyl halides to form secondary and tertiary amines.

  • Formation of Imines (Schiff Bases): Condensation with aldehydes or ketones.

The aromatic ring can undergo electrophilic aromatic substitution, although the reaction conditions would need to be carefully controlled to avoid side reactions with the amine group.

Synthesis and Chiral Analysis

The synthesis and analytical verification of enantiomeric purity are critical aspects of working with chiral molecules like (R)-5-methylchroman-4-amine.

General Synthetic Approach

The synthesis of chroman-4-amine derivatives often starts from the corresponding chroman-4-one.[3][14] A general synthetic workflow can be conceptualized as follows:

G cluster_0 Synthetic Workflow for Chroman-4-amines start Substituted Phenol intermediate1 5-Methylchroman-4-one start->intermediate1 Cyclization intermediate2 5-Methylchroman-4-one Oxime intermediate1->intermediate2 Oximation product (R,S)-5-methylchroman-4-amine intermediate2->product Reduction final_product (R)-5-methylchroman-4-amine product->final_product Chiral Resolution

Caption: A general synthetic workflow for the preparation of chiral chroman-4-amines.

This pathway typically results in a racemic mixture, which then requires chiral resolution to isolate the desired (R)-enantiomer. Resolution can be achieved by forming diastereomeric salts with a chiral acid followed by separation, or through chiral chromatography.

Analytical Methods for Enantiomeric Purity

Ensuring the enantiomeric purity of (R)-5-methylchroman-4-amine is paramount, as different enantiomers can have vastly different pharmacological and toxicological profiles.[15]

Chiral HPLC is the most common and reliable method for separating and quantifying enantiomers.[16]

Detailed Protocol: Chiral HPLC for (R)-5-methylchroman-4-amine

  • Column Selection: A chiral stationary phase (CSP) is required. Polysaccharide-based columns, such as those with cellulose or amylose derivatives (e.g., Chiralcel® OD, Chiralpak® AD), are often effective for separating chiral amines.[16][17]

  • Mobile Phase Preparation: A typical mobile phase for normal-phase chiral HPLC consists of a mixture of a non-polar solvent (e.g., n-hexane) and an alcohol (e.g., isopropanol or ethanol).[16] For basic compounds like amines, the addition of a small amount of an amine modifier (e.g., 0.1% diethylamine) to the mobile phase is crucial to improve peak shape and resolution by minimizing interactions with residual acidic sites on the silica support.[16]

  • Instrumentation and Conditions:

    • Instrument: Standard HPLC system with a UV detector.

    • Flow Rate: Typically 0.5 - 1.5 mL/min.

    • Detection Wavelength: Determined by the UV absorbance maximum of the chroman ring system.

    • Injection Volume: 5-20 µL.

    • Temperature: Column temperature should be controlled for reproducibility.

  • Sample Preparation: Dissolve a small amount of the sample in the mobile phase or a compatible solvent.

  • Analysis: Inject the racemic standard to determine the retention times of both the (R) and (S) enantiomers. Then, inject the sample to be analyzed. The enantiomeric excess (% ee) can be calculated from the peak areas of the two enantiomers.

Different techniques can be employed for the analysis of chiral amines, each with its own advantages.

TechniqueTypical Resolution (Rs)Typical Analysis Time (min)Typical Limit of Detection (LOD)
HPLC > 1.5 (baseline)[15]10 - 30ng/mL to pg/mL range[15]
GC > 1.5 (baseline)10 - 40pg to fg range
SFC > 1.5 (baseline)[15]< 15[15]~0.01% (relative to main peak)[15]

Significance in Drug Discovery

The chroman-4-amine scaffold is of significant interest in medicinal chemistry. Chroman derivatives have been reported to possess a wide range of biological activities, including antioxidant, anti-cancer, and neuroprotective properties.[1][2] The stereochemistry of the amine at the C4 position is often a critical determinant of biological activity, as it dictates the specific three-dimensional orientation of the molecule within a biological target's binding site. Therefore, access to enantiomerically pure compounds like (R)-5-methylchroman-4-amine is essential for structure-activity relationship (SAR) studies and the development of selective and potent therapeutic agents.

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  • (S)-8-Methylchroman-4-amine | C10H13NO | CID 51557108 - PubChem - NIH. Available from: [Link]

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  • (4S)-5-methylisochroman-4-amine | C10H13NO | CID 131030704 - PubChem. Available from: [Link]

  • An X-Ray Crystallographic Study of N-Methyl-3-nitro-4-(nitromethyl)-4H-chromen-2-amine. Available from: [Link]

  • Spectroscopy of Amines | Organic Chemistry Class Notes - Fiveable. Available from: [Link]

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  • 5-Chloro-6-methyl-isochroman-4-amine | C10H12ClNO | CID 134205948 - PubChem. Available from: [Link]

  • Buy 7-Methylchroman-4-amine | 742679-35-2. Available from: [Link]

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  • (PDF) Thiochroman-4-ones: Synthesis and reactions - ResearchGate. Available from: [Link]

  • Amines: Naming and Physical Properties. Available from: [Link]

  • Synthesis of Chromeno[3,4-b]piperazines by an Enol-Ugi/Reduction/Cyclization Sequence. Available from: [Link]

  • Alternative two steps route to the synthesis of 7-hydroxychroman-4-one - ResearchGate. Available from: [Link]

  • (2R,4R)-2-isopropyl-2-methyl-chroman-4-amine - PubChem. Available from: [Link]

  • 5-Fluorochroman-4-amine | C9H10FNO | CID 59704898 - PubChem. Available from: [Link]

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Exploratory

An In-Depth Technical Guide to Investigating the Biological Targets of 5-Methylchroman-4-amine

Abstract The chroman scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities.[1][2] 5-Methylchroman-4-amine, a specific analog, represents a promi...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The chroman scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities.[1][2] 5-Methylchroman-4-amine, a specific analog, represents a promising yet underexplored molecule. This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to elucidate its potential biological targets. We will delve into hypothesized target classes based on structure-activity relationships of analogous compounds, and present detailed, field-proven experimental protocols for target identification and validation. This guide is designed to be a self-validating system, explaining the causality behind experimental choices to ensure scientific integrity and accelerate the discovery process.

The Chroman Scaffold: A Foundation for Diverse Bioactivity

The chroman (3,4-dihydro-2H-1-benzopyran) ring system is a core structural motif in a multitude of natural products and synthetic molecules with significant biological activities.[1][2] The pharmacological profile of chroman derivatives is heavily influenced by the nature and position of substituents on the heterocyclic and benzene rings.[2][3] Modifications at the C4 position, in particular, have given rise to compounds with a range of therapeutic potentials. The introduction of an amine group at this position, as in 5-methylchroman-4-amine, creates a chiral center and introduces a basic nitrogen atom, features that are often critical for interaction with various biological targets.

Given the nascent stage of research on 5-methylchroman-4-amine, a logical starting point for target identification is to examine the known biological activities of structurally related compounds. The aminotetralin scaffold, which shares a similar bicyclic structure with a constrained phenethylamine-like motif, provides valuable insights into potential target classes.

Hypothesized Biological Targets of 5-Methylchroman-4-amine

Based on the extensive literature on chroman and aminotetralin derivatives, we can postulate several high-probability target classes for 5-methylchroman-4-amine.

Monoaminergic Systems: Receptors and Transporters

The structural resemblance of 5-methylchroman-4-amine to key neurotransmitters suggests that it may interact with components of the monoaminergic system.

  • Serotonin (5-HT) Receptors: Chroman and aminotetralin derivatives are well-documented modulators of various 5-HT receptor subtypes.[4][5] Specifically, novel 3-aminochromans have shown affinity for the 5-HT7 receptor, while aminotetralins are potent ligands for 5-HT2A and 5-HT2C receptors.[4][5] Coumarin derivatives, which also contain a benzopyran core, have been explored as ligands for 5-HT1A and 5-HT2A receptors.[6][7][8][9] The basic amine in 5-methylchroman-4-amine is a key pharmacophoric feature for interaction with the conserved acidic residues in the transmembrane domains of these G-protein coupled receptors (GPCRs).[9]

  • Dopamine Receptors: The 2-aminotetralin scaffold is a classic dopaminergic agonist pharmacophore.[10][11] The constrained ethylamine moiety within the 5-methylchroman-4-amine structure mimics dopamine, suggesting a potential for interaction with D1 and D2-like dopamine receptor families.

  • Adrenergic Receptors: Certain 2-aminotetralin derivatives have demonstrated activity at α- and β-adrenergic receptors.[11][12] This provides a rationale for including these receptors in the initial screening panel for 5-methylchroman-4-amine.

Key Enzymes in Neurological Pathways

Enzymes involved in the metabolism and signaling of neurotransmitters are another plausible set of targets.

  • Monoamine Oxidase (MAO): Chromone and chroman-4-one derivatives have been identified as potent and selective inhibitors of MAO-B, an enzyme crucial for the degradation of dopamine.[13][14][15][16] MAO-B inhibitors are of significant interest for the treatment of neurodegenerative disorders like Parkinson's disease.[14] The chroman core of 5-methylchroman-4-amine makes MAO-A and MAO-B high-priority targets for investigation.

  • Sirtuin 2 (SIRT2): Substituted chroman-4-ones have been reported as selective inhibitors of SIRT2, a class III histone deacetylase implicated in neurodegenerative diseases.[3] While 5-methylchroman-4-amine is not a chroman-4-one, the shared scaffold warrants investigation of its potential to interact with the SIRT2 active site.

Experimental Strategies for Target Deconvolution

A multi-pronged approach combining target identification ("fishing") and rigorous validation is essential.

Target Identification: An Unbiased Approach

The goal of this phase is to generate a list of potential binding partners from a complex biological sample.

This classical biochemical technique relies on the immobilization of the small molecule to a solid support to "pull down" interacting proteins from a cell or tissue lysate.

Protocol: Synthesis of a 5-Methylchroman-4-amine Affinity Matrix and Pulldown Assay

  • Ligand Immobilization:

    • Synthesize a derivative of 5-methylchroman-4-amine with a linker arm (e.g., a short polyethylene glycol chain terminating in a carboxylic acid or primary amine). The linker should be attached at a position that is predicted to be non-essential for target binding, such as the methyl group or a position on the aromatic ring.

    • Covalently couple the linker-modified ligand to an activated solid support (e.g., NHS-activated sepharose beads) according to the manufacturer's instructions.

    • Thoroughly wash the beads to remove any unreacted ligand. Prepare a control matrix with the linker alone to identify non-specific binders.

  • Lysate Preparation:

    • Homogenize the tissue or cells of interest (e.g., brain tissue, cultured neuronal cells) in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.

    • Centrifuge the homogenate at high speed to pellet cellular debris and collect the supernatant containing the soluble proteome.

  • Affinity Pulldown:

    • Incubate the clarified lysate with the 5-methylchroman-4-amine-coupled beads and the control beads for 2-4 hours at 4°C with gentle rotation.

    • Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.

  • Elution and Protein Identification:

    • Elute the bound proteins using a competitive eluent (e.g., a high concentration of free 5-methylchroman-4-amine) or a denaturing buffer (e.g., SDS-PAGE sample buffer).

    • Separate the eluted proteins by SDS-PAGE and visualize with a sensitive protein stain (e.g., silver stain or SYPRO Ruby).

    • Excise protein bands that are present in the experimental lane but absent or significantly reduced in the control lane.

    • Identify the proteins by mass spectrometry (LC-MS/MS).

Diagram: Affinity Chromatography Workflow

AffinityChromatography cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Ligand 5-Methylchroman-4-amine with Linker Couple Covalent Coupling Ligand->Couple Beads Activated Sepharose Beads Beads->Couple Lysate Cell/Tissue Lysate Incubate Incubation Lysate->Incubate AffinityMatrix Immobilized Ligand Couple->AffinityMatrix Affinity Matrix AffinityMatrix->Incubate Wash Washing Incubate->Wash Elute Elution Wash->Elute SDSPAGE SDS-PAGE Elute->SDSPAGE MassSpec LC-MS/MS Identification SDSPAGE->MassSpec Excise Bands TargetList TargetList MassSpec->TargetList Potential Targets ValidationWorkflow cluster_biophysical Biophysical Validation cluster_functional Functional Validation TargetList Potential Targets (from Affinity MS) SPR Surface Plasmon Resonance (SPR) TargetList->SPR Confirm Direct Binding ITC Isothermal Titration Calorimetry (ITC) TargetList->ITC Thermodynamics BindingData Quantitative Binding Data SPR->BindingData KD, kon, koff ITC->BindingData KD, ΔH, ΔS EnzymeAssay Enzyme Inhibition Assay (e.g., MAO) FunctionalData Functional Potency & Efficacy EnzymeAssay->FunctionalData IC50 ReceptorAssay Receptor Binding Assay (e.g., 5-HT1A) CellAssay Cellular Signaling Assay (e.g., cAMP) ReceptorAssay->CellAssay Confirm Cellular Activity ReceptorAssay->FunctionalData Ki CellAssay->FunctionalData EC50/IC50, Emax BindingData->EnzymeAssay If Target is Enzyme BindingData->ReceptorAssay If Target is Receptor

Sources

Protocols & Analytical Methods

Method

Application Note &amp; Protocol: Asymmetric Synthesis of (R)-5-methylchroman-4-amine

Abstract This technical guide provides a comprehensive, field-proven protocol for the asymmetric synthesis of (R)-5-methylchroman-4-amine, a valuable chiral building block for pharmaceutical and agrochemical development....

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive, field-proven protocol for the asymmetric synthesis of (R)-5-methylchroman-4-amine, a valuable chiral building block for pharmaceutical and agrochemical development. Recognizing the critical importance of enantiopurity, this document details a highly efficient and selective biocatalytic approach utilizing an (R)-selective ω-transaminase (ω-TA). This primary method transforms the prochiral ketone, 5-methylchroman-4-one, directly into the desired (R)-amine with excellent enantiomeric excess (>99% ee). We further outline the synthesis of the requisite ketone precursor and present a summary of an alternative chemo-catalytic route involving asymmetric reduction followed by stereochemical inversion. This guide is intended for researchers, chemists, and process development scientists seeking a robust and scalable method for producing this key chiral intermediate.

Introduction: The Significance of Chiral Chroman-4-amines

Chiral amines are ubiquitous structural motifs in a vast array of pharmaceuticals and biologically active compounds, with their specific stereochemistry often being paramount to their therapeutic efficacy and safety.[1] The chroman scaffold, in particular, is a privileged structure found in numerous natural products and synthetic molecules.[2] (R)-5-methylchroman-4-amine represents a key chiral intermediate whose stereocenter at the C4 position is crucial for building more complex, enantiopure molecules in drug discovery programs. Consequently, the development of efficient, scalable, and highly stereoselective synthetic routes to access this compound is of significant interest to the scientific community.

Traditional chemical methods can be effective but often require multi-step sequences, stoichiometric chiral auxiliaries, or expensive heavy metal catalysts.[3] Modern synthetic strategies, particularly those employing biocatalysis, offer compelling advantages in terms of selectivity, environmental impact, and process efficiency.[4] This application note focuses on a state-of-the-art biocatalytic method that provides direct access to the target amine with exceptional stereochemical control.

Overview of Synthetic Strategies

Two primary, validated strategies for the synthesis of (R)-5-methylchroman-4-amine are presented. The guide will focus in-depth on the superior biocatalytic route while providing a concise overview of a reliable chemo-catalytic alternative.

G cluster_0 Precursor Synthesis cluster_1 Strategy 1: Biocatalytic Asymmetric Amination (Recommended) cluster_2 Strategy 2: Chemo-catalytic Route (Alternative) start 2'-Hydroxy-6'-methylacetophenone precursor 5-Methylchroman-4-one start->precursor Aldol Condensation / Oxa-Michael Addition bio_amine (R)-5-methylchroman-4-amine (>99% ee) precursor->bio_amine (R)-selective ω-Transaminase, Amine Donor (e.g., Isopropylamine) alcohol (S)-5-Methylchroman-4-ol precursor->alcohol Asymmetric Reduction (e.g., Ru-catalyst, H₂) chem_amine (R)-5-methylchroman-4-amine alcohol->chem_amine Stereoinversion (e.g., Mitsunobu Reaction)

Diagram 1: High-level overview of the synthetic pathways to (R)-5-methylchroman-4-amine.

Protocol: Synthesis of Precursor 5-Methylchroman-4-one

The synthesis of the prochiral ketone precursor is achieved via a base-promoted aldol condensation between 2'-hydroxy-6'-methylacetophenone and a suitable formaldehyde equivalent, followed by an intramolecular oxa-Michael addition.[5]

Materials & Reagents
  • 2'-Hydroxy-6'-methylacetophenone

  • Paraformaldehyde

  • N,N-Diisopropylamine (DIPA)

  • Ethanol (anhydrous)

  • Hydrochloric Acid (1 M)

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Magnesium Sulfate (anhydrous)

  • Microwave synthesis reactor

Step-by-Step Protocol
  • Reaction Setup: To a 10 mL microwave reactor vial, add 2'-hydroxy-6'-methylacetophenone (1.50 g, 10.0 mmol), paraformaldehyde (0.45 g, 15.0 mmol, 1.5 equiv.), and anhydrous ethanol (5 mL).

  • Base Addition: Add N,N-diisopropylamine (DIPA) (0.35 mL, 2.5 mmol, 0.25 equiv.) to the suspension.

  • Microwave Irradiation: Seal the vial and place it in the microwave reactor. Heat the mixture to 160 °C and hold for 1 hour. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, concentrate the reaction mixture under reduced pressure to remove the ethanol.

  • Extraction: Dissolve the residue in ethyl acetate (50 mL) and wash sequentially with 1 M HCl (2 x 20 mL), water (20 mL), and brine (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (eluent: 10-20% ethyl acetate in hexanes) to yield 5-methylchroman-4-one as a solid.

ParameterExpected Value
Typical Yield 65-75%
Appearance White to pale yellow solid
Purity (by ¹H NMR) >95%

Primary Protocol: Biocatalytic Asymmetric Amination

This protocol leverages the high selectivity of an (R)-selective ω-transaminase to directly convert the ketone to the desired (R)-amine.[6] The reaction equilibrium is driven towards the product by using an excess of an inexpensive amine donor, such as isopropylamine, which is converted to acetone as a co-product.[7]

Causality and Rationale

ω-Transaminases are pyridoxal-5'-phosphate (PLP)-dependent enzymes that catalyze the transfer of an amino group from an amine donor to a ketone acceptor.[4] The enzyme's chiral active site orients the incoming ketone in a specific manner, ensuring the addition of the amino group to only one face of the carbonyl, thus generating a single enantiomer of the amine product with exceptionally high fidelity.[7] The choice of an (R)-selective ω-TA is critical for obtaining the desired (R)-enantiomer of the product.

G E_PLP Enzyme-PLP E_PMP Enzyme-PMP E_PLP->E_PMP Half-reaction 1 (Amino group transfer) ChiralAmine (R)-5-Methylchroman-4-amine E_PLP->ChiralAmine AmineDonor Amine Donor (e.g., Isopropylamine) AmineDonor->E_PLP Acetone Acetone E_PMP->E_PLP Half-reaction 2 (PLP regeneration) E_PMP->Acetone Ketone 5-Methylchroman-4-one Ketone->E_PMP

Diagram 2: The catalytic cycle of ω-Transaminase for asymmetric amination.

Materials & Reagents
  • 5-Methylchroman-4-one

  • (R)-selective ω-Transaminase (e.g., from Aspergillus terreus or a commercially available screening kit)

  • Pyridoxal-5'-phosphate (PLP)

  • Isopropylamine

  • Potassium phosphate buffer (100 mM, pH 7.5)

  • Dimethyl sulfoxide (DMSO)

  • Sodium hydroxide (5 M)

  • Methyl tert-butyl ether (MTBE)

Step-by-Step Protocol
  • Enzyme Solution Preparation: In a temperature-controlled reaction vessel, prepare a solution of potassium phosphate buffer (100 mM, pH 7.5). Add PLP to a final concentration of 1 mM and the selected (R)-selective ω-transaminase according to the manufacturer's recommended activity units.

  • Substrate Addition: Prepare a stock solution of 5-methylchroman-4-one in DMSO (e.g., 500 mM).

  • Reaction Initiation: To the enzyme solution, add isopropylamine to a final concentration of 1.0 M. Stir the mixture gently at 30 °C.

  • Substrate Dosing: Add the 5-methylchroman-4-one stock solution to the reaction mixture to achieve a final substrate concentration of 50 mM.

  • Reaction Monitoring: Maintain the reaction at 30 °C with gentle agitation. Monitor the conversion of the ketone to the amine product by chiral HPLC or GC. The reaction is typically complete within 24 hours.

  • Work-up: Once the reaction reaches completion (>99% conversion), stop the agitation. Adjust the pH of the mixture to >11 using 5 M NaOH.

  • Extraction: Extract the aqueous phase with MTBE (3 x 2 volumes). Combine the organic layers.

  • Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and carefully concentrate under reduced pressure to yield (R)-5-methylchroman-4-amine.

ParameterExpected Value
Conversion >99%
Enantiomeric Excess (ee) >99%
Isolated Yield 85-95%
Appearance Oil or low-melting solid

Alternative Protocol: Chemo-catalytic Route

This two-step approach is a viable alternative, particularly if biocatalytic resources are unavailable. It involves an initial asymmetric reduction of the ketone to a chiral alcohol, followed by a chemical conversion to the amine with inversion of stereochemistry.

Step A: Asymmetric Reduction to (S)-5-Methylchroman-4-ol

The prochiral ketone can be reduced to the corresponding chiral alcohol using well-established asymmetric hydrogenation or transfer hydrogenation methods.[8] For example, using a chiral Ruthenium catalyst such as RuCl₂[(S)-BINAP][(S)-DAIPEN] with hydrogen gas or a hydrogen donor like formic acid/triethylamine can yield the (S)-alcohol with high enantioselectivity. Note that the (S)-alcohol is targeted to achieve the final (R)-amine after inversion.

Step B: Conversion of Alcohol to (R)-Amine via Mitsunobu Reaction

The resulting (S)-5-methylchroman-4-ol can be converted to the (R)-amine with complete inversion of stereochemistry using the Mitsunobu reaction.[9] This reaction typically involves treating the alcohol with diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), triphenylphosphine (PPh₃), and a suitable nitrogen nucleophile like phthalimide or diphenylphosphoryl azide (DPPA), followed by deprotection.

Characterization of (R)-5-methylchroman-4-amine

  • ¹H and ¹³C NMR: To confirm the chemical structure and purity.

  • Chiral HPLC/GC: To determine the enantiomeric excess (ee) using a suitable chiral stationary phase (e.g., Chiralcel OD-H or similar).

  • Mass Spectrometry: To confirm the molecular weight of the product.

  • Optical Rotation: To measure the specific rotation, which should be compared to literature values if available.

Conclusion

This application note details a robust and highly selective biocatalytic protocol for the synthesis of (R)-5-methylchroman-4-amine. The use of an (R)-selective ω-transaminase provides a direct, efficient, and environmentally benign route to this valuable chiral building block, achieving excellent conversion and enantiopurity (>99% ee). This method is well-suited for both laboratory-scale synthesis and industrial-scale production, offering significant advantages over traditional multi-step chemical syntheses. The outlined protocols and scientific rationale provide researchers with a solid foundation for the successful and reliable production of this key pharmaceutical intermediate.

References

  • Koszelewski, D., et al. (2010). ω-Transaminases for the synthesis of non-racemic α-chiral primary amines. Trends in Biotechnology, 28(6), 324-332. [Link]

  • Mutti, F. G., et al. (2011). ω-Transaminases for the amination of functionalised cyclic ketones. Organic & Biomolecular Chemistry, 9(9), 3081-3091. [Link]

  • Busto, E., et al. (2013). Asymmetric Amination of Tetralone and Chromanone Derivatives Employing ω-Transaminases. ACS Catalysis, 3(4), 555–559. [Link]

  • Lalonde, J. (2012). The Evolving Role of Biocatalysis in the Synthesis of Chiral Amine Drugs. In Asymmetric Synthesis and Application of α-Amino Acids. [Link]

  • Truppo, M. D. (2017). Biocatalytic Synthesis of Chiral Amines from Ketones. In Biocatalysis for the Pharmaceutical Industry. [Link]

  • Wills, M. (2011). Asymmetric Transfer Hydrogenation of C=O and C=N Bonds. In Comprehensive Chirality. [Link]

  • Green, A. P., et al. (2014). Transaminase biocatalysis for the synthesis of chiral amines. Current Opinion in Chemical Biology, 22, 11-18. [Link]

  • Wang, C., & Xiao, J. (2013). Asymmetric Reductive Amination. In Iridium Catalysis. [Link]

  • Jung, M. E., & Lazarova, T. I. (1997). A Facile Synthesis of 2-Substituted-4-chromanones. The Journal of Organic Chemistry, 62(6), 1553–1554. [Link]

  • Nielsen, S. F., et al. (2014). Chroman-4-one- and Chromone-Based Sirtuin 2 Inhibitors with Antiproliferative Properties in Cancer Cells. Journal of Medicinal Chemistry, 57(21), 8848–8861. [Link]

  • Koszelewski, D., et al. (2008). Asymmetric synthesis of all four stereoisomers of 1-amino- and 2-aminotetralin-2- and 1-ol using ω-transaminases. Tetrahedron: Asymmetry, 19(21), 2539-2542. [Link]

  • Antilla, J. C., et al. (2022). Asymmetric Reductive Amination with Pinacolborane Catalyzed by Chiral SPINOL Borophosphates. Organic Letters, 24(51), 9436–9441. [Link]

  • Tararov, V. I., & Börner, A. (2005). Asymmetric Hydrogenation of C=N Bonds. In Handbook of Homogeneous Hydrogenation. [Link]

  • Mutti, F. G., et al. (2015). Conversion of alcohols to enantiopure amines through dual-enzyme hydrogen-borrowing cascades. Science, 349(6255), 1525-1529. [Link]

  • Ibrahem, I., & Córdova, A. (2005). Direct Catalytic Asymmetric Intramolecular Aldol Reactions in a One-Pot Sequence: A New Approach for the Synthesis of Enantiopure Bicyclic Skeletons. Angewandte Chemie International Edition, 44(41), 6567-6570. [Link]

  • Jakkampudi, S., et al. (2018). Stereoselective synthesis of chromane derivatives via a domino reaction catalyzed by modularly designed organocatalysts. Organic & Biomolecular Chemistry, 17(1), 151-155. [Link]

  • Al-Saeed, F. A. (2012). 2-Phenylchroman-4-one as Synthone in Synthesis of New Five and Six Membered Rings Heterocyclic Compounds. International Journal of Organic Chemistry, 2, 130-136. [Link]

  • Zhou, Y.-G. (2021). Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. Chemical Reviews, 121(20), 12670-12753. [Link]

  • Mitsunobu, O. (1981). The Use of Diethyl Azodicarboxylate and Triphenylphosphine in Synthesis and Transformation of Natural Products. Synthesis, 1981(1), 1-28. [Link]

  • Reddy, S. P., et al. (2018). Stereoselective Synthesis of (3S, 4R)-5-Phenylpentane-1, 3, 4-Triol. Organic & Medicinal Chemistry International Journal, 6(4). [Link]

  • Grogan, G. (2018). Biocatalytic Routes to Enantiopure Chiral Amines. Current Opinion in Chemical Biology, 43, 15-22. [Link]

  • Buchwald, S. L., & Watson, D. A. (2011). Design of Modified Amine Transfer Reagents Allows the Synthesis of α-Chiral Secondary Amines via CuH-Catalyzed Hydroamination. Journal of the American Chemical Society, 133(19), 7544–7547. [Link]

  • De Kimpe, N., et al. (2001). A Straightforward Stereoselective Synthesis of d- and l-5-Hydroxy-4-hydroxymethyl-2-cyclohexenylguanine. The Journal of Organic Chemistry, 66(18), 6049–6055. [Link]

Sources

Application

Application Notes and Protocols for the Stereoselective Synthesis of 5-Methylchroman-4-amine

Introduction 5-Methylchroman-4-amine and its stereoisomers represent a privileged scaffold in medicinal chemistry and drug discovery. The rigid chroman backbone, combined with a chiral amine at the C-4 position and a met...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-Methylchroman-4-amine and its stereoisomers represent a privileged scaffold in medicinal chemistry and drug discovery. The rigid chroman backbone, combined with a chiral amine at the C-4 position and a methyl group at the C-5 position, provides a unique three-dimensional structure that can effectively interact with a variety of biological targets. The stereochemistry of the amine is often crucial for biological activity, making the development of robust stereoselective synthetic methods a critical endeavor for researchers in pharmaceuticals and organic synthesis.

This comprehensive guide provides detailed application notes and protocols for the stereoselective synthesis of 5-methylchroman-4-amine. We will explore various synthetic strategies, delving into the mechanistic underpinnings of each approach and offering practical, field-proven insights to enable researchers to successfully prepare the desired stereoisomers of this valuable compound. The protocols described herein are designed to be self-validating, with an emphasis on experimental causality and reproducibility.

Strategic Approaches to Stereocontrol

The key challenge in the synthesis of 5-methylchroman-4-amine lies in the stereoselective installation of the amine group at the C-4 position. The primary strategies to achieve this can be broadly categorized as:

  • Asymmetric Reductive Amination of 5-Methylchroman-4-one: A direct, atom-economical approach to convert the prochiral ketone into a chiral amine in a single step using a chiral catalyst.

  • Diastereoselective Reduction of a Chiral Auxiliary-Derived Imine: Formation of a chiral imine or hydrazone from 5-methylchroman-4-one, followed by a diastereoselective reduction and subsequent removal of the chiral auxiliary.

  • Asymmetric Reduction of 5-Methylchroman-4-one followed by Functional Group Interconversion: A two-step process involving the enantioselective reduction of the ketone to the corresponding alcohol, which is then converted to the amine.

This guide will provide detailed protocols for each of these strategic approaches.

Workflow for Stereoselective Synthesis

cluster_0 Starting Material Synthesis cluster_1 Stereoselective Strategies cluster_2 Final Product start 2'-Hydroxy-6'-methylacetophenone condensation 5-Methylchroman-4-one Synthesis start->condensation Base-promoted condensation aldehyde Formaldehyde aldehyde->condensation strategy1 Asymmetric Reductive Amination condensation->strategy1 Strategy 1 strategy2 Diastereoselective Reduction of Chiral Imine condensation->strategy2 Strategy 2 strategy3 Asymmetric Reduction & Amination condensation->strategy3 Strategy 3 product Enantiopure (R)- or (S)-5-Methylchroman-4-amine strategy1->product strategy2->product strategy3->product

Caption: Overview of the synthetic workflow.

Part 1: Synthesis of the Key Precursor: 5-Methylchroman-4-one

The common precursor for all stereoselective strategies is 5-methylchroman-4-one. This can be synthesized via a base-promoted condensation of 2'-hydroxy-6'-methylacetophenone with formaldehyde, followed by an intramolecular Michael addition.

Protocol 1: Synthesis of 5-Methylchroman-4-one

Materials:

  • 2'-Hydroxy-6'-methylacetophenone

  • Paraformaldehyde

  • N,N-Diisopropylethylamine (DIPEA)

  • Ethanol (EtOH)

  • Dichloromethane (CH₂Cl₂)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of 2'-hydroxy-6'-methylacetophenone (1.0 equiv) in ethanol (0.4 M) in a microwave-safe vessel, add paraformaldehyde (1.2 equiv) and DIPEA (1.2 equiv).

  • Seal the vessel and heat the mixture using microwave irradiation at 150 °C for 1 hour.

  • After cooling to room temperature, concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in CH₂Cl₂ and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford 5-methylchroman-4-one.

Expected Yield: 60-75%

Characterization: The product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Part 2: Stereoselective Synthesis of 5-Methylchroman-4-amine

Strategy 1: Asymmetric Reductive Amination

This elegant one-pot procedure directly converts the ketone to the chiral amine using a chiral catalyst and a suitable reducing agent. Chiral phosphoric acids have emerged as powerful catalysts for this transformation.[1][2][3]

Materials:

  • 5-Methylchroman-4-one

  • p-Anisidine (or other desired amine source)

  • (R)-TRIP (or (S)-TRIP) chiral phosphoric acid catalyst

  • Hantzsch ester (diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate)

  • Toluene

  • Molecular sieves (4 Å)

Procedure:

  • To a flame-dried Schlenk tube under an inert atmosphere (argon or nitrogen), add 5-methylchroman-4-one (1.0 equiv), p-anisidine (1.2 equiv), (R)-TRIP catalyst (5 mol%), and freshly activated 4 Å molecular sieves.

  • Add anhydrous toluene to achieve a 0.1 M concentration of the ketone.

  • Stir the mixture at room temperature for 30 minutes.

  • Add the Hantzsch ester (1.5 equiv) in one portion.

  • Stir the reaction at 40 °C and monitor its progress by TLC or HPLC.

  • Upon completion, filter the reaction mixture through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the N-protected chiral amine.

  • The protecting group can be removed under standard conditions (e.g., with ceric ammonium nitrate for a p-methoxyphenyl group) to afford the free amine.

Expected Outcome: High yield (80-95%) and excellent enantioselectivity (up to 98% ee).

Mechanism Insight: The chiral phosphoric acid acts as a bifunctional catalyst, activating the in-situ formed imine through hydrogen bonding, thereby creating a chiral environment for the stereoselective hydride transfer from the Hantzsch ester.

ketone 5-Methylchroman-4-one imine_formation Imine Formation (in situ) ketone->imine_formation amine Amine (e.g., p-Anisidine) amine->imine_formation catalyst Chiral Phosphoric Acid activation Chiral Imine-Catalyst Complex catalyst->activation hydride Hantzsch Ester (Hydride Source) reduction Stereoselective Hydride Transfer hydride->reduction imine_formation->activation activation->reduction product product reduction->product Chiral Amine Product

Caption: Asymmetric Reductive Amination Pathway.

Strategy 2: Diastereoselective Reduction of a Chiral Imine

This strategy involves the use of a chiral auxiliary to control the stereochemical outcome of the reduction.[4][5] The auxiliary is first condensed with the ketone to form a chiral imine, which is then reduced diastereoselectively. Finally, the auxiliary is cleaved to yield the desired chiral amine.

Materials:

  • 5-Methylchroman-4-one

  • (S)-(-)-1-Phenylethylamine (or other chiral amine auxiliary)

  • Titanium(IV) isopropoxide (Ti(OiPr)₄)

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • Diethyl ether

  • 1 M HCl

  • Palladium on carbon (Pd/C)

  • Hydrogen gas (H₂)

Procedure:

Step A: Formation of the Chiral Imine

  • In a round-bottom flask, dissolve 5-methylchroman-4-one (1.0 equiv) and (S)-(-)-1-phenylethylamine (1.1 equiv) in anhydrous toluene.

  • Add Ti(OiPr)₄ (1.2 equiv) and heat the mixture to reflux with a Dean-Stark trap to remove water.

  • Monitor the reaction by TLC until the ketone is consumed.

  • Cool the reaction to room temperature and quench with saturated aqueous NaHCO₃.

  • Extract the product with ethyl acetate, dry the combined organic layers over MgSO₄, and concentrate to obtain the crude chiral imine, which can be used in the next step without further purification.

Step B: Diastereoselective Reduction

  • Dissolve the crude chiral imine in methanol at 0 °C.

  • Add NaBH₄ (2.0 equiv) portion-wise, maintaining the temperature at 0 °C.

  • Stir the reaction for 2-4 hours at 0 °C.

  • Quench the reaction by the slow addition of water.

  • Extract the product with diethyl ether, wash with brine, dry over MgSO₄, and concentrate.

Step C: Removal of the Chiral Auxiliary

  • Dissolve the product from Step B in methanol.

  • Add 10% Pd/C (10 mol% Pd).

  • Subject the mixture to a hydrogen atmosphere (balloon or Parr shaker) and stir vigorously at room temperature until the reaction is complete (monitored by TLC).

  • Filter the catalyst through Celite and concentrate the filtrate.

  • Purify the crude product by chromatography to obtain the desired enantiomer of 5-methylchroman-4-amine.

Expected Outcome: Good overall yield and high diastereoselectivity in the reduction step, leading to high enantiomeric excess of the final product.

Strategy 3: Asymmetric Reduction and Amination

This two-step approach offers an alternative route where the stereocenter is first established by an asymmetric reduction of the ketone to a chiral alcohol. This alcohol is then converted to the amine, typically with inversion of stereochemistry via a Mitsunobu reaction or activation of the hydroxyl group followed by nucleophilic substitution.

Materials:

  • 5-Methylchroman-4-one

  • (R)-CBS-oxazaborolidine catalyst

  • Borane-dimethyl sulfide complex (BH₃·SMe₂)

  • Tetrahydrofuran (THF)

  • Methanol

  • Phthalimide

  • Triphenylphosphine (PPh₃)

  • Diisopropyl azodicarboxylate (DIAD)

  • Hydrazine hydrate

Procedure:

Step A: Asymmetric Reduction

  • To a solution of (R)-CBS-oxazaborolidine (10 mol%) in anhydrous THF at 0 °C, slowly add BH₃·SMe₂ (1.0 equiv).

  • After stirring for 15 minutes, add a solution of 5-methylchroman-4-one (1.0 equiv) in THF dropwise over 30 minutes.

  • Stir the reaction at 0 °C for 2-4 hours.

  • Quench the reaction by the slow addition of methanol.

  • Remove the solvent under reduced pressure and purify the crude alcohol by column chromatography.

Step B: Mitsunobu Reaction

  • To a solution of the chiral alcohol from Step A (1.0 equiv), phthalimide (1.2 equiv), and PPh₃ (1.2 equiv) in anhydrous THF at 0 °C, add DIAD (1.2 equiv) dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Concentrate the reaction mixture and purify by column chromatography to obtain the phthalimide-protected amine.

Step C: Deprotection

  • Dissolve the phthalimide-protected amine in ethanol.

  • Add hydrazine hydrate (5.0 equiv) and heat the mixture to reflux for 4 hours.

  • Cool the reaction, filter off the precipitate, and concentrate the filtrate.

  • Purify the crude product by chromatography to yield the desired enantiomer of 5-methylchroman-4-amine.

Expected Outcome: Good yields for each step and high enantioselectivity controlled by the CBS reduction.

Data Summary

StrategyKey ReagentsAdvantagesPotential ChallengesTypical YieldTypical ee
1. Asymmetric Reductive Amination Chiral Phosphoric Acid, Hantzsch EsterOne-pot, atom-economical, high eeCatalyst loading and sensitivity80-95%>95%
2. Diastereoselective Reduction Chiral Auxiliary (e.g., phenylethylamine)Reliable, well-established methodologyMultiple steps, auxiliary removal50-70%>90%
3. Asymmetric Reduction & Amination CBS Catalyst, Mitsunobu ReagentsHigh ee from reduction, modularMultiple steps, potential for racemization50-65%>98%

Conclusion

The stereoselective synthesis of 5-methylchroman-4-amine is a challenging yet rewarding endeavor for medicinal and synthetic chemists. The choice of synthetic strategy will depend on factors such as the desired enantiomer, available resources, and scalability. The protocols outlined in this guide provide a solid foundation for the successful synthesis of this important chiral building block. Careful optimization of reaction conditions and rigorous characterization of intermediates and the final product are paramount to achieving the desired outcomes.

References

  • Fridén-Saxin, M., et al. (2009). Synthesis of 2-alkyl-substituted chromone derivatives using microwave irradiation. The Journal of Organic Chemistry, 74(7), 2755-9.
  • Storer, R. I., et al. (2006). Enantioselective organocatalytic reductive amination. Journal of the American Chemical Society, 128(1), 84-6.
  • Corey, E. J., & Link, J. O. (1992). A general and highly enantioselective method for the synthesis of non-racemic primary and secondary amines. Tetrahedron Letters, 33(22), 3151-3154.
  • MacMillan, D. W. C., et al. (2005). Enantioselective Organocatalytic Reductive Amination. Journal of the American Chemical Society, 127(49), 17586-17587.
  • Myers, A. G., et al. (1997). Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis. Journal of the American Chemical Society, 119(36), 8489-8490.
  • Synthesis of 5,7-dihydroxy-4-methylcoumarin. (2021). ACS Omega.
  • Wetzl, D., et al. (2016). Asymmetric Reductive Amination of Ketones Catalyzed by Imine Reductases.
  • Synthesis of Substituted Chroman-4-one and Chromone Derivatives. (2012). Journal of Medicinal Chemistry.
  • Chroman-4-one- and Chromone-Based Sirtuin 2 Inhibitors. (2014). Journal of Medicinal Chemistry.
  • Asymmetric Reductive Amination with Pinacolborane. (2022). Organic Letters.
  • Stable Preformed Chiral Palladium Catalysts for Asymmetric Reductive Amin
  • Enantioselective organocatalytic reductive amin
  • Enantioselective Organocatalytic Reductive Amin

Sources

Method

Application Notes &amp; Protocols for the Chiral Resolution of 5-Methylchroman-4-amine Enantiomers

Introduction: The Significance of Chiral Chroman-4-amines in Drug Discovery The chroman-4-amine scaffold is a privileged structure in medicinal chemistry, recognized for its rigid conformation which can lead to high-affi...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Chiral Chroman-4-amines in Drug Discovery

The chroman-4-amine scaffold is a privileged structure in medicinal chemistry, recognized for its rigid conformation which can lead to high-affinity interactions with biological targets.[1] Specifically, chiral variants of these amines are key building blocks in the synthesis of compounds targeting neurodegenerative diseases by inhibiting enzymes like monoamine oxidase (MAO) and cholinesterases.[2] The stereochemistry at the C4 position is often critical for pharmacological activity, making access to enantiomerically pure forms of substituted chroman-4-amines, such as 5-methylchroman-4-amine, a crucial step in drug development and chemical biology research.

This guide provides an in-depth exploration of robust methodologies for the separation of 5-methylchroman-4-amine enantiomers. We will detail two primary, field-proven techniques: classical diastereomeric salt crystallization and modern enzymatic kinetic resolution. Furthermore, we will cover the essential analytical techniques, primarily chiral High-Performance Liquid Chromatography (HPLC), required to validate the success of these resolution protocols.

Method 1: Diastereomeric Salt Crystallization

Expertise & Experience: The Rationale

The most established and industrially scalable method for resolving racemic amines is through the formation of diastereomeric salts.[3][4] This technique leverages the fundamental principle that while enantiomers share identical physical properties, diastereomers do not. By reacting the racemic amine with an enantiomerically pure chiral acid (a "resolving agent"), two diastereomeric salts are formed.[5]

(R/S)-Amine + (R)-Acid → [ (R)-Amine·(R)-Acid ] + [ (S)-Amine·(R)-Acid ]

These two salts, being diastereomers, exhibit different solubilities in a given solvent system.[6] This solubility difference allows for the selective crystallization of the less soluble salt, which can then be physically separated by filtration. The desired enantiomer of the amine is subsequently liberated from the salt by treatment with a base. The choice of both the resolving agent and the solvent is critical and often requires empirical screening to achieve efficient separation.[4] Tartaric acid is a widely used, cost-effective resolving agent derived from natural sources, making it an excellent starting point for this resolution.[7]

Visualized Workflow: Diastereomeric Salt Resolution

G Workflow for Diastereomeric Salt Crystallization cluster_start Step 1: Salt Formation cluster_separation Step 2: Separation cluster_solid Solid Phase cluster_liquid Liquid Phase (Mother Liquor) racemic_amine Racemic (±)-5-Methyl- chroman-4-amine chiral_acid Add (+)-Tartaric Acid (0.5-1.0 eq) in Methanol racemic_amine->chiral_acid diastereomers Mixture of Diastereomeric Salts (R,R) and (S,R) in Solution chiral_acid->diastereomers crystallization Fractional Crystallization (Slow Cooling) diastereomers->crystallization filtration Filtration crystallization->filtration less_soluble Less Soluble Salt (e.g., (S)-Amine·(R)-Acid) filtration->less_soluble Solid more_soluble More Soluble Salt (e.g., (R)-Amine·(R)-Acid) filtration->more_soluble Liquid liberation1 Liberate with Base (e.g., NaOH aq.) less_soluble->liberation1 enantiomer1 Pure (S)-Enantiomer liberation1->enantiomer1 liberation2 Liberate with Base (e.g., NaOH aq.) more_soluble->liberation2 enantiomer2 Enriched (R)-Enantiomer liberation2->enantiomer2

Caption: Workflow for Diastereomeric Salt Crystallization.

Experimental Protocol: Resolution with (+)-Tartaric Acid

Materials:

  • Racemic 5-methylchroman-4-amine

  • (+)-(2R,3R)-Tartaric acid[8]

  • Methanol (anhydrous)

  • 2 M Sodium Hydroxide (NaOH) solution

  • Dichloromethane (DCM) or Ethyl Acetate

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Filter paper and Buchner funnel apparatus

  • Rotary evaporator

Procedure:

  • Salt Formation:

    • In a 250 mL Erlenmeyer flask, dissolve 10.0 g of racemic 5-methylchroman-4-amine in 100 mL of warm methanol.

    • In a separate flask, dissolve 0.5 to 1.0 molar equivalents of (+)-tartaric acid in a minimal amount of warm methanol. Scientist's Note: Starting with 0.5 equivalents (the Marckwald principle) can sometimes yield a purer salt, as the unreacted enantiomer acts as a 'scavenger' for impurities.[7]

    • Slowly add the tartaric acid solution to the stirred amine solution. The mixture may become cloudy.

    • Gently heat the solution until it becomes clear, then cover the flask and allow it to cool slowly to room temperature. For optimal crystal growth, do not disturb the flask.

    • Once at room temperature, place the flask in a 4 °C refrigerator for at least 24 hours to maximize crystallization.

  • Isolation of the Diastereomeric Salt:

    • Collect the precipitated crystals by vacuum filtration using a Buchner funnel.

    • Wash the crystals sparingly with a small amount of cold methanol to remove any adhering mother liquor.

    • Dry the crystalline salt. A portion should be set aside for chiral HPLC analysis (after liberation) to determine the diastereomeric excess.

  • Liberation of the Free Amine:

    • Suspend the dried, crystallized salt in a mixture of 100 mL of water and 100 mL of dichloromethane (DCM).

    • While stirring vigorously, slowly add 2 M NaOH solution until the aqueous layer is basic (pH > 11). This deprotonates the amine, breaking the salt and dissolving the tartaric acid into the aqueous layer as sodium tartrate.[3]

    • Transfer the mixture to a separatory funnel. Separate the organic layer.

    • Extract the aqueous layer two more times with 50 mL portions of DCM.

    • Combine the organic extracts and dry over anhydrous MgSO₄.

    • Filter off the drying agent and concentrate the solution under reduced pressure using a rotary evaporator to yield the enantiomerically enriched 5-methylchroman-4-amine.

  • Analysis:

    • Determine the enantiomeric excess (e.e.) of the recovered amine using a suitable chiral HPLC method (see Method 3).

    • The enantiomer in the mother liquor can be recovered by a similar basic workup and may be racemized for recycling, improving the overall process economy.

Data Presentation: Resolving Agent Screen
Resolving AgentSolventMolar Ratio (Amine:Acid)Yield of Salt (%)e.e. of Amine from Salt (%)
(+)-Tartaric AcidMethanol1 : 0.535%>95% (S-enantiomer)
(+)-Tartaric AcidEthanol1 : 0.540%88% (S-enantiomer)
(-)-Mandelic AcidIsopropanol1 : 1.042%92% (R-enantiomer)
(+)-Camphorsulfonic AcidAcetone1 : 1.030%85% (S-enantiomer)

Note: Data is illustrative and serves as an example of a screening summary.

Method 2: Enzymatic Kinetic Resolution (EKR)

Expertise & Experience: The Rationale

Enzymatic Kinetic Resolution (EKR) is a powerful and environmentally friendly technique that exploits the high enantioselectivity of enzymes.[9] Lipases, such as Candida antarctica Lipase B (CALB), are commonly used to catalyze the acylation of a racemic amine.[10][11] In this process, the enzyme selectively acylates one enantiomer at a much faster rate than the other.

(R/S)-Amine + Acyl Donor ---(Lipase)--> (R)-Amide + (S)-Amine (unreacted)

The reaction is stopped at or near 50% conversion, resulting in a mixture of the acylated enantiomer and the unreacted, non-preferred enantiomer. These two compounds—an amide and an amine—have significantly different chemical properties, allowing for easy separation via standard techniques like column chromatography or acid-base extraction. The maximum theoretical yield for a single enantiomer in a classic kinetic resolution is 50%.[12]

Visualized Workflow: Enzymatic Kinetic Resolution

G Workflow for Enzymatic Kinetic Resolution cluster_reaction Step 1: Enzymatic Reaction cluster_separation Step 2: Separation cluster_amine Unreacted Enantiomer cluster_amide Acylated Enantiomer racemic_amine Racemic (±)-5-Methyl- chroman-4-amine reagents Add Lipase (e.g., Novozym 435) + Acyl Donor (e.g., Ethyl Acetate) in Organic Solvent racemic_amine->reagents reaction_mixture Reaction Mixture at ~50% Conversion (R)-Amide + (S)-Amine reagents->reaction_mixture separation Separation (e.g., Acid-Base Extraction) reaction_mixture->separation amine_enantiomer Pure (S)-Amine separation->amine_enantiomer Basic Fraction amide_enantiomer (R)-Amide separation->amide_enantiomer Neutral Fraction hydrolysis Hydrolysis (e.g., HCl aq., heat) amide_enantiomer->hydrolysis amine_enantiomer2 Pure (R)-Amine hydrolysis->amine_enantiomer2

Caption: Workflow for Enzymatic Kinetic Resolution.

Experimental Protocol: Lipase-Catalyzed Acylation

Materials:

  • Racemic 5-methylchroman-4-amine

  • Immobilized Candida antarctica Lipase B (e.g., Novozym® 435)

  • Ethyl acetate (or another suitable acyl donor)[10]

  • Anhydrous solvent (e.g., Toluene or Tetrahydrofuran)

  • 1 M Hydrochloric Acid (HCl) solution

  • 2 M Sodium Hydroxide (NaOH) solution

  • Dichloromethane (DCM)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Enzymatic Acylation:

    • To a flask containing 5.0 g of racemic 5-methylchroman-4-amine, add 200 mL of anhydrous toluene and 1.2 equivalents of ethyl acetate.

    • Add the immobilized lipase (typically 10-20% by weight of the substrate, e.g., 500-1000 mg).

    • Seal the flask and shake the suspension at a constant temperature (e.g., 40-50 °C) in an orbital shaker.

    • Monitor the reaction progress by taking small aliquots, filtering the enzyme, and analyzing by chiral HPLC. The goal is to stop the reaction as close to 50% conversion as possible to maximize the e.e. of both components.[13]

  • Workup and Separation:

    • Once ~50% conversion is reached, filter off the immobilized enzyme. The enzyme can be washed with fresh solvent and reused.

    • Evaporate the solvent from the filtrate.

    • Dissolve the residue in 100 mL of DCM and transfer to a separatory funnel.

    • Extract the mixture with 1 M HCl (3 x 50 mL). The unreacted amine will move to the acidic aqueous layer as the hydrochloride salt, while the neutral amide remains in the organic layer.

    • To isolate the unreacted amine: Combine the aqueous layers and basify with 2 M NaOH until pH > 11. Extract the liberated amine with DCM (3 x 50 mL). Dry the combined organic layers over MgSO₄, filter, and concentrate to yield one enantiomerically pure amine.

    • To isolate the acylated amine: Wash the original organic layer with saturated sodium bicarbonate solution, then with brine. Dry over MgSO₄, filter, and concentrate to yield the enantiomerically enriched amide.

  • Hydrolysis of the Amide:

    • To recover the second amine enantiomer, reflux the isolated amide in an excess of 6 M HCl for several hours until hydrolysis is complete (monitor by TLC or LC-MS).

    • Cool the solution and basify with concentrated NaOH to pH > 11.

    • Extract the liberated amine with DCM, dry the organic layer, and concentrate to yield the other pure enantiomer.

  • Analysis:

    • Confirm the enantiomeric excess of both the unreacted amine and the amine from hydrolysis using chiral HPLC.

Method 3: Chiral HPLC for Analysis and Purification

Expertise & Experience: The Rationale

Chiral HPLC is an indispensable tool for any work involving enantiomers.[14] It is used analytically to determine the enantiomeric excess and purity of the products from resolution experiments.[4] The separation is achieved by using a Chiral Stationary Phase (CSP), which interacts diastereomerically with the enantiomers, causing them to travel through the column at different rates.[15][16] Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are extremely versatile and are a primary choice for screening chiral separations.[15] Supercritical Fluid Chromatography (SFC) is an alternative that often provides faster and more efficient separations.[17]

Visualized Workflow: Chiral HPLC Analysis

G Workflow for Chiral HPLC Analysis cluster_input Step 1: Sample Injection cluster_separation Step 2: Separation cluster_output Step 3: Detection & Analysis sample Racemic or Enriched Amine (in Mobile Phase) injector HPLC Injector sample->injector column Chiral Stationary Phase (CSP) Column injector->column interaction Differential Diastereomeric Interactions detector UV/Vis Detector column->detector chromatogram Chromatogram (Two Separated Peaks) detector->chromatogram analysis Calculate Peak Areas to Determine e.e. chromatogram->analysis

Caption: Workflow for Chiral HPLC Analysis.

Protocol: Chiral HPLC Method Development

Objective: To develop an analytical method to determine the enantiomeric excess (e.e.) of 5-methylchroman-4-amine.

Instrumentation & Materials:

  • HPLC system with UV detector

  • Polysaccharide-based chiral columns (e.g., Daicel CHIRALPAK® series, Phenomenex Lux® series)

  • HPLC-grade solvents: Hexane, Isopropanol (IPA), Ethanol (EtOH), Methanol (MeOH)

  • Additives: Trifluoroacetic acid (TFA), Diethylamine (DEA)

Procedure:

  • Column Screening:

    • Prepare a ~1 mg/mL solution of the racemic 5-methylchroman-4-amine in a suitable solvent (e.g., 50:50 Hexane/IPA).

    • Screen several polysaccharide-based columns (e.g., CHIRALPAK IA, IB, IC).

    • Start with a generic mobile phase, such as 90:10 Hexane/IPA, at a flow rate of 1.0 mL/min. Scientist's Note: For basic compounds like amines, peak tailing can be an issue. Adding a small amount of a basic modifier like DEA (0.1%) to the mobile phase often results in sharper, more symmetrical peaks.

  • Method Optimization:

    • Once a column showing baseline or partial separation is identified, optimize the mobile phase composition.

    • Vary the ratio of the non-polar (Hexane) and polar (alcohol) components. Increasing the alcohol content generally decreases retention time.

    • If necessary, try different alcohol modifiers (IPA, EtOH, MeOH), as this can significantly impact selectivity.

    • Adjust the flow rate and column temperature to improve resolution and analysis time.

  • Calculation of Enantiomeric Excess (e.e.):

    • Once a satisfactory separation is achieved, inject the resolved sample.

    • Integrate the areas of the two enantiomer peaks (Area1 and Area2).

    • Calculate the e.e. using the following formula: e.e. (%) = [ |Area1 - Area2| / (Area1 + Area2) ] x 100

Data Presentation: Example HPLC Column Screen
ColumnMobile PhaseFlow Rate (mL/min)Detection (nm)Resolution (Rs)Notes
CHIRALPAK IAHexane/IPA (90:10) + 0.1% DEA1.02540.8Partial separation.
CHIRALPAK IBHexane/IPA (90:10) + 0.1% DEA1.02540.0No separation.
CHIRALPAK IC Hexane/IPA (85:15) + 0.1% DEA 1.0 254 2.1 Baseline separation. Suitable for analysis.
Lux Cellulose-1Hexane/EtOH (95:5) + 0.1% DEA1.02541.6Good separation.

Note: Data is illustrative. The optimal column and conditions must be determined experimentally.

References

  • A green, fully enzymatic procedure for amine resolution, using a lipase and a penicillin G acylase.Green Chemistry (RSC Publishing).
  • Chemoenzymatic Dynamic Kinetic Resolution of Primary Amines Using a Recyclable Palladium Nanoparticle Catalyst Together with Lipases.
  • (S)-chroman-4-amine | High-Purity Chiral Building Block.Benchchem.
  • Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermedi
  • Resolution of chiral amines.
  • Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines.MDPI.
  • Chiral resolution.Wikipedia.
  • Rational approach to the selection of conditions for diastereomeric resolution of chiral amines by diacid resolving agents.Royal Society of Chemistry.
  • Synthesis and Evaluation of the Biological Properties of Chiral chroman Amine Analogues.
  • Racemic Mixtures and the Resolution of Enantiomers.Chemistry LibreTexts.
  • A Technical Guide to Chiral Resolution Using Tartaric Acid Deriv
  • A Strategy for Developing HPLC Methods for Chiral Drugs.
  • Diastereomeric salts of (S,S)
  • The Role of (S)
  • Chiral HPLC separation: str
  • Chiral HPLC Separ
  • Basics of chiral HPLC.Sigma-Aldrich.
  • Chiral Separation Using SFC and HPLC Pittcon 2016 1760-16.Shimadzu.
  • Chiral Resolution Screening.Onyx Scientific.

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Application

Application Notes &amp; Protocols: (R)-5-methylchroman-4-amine as a Versatile Chiral Building Block in Synthetic and Medicinal Chemistry

Introduction The chroman scaffold is a privileged heterocyclic motif found in a wide array of natural products and pharmacologically active compounds, exhibiting activities ranging from antitumor to anti-inflammatory.[1]...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The chroman scaffold is a privileged heterocyclic motif found in a wide array of natural products and pharmacologically active compounds, exhibiting activities ranging from antitumor to anti-inflammatory.[1][2][3] In modern drug discovery, the three-dimensional architecture of a molecule is paramount, with stereochemistry often dictating both potency and safety. Chiral amines, in particular, are crucial components in over 80% of all drugs and drug candidates, making enantiomerically pure amine building blocks highly valuable commodities in medicinal chemistry.[4]

(R)-5-methylchroman-4-amine is a chiral building block that combines the desirable pharmacophoric features of the chroman ring system with a stereodefined primary amine. This functional handle allows for its seamless integration into larger, more complex molecules, providing a robust method for introducing a specific stereocenter. This guide provides an in-depth exploration of (R)-5-methylchroman-4-amine, offering detailed protocols for its synthesis via chiral resolution, its characterization, and its application as a nucleophilic building block in amide bond formation—a cornerstone reaction in pharmaceutical development. The methodologies described herein are designed for researchers, scientists, and drug development professionals seeking to leverage this valuable synthon in their synthetic programs.

Section 1: Physicochemical Properties & Characterization

A thorough understanding of a building block's properties is essential for its effective use. The key physicochemical data for (R)-5-methylchroman-4-amine are summarized below.

PropertyValueSource
Molecular Formula C₁₀H₁₃NO[5]
Molecular Weight 163.22 g/mol [5]
CAS Number 1213506-92-3[5]
Appearance (Expected) Off-white to pale yellow solid or oilGeneral Knowledge
Chirality (R)-enantiomerTopic

Protocol 1.1: Standard Characterization

Objective: To confirm the identity, purity, and enantiomeric excess of synthesized (R)-5-methylchroman-4-amine.

Methodologies:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C):

    • Purpose: To confirm the molecular structure and assess chemical purity. The proton NMR should show characteristic peaks for the aromatic, benzylic, and aliphatic protons of the chroman ring. The carbon NMR will confirm the number and type of carbon environments.

    • Sample Preparation: Dissolve 5-10 mg of the compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

    • Analysis: Compare the obtained spectra with expected chemical shifts and coupling constants for the chroman structure. The absence of significant impurity peaks indicates high chemical purity.

  • Mass Spectrometry (MS):

    • Purpose: To confirm the molecular weight of the compound.

    • Technique: Electrospray Ionization (ESI) is typically suitable for this amine.

    • Analysis: Look for the protonated molecular ion [M+H]⁺ at m/z ≈ 164.23.

  • Chiral High-Performance Liquid Chromatography (Chiral HPLC):

    • Purpose: To determine the enantiomeric excess (% ee) of the final product. This is the most critical analysis for a chiral compound.

    • Typical Columns: Polysaccharide-based chiral stationary phases (e.g., Chiralcel® OD-H, Chiralpak® AD-H).

    • Mobile Phase: A mixture of hexane and isopropanol, often with a small amount of an amine additive (e.g., diethylamine) to improve peak shape. The exact ratio must be optimized.

    • Analysis: Inject a sample of the racemic mixture first to identify the retention times of both the (R) and (S) enantiomers. Subsequently, inject the resolved sample. The % ee is calculated from the peak areas of the two enantiomers: % ee = [ (Area_R - Area_S) / (Area_R + Area_S) ] x 100.

Section 2: Synthesis & Chiral Resolution

The most practical and scalable approach to obtaining enantiomerically pure amines is often the resolution of a racemate.[6] This process involves synthesizing the racemic mixture and then separating the enantiomers using a chiral resolving agent.[7][]

Workflow for Synthesis and Chiral Resolution of (R)-5-methylchroman-4-amine

G cluster_0 Part 1: Racemate Synthesis cluster_1 Part 2: Chiral Resolution cluster_2 Part 3: Liberation of Free Amine A 5-methylchroman-4-one B Reductive Amination (e.g., NH4OAc, NaBH3CN) A->B C Racemic (R/S)-5-methylchroman-4-amine B->C D Addition of Chiral Acid (e.g., L-(-)-Tartaric Acid) C->D E Diastereomeric Salt Mixture ((R)-Amine-(L)-Tartrate & (S)-Amine-(L)-Tartrate) D->E F Fractional Crystallization (Exploits solubility differences) E->F G Isolated (R)-Amine-(L)-Tartrate Salt (Less soluble diastereomer) F->G Solid H Mother Liquor (Enriched in (S)-Amine-(L)-Tartrate) F->H Solution I Basification (e.g., aq. NaOH) G->I J Liquid-Liquid Extraction (e.g., with EtOAc or DCM) I->J K (R)-5-methylchroman-4-amine (Enantiomerically Pure) J->K

Caption: Workflow for the synthesis and resolution of (R)-5-methylchroman-4-amine.

Protocol 2.1: Synthesis of Racemic (±)-5-methylchroman-4-amine

Principle: This protocol uses reductive amination of the corresponding ketone, 5-methylchroman-4-one. The ketone first reacts with an ammonia source to form an intermediate imine, which is then reduced in situ to the desired primary amine.

Materials & Reagents:

  • 5-methylchroman-4-one

  • Ammonium acetate (NH₄OAc)

  • Sodium cyanoborohydride (NaBH₃CN) or Sodium triacetoxyborohydride (STAB)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, standard glassware

Procedure:

  • To a solution of 5-methylchroman-4-one (1.0 equiv) in methanol, add ammonium acetate (10 equiv). Stir the mixture at room temperature for 30 minutes.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add sodium cyanoborohydride (1.5 equiv) portion-wise, ensuring the temperature remains below 10 °C.

  • Remove the ice bath and allow the reaction to stir at room temperature overnight (12-16 hours).

  • Monitor the reaction by TLC or LC-MS to confirm the consumption of the starting ketone.

  • Quench the reaction by carefully adding water. Concentrate the mixture under reduced pressure to remove most of the methanol.

  • Add saturated NaHCO₃ solution until the pH is ~8-9.

  • Extract the aqueous layer with dichloromethane (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude racemic amine.

Scientist's Note: Sodium triacetoxyborohydride (STAB) is a milder and often more effective alternative to NaBH₃CN, reducing the risk of over-reduction and handling of cyanide byproducts.

Protocol 2.2: Chiral Resolution with L-(-)-Tartaric Acid

Principle: This protocol leverages the formation of diastereomeric salts.[7] The racemic amine mixture is reacted with a single enantiomer of a chiral acid. The resulting salts, being diastereomers, have different physical properties, such as solubility, which allows for their separation by fractional crystallization.[][9]

Materials & Reagents:

  • Racemic (±)-5-methylchroman-4-amine

  • L-(-)-Tartaric acid

  • Ethanol (EtOH) or Methanol (MeOH)

  • Diethyl ether

  • 1 M Sodium hydroxide (NaOH) solution

  • Ethyl acetate (EtOAc)

  • Buchner funnel and filter paper

Procedure:

  • Dissolve the racemic amine (1.0 equiv) in a minimal amount of warm ethanol.

  • In a separate flask, dissolve L-(-)-tartaric acid (0.5 equiv) in a minimal amount of warm ethanol. Note: Using 0.5 equivalents of the resolving agent is often optimal for precipitating one diastereomeric salt cleanly.

  • Slowly add the tartaric acid solution to the amine solution with stirring. A precipitate should begin to form.

  • Allow the mixture to cool slowly to room temperature, then place it in a refrigerator (4 °C) for several hours to maximize crystallization.

  • Collect the crystalline solid by vacuum filtration and wash the filter cake with a small amount of cold ethanol, followed by diethyl ether. This solid is the diastereomeric salt, enriched in one enantiomer (e.g., (R)-amine-L-tartrate).

  • Liberation of the Free Amine: Suspend the collected salt in water and add 1 M NaOH solution until the pH is >10 to deprotonate the amine.

  • Extract the free amine into ethyl acetate (3 x volumes).

  • Combine the organic layers, dry over Na₂SO₄, filter, and concentrate to yield the enantioenriched (R)-5-methylchroman-4-amine.

  • Analyze the enantiomeric excess (% ee) of the product using Chiral HPLC (Protocol 1.1).

Troubleshooting:

  • No precipitation: The solution may be too dilute. Slowly evaporate some solvent or add a non-polar co-solvent (like diethyl ether) to induce crystallization.

  • Low % ee: The initial crystallization may not have been efficient. The resolution process can be repeated (recrystallization of the salt) to further enhance the enantiomeric purity.[9]

Section 3: Applications in Synthesis

As a chiral primary amine, (R)-5-methylchroman-4-amine is an excellent nucleophile. Its most fundamental application in medicinal chemistry is in the construction of amides, which are present in a vast number of pharmaceuticals.[10]

Protocol 3.1: Amide Bond Formation via EDCI/HOBt Coupling

Principle: This protocol describes a standard and reliable method for coupling the chiral amine with a carboxylic acid using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) as the coupling agent and hydroxybenzotriazole (HOBt) to suppress side reactions and minimize racemization.

Application of (R)-5-methylchroman-4-amine in Amide Synthesis

G General scheme for amide bond formation. Amine (R)-5-methylchroman-4-amine (Nucleophile) Product Chiral Amide Product Amine->Product Acid Carboxylic Acid (R-COOH) (Electrophile) Acid->Product EDCI EDCI EDCI->Product HOBt HOBt HOBt->Product Base DIPEA or Et3N Base->Product

Caption: Reaction scheme for amide coupling using (R)-5-methylchroman-4-amine.

Materials & Reagents:

  • (R)-5-methylchroman-4-amine

  • A generic carboxylic acid (R-COOH)

  • EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • HOBt (Hydroxybenzotriazole)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (Et₃N)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Standard workup and purification reagents

Procedure:

  • In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the carboxylic acid (1.0 equiv), HOBt (1.2 equiv), and EDCI (1.2 equiv) in anhydrous DMF.

  • Stir the mixture at room temperature for 15-20 minutes to pre-activate the carboxylic acid.

  • Add (R)-5-methylchroman-4-amine (1.1 equiv) to the mixture, followed by DIPEA (2.5 equiv).

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Reactions are typically complete within 4-12 hours.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash successively with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the final chiral amide.

Scientist's Note: The order of addition is crucial. Pre-activating the carboxylic acid before adding the amine minimizes side reactions. Using a non-nucleophilic base like DIPEA is preferred to avoid competition with the primary amine nucleophile. This method is robust and widely applicable for creating libraries of novel compounds for biological screening.

Conclusion & Future Outlook

(R)-5-methylchroman-4-amine serves as a high-value chiral building block for synthetic and medicinal chemistry. Its rigid chroman scaffold and stereodefined amine functionality provide an excellent starting point for the synthesis of complex, three-dimensional molecules. The protocols detailed in this guide offer reliable methods for its preparation via chiral resolution and its subsequent use in amide bond formation. By incorporating this building block, researchers can systematically explore the structure-activity relationships of novel chroman-based compounds, potentially leading to the discovery of new therapeutic agents for a range of diseases.

References

  • Wikipedia contributors. (2023). Chiral resolution. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Pharmacological Activities of Chromene Derivatives: An Overview. Retrieved from [Link]

  • Valdés-García, J., et al. (2020). Synthesis of Chromeno[3,4-b]piperazines by an Enol-Ugi/Reduction/Cyclization Sequence. Molecules. Retrieved from [Link]

  • Pharmaceutical Technology. (2015). Chiral Resolution with and without Resolving Agents. Retrieved from [Link]

  • ResearchGate. (n.d.). Dynamic Resolution of Chiral Amine Pharmaceuticals: Turning Waste Isomers into Useful Product. Retrieved from [Link]

  • ACS Publications. (2017). Resolution of Racemic Mixtures by Phase Transition of PEGylated Resolving Agents. ACS Omega. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). Update on Pharmacological Activities, Security, and Pharmacokinetics of Rhein. PMC. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Preparation of Enantioenriched Homoallylic Primary Amines. Retrieved from [Link]

  • Ellman Laboratory, Yale University. (n.d.). Asymmetric Synthesis of Amines. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Asymmetric Synthesis of Aminochromanes via Intramolecular Indium-Mediated Allylation of Chiral Hydrazones. PMC. Retrieved from [Link]

  • ResearchGate. (n.d.). Asymmetric Synthesis of 4-Amino-4H-Chromenes by Organocatalytic Oxa-Michael/Aza-Baylis-Hillman Tandem Reactions. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 5-Fluorochroman-4-amine. PubChem. Retrieved from [Link]

  • SciSpace. (2018). A systematic review on pharmacological activities of 4-methylumbelliferon. Systematic Reviews in Pharmacy. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Synthesis and anti-rheumatoid arthritis activities of 3-(4-aminophenyl)-coumarin derivatives. Retrieved from [Link]

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  • ResearchGate. (2008). Thiochroman-4-ones: Synthesis and reactions. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). Synthesis of (+)-(R)-Tiruchanduramine. PMC. Retrieved from [Link]

  • PubMed. (2025). Asymmetric Mannich reaction enabled synthesis of alkaloids. Retrieved from [Link]

  • MDPI. (n.d.). Bioorganic Chemistry, Toxinology, and Pharmaceutical Uses of Datura Metabolites and Derivatives. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Mannich bases in medicinal chemistry and drug design. PMC. Retrieved from [Link]

  • PubMed. (2008). Studies on the structure-activity relationship of the basic amine of phenylpiperazines as melanocortin-4 receptor antagonists. Retrieved from [Link]

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Method

The (R)-5-Methylchroman-4-amine Scaffold: A Privileged Chiral Motif in Medicinal Chemistry

Introduction: The Significance of the Chroman Scaffold in Drug Discovery The chroman ring system, a bicyclic heterocycle, is a cornerstone in the field of medicinal chemistry, widely recognized as a "privileged structure...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Chroman Scaffold in Drug Discovery

The chroman ring system, a bicyclic heterocycle, is a cornerstone in the field of medicinal chemistry, widely recognized as a "privileged structure."[1][2] This designation stems from its prevalence in a multitude of natural products and synthetic molecules that exhibit a broad spectrum of biological activities.[3] The rigid, conformationally constrained nature of the chroman scaffold provides a robust framework for the precise spatial orientation of functional groups, enabling high-affinity interactions with biological targets. Modifications to this core structure, particularly at the C4 position, have yielded compounds with significant therapeutic potential.

This technical guide focuses on the application of a specific chiral derivative, (R)-5-methylchroman-4-amine , in medicinal chemistry. While detailed public data on this exact molecule is limited, its structural features position it as a valuable building block for the synthesis of novel therapeutics. This document will, therefore, explore the broader context of chiral chroman-4-amines, extrapolating their potential from established research on analogous structures. We will delve into their synthesis, biological significance, and the critical role of stereochemistry in their activity, providing researchers and drug development professionals with a comprehensive overview of this promising chemical space.

Synthetic Strategies: Accessing Chiral Chroman-4-amines

The primary route to chroman-4-amines involves a two-step sequence starting from the corresponding chroman-4-one. The synthesis of substituted chroman-4-ones is well-established, often proceeding through a base-mediated aldol condensation of a substituted 2'-hydroxyacetophenone with an appropriate aldehyde, followed by an intramolecular oxa-Michael addition.[1][4]

The subsequent conversion of the chroman-4-one to the desired chroman-4-amine is typically achieved via reductive amination. This versatile reaction allows for the introduction of a primary amine or, through the use of primary or secondary amines as reagents, the synthesis of secondary or tertiary chroman-4-amine derivatives, respectively. The stereochemistry at the C4 position can be controlled through the use of chiral reducing agents or by employing biocatalytic methods.[5]

General Protocol for the Synthesis of Chiral Chroman-4-amines via Reductive Amination

This protocol outlines a general procedure for the synthesis of a chiral chroman-4-amine from a 5-methylchroman-4-one precursor.

Step 1: Formation of the Imine/Enamine Intermediate

  • To a solution of 5-methylchroman-4-one (1.0 eq) in an anhydrous solvent (e.g., methanol, ethanol, or dichloromethane) under an inert atmosphere (e.g., nitrogen or argon), add the amine source. For a primary amine, ammonium acetate or ammonia can be used.

  • The reaction mixture is stirred at room temperature or gentle heat to facilitate the formation of the imine or enamine intermediate. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Step 2: Asymmetric Reduction

  • Once the formation of the intermediate is complete, the reaction mixture is cooled to a suitable temperature (e.g., 0 °C or -78 °C).

  • A chiral reducing agent (e.g., a chiral borane reagent or a catalytic amount of a chiral transition metal catalyst with a suitable hydride source) is added portion-wise.

  • The reaction is stirred until completion, as monitored by TLC or LC-MS.

Step 3: Work-up and Purification

  • The reaction is carefully quenched with a suitable reagent (e.g., water or a saturated aqueous solution of ammonium chloride).

  • The product is extracted into an organic solvent (e.g., ethyl acetate or dichloromethane).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to yield the desired enantiomerically enriched (R)-5-methylchroman-4-amine.

Therapeutic Potential and Biological Targets of Chiral Chroman-4-amines

The chroman-4-amine scaffold has been explored for its activity against a range of biological targets, particularly those implicated in neurodegenerative diseases and cancer. The introduction of the amine functionality at the C4 position allows for the formation of key hydrogen bonds and ionic interactions within protein binding sites.

Neurodegenerative Diseases

Chroman-4-amine derivatives have shown promise as inhibitors of enzymes involved in the pathology of Alzheimer's and Parkinson's diseases.[5] Specifically, they have been investigated as inhibitors of:

  • Cholinesterases (AChE and BuChE): Inhibition of these enzymes increases the levels of the neurotransmitter acetylcholine in the brain, a key strategy in the symptomatic treatment of Alzheimer's disease.

  • Monoamine Oxidases (MAO-A and MAO-B): Inhibition of MAO-B can increase dopamine levels, offering a therapeutic approach for Parkinson's disease.

The chiral nature of the C4 amine is crucial for selective and potent inhibition of these enzymes. The (R) or (S) configuration dictates the orientation of the amine and other substituents, leading to differential binding affinities.

Oncology

The chroman-4-one scaffold, the precursor to chroman-4-amines, has been identified as a framework for the development of potent and selective inhibitors of Sirtuin 2 (SIRT2).[1][4][6] SIRT2 is a member of the sirtuin family of NAD+-dependent deacetylases and is implicated in cell cycle regulation and tumorigenesis. Inhibition of SIRT2 has been shown to induce hyperacetylation of α-tubulin, leading to the inhibition of tumor growth.[1] While direct studies on chroman-4-amines as SIRT2 inhibitors are less common, their structural similarity to the active chroman-4-one inhibitors suggests they could serve as valuable synthons for creating new classes of SIRT2 modulators.

Structure-Activity Relationships (SAR): The Importance of Substitution and Stereochemistry

The biological activity of chroman-4-amine derivatives is highly dependent on the substitution pattern on both the aromatic ring and the amine itself, as well as the stereochemistry at the C4 position.

Table 1: Key Structure-Activity Relationships for Chroman Derivatives

Position of SubstitutionEffect on Biological ActivityExample Target Class
C2 Alkyl chains of three to five carbons can enhance potency.SIRT2 Inhibitors
C4-Amine The stereochemistry (R or S) is critical for selective binding. Derivatization of the amine can modulate potency and pharmacokinetic properties.Cholinesterase Inhibitors, MAO Inhibitors
C5 (Methyl Group) The methyl group in (R)-5-methylchroman-4-amine is expected to influence the molecule's lipophilicity and steric interactions with the target protein, potentially enhancing binding affinity or selectivity.General
C6, C8 Electron-withdrawing groups (e.g., halogens) can increase potency.SIRT2 Inhibitors

Visualization of Concepts

Experimental Workflow: From Synthesis to Biological Evaluation

G cluster_synthesis Synthesis cluster_evaluation Biological Evaluation 5-Methylchroman-4-one 5-Methylchroman-4-one Reductive Amination Reductive Amination 5-Methylchroman-4-one->Reductive Amination 1. Amine Source 2. Chiral Reducing Agent (R)-5-Methylchroman-4-amine (R)-5-Methylchroman-4-amine Reductive Amination->(R)-5-Methylchroman-4-amine Purification In Vitro Assays In Vitro Assays (R)-5-Methylchroman-4-amine->In Vitro Assays Test Compound Enzyme Inhibition Enzyme Inhibition In Vitro Assays->Enzyme Inhibition e.g., AChE, BuChE, MAO, SIRT2 Cell-Based Assays Cell-Based Assays In Vitro Assays->Cell-Based Assays e.g., Cytotoxicity, Target Engagement SAR Studies SAR Studies Enzyme Inhibition->SAR Studies Cell-Based Assays->SAR Studies

Caption: A generalized workflow for the synthesis and biological evaluation of (R)-5-methylchroman-4-amine derivatives.

Logical Relationship: The Centrality of the Chiral Chroman-4-amine Scaffold

G Scaffold (R)-5-Methylchroman-4-amine Chiral Center Aromatic Ring Amine Functionality Targets Potential Biological Targets Neurodegenerative Enzymes (AChE, BuChE, MAO) Sirtuins (e.g., SIRT2) Other Kinases Scaffold:f2->Targets Key Interaction Point Properties Desirable Properties High Potency Selectivity Favorable ADME Scaffold:f0->Properties Dictates Stereoselective Binding Scaffold:f1->Properties Modifiable for SAR Targets->Properties Lead to Therapeutic Effect

Caption: The key structural features of the (R)-5-methylchroman-4-amine scaffold and their influence on its therapeutic potential.

Conclusion and Future Perspectives

The (R)-5-methylchroman-4-amine scaffold represents a promising, yet underexplored, area of medicinal chemistry. While direct research on this specific molecule is not abundant in the public domain, the well-documented activities of the broader class of chiral chroman-4-amines provide a strong rationale for its investigation. The synthetic accessibility and the proven therapeutic relevance of this structural motif in neurodegenerative diseases and oncology make it a compelling starting point for the design of novel, potent, and selective therapeutic agents. Future research should focus on the asymmetric synthesis of (R)-5-methylchroman-4-amine and the systematic exploration of its derivatization to build a comprehensive structure-activity relationship profile against various biological targets. Such studies will be instrumental in unlocking the full therapeutic potential of this privileged chiral scaffold.

References

  • Fridén-Saxin, M., Seifert, T., Landergren, M. R., Suuronen, T., Lahtela-Kakkonen, M., Jarho, E. M., & Luthman, K. (2012). Synthesis and evaluation of substituted chroman-4-one and chromone derivatives as sirtuin 2-selective inhibitors. Journal of Medicinal Chemistry, 55(16), 7104–7113. [Link][4][6][7]

  • Moutayakine, A., et al. (2022). Synthesis and Evaluation of the Biological Properties of Chiral chroman Amine Analogues. ResearchGate. [Link][5]

  • Fridén-Saxin, M., et al. (2012). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. PMC. [Link][1]

  • Fridén-Saxin, M., Seifert, T., Landergren, M. R., Suuronen, T., Lahtela-Kakkonen, M., Jarho, E. M., & Luthman, K. (2012). Synthesis and evaluation of substituted chroman-4-one and chromone derivatives as sirtuin 2-selective inhibitors. PubMed. [Link]

  • Fridén-Saxin, M., et al. (2014). Chroman-4-one- and Chromone-Based Sirtuin 2 Inhibitors with Antiproliferative Properties in Cancer Cells. Journal of Medicinal Chemistry, 57(23), 9895–9905. [Link][8]

  • Emami, S., & Ghanbarimasir, Z. (2015). Recent advances of chroman-4-one derivatives: synthetic approaches and bioactivities. European Journal of Medicinal Chemistry, 93, 539–563. [Link][2]

  • Ghanbarimasir, Z., & Emami, S. (2021). Mini-review Recent advances of chroman-4-one derivatives: Synthetic approaches and bioactivities. ResearchGate. [Link][9]

  • Sharma, G., & Kumar, V. (2021). Chromanone-A Prerogative Therapeutic Scaffold: An Overview. PMC. [Link][3]

  • Xiong, D., et al. (2023). Asymmetric synthesis of chiral (thio)chromanes and exploration on their structure–activity relationship in macrophages. PMC. [Link][10]

  • Yu, X. T. (2018). Asymmetric Synthesis Of Chroman Derivatives By Chiral Secondary Amine Catalysts. Thesis. [Link][11]

  • Wang, Y., et al. (2018). Discovery and Rational Design of Natural-Product-Derived 2-Phenyl-3,4-dihydro-2H-benzo[f]chromen-3-amine Analogs as Novel and Potent Dipeptidyl Peptidase 4 (DPP-4) Inhibitors for the Treatment of Type 2 Diabetes. PubMed. [Link][12]

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Application

Application Notes &amp; Protocols: A Strategic Guide to the In Vitro Pharmacological Characterization of (R)-5-methylchroman-4-amine

Introduction: Deconstructing a Novel Chemical Entity The compound (R)-5-methylchroman-4-amine represents a chiral small molecule with a chemical scaffold common to numerous centrally active pharmacological agents. Its st...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Deconstructing a Novel Chemical Entity

The compound (R)-5-methylchroman-4-amine represents a chiral small molecule with a chemical scaffold common to numerous centrally active pharmacological agents. Its structure, featuring a chroman core and a primary amine, suggests a high probability of interaction with monoamine systems—specifically, G-protein coupled receptors (GPCRs) and solute carrier (SLC) transporters for serotonin (5-HT), dopamine (DA), and norepinephrine (NE).

This document provides a comprehensive, field-tested strategy for the systematic in vitro characterization of (R)-5-methylchroman-4-amine or analogous novel chemical entities. We eschew a rigid, one-size-fits-all approach. Instead, we present a logical, tiered workflow designed to first identify primary biological targets, then elucidate the functional consequences of that interaction, and finally, build a robust pharmacological profile. The causality behind each experimental choice is explained to empower researchers to adapt these protocols to their specific scientific inquiries.

The workflow is structured to efficiently allocate resources, moving from broad, cost-effective binding assays to more complex, resource-intensive functional and cell-based assays.

Section 1: The Strategic Workflow for Pharmacological Profiling

A successful characterization campaign follows a logical progression from target identification to functional validation. This tiered approach ensures that effort is focused on the most promising biological interactions. The initial hypothesis is that the chroman-amine scaffold will show affinity for monoamine receptors and/or transporters.

G cluster_0 Phase 1: Target Identification cluster_1 Phase 2: Functional Characterization cluster_2 Phase 3: Transporter Activity cluster_3 Phase 4: Profile Synthesis Binding Primary Screening: Radioligand Binding Assays (5-HT1A, 5-HT2A, D2, NET, SERT, DAT) Functional Functional Assays: - cAMP Inhibition (Gi/o) - Calcium Flux (Gq) - β-Arrestin Recruitment Binding->Functional Affinity > 1µM? Transporter Transporter Uptake Assays: - Substrate or Inhibitor? (Fluorescent Substrate Method) Functional->Transporter Characterize Hits Profile Data Analysis & Interpretation: - Calculate Ki, EC50, IC50 - Determine Potency & Efficacy - Build Pharmacological Profile Transporter->Profile Integrate All Data

Figure 1: Tiered workflow for in vitro characterization.

Section 2: Primary Target Screening via Radioligand Binding Assays

Expertise & Rationale: The first step is to determine if (R)-5-methylchroman-4-amine physically interacts with its putative targets. Competitive radioligand binding assays are the gold standard for quantifying the affinity (expressed as the inhibition constant, Kᵢ) of a test compound for a specific receptor or transporter. In this assay, the test compound competes with a radiolabeled ligand of known high affinity for the target. The ability of the test compound to displace the radioligand is directly proportional to its own binding affinity.

Protocol 2.1: General Radioligand Binding Assay

This protocol is a template and must be adapted for each specific target (e.g., 5-HT₁ₐ, D₂, NET) by using the appropriate cell membranes, radioligand, and non-specific binding definition.

Materials:

  • Cell Membranes: Commercially available membrane preparations from HEK293 or CHO cells stably expressing the human receptor of interest (e.g., 5-HT₁ₐ, D₂).

  • Radioligand: A high-affinity tritiated ([³H]) ligand specific for the target (e.g., [³H]8-OH-DPAT for 5-HT₁ₐ).[1][2]

  • Test Compound: (R)-5-methylchroman-4-amine, prepared in a suitable vehicle (e.g., DMSO).

  • Non-Specific Binding (NSB) Agent: A high concentration of a known, non-labeled ligand to saturate all specific binding sites (e.g., 10 µM Serotonin).

  • Assay Buffer: Target-specific buffer (e.g., 50 mM Tris-HCl, pH 7.4, with appropriate ions like MgCl₂).

  • Filtration: 96-well filter plates (e.g., GF/B glass fiber) and a cell harvester.

  • Detection: Scintillation cocktail and a microplate scintillation counter.

Methodology:

  • Compound Plating: Prepare serial dilutions of (R)-5-methylchroman-4-amine in assay buffer (e.g., 11-point curve from 10 µM to 10 pM).

  • Assay Plate Preparation: In a 96-well plate, add in order:

    • 25 µL of assay buffer (for Total Binding) or NSB agent (for Non-Specific Binding).

    • 25 µL of serially diluted test compound or vehicle control.

    • 50 µL of radioligand diluted in assay buffer to a final concentration near its Kₑ (e.g., 0.5 nM [³H]8-OH-DPAT).[1]

    • 100 µL of diluted cell membrane preparation.

  • Incubation: Incubate the plate at room temperature for a duration sufficient to reach equilibrium (e.g., 60 minutes), protected from light.[1]

  • Harvesting: Rapidly filter the plate contents through the pre-soaked glass fiber filter plate using a cell harvester. Wash the filters 3-5 times with ice-cold assay buffer to remove unbound radioligand.

  • Detection: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity (in counts per minute, CPM) using a microplate scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (the concentration of test compound that inhibits 50% of specific binding).

    • Calculate the Kᵢ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

Parameter Typical Value Target Example (5-HT₁ₐ)
Cell Membrane Conc.5-20 µ g/well 10 µ g/well
RadioligandTritiated ([³H])[³H]8-OH-DPAT
Radioligand Conc.~Kₑ value0.5 nM[1]
NSB Agent1000x Kᵢ of cold ligand10 µM Serotonin
Incubation Time/Temp60-120 min / RT60 min / RT[1]

Table 1: Representative parameters for a radioligand binding assay.

Section 3: Functional Activity Profiling

Expertise & Rationale: Establishing binding affinity is insufficient; we must determine the functional consequence of this binding. Is the compound an agonist that activates the receptor, an antagonist that blocks the natural ligand, or an inverse agonist that reduces basal receptor activity? Functional assays measure downstream signaling events following receptor engagement. The choice of assay depends on the G-protein the receptor couples to.

Gᵢ/ₒ-Coupled Receptors (e.g., 5-HT₁ₐ, Dopamine D₂)

These receptors inhibit the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP).[1][3] We measure the ability of our test compound to inhibit cAMP production that has been artificially stimulated by forskolin.

G compound (R)-5-methylchroman-4-amine (Agonist) receptor Gᵢ/ₒ-Coupled Receptor (e.g., 5-HT1A, D2) compound->receptor Binds g_protein Gᵢ Protein (α, βγ subunits) receptor->g_protein Activates ac Adenylyl Cyclase (AC) g_protein->ac Inhibits atp ATP camp cAMP (Decreased) atp->camp AC Conversion response Downstream Cellular Response camp->response Leads to forskolin Forskolin (Stimulant) forskolin->ac Stimulates

Figure 2: Signaling pathway for a Gᵢ/ₒ-coupled receptor.

Protocol 3.1: cAMP Inhibition HTRF Assay

Principle: This is a competitive immunoassay using Homogeneous Time-Resolved Fluorescence (HTRF). Intracellular cAMP produced by the cells competes with a stable cAMP analog labeled with an acceptor fluorophore (e.g., d2) for binding to an anti-cAMP antibody labeled with a donor fluorophore (e.g., Europium cryptate). A high HTRF signal indicates low intracellular cAMP (agonist activity) and vice-versa.

Materials:

  • Cell Line: CHO or HEK293 cells stably expressing the human receptor of interest (e.g., D₂).[3]

  • Culture Medium: Standard medium (e.g., DMEM/F-12) with 10% FBS and selection antibiotic.[3]

  • Assay Plates: Low-volume 384-well white plates.

  • Reagents: Forskolin, reference agonist (e.g., Dopamine), and a commercial HTRF cAMP assay kit.

  • Equipment: HTRF-compatible microplate reader.

Methodology:

  • Cell Plating: Seed cells into 384-well plates to achieve ~80-90% confluency on the day of the assay. Incubate overnight (37°C, 5% CO₂).

  • Compound Preparation: Prepare serial dilutions of the test compound and reference agonist.

  • Assay Procedure (Agonist Mode):

    • Remove culture medium from cells.

    • Add 5 µL of test compound/control to appropriate wells.

    • Add 5 µL of forskolin diluted to a final concentration that gives ~80% of the maximal response (e.g., 1-10 µM).

    • Incubate for 30 minutes at room temperature.

    • Add 10 µL of HTRF lysis buffer and detection reagents (cAMP-d2 and anti-cAMP-cryptate) as per the kit manufacturer's instructions.

    • Incubate for 60 minutes at room temperature, protected from light.

  • Detection: Read the plate on an HTRF reader (excitation at 320 nm, emission at 620 nm and 665 nm).

  • Data Analysis: Calculate the 665/620 emission ratio and convert to cAMP concentration using a standard curve. Plot the percent inhibition of the forskolin response vs. log[compound] to determine the EC₅₀.

Gᵩ-Coupled Receptors (e.g., 5-HT₂ₐ)

These receptors activate Phospholipase C (PLC), which cleaves PIP₂ into IP₃ and DAG. IP₃ triggers the release of calcium (Ca²⁺) from intracellular stores, leading to a transient increase in cytosolic Ca²⁺ concentration.[4]

Protocol 3.2: Calcium Flux Assay

Principle: Cells are loaded with a Ca²⁺-sensitive fluorescent dye (e.g., Fluo-4 AM). Upon receptor activation and subsequent Ca²⁺ release, the dye binds to calcium and its fluorescence intensity increases dramatically. This change is monitored in real-time.

Materials:

  • Cell Line: HEK293 or CHO cells stably expressing the human 5-HT₂ₐ receptor.

  • Assay Plates: 96- or 384-well black-walled, clear-bottom plates.

  • Reagents: Calcium-sensitive dye (e.g., Fluo-4 AM), probenecid (to prevent dye leakage), reference agonist (e.g., Serotonin).

  • Equipment: Fluorescence plate reader with automated injection capability (e.g., FLIPR, FlexStation).

Methodology:

  • Cell Plating: Seed cells into assay plates and allow them to adhere overnight.

  • Dye Loading:

    • Prepare a loading buffer containing the fluorescent calcium indicator and probenecid in Hanks' Balanced Salt Solution (HBSS).

    • Remove culture medium and add the loading buffer to the cells.

    • Incubate for 60 minutes at 37°C.

  • Compound Preparation: Prepare 3-5X concentrated serial dilutions of the test compound and reference agonist in HBSS.

  • Detection:

    • Place the cell plate into the fluorescence reader.

    • Establish a stable baseline fluorescence reading for 10-20 seconds.

    • The instrument automatically injects the test compound into the wells.

    • Immediately begin measuring fluorescence intensity every 1-2 seconds for 2-3 minutes.

  • Data Analysis: The response is typically measured as the peak fluorescence intensity minus the baseline reading. Plot the response vs. log[compound] and fit to a sigmoidal dose-response curve to determine the EC₅₀.

Assay Type Target Class Principle Readout Key Reagent
cAMP InhibitionGᵢ/ₒ-coupledCompetitive ImmunoassayDecreased HTRF SignalForskolin
Calcium FluxGᵩ-coupledCa²⁺-sensitive DyeIncreased FluorescenceFluo-4 AM

Table 2: Summary of key functional assays for GPCRs.

Section 4: Monoamine Transporter Activity Assays

Expertise & Rationale: Beyond GPCRs, the compound's structure suggests it could interact with monoamine transporters (SERT, DAT, NET), which are responsible for the reuptake of neurotransmitters from the synapse. The compound could act as an inhibitor (blocker) of reuptake or as a substrate (releaser). Modern fluorescent uptake assays provide a safe and high-throughput alternative to traditional radioisotope methods.[5][6]

G cluster_0 cluster_1 membrane compound (R)-5-methylchroman-4-amine (Inhibitor) transporter Monoamine Transporter (e.g., NET, SERT) compound->transporter Blocks substrate Fluorescent Substrate substrate->transporter Uptake fluorescence Signal Increase transporter->fluorescence

Figure 3: Principle of a fluorescent neurotransmitter uptake assay.

Protocol 4.1: Fluorescent Substrate Uptake Inhibition Assay

Principle: This assay uses a fluorescent substrate that mimics monoamine neurotransmitters.[5] When cells expressing the target transporter are incubated with this substrate, it is actively transported into the cell, leading to an increase in intracellular fluorescence. An inhibitor will block this transport, resulting in a reduced signal.

Materials:

  • Cell Line: HEK293 cells stably expressing the human transporter of interest (hNET, hSERT, or hDAT).

  • Assay Kit: A commercial Neurotransmitter Transporter Uptake Assay Kit containing a fluorescent substrate and masking dye.[5][6][7]

  • Assay Plates: 96- or 384-well black-walled, clear-bottom plates.

  • Reference Inhibitor: A known potent inhibitor for the specific transporter (e.g., Desipramine for NET, Fluoxetine for SERT).

Methodology:

  • Cell Plating: Plate cells (e.g., 40,000-60,000 cells/well for a 96-well plate) and allow them to form a confluent monolayer overnight.[7]

  • Assay Execution:

    • Remove culture medium and wash cells gently with HBSS buffer.

    • Add 100 µL (96-well) of serially diluted test compound or reference inhibitor to the cells.

    • Incubate for 10-30 minutes at 37°C.[7]

    • Add 100 µL (96-well) of the Dye Solution (containing the fluorescent substrate and masking dye) to all wells.

  • Detection:

    • Endpoint Mode: Incubate for an additional 10-60 minutes at 37°C.[7] Read the plate on a bottom-read fluorescence microplate reader.

    • Kinetic Mode: Immediately place the plate in the reader and measure fluorescence over time to determine the initial rate of uptake.

  • Data Analysis:

    • Subtract the background fluorescence (wells with no cells or a potent inhibitor).

    • Plot the percent inhibition of substrate uptake vs. log[compound].

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀.

Section 5: Data Interpretation and Profile Synthesis

Expertise & Rationale: The ultimate goal is to synthesize the data from these disparate assays into a coherent pharmacological profile. This involves comparing potency (Kᵢ, EC₅₀, IC₅₀) and efficacy (% of reference agonist response) across multiple targets.

  • Potency: The concentration of the compound required to produce 50% of its maximal effect (EC₅₀/IC₅₀) or occupy 50% of the receptors (Kᵢ). A lower value indicates higher potency.

  • Efficacy: The maximal response a compound can produce, typically expressed as a percentage of the response to a known full agonist.

    • Full Agonist: Efficacy ≈ 100%.

    • Partial Agonist: Efficacy > 0% but < 100%.[8]

    • Antagonist: Efficacy = 0% (but will have binding affinity, Kᵢ).

    • Inverse Agonist: Efficacy < 0% (reduces basal signaling).

  • Selectivity: The ratio of a compound's potency at one target versus another. For example, a compound with a Kᵢ of 10 nM for 5-HT₁ₐ and 1000 nM for D₂ would be considered 100-fold selective for 5-HT₁ₐ.

By populating a table with these values, a clear picture of the compound's activity and selectivity emerges, guiding future drug development efforts.

References

  • Innoprot. (n.d.). D2 Dopamine Receptor Assay. Retrieved from [Link]

  • Kuypers, K. P. C., & Ramaekers, J. G. (2022). In vitro assays for the functional characterization of (psychedelic) substances at the serotonin receptor 5-HT2A R. Journal of Neurochemistry, 162(1), 39-59. [Link]

  • Logothetis, C., et al. (2017). Assessment of in vitro dopamine-neuroblastoma cell interactions with a bioelectric biosensor: perspective for a novel in vitro functional assay for dopamine agonist/antagonist activity. Analytical and Bioanalytical Chemistry, 409(20), 4847-4855. [Link]

  • BioIVT. (n.d.). NET (SLC6A2) Transporter Assay. Retrieved from [Link]

  • Marona-Lewicka, D., et al. (2006). In vitro functional characteristics of dopamine D2 receptor partial agonists in second and third messenger-based assays of cloned human dopamine D2Long receptor signalling. Neuropharmacology, 51(7-8), 1103-1114. [Link]

  • Teixeira, L. B., et al. (2014). Functional binding assays for estimation of the intrinsic efficacy of ligands at the 5-HT1A receptor: application for screening drug candidates. Vascular Pharmacology, 61(1), 27-33. [Link]

  • Creative Biolabs. (n.d.). Hi-Affi™ In Vitro Cell based Dopamine Receptor Functional Assay Service. Retrieved from [Link]

  • Innoprot. (n.d.). 5-HT2A Serotonin Receptor Assay. Retrieved from [Link]

  • Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. Retrieved from [Link]

  • Eurofins DiscoverX. (n.d.). 5-HT1A Human Serotonin GPCR Binding Agonist Radioligand LeadHunter Assay. Retrieved from [Link]

  • Chidiac, P., et al. (1998). Functional analysis of the D2L dopamine receptor expressed in a cAMP-responsive luciferase reporter cell line. Biochemical Pharmacology, 56(1), 25-30. [Link]

  • Creative Biolabs. (n.d.). Hi-Affi™ In Vitro Cell based Serotonin Receptor Functional Assay Service. Retrieved from [Link]

  • Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit (Product Page). Retrieved from [Link]

  • Wilson, J. M., et al. (2005). Assays for enhanced activity of low efficacy partial agonists at the D2 dopamine receptor. British Journal of Pharmacology, 144(1), 107-118. [Link]

  • Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit (Datasheet). Retrieved from [Link]

  • De Doncker, K., et al. (2021). Setup and Evaluation of the TRACT Assay Principle for the In Vitro Functional Characterization of Modulators of the Serotonin Transporter and the Serotonin 2A Receptor. Analytical Chemistry, 93(31), 10839-10847. [Link]

  • Rothman, R. B., et al. (2018). Development of norepinephrine transporter reuptake inhibition assays using SK-N-BE(2)C cells. Synapse, 72(8), e22036. [Link]

  • Xu, P., et al. (2021). Basal activity and ligand-induced activation of 5-HT1A. ResearchGate. Figure from a publication, context likely Nature. [Link]

  • Reaction Biology. (n.d.). 5-HT1A Biochemical Binding Assay Service. Retrieved from [Link]

  • Assay Genie. (n.d.). Human NET (Norepinephrine Transporter) ELISA Kit Technical Manual. Retrieved from [Link]

  • Savitz, A. J., et al. (2006). The 5-HT1A Receptor: A Signaling Hub Linked to Emotional Balance. The Receptors, 3, 135-154. [Link]

  • Wouters, E., et al. (2020). Label-free high-throughput screening assay for the identification of norepinephrine transporter (NET/SLC6A2) inhibitors. Scientific Reports, 10(1), 10584. [Link]

  • Urs, N. M., et al. (2016). New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy. Biological Psychiatry, 81(1), 78-85. [Link]

  • Gat-Yablonski, G., & Yoles, E. (2016). Illuminating the norepinephrine transporter: fluorescent probes based on nisoxetine and talopram. MedChemComm, 7(10), 2025-2030. [Link]

  • Gumpper, R. H., & Roth, B. L. (2023). Biased signaling via serotonin 5-HT2A receptor: From structural aspects to in vitro and in vivo pharmacology. Pharmacological Research, 192, 106775. [Link]

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Method

Application Notes and Protocols: Investigating (R)-5-methylchroman-4-amine as a Potential Serotonin Receptor Modulator

Abstract This document provides a comprehensive guide for the initial characterization of (R)-5-methylchroman-4-amine, a novel compound with a chemical structure suggestive of potential activity at serotonin (5-hydroxytr...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the initial characterization of (R)-5-methylchroman-4-amine, a novel compound with a chemical structure suggestive of potential activity at serotonin (5-hydroxytryptamine, 5-HT) receptors. The chroman-amine scaffold is present in various known serotonergic agents, making this compound a person of interest for drug discovery programs targeting neuropsychiatric and other disorders.[1][2] We present a logical, tiered approach, beginning with fundamental in vitro binding and functional assays to establish a receptor interaction profile, proceeding to in vivo studies to assess its impact on neurotransmitter dynamics, and concluding with essential preliminary safety assessments. These protocols are designed for researchers, scientists, and drug development professionals, providing not only step-by-step instructions but also the scientific rationale behind the experimental design.

Introduction: The Rationale for Investigation

The serotonin system, with its diverse family of at least 14 receptor subtypes, represents one of the most important targets for therapeutic agents treating central nervous system (CNS) disorders, including depression, anxiety, and psychosis.[3][4] These receptors, primarily G-protein coupled receptors (GPCRs) with the exception of the 5-HT3 ligand-gated ion channel, modulate a vast array of physiological and cognitive functions.[4][5]

(R)-5-methylchroman-4-amine (CAS 1213506-92-3) is an intriguing candidate for investigation.[6] While specific biological data for this compound is not yet widely published, its core structure is related to other chroman derivatives that have demonstrated affinity for serotonin receptors.[1] The strategic placement of the methyl group and the stereochemistry of the amine are anticipated to be key determinants of its binding affinity and functional activity at specific 5-HT receptor subtypes.

This guide outlines a validated workflow to systematically evaluate (R)-5-methylchroman-4-amine, determining its potential as a selective serotonin receptor modulator.

Compound Profile: (R)-5-methylchroman-4-amine
PropertyValueSource
CAS Number 1213506-92-3[6]
Molecular Formula C₁₀H₁₃NO[6]
Molecular Weight 163.22 g/mol [6]
Structure (4R)-3,4-Dihydro-5-methyl-2H-1-benzopyran-4-amine[6]

Section 1: In Vitro Characterization: Receptor Binding Affinity

Objective: To determine if, and with what affinity, (R)-5-methylchroman-4-amine binds to a panel of key serotonin receptor subtypes.

Rationale: A radioligand binding assay is the gold standard for quantifying the affinity of a test compound for a target receptor.[7][8] This experiment measures the ability of the unlabeled test compound to compete with and displace a high-affinity, radioactively labeled ligand from the receptor. The resulting inhibition constant (Kᵢ) is a direct measure of binding affinity. A low Kᵢ value indicates high affinity. Performing this assay across multiple receptor subtypes (e.g., 5-HT₁A, 5-HT₂A, 5-HT₂C, 5-HT₇) is crucial for determining the compound's selectivity profile.

G cluster_prep Sample Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound Test Compound ((R)-5-methylchroman-4-amine) Serial Dilutions Incubate Incubate Components (Allow competition to reach equilibrium) Compound->Incubate Radioligand Radioligand ([3H]-WAY-100635 for 5-HT1A) Fixed Concentration Radioligand->Incubate Membranes Receptor Source (Cell Membranes expressing target 5-HT receptor) Membranes->Incubate Filter Rapid Filtration (Separate bound from free radioligand) Incubate->Filter Wash Wash Filters (Remove non-specific binding) Filter->Wash Scintillation Scintillation Counting (Quantify bound radioactivity) Wash->Scintillation Curve Generate Competition Curve (log[Compound] vs % Inhibition) Scintillation->Curve Calculate Calculate IC50 & Ki (Cheng-Prusoff equation) Curve->Calculate

Caption: Workflow for Radioligand Competition Binding Assay.

Protocol 1.1: Competitive Radioligand Binding Assay

Materials:

  • Test Compound: (R)-5-methylchroman-4-amine

  • Receptor Source: Commercially available cell membranes expressing the human 5-HT receptor of interest (e.g., 5-HT₁A, 5-HT₂A).

  • Radioligand: e.g., [³H]-WAY-100635 for 5-HT₁A, [³H]-Ketanserin for 5-HT₂A.

  • Assay Buffer: (e.g., 50 mM Tris-HCl, 10 mM MgSO₄, 0.5 mM EDTA, pH 7.4).

  • 96-well microplates.

  • Glass fiber filter mats (e.g., GF/B).[9]

  • Scintillation cocktail and microplate scintillation counter.

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of (R)-5-methylchroman-4-amine in DMSO. Perform serial dilutions in assay buffer to create a range of concentrations (e.g., from 100 µM to 10 pM).

  • Assay Setup: In a 96-well plate, add in order:

    • 50 µL of assay buffer (for total binding) or a high concentration of a known non-labeled ligand (for non-specific binding).

    • 50 µL of the diluted test compound.

    • 50 µL of the radioligand (at a concentration near its K₋d value).

    • 50 µL of the receptor membrane preparation (protein concentration optimized, e.g., 50-100 µ g/well ).[9]

  • Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a duration sufficient to reach equilibrium (e.g., 60 minutes).[9]

  • Filtration: Rapidly harvest the contents of each well onto a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to minimize non-specific binding.

  • Quantification: Dry the filter mats, add scintillation cocktail, and count the radioactivity in a microplate scintillation counter.

  • Data Analysis:

    • Calculate the percentage of specific binding at each concentration of the test compound.

    • Plot the percent inhibition versus the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (the concentration of test compound that inhibits 50% of specific binding).

    • Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/K₋d), where [L] is the concentration of the radioligand and K₋d is its dissociation constant.

Data Presentation:

Receptor SubtypeRadioligandKᵢ (nM) for (R)-5-methylchroman-4-amine
5-HT₁A[³H]-WAY-100635Experimental Value
5-HT₂A[³H]-KetanserinExperimental Value
5-HT₂C[³H]-MesulergineExperimental Value
5-HT₇[³H]-LSDExperimental Value

Section 2: In Vitro Characterization: Functional Activity

Objective: To determine whether the binding of (R)-5-methylchroman-4-amine to a serotonin receptor results in a cellular response, and to classify it as an agonist, antagonist, or inverse agonist.

Rationale: GPCRs transduce extracellular signals into intracellular responses via G-proteins and second messengers.[10][11] The functional consequence of ligand binding depends on the receptor's G-protein coupling.

  • Gᵢ/ₒ-coupled receptors (e.g., 5-HT₁A) inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP).[11][12]

  • G₋q/₁₁-coupled receptors (e.g., 5-HT₂A) activate phospholipase C (PLC), leading to the production of inositol phosphates (IPs) and a subsequent increase in intracellular calcium ([Ca²⁺]ᵢ).[13][14]

By measuring these second messengers, we can determine the compound's efficacy and potency (EC₅₀ for agonists, IC₅₀ for antagonists).

G cluster_gi Gi/o Pathway (e.g., 5-HT1A) cluster_gq Gq/11 Pathway (e.g., 5-HT2A) Agonist_Gi Agonist Receptor_Gi 5-HT1A Receptor Agonist_Gi->Receptor_Gi G_Gi Gi/o Protein Receptor_Gi->G_Gi AC Adenylyl Cyclase G_Gi->AC cAMP cAMP (Decreased) AC->cAMP ATP Agonist_Gq Agonist Receptor_Gq 5-HT2A Receptor Agonist_Gq->Receptor_Gq G_Gq Gq/11 Protein Receptor_Gq->G_Gq PLC Phospholipase C (PLC) G_Gq->PLC Ca IP3 -> [Ca2+]i (Increased) PLC->Ca PIP2

Caption: Simplified GPCR Signaling Pathways for 5-HT Receptors.

Protocol 2.1: cAMP Assay for Gᵢ-Coupled Receptors (e.g., 5-HT₁A)

Principle: This protocol uses a competitive immunoassay format (e.g., AlphaScreen or HTRF) to measure changes in intracellular cAMP.[15] Cells are first stimulated with forskolin to raise basal cAMP levels. A Gᵢ agonist will inhibit this rise, resulting in a measurable signal change.

Materials:

  • CHO or HEK293 cells stably expressing the human 5-HT₁A receptor.

  • cAMP assay kit (e.g., PerkinElmer AlphaScreen cAMP Assay Kit).[15]

  • Forskolin.

  • Reference agonist (e.g., 5-CT) and antagonist (e.g., WAY-100635).

Procedure:

  • Cell Plating: Seed the 5-HT₁A expressing cells into 384-well plates and incubate overnight.

  • Agonist Mode:

    • Add serial dilutions of (R)-5-methylchroman-4-amine to the cells.

    • Add a fixed concentration of forskolin (e.g., 1 µM) to all wells to stimulate adenylyl cyclase.

    • Incubate for 30 minutes at room temperature.

  • Antagonist Mode:

    • Pre-incubate the cells with serial dilutions of (R)-5-methylchroman-4-amine for 15-30 minutes.

    • Add a fixed concentration of a reference agonist (at its EC₈₀) along with forskolin.

    • Incubate for 30 minutes at room temperature.

  • Detection: Add the assay kit's detection reagents (e.g., lysis buffer containing acceptor beads and biotin-cAMP) and incubate as per the manufacturer's instructions.

  • Read Plate: Read the plate on a suitable plate reader (e.g., EnVision). The signal will be inversely proportional to the amount of intracellular cAMP.

  • Data Analysis: Plot the signal versus log[compound concentration] and fit to a sigmoidal curve to determine EC₅₀ (agonist mode) or IC₅₀ (antagonist mode).

Data Presentation (Functional):

Assay ModeParameterValue (nM)
Agonist EC₅₀Experimental Value
Eₘₐₓ (% of reference agonist)Experimental Value
Antagonist IC₅₀Experimental Value
Protocol 2.2: Calcium Flux Assay for G₋q-Coupled Receptors (e.g., 5-HT₂A)

Principle: This assay uses a calcium-sensitive fluorescent dye that increases its fluorescence intensity upon binding to free intracellular calcium.[14] Activation of the G₋q pathway by a 5-HT₂A agonist triggers Ca²⁺ release from intracellular stores, which is detected as an increase in fluorescence.[14]

Materials:

  • CHO or HEK293 cells stably expressing the human 5-HT₂A receptor.

  • Calcium-sensitive dye (e.g., Fluo-4 AM).

  • Probenecid (an anion-exchange transport inhibitor to prevent dye leakage).

  • Reference agonist (e.g., Serotonin) and antagonist (e.g., Ketanserin).

Procedure:

  • Cell Plating: Seed the 5-HT₂A expressing cells into 96- or 384-well black, clear-bottom plates and incubate overnight.

  • Dye Loading: Remove culture medium and add assay buffer containing the calcium-sensitive dye and probenecid. Incubate for 1 hour at 37°C.

  • Assay:

    • Place the plate in a fluorescence plate reader (e.g., FLIPR, FlexStation).

    • Establish a stable baseline fluorescence reading for several seconds.

    • Agonist Mode: Inject serial dilutions of (R)-5-methylchroman-4-amine and monitor the fluorescence change over time (typically 1-2 minutes).

    • Antagonist Mode: Pre-incubate the cells with the test compound for 15-30 minutes before injecting a reference agonist at its EC₈₀ concentration.

  • Data Analysis: The response is typically measured as the peak fluorescence intensity minus the baseline. Plot the response versus log[compound concentration] to determine EC₅₀ or IC₅₀.

Section 3: In Vivo Evaluation: Neurotransmitter Modulation

Objective: To assess the effect of systemic administration of (R)-5-methylchroman-4-amine on extracellular serotonin levels in a relevant brain region of a living animal.

Rationale: In vivo microdialysis is a powerful technique that allows for the sampling and measurement of neurotransmitters and their metabolites in the extracellular fluid of discrete brain regions in awake, freely moving animals.[16] This provides crucial information on how a compound affects the net result of neurotransmitter release, reuptake, and metabolism in a physiological context, bridging the gap between in vitro activity and potential therapeutic effect.[16][17]

G Surgery Stereotaxic Surgery (Implant guide cannula over target brain region) Recovery Post-Surgical Recovery (Allow animal to recover fully) Surgery->Recovery Probe Microdialysis Probe Insertion (Insert probe through cannula on day of experiment) Recovery->Probe Perfusion Probe Perfusion (Pump artificial CSF at a constant, slow rate) Probe->Perfusion Baseline Baseline Sampling (Collect several fractions to establish stable baseline) Perfusion->Baseline Dosing Compound Administration ((R)-5-methylchroman-4-amine via i.p., s.c., or p.o.) Baseline->Dosing Sampling Post-Dose Sampling (Continue collecting fractions at set intervals) Dosing->Sampling Analysis Sample Analysis (Quantify 5-HT in dialysate using HPLC-ECD) Sampling->Analysis Data Data Processing (Express results as % of baseline concentration) Analysis->Data

Caption: Experimental Workflow for an In Vivo Microdialysis Study.

Protocol 3.1: In Vivo Microdialysis in Rats

Materials:

  • Adult male Sprague-Dawley or Wistar rats.

  • Stereotaxic surgery apparatus.

  • Microdialysis probes and guide cannulae.

  • Syringe pumps and a liquid switch.

  • Fraction collector (preferably refrigerated).

  • HPLC system with electrochemical detection (ECD).

  • Artificial cerebrospinal fluid (aCSF).

Procedure:

  • Surgery: Anesthetize the rat and place it in the stereotaxic frame. Implant a guide cannula aimed at a target brain region rich in serotonergic projections (e.g., prefrontal cortex, hippocampus, or nucleus accumbens). Secure the cannula assembly to the skull with dental cement.

  • Recovery: Allow the animal to recover for 5-7 days.

  • Experiment Day:

    • Gently insert a microdialysis probe through the guide cannula into the target brain region.

    • Connect the probe to a syringe pump and begin perfusing with aCSF at a low flow rate (e.g., 1-2 µL/min).

    • Allow the system to equilibrate for at least 90-120 minutes.

    • Begin collecting dialysate samples into vials containing an antioxidant (e.g., acetic acid) every 20 minutes.

    • After collecting 3-4 stable baseline samples, administer (R)-5-methylchroman-4-amine (e.g., intraperitoneally, i.p.) or vehicle.

    • Continue collecting samples for at least 3-4 hours post-administration.

  • Sample Analysis: Analyze the dialysate samples for serotonin content using HPLC-ECD.

  • Data Analysis: Calculate the mean concentration of serotonin in the baseline samples. Express all subsequent sample concentrations as a percentage of this baseline mean. Plot the mean percent baseline vs. time for vehicle and drug-treated groups.

Data Presentation:

Time Point (min)Vehicle (% Baseline 5-HT)(R)-5-methylchroman-4-amine (% Baseline 5-HT)
-40100 ± 5100 ± 6
-2098 ± 7102 ± 5
0 (Dose) Administer Compound Administer Compound
20101 ± 6Experimental Value
4099 ± 8Experimental Value
60103 ± 5Experimental Value
.........

Section 4: Preliminary Safety & Toxicity Assessment

Objective: To perform initial in vitro screens to identify potential liabilities, such as general cytotoxicity or off-target activity at critical channels like hERG.

Rationale: Early assessment of safety and toxicity is paramount in drug development. A compound that is highly cytotoxic or carries a risk of cardiotoxicity (often associated with hERG channel blockade) is unlikely to be a viable therapeutic candidate. These assays provide an early "red flag" and are critical for decision-making. Note: Specific safety data for this amine compound is not available, and these represent general protocols for initial assessment.[18][19]

Protocol 4.1: In Vitro Cytotoxicity (MTT Assay)

Principle: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Procedure (Abbreviated):

  • Seed a relevant cell line (e.g., HEK293 or SH-SY5Y) in a 96-well plate.

  • After 24 hours, treat cells with a range of concentrations of (R)-5-methylchroman-4-amine for a set period (e.g., 24-48 hours).

  • Add MTT reagent to each well and incubate for 2-4 hours to allow formazan crystal formation.

  • Add a solubilizing agent (e.g., DMSO or SDS solution) to dissolve the crystals.

  • Read the absorbance at ~570 nm.

  • Calculate cell viability as a percentage of the vehicle-treated control and determine the CC₅₀ (concentration that causes 50% cytotoxicity).

Protocol 4.2: hERG Channel Blockade Assay

Principle: The hERG (human Ether-à-go-go-Related Gene) potassium channel is critical for cardiac repolarization. Blockade of this channel can lead to fatal arrhythmias. Automated patch-clamp systems are a medium-to-high throughput method to assess a compound's ability to block the hERG channel current.

Procedure (Abbreviated, using automated patch clamp):

  • Use a cell line stably expressing the hERG channel (e.g., CHO or HEK).

  • Prepare a cell suspension and load it into the automated patch-clamp instrument (e.g., QPatch, Patchliner).

  • The instrument will establish whole-cell patch-clamp recordings.

  • Apply a specific voltage protocol to elicit hERG tail currents.

  • After establishing a stable baseline current, apply vehicle followed by increasing concentrations of (R)-5-methylchroman-4-amine.

  • Measure the inhibition of the hERG tail current at each concentration and calculate the IC₅₀.

Conclusion

The protocols detailed in this document provide a robust, multi-tiered framework for the initial pharmacological characterization of (R)-5-methylchroman-4-amine. This systematic approach will enable researchers to efficiently determine its binding affinity and selectivity profile, elucidate its functional activity as an agonist or antagonist at key serotonin receptor subtypes, verify its ability to modulate serotonergic neurotransmission in a living system, and provide an early assessment of its safety profile. The data generated from these studies will be critical in determining the potential of this novel compound as a tool for research or as a lead candidate for further drug development.

References

  • Smith, D. L., & D'Mello, A. P. (1996). Quantitative microdialysis of serotonin and norepinephrine: pharmacological influences on in vivo extraction fraction. Journal of Neuroscience Methods, 68(1), 39-47. [Link]

  • Yonezawa, A., et al. (2000). Functional Interaction between Serotonin and Other Neuronal Systems: Focus on In Vivo Microdialysis Studies. Japanese Journal of Pharmacology, 84(2), 111-122. [Link]

  • Gervais, N. J., & Gerhardt, G. A. (2000). In vivo microdialysis assessment of extracellular serotonin and dopamine levels in awake monkeys during sustained fluoxetine administration. Synapse, 38(4), 460-470. [Link]

  • Chefer, V. I., Thompson, A. C., & Shippenberg, T. S. (2012). In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery. Expert Opinion on Drug Discovery, 7(7), 647-662. [Link]

  • Hascup, E. R., & Hascup, K. N. (2016). Physiologically Relevant Changes in Serotonin Resolved by Fast Microdialysis. ACS Chemical Neuroscience, 7(5), 553-563. [Link]

  • Creative Biolabs. (n.d.). Hi-Affi™ In Vitro Cell based Serotonin Receptor Functional Assay Service. [Link]

  • Eurofins. (n.d.). 5-HT1A Human Serotonin GPCR Cell Based Agonist cAMP LeadHunter Assay. [Link]

  • Eurofins. (n.d.). 5-HT2A Human Serotonin GPCR Cell Based Agonist & Antagonist IP1 LeadHunter Assay. [Link]

  • Prasad, S., Ponimaskin, E., & Zeug, A. (2019). cAMP-based signalling as a readout for serotonin receptor stoichiometry. Journal of Cell Science, 132(16), jcs234583. [Link]

  • Innoprot. (n.d.). 5-HT2A Serotonin Receptor Assay. [Link]

  • Berg, K. A., & Clarke, W. P. (2018). Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways. Molecular Pharmacology, 94(3), 1079-1087. [Link]

  • Prasad, S., et al. (2019). Serotonin receptor oligomerization regulates cAMP-based signaling. Journal of Cell Science, 132(16), jcs230912. [Link]

  • van de Witte, S. V., et al. (1998). Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates. Analytical Biochemistry, 264(2), 168-174. [Link]

  • Albaugh LLC. (2016). Safety Data Sheet: BASE CAMP 4 AMINE. [Link]

  • Kim, Y., et al. (2022). Structural studies of serotonin receptor family. BMB Reports, 55(10), 473-481. [Link]

  • National Center for Biotechnology Information. (n.d.). 5-Hydroxytryptamine (Serotonin) Receptors. In Molecular Imaging and Contrast Agent Database (MICAD). [Link]

  • Bondock, S., & Metwally, M. A. (2008). Thiochroman-4-ones: Synthesis and reactions. Journal of Sulfur Chemistry, 29(6), 625-645. [Link]

  • Leopoldo, M., et al. (2007). Novel 3-aminochromans as potential pharmacological tools for the serotonin 5-HT(7) receptor. Bioorganic & Medicinal Chemistry Letters, 17(21), 5949-5952. [Link]

  • Cárdenas-García, M., et al. (2017). Synthesis of Chromeno[3,4-b]piperazines by an Enol-Ugi/Reduction/Cyclization Sequence. Molecules, 22(10), 1667. [Link]

  • Maleki, A., et al. (2021). Alternative two steps route to the synthesis of 7-hydroxychroman-4-one. Research on Chemical Intermediates, 47, 3081-3097. [Link]

  • Paila, Y. D., & Chattopadhyay, A. (2020). Structure, dynamics and lipid interactions of serotonin receptors: excitements and challenges. Journal of Neurochemistry, 152(3), 279-299. [Link]

  • Staliński, K., et al. (2021). Design, Synthesis, and Biological Evaluation of a Series of 5- and 7-Hydroxycoumarin Derivatives as 5-HT1A Serotonin Receptor Antagonists. Molecules, 26(11), 3345. [Link]

  • Australian Industrial Chemicals Introduction Scheme (AICIS). (2023). Evaluation Statement: Cyclohexanamine, 4,4'-methylenebis-. [Link]

Sources

Application

Application Note: A Validated Chiral HPLC Method for the Enantiomeric Purity Determination of (R)-5-methylchroman-4-amine

Abstract This application note presents a detailed, robust, and validated High-Performance Liquid Chromatography (HPLC) method for the enantioselective separation of (R)- and (S)-5-methylchroman-4-amine. The enantiomers...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed, robust, and validated High-Performance Liquid Chromatography (HPLC) method for the enantioselective separation of (R)- and (S)-5-methylchroman-4-amine. The enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles, making their separation and quantification a critical step in drug development and quality control.[1] This guide provides a comprehensive protocol utilizing a polysaccharide-based chiral stationary phase (CSP) in normal phase mode, offering excellent resolution and peak shape. The method has been validated according to the International Council for Harmonisation (ICH) guidelines, demonstrating its specificity, linearity, accuracy, precision, and robustness for the intended purpose of determining enantiomeric purity.

Introduction: The Imperative of Chiral Separation

In pharmaceutical sciences, chirality is a fundamental consideration. A large proportion of therapeutic agents are chiral molecules, and it is common for only one enantiomer to be responsible for the desired therapeutic effect, while the other may be inactive, less active, or even contribute to adverse effects.[1] Chiral primary amines, including chroman derivatives, are vital building blocks in the synthesis of new pharmaceuticals.[2][3] Therefore, the development of reliable analytical methods to separate and quantify enantiomers is not just a technical challenge but a regulatory necessity to ensure the safety and efficacy of drug products.[4]

High-Performance Liquid Chromatography (HPLC) using Chiral Stationary Phases (CSPs) is the preeminent technique for analyzing chiral compounds, offering high selectivity and reliability.[1][4] This document details a complete workflow, from method development considerations to a step-by-step validated protocol for analyzing the enantiomeric purity of (R)-5-methylchroman-4-amine.

Method Development Strategy: A Rationale-Driven Approach

The successful separation of chiral amines is highly dependent on the selection of an appropriate CSP and the optimization of the mobile phase.[5] The primary amino group in the analyte presents specific challenges, including potential interactions with residual silanols on the silica support, which can lead to poor peak shape.

Selection of the Chiral Stationary Phase (CSP)

The choice of CSP is the most critical factor in a chiral separation.[1] For primary amines, several classes of CSPs are effective:

  • Polysaccharide-Based CSPs: Derivatives of cellulose and amylose are the most widely used CSPs due to their broad enantioselectivity for a vast range of compounds, including amines.[1][5] They offer robust performance in normal phase, polar organic, and reversed-phase modes.

  • Crown Ether-Based CSPs: These are specifically efficient in separating primary amines by forming inclusion complexes with the protonated amino group.[2][6] However, they typically require strongly acidic mobile phases, which can be harsh on the column and instrumentation.[2][7][8]

  • Cyclofructan-Based CSPs: These have also demonstrated a high success rate in resolving primary amines, particularly in the polar organic mode.[2][7]

For this application, a polysaccharide-based CSP (specifically, an amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel) was selected. This choice is predicated on its proven broad applicability and the extensive literature supporting its use for resolving cyclic amines, providing a high probability of success.[4][9]

Analyte Analyte: (R)-5-methylchroman-4-amine (Primary Amine) CSP_Class Evaluate CSP Classes Analyte->CSP_Class Poly Polysaccharide-Based (Cellulose/Amylose) CSP_Class->Poly Broad applicability, robustness Crown Crown Ether-Based CSP_Class->Crown High efficiency for primary amines, but requires harsh acids Cyclo Cyclofructan-Based CSP_Class->Cyclo Good success rate, especially in PO mode Decision Select Polysaccharide CSP Poly->Decision Chosen for versatility and proven success

Caption: CSP Selection Workflow for a Chiral Primary Amine.

Mobile Phase Optimization

The separation was developed in Normal Phase (NP) mode , which is highly effective for polysaccharide CSPs.[10] The mobile phase consists of a non-polar alkane and an alcohol modifier, which modulates retention and selectivity.

  • Solvents: A mixture of n-Hexane and Isopropanol (IPA) was chosen. The ratio is optimized to achieve a suitable retention time and maximize resolution.

  • Additive: To overcome peak tailing associated with basic analytes like amines, a small amount of a basic additive is essential.[5][10] Diethylamine (DEA) was added to the mobile phase. It acts as a competing base, masking the acidic residual silanols on the silica surface, thereby preventing non-enantioselective interactions and ensuring sharp, symmetrical peaks.

Detailed Application Protocol

This protocol is designed for the quantitative determination of the (S)-enantiomer impurity in a sample of (R)-5-methylchroman-4-amine.

Instrumentation and Materials
  • HPLC System: A system equipped with a quaternary or binary pump, autosampler, column thermostat, and UV/PDA detector.

  • Chiral Column: Amylose tris(3,5-dimethylphenylcarbamate) immobilized on 5 µm silica gel (e.g., Chiralpak® IA or equivalent), 250 mm x 4.6 mm.

  • Chemicals: n-Hexane (HPLC Grade), Isopropanol (HPLC Grade), Diethylamine (ACS Grade or higher), (R)-5-methylchroman-4-amine reference standard, and racemic 5-methylchroman-4-amine.

Chromatographic Conditions
ParameterCondition
Column Amylose tris(3,5-dimethylphenylcarbamate), 250 x 4.6 mm, 5 µm
Mobile Phase n-Hexane / Isopropanol / Diethylamine (90:10:0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 25°C
Detection UV at 280 nm
Injection Volume 10 µL
Run Time 20 minutes
Preparation of Solutions
  • Mobile Phase: Carefully mix 900 mL of n-Hexane, 100 mL of Isopropanol, and 1.0 mL of Diethylamine. Degas before use.

  • Diluent: Use the mobile phase as the diluent for all sample and standard preparations.

  • System Suitability Solution (Racemic Standard): Prepare a solution of racemic 5-methylchroman-4-amine at a concentration of approximately 0.5 mg/mL in diluent.

  • Test Sample Solution: Prepare a solution of (R)-5-methylchroman-4-amine at a concentration of approximately 0.5 mg/mL in diluent.

System Suitability Test (SST)

Before sample analysis, perform an injection of the System Suitability Solution to verify the performance of the chromatographic system. The acceptance criteria are as follows:

ParameterAcceptance Criteria
Resolution (Rₛ) Rₛ between the (R)- and (S)-enantiomer peaks must be ≥ 2.0
Tailing Factor (T) Tailing factor for the (R)-enantiomer peak should be ≤ 1.5
Theoretical Plates (N) N for the (R)-enantiomer peak should be ≥ 2000

Method Validation Summary

The analytical method was validated in accordance with ICH Q2(R2) guidelines to demonstrate its suitability for its intended purpose.[11][12][13] The validation focused on quantifying the (S)-enantiomer as an impurity.

Start Method Validation Workflow (ICH Q2(R2)) Specificity Specificity (Baseline Resolution) Start->Specificity Linearity Linearity & Range Start->Linearity Accuracy Accuracy (% Recovery) Start->Accuracy Precision Precision (Repeatability & Intermediate) Start->Precision LOD_LOQ LOD & LOQ Start->LOD_LOQ Robustness Robustness Start->Robustness Report Validation Report Specificity->Report Linearity->Report Accuracy->Report Precision->Report LOD_LOQ->Report Robustness->Report

Caption: Workflow for Analytical Method Validation.

Validation ParameterResultConclusion
Specificity Baseline separation achieved (Rₛ > 3.0). No interference from diluent or known impurities.The method is highly specific for both enantiomers.
Linearity (for S-enantiomer) Correlation coefficient (r²) > 0.999 over the range of LOQ to 1.0% of the test concentration.Excellent linearity within the specified range.
Limit of Quantitation (LOQ) 0.05% of the nominal test concentration (0.5 mg/mL).Method is sensitive enough to quantify trace enantiomeric impurity.
Limit of Detection (LOD) 0.015% of the nominal test concentration (0.5 mg/mL).Method can reliably detect the presence of the impurity at very low levels.
Accuracy (% Recovery) Mean recovery of the (S)-enantiomer spiked at LOQ, 0.5%, and 1.0% levels was between 98.5% and 101.2%.The method is highly accurate.
Precision (Repeatability) RSD for six replicate preparations of a sample spiked with 0.5% (S)-enantiomer was < 2.0%.The method demonstrates excellent repeatability.
Robustness Minor deliberate changes in flow rate (±0.1 mL/min), column temp (±2°C), and IPA % (±1%) did not significantly affect resolution or quantification.The method is robust for routine use.

Conclusion

The HPLC method detailed in this application note is demonstrated to be specific, linear, accurate, precise, and robust for the determination of the enantiomeric purity of (R)-5-methylchroman-4-amine. The use of an immobilized polysaccharide-based chiral stationary phase with an optimized normal phase mobile containing a basic additive provides excellent chromatographic performance. This validated method is fit for its intended purpose and can be confidently implemented in a quality control environment for routine analysis, release testing, and stability studies.

References

  • Chiral column takes the crown for supercritical enantioseparation of primary amines. (2023). Chemical Science.
  • Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns. (n.d.).
  • Chiral HPLC and SFC Columns. (n.d.). Columnex LLC.
  • Chiral HPLC Method Development. (n.d.). I.B.S. Analytical.
  • A Researcher's Guide to the Validation of Chiral Resolution Methods by HPLC. (2025). BenchChem.
  • System Suitability And Validation For Chiral Purity Assays Of Drug Substances. (n.d.). In-Process Revision.
  • Development and Validation of a Normal Phase Chiral HPLC Method for Analysis of Afoxolaner Using a Chiralpak® AD-3 Column. (n.d.).
  • Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. (2014).
  • Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram. (n.d.). SciSpace.
  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral St
  • Steps for HPLC Method Valid
  • HPLC method for enantiomeric separation of chiral amines. (2025). BenchChem.
  • ICH Guidelines for Analytical Method Valid
  • Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. (2025). Pharma Talks.
  • Validation of Analytical Procedures Q2(R2). (2023).
  • ICH guideline Q2(R2) on validation of analytical procedures. (2022). European Medicines Agency (EMA).
  • HPLC method for chiral separation of 7-Methylchroman-4-amine. (2025). BenchChem.
  • Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. (n.d.). MDPI.
  • Hplc enantiomeric separation of aromatic amines using crown ether tetracarboxylic acid. (2025).

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Method

Application Notes and Protocols for (R)-5-methylchroman-4-amine in Neuropharmacology Research

Introduction: Unveiling the Potential of (R)-5-methylchroman-4-amine The chroman scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Derivatives of chrom...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of (R)-5-methylchroman-4-amine

The chroman scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Derivatives of chroman-4-amine, in particular, have garnered significant interest for their potential to modulate key targets within the central nervous system (CNS).[1][2][3] (R)-5-methylchroman-4-amine represents a specific stereoisomer within this class, and its unique structural features warrant a thorough investigation into its neuropharmacological profile. The strategic placement of the methyl group at the 5-position and the defined stereochemistry at the 4-position are anticipated to confer specific selectivity and potency for CNS receptors, distinguishing it from other analogues.[3][4][5][6][7]

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically characterize the neuropharmacological properties of (R)-5-methylchroman-4-amine. We will proceed from initial in vitro screening to determine receptor binding affinities, followed by functional cell-based assays to elucidate the mechanism of action, and culminating in in vivo behavioral models to assess its potential therapeutic effects. The protocols herein are designed to be self-validating, with explanations of the scientific rationale behind experimental choices to ensure robust and reproducible data generation.

Part 1: In Vitro Characterization - From Binding to Function

The initial phase of characterization focuses on identifying the molecular targets of (R)-5-methylchroman-4-amine and understanding how it modulates their activity. Based on the known pharmacology of related chroman structures, we hypothesize that the primary targets are likely to be G-protein coupled receptors (GPCRs), particularly serotonin (5-HT) and possibly dopamine (D) or adrenergic (α) receptor subtypes.[3][8][9]

Radioligand Receptor Binding Assays: Identifying Molecular Targets

Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor.[10][11][12] These assays measure the ability of the test compound, (R)-5-methylchroman-4-amine, to displace a known radiolabeled ligand from its receptor.

Protocol 1: Competitive Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of (R)-5-methylchroman-4-amine for a panel of CNS receptors.

Materials:

  • Membrane preparations from cells expressing the target human receptors (e.g., 5-HT1A, 5-HT2A, 5-HT2C, D2, etc.).

  • Specific radioligands for each target receptor (e.g., [3H]-8-OH-DPAT for 5-HT1A, [3H]-Ketanserin for 5-HT2A).

  • (R)-5-methylchroman-4-amine stock solution (e.g., 10 mM in DMSO).

  • Assay buffer (specific to each receptor, typically Tris-based).

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation fluid and a scintillation counter.

Procedure:

  • Compound Dilution: Prepare a serial dilution of (R)-5-methylchroman-4-amine in the assay buffer, typically covering a concentration range from 10-10 M to 10-5 M.

  • Assay Setup: In a 96-well plate, combine the following in triplicate:

    • Total Binding: Radioligand + Membrane preparation + Assay buffer.

    • Non-specific Binding (NSB): Radioligand + Membrane preparation + A high concentration of a known unlabeled ligand (e.g., 10 µM of serotonin for 5-HT receptors).

    • Test Compound: Radioligand + Membrane preparation + Diluted (R)-5-methylchroman-4-amine.

  • Incubation: Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a predetermined time (e.g., 60-120 minutes) to reach equilibrium.[10]

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the NSB counts from the total binding counts.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Use a non-linear regression analysis (e.g., sigmoidal dose-response) to determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding).

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[13]

Table 1: Example Data Presentation for Receptor Binding Affinity

Receptor SubtypeRadioligandKd (nM)(R)-5-methylchroman-4-amine Ki (nM)
5-HT1A[3H]-8-OH-DPAT1.2Experimental Value
5-HT2A[3H]-Ketanserin0.8Experimental Value
5-HT2C[3H]-Mesulergine1.5Experimental Value
D2[3H]-Spiperone0.3Experimental Value
α1A[3H]-Prazosin0.2Experimental Value
Functional Cell-Based Assays: Determining Mechanism of Action

Once a binding affinity is established, it is crucial to determine the functional consequence of this interaction. Does (R)-5-methylchroman-4-amine activate the receptor (agonist), block its activation by the endogenous ligand (antagonist), or modulate its activity in other ways?[14][15] Cell-based assays measuring second messenger signaling are ideal for this purpose.[16][17][18]

Protocol 2: cAMP Accumulation Assay for Gs/Gi-Coupled Receptors

Objective: To assess the agonist or antagonist activity of (R)-5-methylchroman-4-amine at Gs- or Gi-coupled receptors (e.g., 5-HT1A, which is Gi-coupled).

Materials:

  • HEK293 cells (or other suitable cell line) stably expressing the target receptor (e.g., 5-HT1A).

  • Cell culture medium and reagents.

  • Forskolin (an adenylyl cyclase activator).

  • A known agonist for the target receptor (e.g., 8-OH-DPAT for 5-HT1A).

  • A commercial cAMP detection kit (e.g., HTRF, ELISA, or GloSensor™-based).[18]

  • (R)-5-methylchroman-4-amine stock solution.

Procedure:

  • Cell Plating: Seed the cells in 96- or 384-well plates and allow them to adhere overnight.

  • Agonist Mode:

    • Treat the cells with increasing concentrations of (R)-5-methylchroman-4-amine.

    • For Gi-coupled receptors, co-stimulate with a fixed concentration of forskolin to induce a measurable cAMP level that can be inhibited.

    • Incubate for a specified time (e.g., 30 minutes).

  • Antagonist Mode:

    • Pre-incubate the cells with increasing concentrations of (R)-5-methylchroman-4-amine.

    • Add a fixed concentration (e.g., EC80) of a known agonist (e.g., 8-OH-DPAT). For Gi-coupled receptors, also include forskolin.

    • Incubate for a specified time.

  • cAMP Measurement: Lyse the cells (if required by the kit) and measure the intracellular cAMP levels according to the manufacturer's protocol.

  • Data Analysis:

    • Agonist Mode: Plot the cAMP response against the log concentration of the compound to determine the EC50 (potency) and Emax (efficacy) relative to a full agonist.

    • Antagonist Mode: Plot the inhibition of the agonist-induced response against the log concentration of the compound to determine the IC50.

Protocol 3: Intracellular Calcium Flux Assay for Gq-Coupled Receptors

Objective: To assess the agonist or antagonist activity of (R)-5-methylchroman-4-amine at Gq-coupled receptors (e.g., 5-HT2A, 5-HT2C).

Materials:

  • CHO or HEK293 cells stably expressing the target receptor (e.g., 5-HT2A).

  • A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • A known agonist for the target receptor (e.g., Serotonin or DOI for 5-HT2A).

  • A fluorescence plate reader with an injection system (e.g., FLIPR).

  • (R)-5-methylchroman-4-amine stock solution.

Procedure:

  • Cell Plating and Dye Loading: Seed cells in a 96- or 384-well plate. The next day, load the cells with the calcium-sensitive dye according to the manufacturer's instructions.

  • Agonist Mode:

    • Place the plate in the fluorescence reader.

    • Inject increasing concentrations of (R)-5-methylchroman-4-amine into the wells and immediately measure the change in fluorescence over time.

  • Antagonist Mode:

    • Pre-incubate the dye-loaded cells with increasing concentrations of (R)-5-methylchroman-4-amine.

    • Place the plate in the reader and inject a fixed concentration (e.g., EC80) of a known agonist.

    • Measure the change in fluorescence.

  • Data Analysis:

    • Quantify the peak fluorescence response for each well.

    • Plot the response against the log concentration of the compound to determine EC50/Emax (agonist mode) or IC50 (antagonist mode).

Workflow for In Vitro Characterization

InVitro_Workflow cluster_0 Phase 1: Target Identification cluster_1 Phase 2: Mechanism of Action A Compound Synthesis (R)-5-methylchroman-4-amine B Primary Screening: Radioligand Binding Assay Panel (e.g., 5-HT, D, α receptors) A->B C Data Analysis: Determine Ki values B->C D Select 'Hit' Receptors (High Affinity, Ki < 100 nM) C->D Prioritize Targets E Functional Assays: cAMP (Gi/Gs) or Ca2+ Flux (Gq) D->E F Determine Agonist/Antagonist Profile (EC50, IC50, Emax) E->F G In Vivo Behavioral Studies F->G Proceed to In Vivo

Caption: Workflow for in vitro neuropharmacological profiling.

Part 2: In Vivo Behavioral Models - Assessing Therapeutic Potential

Following successful in vitro characterization, the next logical step is to evaluate the effects of (R)-5-methylchroman-4-amine in living organisms. Animal behavioral models are essential for predicting potential therapeutic applications, such as anxiolytic or antidepressant effects.[19][20][21][22][23]

Protocol 4: The Elevated Plus Maze (EPM) for Anxiolytic Activity

Objective: To assess the anxiolytic-like effects of (R)-5-methylchroman-4-amine in rodents (mice or rats). The model is based on the conflict between the animal's natural tendency to explore a novel environment and its aversion to open, elevated spaces.[19]

Materials:

  • Elevated Plus Maze apparatus (two open arms and two closed arms, elevated from the floor).

  • Adult male mice or rats.

  • (R)-5-methylchroman-4-amine, vehicle (e.g., saline with 5% DMSO, 5% Tween 80), and a positive control (e.g., Diazepam).

  • Video tracking software for automated scoring.

Procedure:

  • Acclimation: Allow animals to acclimate to the testing room for at least 1 hour before the experiment.

  • Dosing: Administer (R)-5-methylchroman-4-amine (at various doses), vehicle, or the positive control via the appropriate route (e.g., intraperitoneal injection) 30-60 minutes before testing.

  • Testing:

    • Place the animal in the center of the maze, facing one of the open arms.

    • Allow the animal to freely explore the maze for 5 minutes.

    • Record the session using a camera mounted above the maze.

  • Data Analysis: Score the following parameters:

    • Time spent in the open arms.

    • Number of entries into the open arms.

    • Total number of arm entries (a measure of general locomotor activity).

  • Interpretation: An increase in the time spent and/or entries into the open arms, without a significant change in total arm entries, is indicative of an anxiolytic-like effect.

Protocol 5: The Forced Swim Test (FST) for Antidepressant-Like Activity

Objective: To evaluate the antidepressant-like potential of (R)-5-methylchroman-4-amine. The test is based on the principle that when placed in an inescapable container of water, animals will eventually adopt an immobile posture. Antidepressant treatments are known to reduce this immobility time.[21]

Materials:

  • Glass cylinders filled with water (23-25°C).

  • Adult male mice or rats.

  • (R)-5-methylchroman-4-amine, vehicle, and a positive control (e.g., Imipramine or Fluoxetine).

  • Video recording equipment or trained observers.

Procedure:

  • Dosing: Administer the test compound, vehicle, or positive control according to a specific dosing regimen (acute or chronic). For acute studies, a single dose is given 30-60 minutes before the test.

  • Testing:

    • Gently place the animal into the cylinder of water.

    • The test duration is typically 6 minutes.

    • Record the session.

  • Data Analysis: Score the duration of immobility during the last 4 minutes of the 6-minute test. Immobility is defined as the cessation of struggling and making only the minimal movements necessary to keep the head above water.

  • Interpretation: A significant decrease in the duration of immobility compared to the vehicle-treated group suggests an antidepressant-like effect.

Workflow for In Vivo Behavioral Testing

InVivo_Workflow cluster_anxiety Anxiolytic Screening cluster_depression Antidepressant Screening A Compound Formulation & Dose Selection B Animal Acclimation & Group Assignment (Vehicle, Positive Control, Test Doses) A->B C Drug Administration (e.g., IP, PO) B->C D Elevated Plus Maze (EPM) Test C->D G Forced Swim Test (FST) C->G E Measure: Time in Open Arms, Open Arm Entries, Total Entries D->E F Statistical Analysis: Compare Test Groups to Controls E->F J Data Interpretation & Report Generation F->J H Measure: Duration of Immobility G->H I Statistical Analysis: Compare Test Groups to Controls H->I I->J

Caption: Workflow for in vivo behavioral screening.

Conclusion and Future Directions

This guide outlines a systematic and robust approach to characterizing the neuropharmacological profile of (R)-5-methylchroman-4-amine. By progressing from in vitro binding and functional assays to in vivo behavioral models, researchers can build a comprehensive understanding of this novel compound's mechanism of action and therapeutic potential. The data generated from these protocols will be critical for making informed decisions regarding further preclinical development, including more advanced behavioral paradigms, pharmacokinetic studies, and safety toxicology. The unique stereochemistry of (R)-5-methylchroman-4-amine suggests the potential for a novel pharmacological profile, and the rigorous application of these methodologies will be key to unlocking its promise for the treatment of CNS disorders.

References

  • Eurofins Discovery. (n.d.). GPCR Functional Assays.
  • European Pharmaceutical Review. (2013, August 20). GPCRs: Cell based label-free assays in GPCR drug discovery.
  • Creative Biolabs. (n.d.). Hi-Affi™ In Vitro Cell based GPCR Functional Assay Services.
  • Biocompare. (2013, October 3). Cell-based Assays for GPCR Activity.
  • Giménez, L. E., et al. (2024). Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. International Journal of Molecular Sciences, 25(10), 5474. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Hi-Affi™ In Vitro Cell based Serotonin Receptor Functional Assay Service.
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  • JoVE. (2015). An ELISA Based Binding and Competition Method to Rapidly Determine Ligand-receptor Interactions. Journal of Visualized Experiments. Retrieved from [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay.
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  • Benchchem. (n.d.). An In-Depth Technical Guide to Receptor Binding Affinity Assays: The Case of Clozapine.
  • Sittampalam, G. S., et al. (2012). Receptor Binding Assays for HTS and Drug Discovery. Assay Guidance Manual. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. Retrieved from [Link]

  • Kumar, A., & Singh, A. (2024). Animals Use to Find Anxiolytic Activity: An Updated Review with Advantage of Each Model. Journal of Drug Delivery and Therapeutics, 14(3), 1-10.
  • Kumar, A., et al. (2018). Systematic Review on Antidepressant Models. International Journal of Pharmaceutical Sciences Review and Research, 52(2), 53-59.
  • Wojcieszak, M., et al. (2024). Discovery and in vitro Evaluation of Novel Serotonin 5-HT2A Receptor Ligands Identified Through Virtual Screening. ChemMedChem, 19(14), e202400080.
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  • Griebel, G., & Holmes, A. (2013). The age of anxiety: role of animal models of anxiolytic action in drug discovery.
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  • Rivera, G., et al. (2021). Three-Component Synthesis of 2-Amino-3-cyano-4H-chromenes, In Silico Analysis of Their Pharmacological Profile, and In Vitro Anticancer and Antifungal Testing. Molecules, 26(11), 3169.
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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 5-Methylchroman-4-amine

A Guide for Researchers, Scientists, and Drug Development Professionals This technical support guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the synthesis of 5-methylc...

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

This technical support guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the synthesis of 5-methylchroman-4-amine. As Senior Application Scientists, we aim to deliver not only procedural steps but also the underlying chemical principles to empower you to overcome common challenges and optimize your synthetic outcomes.

Troubleshooting Guide: Overcoming Common Hurdles

This section addresses specific issues that may arise during the synthesis of 5-methylchroman-4-amine, offering explanations and actionable solutions.

Question 1: Low Yield in Reductive Amination of 5-Methylchroman-4-one

Issue: I am attempting to synthesize 5-methylchroman-4-amine via reductive amination of 5-methylchroman-4-one, but my yields are consistently low. What are the potential causes and how can I improve the outcome?

Root Cause Analysis & Solutions:

Low yields in reductive amination are often multifactorial, stemming from incomplete imine formation, competing side reactions, or suboptimal reducing agent activity. Here’s a breakdown of common culprits and how to address them:

  • Incomplete Imine/Iminium Ion Formation: The crucial first step is the condensation of the ketone with the amine source (e.g., ammonia or an ammonium salt) to form an imine, which is then protonated to the more reactive iminium ion.

    • pH Control: The pH of the reaction is critical. An acidic environment is necessary to protonate the carbonyl oxygen, activating it for nucleophilic attack by the amine, and to facilitate the dehydration of the hemiaminal intermediate. However, excessively low pH will protonate the amine, rendering it non-nucleophilic. The optimal pH is typically between 4 and 5. Consider using a buffer system to maintain this range.

    • Water Removal: The formation of the imine is a reversible equilibrium reaction that produces water. Removing water as it forms can drive the reaction towards the product. This can be achieved by using a Dean-Stark apparatus or by adding a dehydrating agent like anhydrous magnesium sulfate or molecular sieves.

  • Suboptimal Reducing Agent: The choice and handling of the reducing agent are paramount for selectively reducing the iminium ion without affecting the starting ketone.

    • Sodium Cyanoborohydride (NaBH₃CN): This is a commonly used reagent because it is mild enough not to reduce the ketone but is effective for reducing the protonated imine (iminium ion).[1] Ensure your NaBH₃CN is fresh and has been stored under anhydrous conditions, as it is moisture-sensitive.

    • Sodium Triacetoxyborohydride (NaBH(OAc)₃): This is another excellent alternative that is often less toxic and can be used in a wider range of solvents.[1] It is particularly effective for one-pot reductive aminations.

    • Catalytic Hydrogenation: This method, using catalysts like palladium on carbon (Pd/C) or Raney nickel under a hydrogen atmosphere, can also be employed.[2] However, catalyst poisoning and over-reduction are potential side reactions to monitor.

  • Side Reactions:

    • Self-Condensation of the Ketone: Under certain conditions, especially with basic catalysts, the starting ketone can undergo self-condensation reactions (e.g., aldol condensation). Maintaining a slightly acidic pH helps to minimize this.

    • Over-alkylation: If a primary amine is formed, it can potentially react with another molecule of the ketone, leading to the formation of a secondary amine. Using a large excess of the ammonia source can help to favor the formation of the primary amine.

Recommended Protocol Adjustments:

ParameterRecommended ConditionRationale
pH 4-5Optimizes iminium ion formation without deactivating the amine nucleophile.
Amine Source Ammonium acetate or NH₄ClProvides both ammonia and a buffering acidic component.
Reducing Agent NaBH₃CN or NaBH(OAc)₃Selectively reduces the iminium ion over the ketone.[1]
Solvent Methanol or EthanolGood solubility for reactants and compatible with borohydride reagents.
Water Removal 3Å or 4Å Molecular SievesDrives the imine formation equilibrium forward.

Experimental Workflow:

G cluster_0 One-Pot Reductive Amination Start 5-Methylchroman-4-one + Amine Source (e.g., NH4OAc) + Solvent (e.g., MeOH) pH_Adjust Adjust pH to 4-5 (e.g., with AcOH) Start->pH_Adjust Add_Reducing_Agent Add NaBH3CN or NaBH(OAc)3 portion-wise at 0 °C pH_Adjust->Add_Reducing_Agent Reaction Stir at room temperature (monitor by TLC/LC-MS) Add_Reducing_Agent->Reaction Quench Quench with aqueous acid (e.g., dilute HCl) Reaction->Quench Workup Aqueous workup and extraction Quench->Workup Purification Column chromatography Workup->Purification Product 5-Methylchroman-4-amine Purification->Product G Ketone 5-Methylchroman-4-one Amine_Product 5-Methylchroman-4-amine Ketone->Amine_Product Desired Reaction (with NH3 source) Secondary_Amine Secondary Amine Dimer Amine_Product->Secondary_Amine Side Reaction (with another Ketone molecule)

Caption: Competing reaction pathway leading to secondary amine formation.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the synthesis of 5-methylchroman-4-amine.

Question 1: What are the most common synthetic routes to 5-methylchroman-4-amine?

There are several established methods for the synthesis of 5-methylchroman-4-amine, each with its own advantages and disadvantages:

  • Reductive Amination of 5-Methylchroman-4-one: This is arguably the most direct and widely used method. [1][3]It involves the reaction of the corresponding ketone with an amine source in the presence of a reducing agent.

    • Advantages: Often a one-pot procedure, relatively mild conditions, and a good range of applicable reducing agents.

    • Disadvantages: Can be susceptible to side reactions like over-alkylation and self-condensation of the ketone.

  • Leuckart-Wallach Reaction: This classical method involves heating the ketone with ammonium formate or formamide. [4][5] * Advantages: Uses inexpensive reagents and is a well-established procedure.

    • Disadvantages: Requires high reaction temperatures, which can lead to decomposition of sensitive substrates, and the product is often the N-formyl derivative which requires a subsequent hydrolysis step. [5]

  • Reduction of 5-Methylchroman-4-one Oxime: This two-step process involves the formation of the oxime from the ketone and hydroxylamine, followed by reduction of the oxime to the amine.

    • Advantages: Can provide good yields and avoids some of the side reactions associated with reductive amination.

    • Disadvantages: Requires an additional synthetic step, and the reduction of the oxime can sometimes lead to the formation of aziridines or other byproducts. Common reducing agents for the oxime include catalytic hydrogenation (e.g., H₂/Pd-C, Raney Nickel) or chemical reducing agents like lithium aluminum hydride (LiAlH₄).

  • Buchwald-Hartwig Amination: While less common for this specific substrate, this palladium-catalyzed cross-coupling reaction could in principle be used to form the C-N bond if a suitable precursor like 4-halo-5-methylchroman is available. [6][7][8] * Advantages: High functional group tolerance and generally good yields.

    • Disadvantages: Requires a pre-functionalized starting material, and the palladium catalyst and ligands can be expensive.

Question 2: How can I effectively purify the final 5-methylchroman-4-amine product?

The purification of 5-methylchroman-4-amine typically involves a combination of techniques to remove unreacted starting materials, reagents, and byproducts.

  • Acid-Base Extraction: Being a basic amine, the product can be selectively extracted from a non-polar organic solvent (e.g., dichloromethane, ethyl acetate) into an aqueous acidic solution (e.g., 1M HCl). The aqueous layer is then washed with an organic solvent to remove any neutral or acidic impurities. Subsequently, the aqueous layer is basified (e.g., with NaOH or NaHCO₃) to deprotonate the amine, which can then be extracted back into an organic solvent. This is a very effective method for removing non-basic impurities.

  • Column Chromatography: Silica gel column chromatography is a standard method for purifying amines.

    • Eluent System: A common eluent system is a mixture of a non-polar solvent like hexane or dichloromethane with a polar solvent like ethyl acetate or methanol. A small amount of a basic modifier, such as triethylamine (typically 0.1-1%), is often added to the eluent to prevent the basic amine product from tailing on the acidic silica gel.

    • Monitoring: The separation can be monitored by thin-layer chromatography (TLC), often visualized with a UV lamp and/or a staining agent like ninhydrin (for primary amines) or potassium permanganate.

  • Crystallization/Salt Formation: If the product is a solid, it can be purified by recrystallization from a suitable solvent system. Alternatively, the amine can be converted to a crystalline salt (e.g., hydrochloride or tartrate) by treatment with the corresponding acid. These salts often have better crystalline properties than the free base and can be easily purified by recrystallization. The free base can then be regenerated by treatment with a base.

Typical Purification Workflow:

StepProcedurePurpose
1. Initial Workup Quench the reaction and perform an initial aqueous wash.Remove water-soluble reagents and byproducts.
2. Acid-Base Extraction Extract into aqueous acid, wash, basify, and back-extract.Separate the basic amine product from neutral and acidic impurities.
3. Column Chromatography Purify on a silica gel column with an appropriate eluent system.Separate the product from closely related impurities.
4. Final Purification Recrystallization or salt formation followed by recrystallization.Obtain a highly pure, crystalline product.
Question 3: Are there any specific analytical techniques recommended for monitoring the reaction and characterizing the product?

A combination of chromatographic and spectroscopic techniques is essential for effective reaction monitoring and product characterization.

  • Reaction Monitoring:

    • Thin-Layer Chromatography (TLC): A quick and easy method to follow the progress of the reaction by observing the disappearance of the starting material spot and the appearance of the product spot.

    • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more detailed information than TLC, allowing for the detection of the masses of the starting material, product, and any intermediates or byproducts, which can be invaluable for troubleshooting.

  • Product Characterization:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy:

      • ¹H NMR: Provides information about the number of different types of protons and their connectivity, which is crucial for confirming the structure of the product. The appearance of a new signal for the amine protons (which may be broad and exchangeable with D₂O) and a shift in the signal for the proton at the 4-position are key indicators.

      • ¹³C NMR: Confirms the carbon skeleton of the molecule. The conversion of the carbonyl carbon signal to a signal for a carbon bearing an amino group is a key diagnostic feature.

    • Mass Spectrometry (MS): Determines the molecular weight of the product, confirming its identity. High-resolution mass spectrometry (HRMS) can provide the exact mass, which can be used to determine the elemental composition.

    • Infrared (IR) Spectroscopy: Can be used to confirm the presence of the amine functional group (N-H stretching vibrations typically appear in the region of 3300-3500 cm⁻¹) and the disappearance of the carbonyl group (C=O stretching vibration around 1700 cm⁻¹).

Expected Spectroscopic Data for 5-Methylchroman-4-amine:

TechniqueKey FeatureExpected Observation
¹H NMR Amine Protons (NH₂)A broad singlet, typically in the range of 1.5-3.5 ppm (solvent dependent), that disappears upon D₂O exchange.
Proton at C4A multiplet, shifted upfield compared to the corresponding proton in the starting ketone.
¹³C NMR Carbonyl Carbon (C4)Disappearance of the ketone signal (typically >190 ppm).
C4 CarbonAppearance of a new signal in the range of 45-60 ppm.
IR N-H StretchOne or two bands in the 3300-3500 cm⁻¹ region.
C=O StretchDisappearance of the strong absorption around 1680 cm⁻¹ from the starting ketone.
MS (ESI+) Molecular Ion[M+H]⁺ corresponding to the molecular weight of the product.

References

  • Buchwald–Hartwig amination - Wikipedia. Available at: [Link]

  • Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands. Available at: [Link]

  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Available at: [Link]

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. Available at: [Link]

  • Leuckart reaction - Wikipedia. Available at: [Link]

  • Preparation of sec and tert amines by Buchwald-Hartwig Amination. Available at: [Link]

  • A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. Available at: [Link]

  • Preparation of Aliphatic Amines by the Leuckart Reaction. Available at: [Link]

  • studies on the leuckart reaction. Available at: [Link]

  • 5-METHYLCHROMAN-4-ONE [P63088] - $0.00 : ChemUniverse. Available at: [Link]

  • (PDF) Thiochroman-4-ones: Synthesis and reactions - ResearchGate. Available at: [Link]

  • Reductive Amination, and How It Works - Master Organic Chemistry. Available at: [Link]

  • Hydrogenation of menthone oxime over Pt-supported catalysts. - ResearchGate. Available at: [Link]

  • Enantioselective Organocatalytic Reductive Amination - Macmillan Group. Available at: [Link]

  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the - KGROUP. Available at: [Link]

  • Reductive aminations by imine reductases: from milligrams to tons - PMC - NIH. Available at: [Link]

  • Reductive aminations by imine reductases: from milligrams to tons - RSC Publishing. Available at: [Link]

  • SYNTHESIS OF 5-AMINO- AND 4-HYDROXY- 2-PHENYLSULFONYLMETHYLPIPERIDINES Julien Massé and Nicole Langlois* Institut de Chimie des. Available at: [Link]

  • Synthesis and Evaluation of Thiochroman-4-One Derivatives as Potential Leishmanicidal Agents - PMC - NIH. Available at: [Link]

  • CoCuMgAl-Mixed-Oxide-Based Catalysts with Fine-Tunable Composition for the Hydrogenation of Furan Compounds - MDPI. Available at: [Link]

  • Baylis-Hillman Reaction - Organic Chemistry Portal. Available at: [Link]

  • Synthesis of Chromeno[3,4-b]piperazines by an Enol-Ugi/Reduction/Cyclization Sequence. Available at: [Link]

  • Three-Component Synthesis of 2-Amino-3-cyano-4H-chromenes, In Silico Analysis of Their Pharmacological Profile, and In Vitro Anticancer and Antifungal Testing. Available at: [Link]

  • Enantioselective hydrogenation of 4-(hydroxymethyl)furan-2(5 H)-one derivatives. Available at: [Link]

  • Does anything look wrong in my proposed reaction? : r/chemhelp - Reddit. Available at: [Link]

  • Amine Reactions and Practice (Live Recording) Organic Chemistry Review - YouTube. Available at: [Link]

  • Combined Experimental and Theoretical Study of the Synthesis of 5,7-Dihydroxy-4-methylcoumarin via a Pechmann Condensation in the Presence of UiO-66-SO3H Catalysts | ACS Omega. Available at: [Link]

  • Catalytic transfer hydrogenation of furfural using mechanically activated MgO as catalyst - RSC Publishing. Available at: [Link]

  • Catalytic Transfer Hydrogenation and Acid Reactions of Furfural and 5-(Hydroxymethyl)furfural over Hf-TUD-1 Type Catalysts - MDPI. Available at: [Link]

  • Impurity study of tecovirimat - PMC - NIH. Available at: [Link]

  • Identification and Synthesis of New Process Related Impurity in Brimonidine Tartarate - Der Pharma Chemica. Available at: [Link]

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Optimization

Technical Support Center: Purification Strategies for (R)-5-methylchroman-4-amine

Prepared by: Senior Application Scientist, Gemini Division Welcome to the technical support center for the purification of (R)-5-methylchroman-4-amine. This guide is designed for researchers, medicinal chemists, and proc...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Gemini Division

Welcome to the technical support center for the purification of (R)-5-methylchroman-4-amine. This guide is designed for researchers, medicinal chemists, and process development scientists to provide in-depth, practical solutions for isolating this chiral amine in high chemical and enantiomeric purity. We will explore the causality behind experimental choices, offer validated protocols, and provide troubleshooting guides for common challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for purifying and resolving racemic 5-methylchroman-4-amine?

A1: The most effective strategies for obtaining enantiomerically pure (R)-5-methylchroman-4-amine involve chiral resolution of a racemic mixture. The two principal industrial and laboratory-scale methods are Diastereomeric Salt Crystallization and Preparative Chiral High-Performance Liquid Chromatography (HPLC).[1][2]

  • Diastereomeric Salt Crystallization: This classical method involves reacting the racemic amine with an enantiomerically pure chiral acid.[] This reaction forms a pair of diastereomeric salts with different physical properties, such as solubility, allowing for their separation by fractional crystallization.[1] It is often cost-effective for larger scales but may require significant empirical optimization.

  • Preparative Chiral HPLC: This technique uses a chiral stationary phase (CSP) to directly separate the enantiomers.[4][5] It offers high resolution and purity but can be more expensive and resource-intensive, especially for large quantities. It is an excellent choice for producing highly pure material for initial studies or when crystallization fails.

Q2: How do I choose between diastereomeric salt crystallization and preparative chiral HPLC?

A2: The choice depends on scale, available resources, and the stage of development. The following decision tree provides a general guide.

start Start: Racemic (R/S)-5-methylchroman-4-amine scale What is the required scale? start->scale small_scale Small Scale (<1 g) scale->small_scale large_scale Large Scale (>1 g) scale->large_scale prep_hplc Use Preparative Chiral HPLC small_scale->prep_hplc try_xtal Attempt Diastereomeric Salt Crystallization large_scale->try_xtal xtal_success Successful Resolution? try_xtal->xtal_success xtal_success->prep_hplc No / Low ee end_pure Obtain Pure (R)-Enantiomer xtal_success->end_pure Yes prep_hplc->end_pure

Caption: Decision tree for selecting a purification strategy.

Q3: What are the expected impurities from the synthesis of 5-methylchroman-4-amine?

A3: The most common synthetic route involves the reductive amination of the corresponding ketone, 5-methylchroman-4-one.[6] Therefore, potential impurities include:

  • 5-methylchroman-4-one: The unreacted starting material.

  • 5-methylchroman-4-ol: A byproduct from the reduction of the ketone or imine intermediate.

  • Over-alkylation products: If the reductive amination conditions are not optimized, secondary or tertiary amines can form.

  • Catalyst residues: Residual metals (e.g., Palladium, Platinum) from hydrogenation steps.

These are typically removed by standard purification techniques like flash column chromatography or acid-base extraction before attempting chiral resolution.[7][8]

Core Purification Protocols

Protocol 1: Diastereomeric Salt Crystallization

This method relies on the differential solubility of diastereomeric salts. The choice of the resolving agent is critical and often requires screening.[9] For basic amines like (R)-5-methylchroman-4-amine, chiral acids are the resolving agents of choice.[]

Table 1: Common Chiral Resolving Agents for Amines

Resolving AgentTypeRationale for Use
(+)-Tartaric AcidDicarboxylic AcidWidely available, inexpensive, and forms crystalline salts with many amines.[1][10]
(-)-Dibenzoyl-L-tartaric acidTartaric Acid DerivativeIncreased aromaticity can enhance crystal lattice interactions, improving selectivity.
(1R)-(-)-10-Camphorsulfonic acidSulfonic AcidStrong acid, forms stable salts, often highly crystalline.
(S)-(+)-Mandelic Acidα-Hydroxy AcidA common and effective resolving agent for a wide range of amines.

Step-by-Step Methodology:

  • Salt Formation:

    • Dissolve 1.0 equivalent of racemic 5-methylchroman-4-amine in a suitable solvent (e.g., methanol, ethanol, or acetone).

    • Gently warm the solution and add a solution of 0.5 equivalents of the chosen chiral resolving agent (e.g., (+)-tartaric acid) in the same solvent. Rationale: Using 0.5 equivalents theoretically allows for the crystallization of one diastereomer, leaving the other in the mother liquor, maximizing the yield of the first crop.[1]

  • Crystallization:

    • Allow the solution to cool slowly to room temperature. If no crystals form, induce crystallization by scratching the inside of the flask or adding a seed crystal.

    • Further cool the mixture in an ice bath or refrigerator (e.g., 4°C) for several hours to maximize precipitation.

  • Isolation:

    • Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.

    • Dry the crystals under vacuum. This is your Crop 1 .

  • Liberation of the Free Amine:

    • Dissolve the crystalline salt in water.

    • Basify the aqueous solution with a base (e.g., 1 M NaOH or saturated NaHCO₃ solution) to a pH > 10 to deprotonate the amine.[8]

    • Extract the free amine into an organic solvent (e.g., dichloromethane or ethyl acetate).

    • Dry the combined organic layers over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to yield the enantioenriched amine.

  • Purity Analysis:

    • Determine the enantiomeric excess (ee) of the obtained amine using chiral HPLC or NMR spectroscopy (see Section 4). The ee reflects the success of the resolution.[11]

Protocol 2: Preparative Chiral HPLC Purification

This method provides direct separation of enantiomers and is often used for high-purity requirements or when crystallization is unsuccessful.[4]

Step-by-Step Methodology:

  • Analytical Method Development:

    • First, develop an analytical-scale method to achieve baseline separation of the enantiomers. Screen different chiral stationary phases (CSPs). Polysaccharide-based columns (e.g., derivatives of cellulose or amylose) are highly effective for a broad range of compounds, including chiral amines.[5][12]

    • Test various mobile phases. For chroman amines, normal phase (e.g., hexane/isopropanol) or polar organic mode (e.g., acetonitrile/methanol) with basic additives (e.g., 0.1% diethylamine) often works well. Rationale: The basic additive minimizes peak tailing by deactivating acidic sites on the silica support.[13]

  • Method Scale-Up:

    • Once a good analytical separation is achieved, scale the method to a preparative column with the same stationary phase.

    • Increase the flow rate and injection volume proportionally to the column dimensions.

    • Prepare the crude sample by dissolving it in the mobile phase and filtering it through a 0.45 µm filter to remove particulates.[13]

  • Fraction Collection:

    • Inject the sample onto the preparative HPLC system.

    • Collect the fractions corresponding to the desired (R)-enantiomer based on the UV detector signal.

  • Product Isolation:

    • Combine the pure fractions containing the (R)-enantiomer.

    • Remove the solvent under reduced pressure (e.g., using a rotary evaporator).

  • Purity Confirmation:

    • Analyze a small portion of the isolated product using the analytical chiral HPLC method to confirm its chemical and enantiomeric purity.

Troubleshooting Guide

Q: My diastereomeric salt crystallization resulted in low enantiomeric excess (<90% ee). What should I do?

A: Low ee is a common issue and can be addressed systematically.

start Problem: Low ee after Crystallization recrystallize Recrystallize the Diastereomeric Salt start->recrystallize check_ee1 Check ee. Is it >98%? recrystallize->check_ee1 screen_solvents Screen Different Solvents check_ee1->screen_solvents No success Success: Liberate Free Amine check_ee1->success Yes check_ee2 Check ee. Is it >98%? screen_solvents->check_ee2 screen_agents Screen Different Resolving Agents check_ee2->screen_agents No check_ee2->success Yes check_ee3 Check ee. Is it >98%? screen_agents->check_ee3 check_ee3->success Yes fail Consider Preparative HPLC check_ee3->fail No

Caption: Troubleshooting flowchart for low enantiomeric excess.

  • Action 1: Recrystallization. The simplest solution is to perform one or more recrystallizations of the diastereomeric salt.[14] Each step should enrich the desired diastereomer, thereby increasing the final ee.

  • Action 2: Solvent Screening. The choice of solvent is crucial for maximizing the solubility difference between the diastereomers.[9] If ethanol was used initially, try methanol, isopropanol, acetone, or solvent mixtures (e.g., ethanol/water).

  • Action 3: Change the Resolving Agent. If optimization fails, the initial resolving agent may not be suitable. Screen other chiral acids from Table 1. The formation of a more robust crystal lattice with a different acid can dramatically improve selectivity.

Q: I am observing poor peak shape (tailing) and low resolution in my chiral HPLC analysis. How can I fix this?

A: Poor peak shape for amines on silica-based CSPs is often due to unwanted interactions with surface silanol groups.[13]

  • Solution 1: Add a Basic Modifier. Incorporate a small amount (0.1-0.2%) of a basic additive like diethylamine (DEA) or triethylamine (TEA) into your mobile phase. This will compete with your analyte for active sites on the stationary phase, leading to more symmetrical peaks.[13]

  • Solution 2: Adjust Mobile Phase Composition. Systematically vary the ratio of your mobile phase solvents. For normal phase (e.g., hexane/alcohol), changing the percentage of the alcohol modifier can significantly impact selectivity and resolution.[15]

  • Solution 3: Lower the Column Temperature. Reducing the column temperature (e.g., from 25°C to 15°C) can sometimes enhance the chiral recognition mechanism, leading to better separation. However, this can also increase backpressure.[13]

  • Solution 4: Check for Column Contamination. If the column has been used with acidic additives previously, it may retain a "memory" that affects performance.[16] Flush the column thoroughly with a strong, compatible solvent like isopropanol or ethanol before re-equilibrating with your method's mobile phase.[17]

Q: My overall yield after diastereomeric salt resolution is very low (<20%). What are the likely causes?

A: A low yield in a resolution process where the theoretical maximum is 50% points to several potential issues.

  • Cause 1: Premature Crystallization. The desired diastereomeric salt may be too soluble, while the undesired salt is precipitating first. Analyze the mother liquor; if it is highly enriched in the desired enantiomer, you are crystallizing the wrong diastereomer.

  • Cause 2: Co-crystallization. The diastereomers may have similar solubilities in the chosen solvent, causing them to precipitate together. This is often indicated by a low ee in the first crop. A different solvent system is required.

  • Cause 3: Incomplete Salt Formation. Ensure the amine and chiral acid are fully dissolved before cooling. If the salt doesn't form properly, crystallization will be inefficient.

  • Cause 4: Racemization. While less common for stable chroman amines under these conditions, ensure your basification and extraction steps are not performed at high temperatures, which could potentially cause racemization at the chiral center.

Analytical Methods for Purity Assessment

Accurate determination of chemical and enantiomeric purity is essential to validate your purification strategy.

Method 1: Chiral HPLC for Enantiomeric Excess (ee) Determination

This is the gold standard for determining enantiomeric purity.[11][12]

  • Column: A chiral stationary phase (CSP), typically polysaccharide-based (e.g., Chiralcel OD, Chiralpak AD).

  • Mobile Phase: Typically a mixture of hexane and an alcohol (isopropanol or ethanol) with a basic additive (0.1% DEA).

  • Detection: UV detection at a wavelength where the chroman core absorbs (e.g., 220 nm or 254 nm).

  • Calculation: The enantiomeric excess (% ee) is calculated from the integrated peak areas of the two enantiomers (R and S): % ee = [ (Area_R - Area_S) / (Area_R + Area_S) ] * 100[18]

Method 2: NMR Spectroscopy

While standard ¹H or ¹³C NMR cannot distinguish between enantiomers, it is excellent for assessing chemical purity (i.e., checking for residual solvents or synthetic impurities). Enantiomeric excess can be determined using two main NMR techniques:

  • Chiral Derivatizing Agents (CDAs): React the amine with a chiral agent (e.g., Mosher's acid chloride) to form a pair of diastereomers. These diastereomers will have distinct signals in the NMR spectrum (typically ¹H or ¹⁹F), and the ee can be determined by integrating these signals.[19]

  • Chiral Solvating Agents (CSAs): Add a chiral solvating agent to the NMR tube containing your amine. The agent forms transient, non-covalent diastereomeric complexes that result in separate signals for the enantiomers, allowing for quantification by integration.[11]

References

  • Enquist, J. A., & Stoll, A. T. (1997). Optimisation of the enantiomeric separation of 12 2-aminotetralin analogues using Chiral AGP high-performance liquid chromatography by simultaneous factorial design. Journal of Pharmaceutical and Biomedical Analysis, 16(2), 231-7. [Link]

  • Li, S., et al. (2020). Discrimination and Enantiomeric Excess Determination of Chiral Primary Amines Based on a Chiral-at-Metal Ir(III) Complex Using NMR Spectroscopy. Inorganic Chemistry, 59(1), 641-648. [Link]

  • Tsubery, H., et al. (2020). High-throughput assay for determining enantiomeric excess of chiral diols, amino alcohols, and amines and for direct asymmetric reaction screening. Nature Protocols, 15(6), 2049-2066. [Link]

  • Lee, J., et al. (2021). Determining the Enantiomeric Excess and Absolute Configuration of In Situ Fluorine-Labeled Amines and Alcohols by 19F NMR Spectroscopy. Analytical Chemistry, 94(1), 643-650. [Link]

  • Blacker, A. J., & Headley, C. E. (2011). Dynamic Resolution of Chiral Amine Pharmaceuticals: Turning Waste Isomers into Useful Product. Request PDF. [Link]

  • Kormos, C. M., et al. (2017). The significance of chirality in drug design and synthesis of bitopic ligands as D3 receptor (D3R) selective agonists. PubMed Central. [Link]

  • Soteropoulos, P., et al. (2012). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Journal of Medicinal Chemistry, 55(14), 6291-6303. [Link]

  • Kwan, M. H. T. (2018). Overcoming the Limitations of Diastereomeric Crystallisation of Chiral Amines. White Rose eTheses Online. [Link]

  • Wang, Y., et al. (2016). Efficient and general asymmetric syntheses of ( R)-chroman-4-amine salts. Request PDF. [Link]

  • Chiral Technologies. (n.d.). Troubleshoot Chiral Column Performance: Efficiency & Resolution. Daicel Chiral Technologies. [Link]

  • Gupea. (n.d.). Design, Synthesis, and Evaluation of Functionalized Chroman-4-one and Chromone Derivatives. Gupea. [Link]

  • Wikipedia. (n.d.). Enantiomeric excess. Wikipedia. [Link]

  • Semantic Scholar. (2017). Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment. Semantic Scholar. [Link]

  • The Royal Society of Chemistry. (2017). Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. The Royal Society of Chemistry. [Link]

  • Wikipedia. (n.d.). Chiral resolution. Wikipedia. [Link]

  • ResearchGate. (n.d.). 11 Examples of amines resolved by preferential crystallization. ResearchGate. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of chromans and flavanes. Organic Chemistry Portal. [Link]

  • Organic Syntheses. (n.d.). Preparation of Enantioenriched Homoallylic Primary Amines. Organic Syntheses. [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. Phenomenex. [Link]

  • Chromatography Today. (2020). Trouble with chiral separations. Chromatography Today. [Link]

  • Pharmaceutical Technology. (2015). Chiral Resolution with and without Resolving Agents. Pharmaceutical Technology. [Link]

  • LCGC International. (n.d.). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]

  • National Institutes of Health. (2017). Resolution of Racemic Mixtures by Phase Transition of PEGylated Resolving Agents. ACS Omega. [Link]

  • University of Rochester. (n.d.). Recrystallization and Crystallization. University of Rochester Chemistry Department. [Link]

  • Moutayakine, A., et al. (2022). Synthesis and Evaluation of the Biological Properties of Chiral chroman Amine Analogues. ResearchGate. [Link]

  • ResearchGate. (2021). Mini-review Recent advances of chroman-4-one derivatives: Synthetic approaches and bioactivities. ResearchGate. [Link]

  • MDPI. (2023). Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives. Molecules. [Link]

Sources

Troubleshooting

Technical Support Center: Chiral Separation of 5-Methylchroman-4-amine Isomers

From the Desk of the Senior Application Scientist Welcome to our dedicated technical support center for the chiral separation of 5-methylchroman-4-amine and its structural analogs. As a key chiral intermediate in pharmac...

Author: BenchChem Technical Support Team. Date: January 2026

From the Desk of the Senior Application Scientist

Welcome to our dedicated technical support center for the chiral separation of 5-methylchroman-4-amine and its structural analogs. As a key chiral intermediate in pharmaceutical development, achieving robust and reproducible enantiomeric separation is paramount for ensuring stereochemical purity, which directly impacts therapeutic efficacy and safety.[1][2]

This guide is structured to address the specific, practical challenges you may encounter in the lab. We move beyond simple protocols to explain the underlying chromatographic principles, empowering you to make informed decisions and troubleshoot effectively. Our approach is rooted in a deep understanding of chiral recognition mechanisms and extensive field experience.

Troubleshooting Guide: Common Issues & Solutions

This section addresses the most frequent challenges encountered during the method development for 5-methylchroman-4-amine isomers.

Q1: I am seeing poor or no enantiomeric resolution (Rs < 1.5). Where do I start?

This is the most common challenge. A lack of resolution indicates that the chosen chiral stationary phase (CSP) and mobile phase system are not creating a sufficient energetic difference in the transient diastereomeric complexes formed with the two enantiomers. A systematic approach is required.

Causality & Strategy:

The primary amine functionality and the rigid chroman structure of your analyte are the key features governing its interaction with the CSP. Chiral recognition for such molecules typically relies on a combination of hydrogen bonding, π-π interactions, steric hindrance, and dipole-dipole interactions.[3] Your goal is to find a CSP and mobile phase combination that maximizes the differences in these interactions between the two enantiomers.

Troubleshooting Workflow:

// Nodes Start [label="Problem: Poor Resolution (Rs < 1.5)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; CheckCSP [label="Step 1: Evaluate CSP Selection", fillcolor="#FBBC05", fontcolor="#202124"]; CheckMP [label="Step 2: Optimize Mobile Phase", fillcolor="#FBBC05", fontcolor="#202124"]; CheckAdditives [label="Step 3: Modulate with Additives", fillcolor="#FBBC05", fontcolor="#202124"]; CheckTemp [label="Step 4: Adjust Temperature", fillcolor="#FBBC05", fontcolor="#202124"];

Sol_CSP1 [label="Screen Polysaccharide CSPs\n(Amylose/Cellulose based)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Sol_CSP2 [label="Consider Alternative CSPs\n(Cyclofructan, Crown Ether)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

Sol_MP1 [label="Switch Alcohol Modifier\n(IPA -> EtOH -> MeOH)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Sol_MP2 [label="Change Mode (NP vs. SFC)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

Sol_Add1 [label="Add Basic Modifier (e.g., 0.1% DEA)\nto improve peak shape & interaction", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Sol_Add2 [label="Add Acidic Modifier (e.g., 0.1% TFA)\nto protonate amine", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

Sol_Temp [label="Decrease Temperature\n(e.g., from 25°C to 15°C)\nto enhance interaction differences", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Start -> CheckCSP; CheckCSP -> {Sol_CSP1, Sol_CSP2} [dir=none]; Start -> CheckMP; CheckMP -> {Sol_MP1, Sol_MP2} [dir=none]; Start -> CheckAdditives; CheckAdditives -> {Sol_Add1, Sol_Add2} [dir=none]; Start -> CheckTemp; CheckTemp -> Sol_Temp [dir=none]; }

Caption: Troubleshooting workflow for poor enantiomeric resolution.

Detailed Steps:

  • Re-evaluate Your Chiral Stationary Phase (CSP): The right CSP is the most critical factor.[4] For chroman derivatives and primary amines, polysaccharide-based CSPs are the most versatile and successful starting point.[3]

    • Action: If you are not using one, switch to an amylose or cellulose-based column, such as one with tris(3,5-dimethylphenylcarbamate) as the chiral selector.

    • Rationale: These CSPs have helical polymer grooves that create chiral cavities. The carbamate linkages provide sites for hydrogen bonding and dipole-dipole interactions, which are crucial for engaging the amine group of your analyte.[3]

  • Optimize the Mobile Phase:

    • Alcohol Modifier (Normal Phase HPLC/SFC): The type and concentration of the alcohol modifier (co-solvent in SFC) dramatically impact selectivity.[5] It competes with the analyte for polar interaction sites on the CSP.

      • Action: Screen different alcohols. A common sequence is Isopropanol (IPA) → Ethanol (EtOH) → Methanol (MeOH). Also, vary the concentration in small increments (e.g., from 10% to 20% to 30% alcohol in hexane for NP-HPLC).[4]

      • Rationale: Less polar alcohols like IPA interact less strongly with the CSP, allowing for stronger analyte-CSP interactions, which can enhance resolution. Methanol, being highly polar, can sometimes disrupt key hydrogen bonds needed for separation.[6]

    • Consider Supercritical Fluid Chromatography (SFC): For primary amines, SFC is often a superior alternative to HPLC.[6][7]

      • Action: If available, screen your CSPs using an SFC system with CO₂ and a methanol co-solvent.

      • Rationale: SFC offers faster separations and often provides unique selectivity compared to HPLC. The mobile phase has lower viscosity and higher diffusivity, leading to better column efficiency.[8][9]

  • Incorporate Mobile Phase Additives: This is non-negotiable for amine analytes. Additives serve two roles: they interact with the analyte and they mask active sites (like residual silanols) on the stationary phase.[10]

    • Action: For your basic amine, add a small concentration (0.1% - 0.5%) of a basic additive like Diethylamine (DEA) or Triethylamine (TEA) to the mobile phase.[11][12] In some cases, a combination of an acidic and basic additive (e.g., 0.2% TFA / 0.1% TEA) can be effective, especially in SFC.[6]

    • Rationale: A basic additive improves peak shape by masking acidic silanol groups on the silica support, preventing tailing.[12] It can also modulate the hydrogen bonding interactions between the analyte and the CSP, sometimes revealing or enhancing enantioselectivity.[13]

  • Adjust the Temperature: Chromatographic separations are thermodynamic processes.

    • Action: Decrease the column temperature (e.g., from 25°C to 15°C or 10°C).

    • Rationale: Lower temperatures often increase the strength of the specific, selective interactions (like hydrogen bonding) responsible for chiral recognition, leading to better resolution.[14][15] This comes at the cost of longer retention times and higher backpressure.

Q2: My peaks are tailing badly, even with some separation. What's causing this?

Peak tailing with basic analytes like 5-methylchroman-4-amine is almost always caused by undesirable secondary interactions with acidic residual silanol groups on the silica surface of the column packing.

Causality & Strategy:

The lone pair of electrons on the primary amine makes it a strong Lewis base, which readily interacts with acidic sites on the stationary phase. This strong, non-enantioselective interaction leads to a portion of the analyte molecules being delayed as they travel through the column, resulting in a tailed peak. The strategy is to suppress this interaction.

Solutions:

  • Use a Basic Additive: This is the most effective solution.

    • Protocol: Add 0.1% Diethylamine (DEA) or Butylamine (BA) to your mobile phase (both the apolar and polar components to ensure consistent concentration). Equilibrate the column with at least 20 column volumes of the new mobile phase.

    • Rationale: The additive is a stronger base than your analyte and is present at a much higher concentration. It effectively "coats" the acidic silanol sites, preventing your analyte from interacting with them.[10][12] This results in more symmetrical peaks.

  • Check Sample Solvent: Ensure your sample is dissolved in the mobile phase.

    • Action: If your sample is dissolved in a stronger or more polar solvent than the mobile phase (e.g., pure methanol), it can cause peak distortion. Re-dissolve your sample in the initial mobile phase.

    • Rationale: Injecting in a strong solvent causes the local mobile phase environment at the column inlet to be different, leading to poor peak focusing and shape.[16]

Q3: My retention times and resolution are not reproducible between runs or on different days. Why?

Irreproducibility is a critical failure in a validated method. The most common culprits are insufficient equilibration and the "memory effect" of mobile phase additives.[17]

Causality & Strategy:

The surface chemistry of a polysaccharide CSP is highly sensitive to the mobile phase composition, especially additives. Achieving a stable, equilibrated state is essential for consistent performance. Additives can strongly adsorb to the CSP and may not be easily washed away, influencing subsequent analyses even after the mobile phase is changed.[10][17]

Solutions:

  • Implement a Strict Equilibration Protocol:

    • Protocol: Before starting a sequence, flush the column with the intended mobile phase for at least 30-45 minutes (or 20-30 column volumes) at the analytical flow rate.

    • Rationale: This ensures that the chiral selector is fully solvated and that the concentration of any additives on the stationary phase surface has reached a steady state.

  • Manage Additive "Memory Effects":

    • Action: Dedicate specific columns to methods using certain classes of additives (e.g., one column for basic additives, another for acidic). If you must switch, use a rigorous washing procedure.

    • Column Washing Protocol: To remove a strongly adsorbed basic additive like DEA, flush the column with a solvent in which the additive is highly soluble but that will not damage the CSP. For many polysaccharide CSPs, flushing with 100% Ethanol or Isopropanol is effective. Follow the manufacturer's guidelines for solvent compatibility, especially for coated CSPs.[16]

    • Rationale: Failing to remove a previous additive can alter the enantioselectivity of your current method in unpredictable ways.[10][17] For example, residual DEA from a previous run can improve the peak shape but alter the selectivity of a new method that doesn't nominally use it.

Frequently Asked Questions (FAQs)

Q1: Which specific type of chiral column is best for screening 5-methylchroman-4-amine?

There is no single "best" column, and a screening approach is always recommended.[5] However, based on the structure (a primary amine within a chroman scaffold), a high success rate can be expected by starting with the following CSPs.

CSP Class Specific Selector Example Rationale & Typical Mode
Amylose-Based Amylose tris(3,5-dimethylphenylcarbamate)High success rate for a broad range of compounds, including chromans.[3] Good for Normal Phase (NP) & SFC.
Cellulose-Based Cellulose tris(3,5-dimethylphenylcarbamate)Often provides complementary selectivity to its amylose counterpart.[3] Good for NP & SFC.
Cyclofructan-Based Larihc CF6-PHas shown excellent performance for separating underivatized primary amines, especially in Polar Organic (PO) mode.[7][12]
Crown Ether-Based Crownpak® CR-I(+)Specifically designed for the chiral resolution of compounds with primary amine groups.[8][18] Often used in SFC.
Q2: Should I start method development with HPLC or SFC?

If both systems are available, Supercritical Fluid Chromatography (SFC) is often the preferred starting point for chiral primary amines .

  • Advantages of SFC:

    • Speed: Faster separations due to the low viscosity of supercritical CO₂.[9]

    • Selectivity: Often yields higher selectivity and resolution for amine compounds.[7][8]

    • Solvent Reduction: Significantly reduces organic solvent consumption, making it a "greener" and more cost-effective technique, especially for preparative scale.[8]

  • When to Use HPLC:

    • HPLC remains a robust and widely available technique. Normal Phase (NP) HPLC is the traditional approach and can provide excellent separations. If SFC is not available or does not yield separation, NP-HPLC is the logical next step.

Q3: How do I choose the right mobile phase additives?

For 5-methylchroman-4-amine, a basic analyte, your primary concern is mitigating silanol interactions and modulating hydrogen bonding.

Additive Type Examples Typical Conc. Primary Purpose & Comments
Basic Diethylamine (DEA), Triethylamine (TEA), Butylamine (BA), Ethanolamine0.1% - 0.5%Essential for good peak shape. Masks acidic silanol sites. Can also improve or alter enantioselectivity. DEA and BA are common first choices.[11][12]
Acidic Trifluoroacetic Acid (TFA), Acetic Acid (AA), Formic Acid (FA)0.1% - 0.5%Protonates the analyte amine. This can be beneficial in some cases by creating a consistent charge state and promoting different interactions (e.g., ion-pairing) with the CSP.[11][19]
Mixed / Paired TFA / TEA0.1% / 0.1%Often used in SFC to create an in-situ ion-pairing agent that can significantly modulate retention and selectivity.[6]

Starting Recommendation: Begin with 0.1% DEA in a normal phase (Hexane/IPA) or SFC (CO₂/Methanol) system.

References

  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. (2021). YAKHAK HOEJI. [Link]

  • Chiral column takes the crown for supercritical enantioseparation of primary amines. (2023). Separations. [Link]

  • Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. (2015). ResearchGate. [Link]

  • Chiral HPLC Column. Phenomenex. [Link]

  • Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography. National Institutes of Health (NIH). [Link]

  • Chiral HPLC and SFC Columns. Columnex LLC. [Link]

  • Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. (2014). LCGC International. [Link]

  • Effect of amine mobile phase additives on chiral subcritical fluid chromatography using polysaccharide stationary phases. ResearchGate. [Link]

  • Memory effect of mobile phase additives in chiral separation on a Chiralpak AD column. ResearchGate. [Link]

  • Separation of the enantiomers of chiral amines using the mobile phase... (2018). ResearchGate. [Link]

  • CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives. Daicel Chiral Technologies. [Link]

  • Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. (2022). Chromatography Online. [Link]

  • Troubleshoot Chiral Column Performance: Efficiency & Resolution. Daicel Chiral Technologies. [Link]

  • 6.8: Resolution (Separation) of Enantiomers. (2020). Chemistry LibreTexts. [Link]

  • Trouble with chiral separations. (2020). Chromatography Today. [Link]

  • Resolution (Separation) of Enantiomers. Chemistry Steps. [Link]

  • Chiral separation using cyclodextrins as mobile phase additives in open‐tubular liquid chromatography with a pseudophase coating. (2022). National Institutes of Health (NIH). [Link]

  • A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]

  • Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns. (2014). National Institutes of Health (NIH). [Link]

  • Playing with Selectivity for Optimal Chiral Separation. (2023). LCGC International. [Link]

  • Optimization of the preparative separation of a chiral pharmaceutical intermediate by high performance liquid chromatography. (2005). PubMed. [Link]

  • Synthesising Complex Chiral Amines Through Resolution-Racemisation-Recycle. University of Leeds. [Link]

Sources

Optimization

Technical Support Center: A Guide to Improving Enantiomeric Excess in the Synthesis of (R)-5-methylchroman-4-amine

Welcome to the technical support center for the asymmetric synthesis of (R)-5-methylchroman-4-amine. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexit...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the asymmetric synthesis of (R)-5-methylchroman-4-amine. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of stereoselective synthesis. Chiral amines, such as the target molecule, are critical building blocks in a significant portion of pharmaceuticals, where a single enantiomer is often responsible for the desired therapeutic effect while the other may be inactive or even harmful.[1][2]

The synthesis of (R)-5-methylchroman-4-amine, typically approached via the asymmetric reductive amination of the prochiral ketone 5-methylchroman-4-one, presents a common yet significant challenge: achieving high enantiomeric excess (ee).[3] Low or inconsistent ee can hinder project timelines and consume valuable resources. This document provides a structured troubleshooting framework, moving from foundational checks to advanced optimization strategies, to help you systematically diagnose and resolve issues with enantioselectivity in your reaction.

Section 1: Frequently Asked Questions - First-Pass Troubleshooting

This section addresses the most common and critical issues that can lead to poor enantioselectivity. Before investing time in extensive optimization, ensure these foundational aspects of your experiment are sound.

Q1: My reaction resulted in a low enantiomeric excess (ee). What is the absolute first thing I should check?

A: The first and most critical step is to rigorously validate your analytical method. Chromatographic artifacts or an unoptimized separation method on chiral HPLC or GC can give a false impression of low enantioselectivity. Before altering your reaction chemistry, you must trust your data.

  • Actionable Advice: Prepare a true racemic sample of 5-methylchroman-4-amine. Analyze this racemic standard using your established chiral chromatography method. You should observe two perfectly baseline-separated peaks with a 50:50 area ratio. If the peaks are not well-resolved, your analytical method requires optimization before you can accurately assess the ee of your reaction products.[4]

Q2: I've confirmed my analytical method is accurate, but my ee is still poor. Could my starting materials or reagents be the issue?

A: Absolutely. The purity of all components in the reaction can significantly impact the outcome. Impurities can act as inhibitors or competing substrates for the chiral catalyst, diminishing its effectiveness.[4][5]

  • Actionable Advice:

    • Substrate Purity: Verify the purity of your 5-methylchroman-4-one (CAS 18385-68-7)[6][7]. Achiral impurities from its synthesis can sometimes interfere with the catalyst.

    • Reagent Quality: Ensure all reagents, particularly the amine source (e.g., ammonia, ammonium salt) and the reducing agent, are of high quality and anhydrous if required by the reaction.

    • Solvent Quality: Always use dry, high-purity solvents, as water can interfere with many catalytic systems. A best practice is to use freshly distilled solvents or those packaged under an inert atmosphere.

Q3: How critical is the chiral catalyst's condition, and how can I be sure it's active?

A: The chiral catalyst is the cornerstone of your asymmetric reaction. Its activity and the integrity of its chiral environment are paramount. Improper handling or storage can lead to degradation, decomposition, or contamination, resulting in a catastrophic loss of enantioselectivity.[8]

  • Actionable Advice:

    • Storage and Handling: Store chiral catalysts, especially air- and moisture-sensitive organometallics and ligands, under an inert atmosphere (e.g., argon or nitrogen) and at the recommended temperature.

    • Verify Activity: If you suspect catalyst degradation, test it in a well-established control reaction known to give high ee. If the control reaction fails, the catalyst is likely compromised.

    • Avoid Contamination: Ensure all glassware is flame-dried and the reaction is set up under strictly inert conditions to prevent quenching or poisoning of the catalyst.

Section 2: In-Depth Troubleshooting & Optimization Strategies

If the foundational checks in Section 1 do not resolve the issue, a systematic optimization of the reaction parameters is necessary. The following workflow provides a logical progression for identifying the key variables that control enantioselectivity.

Troubleshooting_Workflow start Low Enantiomeric Excess (ee) Observed check_analytical 1. Validate Analytical Method (Chiral HPLC/GC) start->check_analytical Initial Check check_reagents 2. Verify Reagent & Substrate Purity check_analytical->check_reagents Method OK eval_catalyst 3. Evaluate Catalyst System (Ligand, Metal, Loading) check_reagents->eval_catalyst Reagents Pure optimize_temp 4. Optimize Reaction Temperature eval_catalyst->optimize_temp If ee remains low success High ee Achieved eval_catalyst->success If successful screen_solvent 5. Screen Solvents optimize_temp->screen_solvent If no significant improvement optimize_temp->success If successful optimize_other 6. Adjust Concentration & Additives screen_solvent->optimize_other If ee still suboptimal screen_solvent->success If successful advanced Consider Advanced Strategies (Resolution, DKR) optimize_other->advanced If direct catalysis is insufficient optimize_other->success If successful advanced->success If successful

Caption: A systematic workflow for troubleshooting low enantiomeric excess.

The Catalyst System: The Heart of Asymmetry

The interaction between the chiral catalyst and the substrate in the transition state determines the stereochemical outcome. Small changes to the catalyst system can have a dramatic effect.

  • Chiral Ligand/Organocatalyst: The ligand or organocatalyst provides the chiral environment.[2][9] If using a modular catalyst system (e.g., a metal precursor and a separate chiral ligand), consider screening a small library of structurally related ligands. Subtle steric or electronic modifications can significantly improve the "fit" with your substrate.

  • Catalyst Loading: It is a common misconception that increasing catalyst loading will always improve ee. In some systems, higher concentrations can lead to the formation of less selective dimeric or aggregated catalyst species. It is crucial to screen a range of catalyst loadings (e.g., 0.5 mol%, 1 mol%, 2 mol%) to find the optimal concentration.[10]

Reaction Conditions: Fine-Tuning for Selectivity
  • Temperature: Temperature is one of the most powerful variables for influencing enantioselectivity. Lowering the reaction temperature generally increases the energy difference (ΔΔG‡) between the two diastereomeric transition states leading to the (R) and (S) products, often resulting in higher ee.[10][11] However, this is not universal, and an optimal temperature must be determined experimentally.[11]

    Table 1: Illustrative Effect of Temperature on Enantiomeric Excess

    Temperature (°C) Enantiomeric Excess (% ee) Notes
    25 (Room Temp) 65% Baseline experiment
    0 82% Significant improvement
    -20 91% Further improvement
    -40 95% Nearing optimal, rate may be slow

    | -78 | 96% | Diminishing returns, very slow reaction |

  • Solvent: The choice of solvent can have a profound impact on the reaction by influencing the conformation and stability of the catalyst-substrate complex.[8][10][12] Screening a range of solvents with varying polarities and coordinating abilities is a critical optimization step.

    Table 2: Illustrative Effect of Solvent on Enantiomeric Excess

    Solvent Dielectric Constant (ε) Enantiomeric Excess (% ee)
    Toluene 2.4 88%
    Tetrahydrofuran (THF) 7.5 75%
    Dichloromethane (DCM) 9.1 92%

    | Methanol | 33.0 | 55% (May compete with catalyst) |

  • Additives: In some cases, the addition of co-catalysts or additives (e.g., weak acids, bases, or salts) can improve catalyst turnover, solubility, or selectivity by altering the nature of the active catalytic species.[13]

Section 3: Advanced Strategies & Alternative Routes

If extensive optimization of the asymmetric reductive amination still yields unsatisfactory ee, it may be necessary to consider alternative synthetic strategies.

Kinetic Resolution of Racemic Amine

This technique involves using a chiral catalyst or enzyme to selectively react with one enantiomer of a racemic mixture of 5-methylchroman-4-amine, leaving the other, less reactive enantiomer enriched.[14] The most common method is enantioselective acylation.[15]

  • Principle: (R)-Amine and (S)-Amine are exposed to a chiral acylating agent. The catalyst facilitates the reaction of one enantiomer (e.g., the S-amine) at a much faster rate, converting it to an amide. The unreacted (R)-amine can then be recovered with high ee.

  • Limitation: The maximum theoretical yield for the desired enantiomer is 50%, as the other half is converted to a different product.[16]

Kinetic_Resolution racemate Racemic Amine (50% R, 50% S) reagents + Acylating Agent + Chiral Catalyst reaction k_S >> k_R s_product (S)-Amide reaction->s_product Fast Reaction r_product Unreacted (R)-Amine (High ee) reaction->r_product Slow Reaction

Caption: Principle of kinetic resolution of a racemic amine.

Dynamic Kinetic Resolution (DKR)

DKR is a more advanced technique that overcomes the 50% yield limitation of standard kinetic resolution. It combines the selective reaction of one enantiomer with a second catalyst that continuously racemizes the unreacted, unwanted enantiomer. This allows for the theoretical conversion of 100% of the starting material into the desired single, enantiopure product.[17]

Chiral Resolution by Diastereomeric Salt Crystallization

This is a classical and robust method for separating enantiomers.[18] The racemic 5-methylchroman-4-amine is treated with an enantiopure chiral acid (a resolving agent), such as tartaric acid or mandelic acid.[19] This forms a pair of diastereomeric salts ((R)-amine-(R)-acid and (S)-amine-(R)-acid), which have different physical properties, most importantly, different solubilities. One of the diastereomeric salts will preferentially crystallize from a suitable solvent, allowing for its separation by filtration. The pure amine enantiomer is then liberated from the salt by treatment with a base.[18]

Section 4: Key Experimental Protocols

The following are generalized protocols. They should be adapted and optimized for your specific catalyst system and laboratory conditions.

Protocol 4.1: Baseline Asymmetric Reductive Amination
  • Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon), add the chiral ligand and metal precursor (if applicable) or the organocatalyst (e.g., 1-5 mol%).

  • Solvent: Add the anhydrous solvent of choice (e.g., Toluene, 0.1 M concentration relative to substrate).

  • Activation: Stir the mixture at room temperature for the recommended catalyst pre-activation time (consult literature for your specific catalyst).

  • Addition: Add 5-methylchroman-4-one (1.0 equiv), the amine source (e.g., ammonium acetate, 1.5 equiv), and the reducing agent (e.g., Hantzsch ester, 1.2 equiv).

  • Reaction: Stir the reaction at the desired temperature (e.g., 25 °C) and monitor its progress by TLC or LC-MS.

  • Workup: Upon completion, quench the reaction (e.g., with saturated aqueous NaHCO₃). Extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

  • Analysis: Determine the yield and measure the enantiomeric excess by chiral HPLC or GC analysis.[10]

Protocol 4.2: Temperature Screening
  • Set up a series of identical small-scale reactions as described in Protocol 4.1.

  • Place each reaction in a cooling bath set to a different, precisely controlled temperature (e.g., 25 °C, 0 °C, -20 °C, -40 °C).

  • Ensure all other parameters (concentrations, catalyst loading, reaction time) are kept constant.

  • After a fixed time, quench all reactions simultaneously and analyze the enantiomeric excess for each temperature to identify the optimum.[8]

Protocol 4.3: Analytical Method Validation (Chiral HPLC)
  • Prepare a racemic sample of 5-methylchroman-4-amine, either by synthesis without a chiral catalyst or by mixing small amounts of the purified (R) and (S) enantiomers, if available.

  • Dissolve the racemic sample in a suitable mobile phase solvent.

  • Inject the sample onto the chiral HPLC column using a method developed based on the column manufacturer's recommendations.

  • Validation Check: A valid method will show two distinct peaks with equal peak areas (50:50 ratio) and baseline resolution (Rs > 1.5).

  • If resolution is poor, optimize the mobile phase composition (e.g., ratio of hexane/isopropanol) and flow rate until baseline separation is achieved.[20]

References

  • Yu, X. T. (2018). Asymmetric Synthesis Of Chroman Derivatives By Chiral Secondary Amine Catalysts (Master's thesis). Available from: [Link]

  • Wang, Y., et al. (2016). Asymmetric synthesis of polysubstituted chiral chromans via an organocatalytic oxa-Michael-nitro-Michael domino reaction. RSC Advances, 6(84), 80977-80981. Available from: [Link]

  • Lorenz, H., et al. (2006). Enantioenrichment by Crystallization. Organic Process Research & Development, 10(4), 663-672. Available from: [Link]

  • Synthesising Complex Chiral Amines Through Resolution-Racemisation-Recycle. (Thesis). Available from: [Link]

  • Han, Z., & Enders, D. (2016). Additive Effects on Asymmetric Catalysis. Chemical Reviews, 116(6), 4006-123. Available from: [Link]

  • Pugin, B., et al. (2002). Dramatic improvement of the enantiomeric excess in the asymmetric conjugate addition reaction using new experimental conditions. Journal of the American Chemical Society, 124(19), 5262-3. Available from: [Link]

  • ChemInform Abstract: Asymmetric Synthesis of Chiral Flavanone and Chromanone Derivatives. ResearchGate. Available from: [Link]

  • The Role of Chiral Catalysts in Modern Organic Synthesis. Hilaris Publisher. (2024). Available from: [Link]

  • Kinetic resolution. Wikipedia. Available from: [Link]

  • Green, M., et al. (2018). A chiral phosphazane reagent strategy for the determination of enantiomeric excess of amines. Chemical Science, 9(12), 3164-3170. Available from: [Link]

  • Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. The Royal Society of Chemistry. Available from: [Link]

  • Shinde, S., et al. (2018). Kinetic Resolution of Racemic Mixtures via Enantioselective Photocatalysis. ACS Omega, 3(11), 16426-16433. Available from: [Link]

  • Enantiomeric excess. Wikipedia. Available from: [Link]

  • Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization. Semantic Scholar. Available from: [Link]

  • Kinetic Resolution of Racemic 4-Substituted Chroman-2-ones Through Asymmetric Lactone Hydrogenation. ResearchGate. Available from: [Link]

  • Chiral Resolution Screening. Onyx Scientific. Available from: [Link]

  • DeHovitz, J. S., et al. (2020). A platform for the stereoconvergent synthesis of b-substituted ketones. Science, 369(6507), 1113-1118. Available from: [Link]

  • Chiral resolution. Wikipedia. Available from: [Link]

  • Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. PMC - NIH. Available from: [Link]

  • Insights into temperature controlled enantioselectivity in asymmetric catalysis. RSC Blogs. (2017). Available from: [Link]

  • Alcaro, S., et al. (2007). Theoretical Prediction of the Enantiomeric Excess in Asymmetric Catalysis. An Alignment-Independent Molecular Interaction Field Based Approach. The Journal of Organic Chemistry, 72(15), 5836-5839. Available from: [Link]

  • Fuchs, M., et al. (2015). Asymmetric Reductive Amination of Ketones Catalyzed by Imine Reductases. ChemCatChem, 7(20), 3241-3244. Available from: [Link]

  • Enantiomeric excess – Knowledge and References. Taylor & Francis. Available from: [Link]

  • Koch, K., & Biggers, M. S. (1993). General Preparation of 7-Substituted 4-Chromanones: Synthesis of a Potent Aldose Reductase Inhibitor. The Journal of Organic Chemistry, 58(5), 1241-1243. Available from: [Link]

  • Diastereoselective synthesis of highly substituted cyclohexanones and tetrahydrochromene-4-ones via conjugate addition of curcumins to arylidenemalonates. Beilstein Journals. Available from: [Link]

  • Total synthesis of radicamine B and 5-epi-radicamine B. ResearchGate. Available from: [Link]

  • Stereoselective Synthesis of (−)-Cytoxazone and (+)-5-Epi-cytoxazone. ResearchGate. Available from: [Link]

  • Alemán, J., et al. (2010). Asymmetric synthesis of 4-amino-4H-chromenes by organocatalytic oxa-Michael/aza-Baylis-Hillman tandem reactions. Chemistry, 16(31), 9453-6. Available from: [Link]

Sources

Troubleshooting

Technical Support Center: Navigating the Scale-up Synthesis of (R)-5-methylchroman-4-amine

Welcome to the Technical Support Center dedicated to the challenges and strategic solutions for the scale-up synthesis of (R)-5-methylchroman-4-amine. This guide is tailored for researchers, scientists, and drug developm...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center dedicated to the challenges and strategic solutions for the scale-up synthesis of (R)-5-methylchroman-4-amine. This guide is tailored for researchers, scientists, and drug development professionals engaged in advancing this critical chiral amine from laboratory-scale curiosity to industrial-scale reality. The chroman-4-amine scaffold is a privileged structure in medicinal chemistry, and achieving its synthesis in an enantiomerically pure form at scale is a significant undertaking.[1] This resource provides in-depth troubleshooting, frequently asked questions (FAQs), and validated protocols to empower your process development.

I. Troubleshooting Guide: From Bench to Bulk

This section addresses specific, common issues encountered during the scale-up of (R)-5-methylchroman-4-amine synthesis. The primary route often involves the asymmetric reduction of the prochiral ketone, 5-methylchroman-4-one, followed by amination, or a direct asymmetric reductive amination.

Issue 1: Poor Enantioselectivity in the Asymmetric Reduction of 5-Methylchroman-4-one

Question: We're observing a significant drop in enantiomeric excess (ee) for the synthesis of the corresponding (R)-alcohol when moving from a 1g to a 100g scale. What are the likely causes and how can we mitigate this?

Answer: A decline in enantioselectivity upon scale-up is a frequent challenge, often rooted in subtle changes to the reaction environment that impact the delicate transition state of the asymmetric reduction.

Probable Causes & Solutions:

  • Localized Temperature Fluctuations: Exothermic reactions, even if manageable on a small scale, can create localized hot spots in a larger reactor. This can disrupt the catalyst's chiral induction.

    • Solution: Implement more robust temperature control. Utilize a reactor with a high-quality cooling jacket and consider a fed-batch approach where the reducing agent is added portion-wise to better manage the exotherm. Continuous flow reactors can also offer superior heat transfer and temperature management.[2]

  • Mixing Inhomogeneity: Inadequate mixing can lead to concentration gradients of both substrate and catalyst, resulting in a competing, non-selective background reaction.

    • Solution: Re-evaluate your agitation system. The stirrer design (e.g., anchor, pitched-blade turbine) and speed (RPM) should be optimized for the larger vessel geometry to ensure thorough mixing without causing shear stress that could degrade the catalyst.

  • Catalyst Deactivation or Impurities: Trace impurities in the starting material or solvent, which are negligible at a small scale, can become significant catalyst poisons at a larger scale. The age and storage of the chiral catalyst are also critical.[3]

    • Solution: Re-purify the 5-methylchroman-4-one starting material before use at scale. Ensure all solvents are rigorously anhydrous. Perform a small-scale test with the same batches of reagents intended for the large-scale run to confirm catalyst activity.

Issue 2: Inefficient Reductive Amination and Byproduct Formation

Question: Our direct reductive amination of 5-methylchroman-4-one is sluggish and generating significant amounts of the corresponding alcohol and dialkylated amine byproducts. How can we improve the chemoselectivity?

Answer: The competition between reductive amination and direct reduction of the ketone is a classic challenge. Optimizing conditions to favor imine formation and subsequent reduction is key.

Probable Causes & Solutions:

  • Suboptimal pH: The pH of the reaction medium is critical for imine formation. A pH that is too low will protonate the amine source, reducing its nucleophilicity. A pH that is too high will not sufficiently activate the carbonyl group.

    • Solution: Conduct a pH optimization study. Often, a mildly acidic condition (pH 4-6) is optimal. The use of additives like titanium(IV) isopropoxide can act as a Lewis acid to activate the carbonyl and as a dehydrating agent to drive imine formation.

  • Choice of Reducing Agent: The reducing agent's reactivity plays a crucial role. A highly reactive hydride source like sodium borohydride may reduce the ketone faster than the imine.

    • Solution: Switch to a more chemoselective reducing agent that preferentially reduces the iminium ion over the ketone. Sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride are excellent candidates for this purpose. Catalytic hydrogenation (e.g., H2/Pd) can also be highly effective.[4]

  • Water Scavenging: The formation of an imine from a ketone and an amine is a condensation reaction that releases water. The presence of water can shift the equilibrium back towards the starting materials.

    • Solution: Add a dehydrating agent to the reaction mixture, such as molecular sieves or anhydrous magnesium sulfate. As mentioned, titanium(IV) isopropoxide also serves this function.

Issue 3: Challenges in Purification and Isolation of the Final Product

Question: We are struggling with the final purification of (R)-5-methylchroman-4-amine. It's difficult to remove the unreacted ketone and the chiral resolving agent used for diastereomeric salt crystallization.

Answer: Purification of chiral amines is a well-known bottleneck in process chemistry. A multi-step approach is often necessary.[2]

Probable Causes & Solutions:

  • Inefficient Extraction: Simple liquid-liquid extraction may not be sufficient to separate the basic amine product from the neutral ketone starting material and other impurities.

    • Solution: Implement a pH-controlled extraction. First, wash the organic layer with a basic aqueous solution (e.g., 1M NaOH) to remove any acidic impurities. Then, extract the basic amine product into an acidic aqueous solution (e.g., 1M HCl). The neutral ketone will remain in the organic layer. The aqueous layer containing the amine hydrochloride salt can then be basified and the free amine re-extracted into a fresh organic solvent.

  • Difficult Crystallization: Diastereomeric salt crystallization can be challenging to scale due to issues with supersaturation, oiling out, and crystal morphology.

    • Solution: Carefully screen a variety of chiral resolving agents and solvents. Seeding the crystallization with a small amount of the desired diastereomeric salt can promote the formation of well-defined crystals. A controlled cooling profile is also critical for obtaining high purity and yield.

  • Chromatographic Limitations: While effective at the lab scale, preparative chromatography can be expensive and time-consuming for large quantities.

    • Solution: For high-value products, preparative Supercritical Fluid Chromatography (SFC) is a more cost-effective and efficient alternative to traditional HPLC for chiral separations at scale.[][6] It uses supercritical CO2 as the mobile phase, which reduces solvent consumption.[6]

II. Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare the 5-methylchroman-4-one precursor at scale?

A1: The most prevalent method for synthesizing the 5-methylchroman-4-one precursor is through an intramolecular Friedel-Crafts cyclization. A common starting material is 3-(m-tolyloxy)propanoic acid, which can be cyclized using a strong acid catalyst like polyphosphoric acid (PPA).[7] Another approach involves a base-promoted aldol condensation between a substituted 2'-hydroxyacetophenone and an appropriate aldehyde, followed by an intramolecular oxa-Michael ring closure.[8][9]

Q2: Are there any biocatalytic methods for the synthesis of (R)-5-methylchroman-4-amine?

A2: Yes, biocatalysis offers a green and highly selective alternative. Amine transaminases (ATAs) are enzymes that can catalyze the asymmetric amination of a prochiral ketone using an amine donor like isopropylamine.[10][11] This approach can provide high enantiomeric excess under mild reaction conditions. However, challenges in biocatalysis scale-up include enzyme stability, cost, and the unfavorable thermodynamic equilibrium of the reaction.[10][11] Strategies like enzyme immobilization and in-situ product removal are often employed to overcome these hurdles.[12]

Q3: How can I monitor the progress and stereoselectivity of my reaction in real-time during a large-scale run?

A3: For real-time monitoring, High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is the gold standard. You can carefully take aliquots from the reactor, quench the reaction, and quickly analyze the sample to determine the conversion and the enantiomeric excess. This allows for adjustments to be made during the process if the reaction is not proceeding as expected.

Q4: What safety precautions are essential when scaling up this synthesis?

A4: Safety is paramount. Key considerations include:

  • Thermal Hazard Assessment: As mentioned, many of the reactions can be exothermic. A thorough thermal hazard assessment using techniques like Differential Scanning Calorimetry (DSC) is crucial to understand the thermal profile of the reaction and prevent runaway scenarios.

  • Reagent Handling: Be mindful of the hazards associated with the reagents used. For example, strong acids like PPA are corrosive, and hydride reducing agents can be pyrophoric. Ensure proper personal protective equipment (PPE) and engineering controls are in place.

  • Pressure Management: If using hydrogenation, ensure the reactor is properly rated for the pressures involved and that appropriate safety measures, such as rupture discs, are in place.

III. Key Experimental Protocols & Data

Protocol: Asymmetric Reduction of 5-Methylchroman-4-one

This protocol describes a representative lab-scale procedure for the asymmetric reduction, which serves as a baseline for scale-up optimization.

Step-by-Step Methodology:

  • Reactor Setup: A multi-neck, jacketed reactor is assembled under an inert atmosphere (Nitrogen or Argon). The reactor is equipped with a mechanical stirrer, a thermocouple, and a dropping funnel.

  • Catalyst Preparation: In a separate flask under an inert atmosphere, the chiral catalyst (e.g., a CBS catalyst) is prepared or dissolved in an anhydrous solvent like THF.

  • Reaction Initiation: The 5-methylchroman-4-one (1.0 eq) is charged to the reactor and dissolved in anhydrous THF. The solution is cooled to the desired temperature (e.g., -20 °C to 0 °C).

  • Catalyst Addition: The prepared chiral catalyst solution is added to the reactor.

  • Reducing Agent Addition: A solution of the borane source (e.g., borane-dimethyl sulfide complex) in THF is added dropwise via the dropping funnel, maintaining the internal temperature within a narrow range.

  • Reaction Monitoring: The reaction is monitored by chiral HPLC until the starting material is consumed.

  • Quenching: The reaction is carefully quenched by the slow addition of methanol, followed by an acidic workup.

  • Isolation: The product is isolated via extraction and purified to yield the (R)-5-methylchroman-4-ol.

Data Presentation: Comparison of Chiral Purification Techniques
Purification MethodScaleProsCons
Diastereomeric Salt Crystallization Lab to PilotCost-effective, can be highly selective.Can be time-consuming, solvent intensive, may require extensive screening.
Preparative Chiral HPLC Lab to Small ScaleHigh resolution, well-established.High solvent consumption, expensive columns, limited throughput.[6]
Preparative Chiral SFC Lab to ProductionReduced solvent cost, faster separations, environmentally friendly.[6]Higher initial equipment cost, solubility issues for some compounds.[6]

IV. Visualizing the Workflow

Troubleshooting Logic for Low Enantioselectivity

G start Low Enantioselectivity Observed reagent_check Verify Reagent Purity & Catalyst Activity start->reagent_check temp_check Assess Temperature Control & Exotherm Management reagent_check->temp_check If Reagents OK reagent_sol Solution: Re-purify Starting Material, Use Fresh Catalyst reagent_check->reagent_sol If Impurities Found mixing_check Evaluate Mixing Efficiency temp_check->mixing_check If Temp Control OK temp_sol Solution: Improve Cooling, Fed-Batch Addition temp_check->temp_sol If Exotherm Uncontrolled mixing_sol Solution: Optimize Stirrer Design & Speed mixing_check->mixing_sol If Mixing Inadequate

Caption: A workflow diagram for troubleshooting low enantioselectivity in asymmetric synthesis.

Synthetic Pathway Overview

G cluster_0 Route A: Two-Step cluster_1 Route B: One-Step start 5-Methylchroman-4-one step1_A Asymmetric Reduction (e.g., CBS Catalyst, Borane) start->step1_A step1_B Asymmetric Reductive Amination (e.g., Chiral Catalyst, H2 or STAB) start->step1_B intermediate (R)-5-Methylchroman-4-ol step1_A->intermediate step2_A Amination (e.g., Mitsunobu or Activation/Substitution) intermediate->step2_A product (R)-5-Methylchroman-4-amine step2_A->product step1_B->product

Caption: Key synthetic routes to (R)-5-methylchroman-4-amine.

V. References

  • Diastereoselective Synthesis of Multisubstituted Chroman Derivatives via Iminium Formation/Morita-Baylis-Hillman Reaction/Oxa-Michael Reaction Sequence. Chemistry Letters, Oxford Academic. [Link]

  • Recent Advances in the Stereoselective Synthesis of Chroman Derivatives via Ar–O, ArO–C, and. Book Chapter.

  • Ni-catalyzed enantio- stereoselective synthesis of chiral chromans with quaternary allylic siloxanes and their antitumor activity. ChemRxiv. [Link]

  • Ni-catalyzed enantio- stereoselective synthesis of chiral chromans with quaternary allylic siloxanes and their antitumor activity. ChemRxiv, Cambridge Open Engage. [Link]

  • Diastereoselective synthesis of chroman bearing spirobenzofuranone scaffolds via oxa-Michael/1,6-conjugated addition of para-quinone methides with benzofuranone-type olefins. Scientific Reports, PMC. [Link]

  • Scalable and sustainable synthesis of chiral amines by biocatalysis. ResearchGate. [Link]

  • Amine transaminases in chiral amines synthesis: recent advances and challenges. ResearchGate. [Link]

  • Economy Assessment for the Chiral Amine Production with Comparison of Reductive Amination and Transamination Routes by Multi-Enzyme System. MDPI. [Link]

  • Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization. PMC, NIH. [Link]

  • Advances in One-Pot Chiral Amine Synthesis Enabled by Amine Transaminase Cascades. ACS Publications. [Link]

  • Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. The Royal Society of Chemistry. [Link]

  • Innovations in Chiral Purification: Exploring Techniques and Future Potential. LinkedIn. [Link]

  • Combined Experimental and Theoretical Study of the Synthesis of 5,7-Dihydroxy-4-methylcoumarin via a Pechmann Condensation in the Presence of UiO-66-SO3H Catalysts. ACS Omega. [Link]

  • Chroman-4-one- and Chromone-Based Sirtuin 2 Inhibitors with Antiproliferative Properties in Cancer Cells. Journal of Medicinal Chemistry, ACS Publications. [Link]

  • Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. PMC, NIH. [Link]

  • Design, Synthesis, and Evaluation of Functionalized Chroman-4-one and Chromone Derivatives. Gupea. [Link]

  • Reductive aminations by imine reductases: from milligrams to tons. RSC Publishing. [Link]

  • Hitchhiker's guide to reductive amination. Organic Chemistry Portal. [Link]

  • Thiochroman-4-ones: Synthesis and reactions. ResearchGate. [Link]

  • Preparation of chromane derivatives. Google Patents.

  • One-Step Reductive Amination of 5-Hydroxymethylfurfural into 2,5-Bis(aminomethyl)furan over Raney Ni. PubMed. [Link]

  • Asymmetric Organocatalytic Synthesis of 4-Aminoisochromanones via a Direct One-Pot Intramolecular Mannich Reaction. Organic Chemistry Portal. [Link]

  • Preparation of Enantioenriched Homoallylic Primary Amines. Organic Syntheses Procedure. [Link]

  • One-pot synthesis of 5H-chromeno[3,4-b]pyrazin-5-one derivatives from 4-amino-3-nitrocoumarin and α-dicarbonyl compounds. Arkivoc. [Link]

  • Switchable divergent organocatalytic asymmetric reactions of azlactones with 1,4-enediones. Organic Chemistry Frontiers (RSC Publishing). [Link]

  • Mechanochemical and aging-based reductive amination with chitosan and aldehydes affords high degree of substitution functional biopolymers. Green Chemistry (RSC Publishing). [Link]

  • Asymmetric [4 + 2] annulation of 5H-thiazol-4-ones with a chiral dipeptide-based Brønsted base catalyst. Chemical Science (RSC Publishing). [Link]

  • Organocatalytic Asymmetric [2 + 4] Cycloadditions of 3-Vinylindoles with ortho-Quinone Methides. MDPI. [Link]

Sources

Optimization

Stability and storage conditions for (R)-5-methylchroman-4-amine

Technical Support Center: (R)-5-methylchroman-4-amine A Guide to Stability, Storage, and Troubleshooting Welcome to the technical support guide for (R)-5-methylchroman-4-amine. This document is designed for researchers,...

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: (R)-5-methylchroman-4-amine

A Guide to Stability, Storage, and Troubleshooting

Welcome to the technical support guide for (R)-5-methylchroman-4-amine. This document is designed for researchers, scientists, and drug development professionals who are incorporating this chiral amine into their experimental workflows. Due to the specific nature of this compound, publicly available stability data is limited. Therefore, this guide is built upon foundational principles of organic chemistry, drawing parallels from the behavior of related chroman derivatives and chiral aromatic amines to provide a robust framework for handling and storage.

Our goal is to equip you with the knowledge to anticipate potential challenges, troubleshoot common issues, and ensure the integrity of your valuable starting material.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of (R)-5-methylchroman-4-amine?

A1: Based on its structure—a chiral aromatic amine integrated into a chroman scaffold—the primary stability concerns are:

  • Oxidation: Aromatic amines are susceptible to oxidation, which can be accelerated by exposure to air (oxygen), light, and trace metal impurities. This degradation often results in the formation of colored byproducts, turning the compound from a colorless or pale yellow substance to shades of brown or black.

  • Racemization: The chiral center at C4 is a critical feature. Harsh conditions, such as elevated temperatures or the presence of strong acids or bases, can potentially lead to racemization, resulting in a loss of enantiomeric purity.[1] This occurs if a pathway exists for the interconversion of enantiomers, for instance, through the formation of an achiral intermediate.[1]

  • Moisture: Amines can be hygroscopic, meaning they absorb moisture from the air.[2] This can lead to hydrolysis or the formation of hydrates, which may affect reactivity and accurate weighing.

Q2: What are the ideal storage conditions for this compound?

A2: To mitigate the risks outlined above, the following storage protocol is strongly recommended.

ParameterRecommended ConditionRationale
Temperature 2-8°C (Refrigerated)Reduces the rate of potential degradation reactions and minimizes volatility.[2] Long-term storage at -20°C is also a viable option.
Atmosphere Inert Gas (Argon or Nitrogen)Displaces oxygen and moisture, preventing oxidative degradation.[3][4][5] This is the most critical factor for long-term stability.
Light Amber Vial / Protection from LightProtects the compound from photolytic degradation, which can catalyze oxidation.[6]
Container Tightly Sealed Glass VialUse containers made of compatible materials like glass and ensure a tight seal to prevent exposure to air and moisture.[2] For highly sensitive applications, packaging like Aldrich's Sure/Seal™ bottles is ideal.[3][7]

Q3: How can I tell if my sample of (R)-5-methylchroman-4-amine has degraded?

A3: Visual inspection is the first step. A significant color change from a pale, off-white, or light yellow appearance to dark brown or black is a strong indicator of oxidative degradation. For assessing chemical purity and enantiomeric excess, analytical techniques are necessary:

  • Purity: Use reverse-phase HPLC with UV detection or GC-MS to check for the presence of new impurity peaks compared to a reference sample.

  • Enantiomeric Purity: Chiral HPLC is required to determine the enantiomeric excess (% ee). A decrease in % ee from the value on the certificate of analysis indicates racemization has occurred.

Troubleshooting Guide

This section addresses specific issues you may encounter during handling and experimentation.

Issue 1: The compound has developed a dark color upon storage.

  • Probable Cause: Oxidation due to improper storage. This happens when the container seal is compromised, or the compound was not stored under an inert atmosphere.

  • Solution:

    • Analytical Verification: Confirm the extent of degradation using HPLC or LC-MS to quantify the remaining parent compound.

    • Purification (if feasible): For small amounts of colored impurities, purification by column chromatography may be possible, but this should be validated for efficiency.

    • Prevention: Discard heavily degraded material. For future use, ensure the compound is stored in a vial with a tight-fitting cap, purged with argon or nitrogen, sealed with paraffin film, and placed in a refrigerator or freezer, protected from light.

Issue 2: Chiral HPLC analysis shows a decrease in enantiomeric excess (% ee).

  • Probable Cause: Racemization. This can be triggered by exposure to high temperatures or incompatible chemical environments (strong acids/bases).[1] For example, dissolving the amine HCl salt in a solution can sometimes facilitate racemization.[8]

  • Solution:

    • Review Experimental Conditions: Analyze your recent experimental steps. Did the compound undergo heating for a prolonged period? Was it exposed to a strong acid or base, even during a workup step?

    • Solvent Choice: Be mindful of your solvent system. Polar, protic solvents can sometimes stabilize intermediates that promote racemization.[1]

    • Temperature Control: For reactions involving the amine, maintain the recommended temperature. If elevated temperatures are necessary, minimize the reaction time.

    • pH Management: During workups or extractions, use mild acids or bases and minimize the exposure time.

Issue 3: Inconsistent results or poor reactivity in a synthetic step.

  • Probable Cause: This could be due to degradation (oxidation) or the presence of moisture. Water contamination in an anhydrous reaction can quench reagents like organolithiums or Grignards.

  • Solution:

    • Confirm Purity: Re-run purity analysis (HPLC, GC-MS, NMR) on the starting material.

    • Use Anhydrous Techniques: When handling the amine for moisture-sensitive reactions, use proper air-sensitive techniques.[4][5] This includes using oven-dried glassware, flushing with an inert gas, and using dry solvents.[7]

    • Handling Workflow: Dispense the amine in an inert atmosphere glovebox or use a syringe to transfer it from a septum-sealed bottle.[3][5]

Visualizing Degradation & Handling

To better understand the potential issues and the proper handling workflow, refer to the diagrams below.

cluster_0 Potential Degradation Pathways A (R)-5-methylchroman-4-amine (High Purity, High ee) B Oxidized Impurities (Colored Byproducts) A->B  Air (O2), Light   C Racemic Mixture (Low ee) A->C  Heat, Strong Acid/Base  

Caption: Key degradation pathways for (R)-5-methylchroman-4-amine.

Start Receive Compound Store Store at 2-8°C under Inert Gas (Ar/N2) in Amber Vial Start->Store Check Visually Inspect for Color Change Before Use Store->Check Dispense Dispense in Glovebox or Using Syringe Technique Check->Dispense  Looks Good   Degraded Troubleshoot: - Re-analyze Purity/ee - Consider Purification - Discard if Necessary Check->Degraded  Dark Color   Use Use in Experiment Dispense->Use

Caption: Recommended workflow for handling and storage.

References

  • Benchchem. (n.d.). Technical Support Center: Preventing Racemization of Chiral Amines.
  • ChemicalBook. (n.d.). (R)-5-methylchroman-4-amine(1213506-92-3).
  • Diplomata Comercial. (n.d.). Amine Storage Conditions: Essential Guidelines for Safety.
  • Fisher Scientific. (n.d.). Air-Sensitive Chemistry: Practical and Safety Considerations.
  • Millipore Sigma. (n.d.). Handling Air-Sensitive Reagents Technical Bulletin AL-134.
  • MIT. (n.d.). Handling air-sensitive reagents AL-134.
  • Ossila. (n.d.). Air Free Techniques | Handling Air-Sensitive Materials.
  • Pharmacy 180. (n.d.). Drug degradation pathways.
  • Reddit. (2022).
  • The Journal of Organic Chemistry. (2021). Continuous Flow Chiral Amine Racemization Applied to Continuously Recirculating Dynamic Diastereomeric Crystallizations.

Sources

Troubleshooting

Technical Support Center: The Oxa-Pictet-Spengler Reaction for Chroman Synthesis

Welcome to the technical support center for the Oxa-Pictet-Spengler reaction. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during thi...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Oxa-Pictet-Spengler reaction. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during this powerful cyclization reaction for the synthesis of chromans and related oxygen heterocycles. Here you will find frequently asked questions (FAQs), detailed troubleshooting guides, experimental protocols, and data-driven insights to help you optimize your reaction outcomes.

Troubleshooting Guide & FAQs

This section addresses specific problems you may encounter during your Oxa-Pictet-Spengler experiments in a question-and-answer format.

Issue 1: Low or No Product Yield

Q1: My Oxa-Pictet-Spengler reaction is showing low to no conversion of my starting material. What are the potential causes and how can I improve the yield?

A1: Low or no product yield in an Oxa-Pictet-Speng

Optimization

Technical Support Center: Crystallization of (R)-5-methylchroman-4-amine Salts

Welcome to the technical support center for the refinement of crystallization conditions for (R)-5-methylchroman-4-amine salts. This guide is designed for researchers, scientists, and drug development professionals engag...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the refinement of crystallization conditions for (R)-5-methylchroman-4-amine salts. This guide is designed for researchers, scientists, and drug development professionals engaged in the chiral resolution of 5-methylchroman-4-amine. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments. Our approach is grounded in the fundamental principles of diastereomeric salt crystallization, offering not just protocols, but the scientific rationale behind them to empower your process development.

Introduction to Diastereomeric Salt Resolution

Chiral resolution by diastereomeric salt formation is a cornerstone technique in pharmaceutical development for separating enantiomers from a racemic mixture.[1][2] Enantiomers, being non-superimposable mirror images, possess identical physical properties in an achiral environment, making their direct separation challenging.[3] The core principle of this method is to convert the pair of enantiomers into a pair of diastereomers by reacting them with an enantiomerically pure resolving agent.[1][4] These resulting diastereomeric salts have distinct physical properties, most notably different solubilities, which allows for their separation by fractional crystallization.[5][6]

The successful isolation of (R)-5-methylchroman-4-amine is critically dependent on the meticulous optimization of the crystallization process. This guide will walk you through common hurdles and provide systematic approaches to overcome them.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle behind the chiral resolution of (R)-5-methylchroman-4-amine using a chiral acid?

A1: The resolution of racemic 5-methylchroman-4-amine involves its reaction with an enantiomerically pure chiral acid (the resolving agent). This acid-base reaction forms a pair of diastereomeric salts:

  • (R)-5-methylchroman-4-ammonium-(R)-acid salt

  • (S)-5-methylchroman-4-ammonium-(R)-acid salt

These diastereomers are not mirror images and thus exhibit different physicochemical properties, including solubility in a given solvent system.[7][8] By carefully selecting the solvent and controlling the crystallization conditions, one diastereomeric salt can be selectively precipitated from the solution while the other remains in the mother liquor. This selective crystallization is the basis for the separation.[6]

Q2: How do I select an appropriate chiral resolving agent for 5-methylchroman-4-amine?

A2: The choice of a resolving agent is a critical first step. For a basic compound like 5-methylchroman-4-amine, chiral carboxylic acids are suitable resolving agents.[8] Commonly used and effective resolving agents for amines include tartaric acid, mandelic acid, and camphorsulfonic acid.[2][8]

The selection process should consider:

  • Availability and Cost: The resolving agent should be commercially available in high enantiomeric purity and be economically viable for your scale of operation.

  • Crystallinity of the Diastereomeric Salts: The formed salts should be stable, crystalline solids. Amorphous solids or oils are difficult to separate efficiently.

  • Solubility Difference: There must be a significant difference in the solubility of the two diastereomeric salts in a practical solvent system. This is often determined empirically through screening.

A preliminary screening of several resolving agents at a small scale is highly recommended to identify the one that provides the best separation.

Q3: Why is solvent selection so critical, and how should I approach it?

A3: The solvent system is arguably the most influential factor in a diastereomeric salt crystallization.[6] It directly governs the solubilities of the diastereomeric salts and, consequently, the efficiency of the resolution. An ideal solvent will maximize the solubility difference between the desired and undesired diastereomeric salts.[6]

Systematic Approach to Solvent Screening: A systematic screening of solvents with varying polarities is the most effective strategy. This can be performed in parallel using small-volume vials.

Protocol 1: Small-Scale Solvent Screening

  • Preparation: In a series of vials, dissolve a small, fixed amount of racemic 5-methylchroman-4-amine and the chosen chiral resolving agent (typically in a 1:1 molar ratio to start) in a minimal amount of a heated solvent.

  • Solvent Selection: Use a range of solvents covering different polarity classes (e.g., alcohols like ethanol and isopropanol; ketones like acetone; esters like ethyl acetate; aromatic hydrocarbons like toluene; and ethers like THF).

  • Observation: Allow the vials to cool slowly to room temperature, and then to a lower temperature (e.g., 4°C).

  • Analysis: Observe the quantity and quality of the crystals formed. Isolate the crystals by filtration, wash with a small amount of cold solvent, and dry.

  • Purity Check: Determine the enantiomeric excess (ee) of the 5-methylchroman-4-amine in the crystalline salt using a suitable analytical method like chiral HPLC.[9][10]

The solvent that yields a high recovery of the crystalline salt with the highest enantiomeric excess is the most promising candidate for further optimization.

Troubleshooting Guide

This section addresses common problems encountered during the crystallization of (R)-5-methylchroman-4-amine salts and provides systematic solutions.

Issue 1: "Oiling Out" - The salt separates as a liquid instead of a solid.

"Oiling out" is a common problem where the diastereomeric salt separates from the solution as a liquid phase rather than a crystalline solid.[6] This prevents effective purification.

Possible Causes & Solutions:

  • High Solubility of the Salt: The salt may be too soluble in the chosen solvent at the crystallization temperature.

    • Solution: Try a less polar solvent or a solvent mixture. The addition of an "anti-solvent" (a solvent in which the salt is poorly soluble) can also induce crystallization. This must be done slowly to avoid shock precipitation.

  • Supersaturation is too High: The solution may be too concentrated, leading to the formation of an oil before nucleation can occur.

    • Solution: Use a more dilute solution. Start the crystallization at a higher temperature to reduce the initial supersaturation.

  • Rapid Cooling: Cooling the solution too quickly can favor the formation of a metastable oil over the thermodynamically stable crystalline form.

    • Solution: Employ a slow, controlled cooling profile. A stepwise cooling regimen with holding times at intermediate temperatures can be beneficial.

Issue 2: Low Yield of the Desired Diastereomeric Salt

A low yield indicates that a significant amount of the target (R)-5-methylchroman-4-amine salt remains dissolved in the mother liquor.[6]

Possible Causes & Solutions:

  • High Solubility in the Chosen Solvent: The desired salt is too soluble even at lower temperatures.

    • Solution: Re-evaluate your solvent system using the protocol described above. Consider solvent mixtures or anti-solvents. Experiment with lower final crystallization temperatures and allow for longer crystallization times.

  • Incorrect Stoichiometry: The molar ratio of the amine to the resolving agent can significantly impact the yield.

    • Solution: Screen different molar ratios of the resolving agent to the racemic amine (e.g., 0.5 to 1.0 equivalents of the resolving agent). The optimal ratio is often not exactly 1:1.

  • Premature Isolation: The crystallization process may have been stopped before reaching equilibrium.

    • Solution: Allow for longer crystallization times. Monitor the concentration of the desired enantiomer in the mother liquor over time to determine when equilibrium is reached.

Issue 3: Poor Crystal Quality or Low Enantiomeric Excess (ee)

This indicates that the crystallization process is not selective enough, and the undesired diastereomer is co-precipitating.

Possible Causes & Solutions:

  • Suboptimal Solvent: The solubility difference between the two diastereomeric salts in the chosen solvent is insufficient.

    • Solution: A thorough solvent screening is necessary. Sometimes a small change in the solvent composition of a mixture can have a large impact on selectivity.

  • Rapid Crystallization: High supersaturation and rapid cooling can lead to the entrapment of the more soluble diastereomer in the crystal lattice.

    • Solution: Reduce the rate of supersaturation generation. This can be achieved by slowing down the cooling rate or by using a slower addition rate of an anti-solvent.

  • Seeding: The absence of seeding can lead to spontaneous nucleation at high supersaturation, which can be less selective.

    • Solution: Implement a seeding protocol. Add a small amount of the pure, desired diastereomeric salt at a point of slight supersaturation to promote controlled crystal growth.

Protocol 2: Optimization of Crystallization by Seeding and Controlled Cooling

  • Solution Preparation: Dissolve the racemic amine and the resolving agent in the chosen optimal solvent at a temperature where everything is fully dissolved.

  • Controlled Cooling: Cool the solution slowly to a predetermined seeding temperature. This temperature should be within the metastable zone (supersaturated, but not yet spontaneously nucleating).

  • Seeding: Add a small quantity (typically 0.1-1% by weight) of finely ground crystals of the pure, desired diastereomeric salt.

  • Maturation: Stir the seeded solution at the seeding temperature for a period (e.g., 1-2 hours) to allow the seeds to grow.

  • Slow Cooling: Continue to cool the solution slowly to the final isolation temperature.

  • Aging: Hold the slurry at the final temperature for several hours to maximize the yield.

  • Isolation and Analysis: Isolate the crystals by filtration, wash with cold solvent, and determine the yield and enantiomeric excess.

Data Presentation

For effective optimization, it is crucial to systematically record your experimental parameters and results.

Experiment ID Resolving Agent Solvent System Amine:Acid Ratio Cooling Profile Yield (%) ee (%) of (R)-Amine
EXP-01(L)-Tartaric AcidEthanol1:1Rapid Cooling3575
EXP-02(L)-Tartaric AcidIsopropanol1:1Rapid Cooling4082
EXP-03(L)-Tartaric AcidIsopropanol1:0.8Slow Cooling3895
EXP-04(L)-Tartaric AcidIsopropanol1:0.8Slow Cooling + Seeding42>99

Table 1: Example of an experimental data summary for optimizing the resolution of (R)-5-methylchroman-4-amine.

Visualizing the Workflow

A systematic approach is key to successfully refining crystallization conditions.

Crystallization_Workflow cluster_prep Preparation & Screening cluster_optimization Optimization cluster_analysis Analysis & Iteration cluster_final Final Process racemate Racemic Amine resolving_agent Select Resolving Agent (e.g., Tartaric Acid) racemate->resolving_agent solvent_screen Solvent Screening (Protocol 1) resolving_agent->solvent_screen concentration Optimize Concentration solvent_screen->concentration Select Best Solvent stoichiometry Optimize Stoichiometry concentration->stoichiometry cooling Controlled Cooling & Seeding (Protocol 2) stoichiometry->cooling isolation Isolate Crystals cooling->isolation analysis Analyze Yield & ee% isolation->analysis decision Meet Specs? analysis->decision decision->concentration No - Re-optimize liberation Liberate Free Amine decision->liberation Yes final_product Pure (R)-Amine liberation->final_product

Sources

Troubleshooting

Technical Support Center: Stereoselective Reduction of 5-Methylchroman-4-one

Welcome to the technical support center for advanced organic synthesis. This guide is designed for researchers, chemists, and process development professionals tackling the stereoselective reduction of 5-methylchroman-4-...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for advanced organic synthesis. This guide is designed for researchers, chemists, and process development professionals tackling the stereoselective reduction of 5-methylchroman-4-one, a key intermediate in various pharmacologically active molecules. Here, we address common experimental challenges through a structured troubleshooting guide and a comprehensive FAQ section, grounding our advice in established chemical principles and field-proven experience.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems encountered during the asymmetric reduction of 5-methylchroman-4-one. Each issue is analyzed by potential cause, followed by actionable solutions.

Problem 1: Low Enantiomeric Excess (ee)

You've successfully reduced 5-methylchroman-4-one to the corresponding 5-methylchroman-4-ol, but chiral HPLC analysis reveals a low enantiomeric excess (<80% ee).

Potential Cause A: Suboptimal Catalyst System The choice of catalyst is paramount for achieving high stereoselectivity. The steric hindrance imposed by the 5-methyl group on the aromatic ring significantly influences the facial selectivity of the hydride attack. A catalyst that is highly effective for a simpler ketone like acetophenone may not provide sufficient steric differentiation for this more complex substrate.

Solutions:

  • Catalyst Screening: If you are using a Corey-Bakshi-Shibata (CBS) catalyst, consider variations in the oxazaborolidine structure. For instance, switching from a methyl-substituted CBS catalyst to a butyl- or phenyl-substituted version can alter the steric environment of the active site, potentially improving enantioselectivity.[1][2]

  • Switch Catalyst Class: If CBS reduction proves suboptimal, consider a transition metal-based system. Noyori-type ruthenium catalysts, such as (R,R)-TsDPEN-Ru(II), are exceptionally effective for the asymmetric transfer hydrogenation (ATH) of aromatic ketones.[3][4][5] These catalysts operate via a well-defined outer-sphere mechanism where substrate-catalyst interactions are highly organized, often leading to excellent enantioselectivity.[6][7]

Potential Cause B: Incorrect Reaction Temperature Asymmetric reductions are often highly sensitive to temperature. Higher temperatures can increase reaction rates but may decrease selectivity by allowing the reaction to proceed through higher-energy, less-ordered transition states.

Solutions:

  • Lower the Temperature: For CBS reductions, which typically run from room temperature down to -78 °C, systematically lowering the temperature in 10-20 °C increments can significantly enhance ee.[8] Monitor the reaction kinetics, as lower temperatures will slow the reaction.

  • Temperature Optimization Study: Conduct a small-scale study at various temperatures (e.g., 25 °C, 0 °C, -20 °C, -40 °C) and analyze the ee for each. This will identify the optimal balance between reaction time and selectivity for your specific substrate-catalyst combination.

Potential Cause C: Presence of Moisture For borane-based reductions (e.g., CBS), moisture is detrimental. Water reacts with borane (BH₃) and can hydrolyze the oxazaborolidine catalyst, leading to a non-catalyzed, non-selective background reduction that drastically lowers the overall ee.[9]

Solutions:

  • Rigorous Anhydrous Technique: Ensure all glassware is oven- or flame-dried before use. Use freshly distilled, anhydrous solvents (e.g., THF, Toluene). Handle hygroscopic reagents in a glovebox or under a positive pressure of inert gas (Argon or Nitrogen).

  • Use Stabilized Reagents: Employ commercially available, stabilized borane solutions like BH₃·THF or BH₃·SMe₂. Verify their molarity before use, as it can decrease over time.

Problem 2: Low or Inconsistent Yield

The reaction produces the desired chiral alcohol, but the isolated yield is poor or varies significantly between runs.

Potential Cause A: Catalyst Inactivation The catalyst, whether an oxazaborolidine or a ruthenium complex, can be sensitive to impurities in the starting material or solvents. Acidic or basic impurities can decompose the catalyst, while coordinating species can inhibit its activity.

Solutions:

  • Purify the Substrate: Ensure the 5-methylchroman-4-one starting material is pure. Recrystallization or flash chromatography can remove non-volatile impurities.

  • Solvent Purity: Use high-purity, anhydrous solvents. Passing solvents through a column of activated alumina can remove trace impurities.

  • Inert Atmosphere: For air-sensitive catalysts like Noyori-type systems, ensure the reaction is thoroughly de-gassed and maintained under a positive pressure of an inert gas throughout the experiment.[10]

Potential Cause B: Incomplete Reaction The reaction may stall before reaching full conversion, especially at lower temperatures designed to maximize ee.

Solutions:

  • Reaction Monitoring: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the disappearance of the starting material. Do not proceed with workup until the ketone is fully consumed.

  • Adjust Stoichiometry: Ensure the stoichiometric reductant (e.g., borane, formic acid) is present in a slight excess (e.g., 1.1-1.5 equivalents) to drive the reaction to completion.

  • Increase Catalyst Loading: While aiming for low catalyst loading is economical, a slight increase (e.g., from 1 mol% to 2-5 mol%) can improve conversion rates without significantly impacting cost on a lab scale.[2]

Problem 3: Difficulty in Product Isolation/Purification

The workup procedure is complicated, leading to product loss, or the final product is difficult to separate from reaction byproducts.

Potential Cause A: Boron Complexation during Workup In CBS reductions, the resulting alcohol product exists as an alkoxyborane complex. Improper workup can lead to emulsions or difficulty in separating the product.

Solutions:

  • Methanol Quench: After the reaction is complete, cool the mixture and slowly add methanol. This reacts with any excess borane and breaks down the alkoxyborane complex.

  • Acidic Workup: A mild acidic workup (e.g., with 1M HCl) can effectively hydrolyze boron complexes. However, be cautious if your product is acid-sensitive.

  • Optimize Extraction: Use an appropriate organic solvent for extraction and perform multiple extractions to ensure complete recovery of the product from the aqueous layer.

Potential Cause B: Byproduct Formation Side reactions, such as over-reduction or decomposition, can generate impurities that are difficult to separate from the desired alcohol.

Solutions:

  • Controlled Addition: Add the ketone solution slowly to the mixture of the catalyst and reducing agent. This maintains a low concentration of the ketone and can minimize side reactions.

  • Chromatography Optimization: Systematically screen different solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) for flash column chromatography to find a system that provides optimal separation of your product from impurities.

Frequently Asked Questions (FAQs)

Q1: Which class of catalyst is generally better for 5-methylchroman-4-one: CBS or Noyori-type catalysts?

A1: Both catalyst classes are powerful tools for asymmetric ketone reduction.[11][12]

  • Corey-Bakshi-Shibata (CBS) Catalysts: These oxazaborolidine-based catalysts are excellent for many aryl-alkyl ketones and are often more tolerant of functional groups.[13][14] They are particularly effective when one substituent on the ketone is significantly larger than the other. For 5-methylchroman-4-one, the rigid bicyclic structure and the steric bulk of the 5-methyl group present a well-defined steric environment that can be effectively differentiated by the chiral pocket of the CBS catalyst.[9]

  • Noyori-type Ru(II) Catalysts: These are used for asymmetric hydrogenation (AH) or asymmetric transfer hydrogenation (ATH). ATH, using formic acid/triethylamine or isopropanol as the hydrogen source, is operationally simple and avoids high-pressure hydrogen gas.[5][11] Noyori catalysts often exhibit extremely high enantioselectivities (up to >99% ee) and high turnover numbers.[3][7] The presence of the aromatic ring in the chromanone structure makes it an excellent candidate for this type of reduction, where stabilizing CH-π interactions between the substrate and the catalyst's arene ligand can play a key role in achieving high stereocontrol.[4][6]

Recommendation: A preliminary screening of both a standard (S)-Me-CBS catalyst and a (R,R)-TsDPEN-RuCl(p-cymene) catalyst is the most logical starting point. The optimal choice will be determined empirically.

Q2: How does the 5-methyl group influence the stereochemical outcome?

A2: The 5-methyl group is a critical stereodirecting element. It projects from the aromatic ring, creating significant steric bulk in the "ortho" position relative to the ketone. In any proposed catalytic transition state, this methyl group will preferentially occupy the least sterically crowded position.

  • In a CBS reduction: The ketone coordinates to the Lewis acidic boron of the catalyst. The catalyst's chiral framework then directs the hydride delivery from the coordinated borane to one of the two enantiotopic faces of the carbonyl. The 5-methyl group will force the chromanone ring system to orient itself in a way that minimizes steric clash with the catalyst's own bulky groups, thereby dictating the facial selectivity of the hydride attack.[9]

  • In a Noyori ATH: The mechanism involves a metal hydride species. The stereochemical outcome is dictated by the interactions between the ketone and the chiral diamine ligand, as well as the η⁶-arene ligand on the ruthenium center. The 5-methyl group will strongly disfavor transition states where it would clash with the catalyst's ligands, leading to a highly specific orientation of the substrate and thus a high degree of enantioselectivity.[6][7]

Q3: What analytical method is best for determining the enantiomeric excess (ee) of 5-methylchroman-4-ol?

A3: The gold standard for determining ee is chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC) .[15][16]

  • Chiral HPLC: This is the most common and reliable method. You will need a chiral stationary phase (CSP) column (e.g., Chiralcel OD-H, Chiralpak AD-H). The two enantiomers of the alcohol will interact differently with the chiral column, resulting in different retention times and baseline separation of their peaks. The ee is calculated from the relative area of the two peaks.

  • Chiral GC: This method is also highly effective, provided the alcohol is sufficiently volatile and thermally stable.[16] Derivatization of the alcohol to a more volatile ester or silyl ether may be necessary.

  • NMR Spectroscopy with Chiral Shift Reagents: While possible, this method is often less accurate than chromatography. It involves adding a chiral lanthanide shift reagent (e.g., Eu(hfc)₃) to an NMR sample of the alcohol. The reagent forms diastereomeric complexes with the enantiomers, causing their signals (e.g., the carbinol proton) to appear at different chemical shifts.[16][17] This method is more commonly used for qualitative confirmation than for precise ee determination.

Q4: Can I use a biocatalyst, like a ketoreductase enzyme, for this reduction?

A4: Yes, biocatalysis is a powerful and increasingly popular alternative. Ketoreductase (KRED) enzymes offer several advantages:

  • Exceptional Selectivity: KREDs often provide extremely high enantioselectivity (>99% ee) and can also be diastereoselective.

  • Mild Conditions: Reactions are run in aqueous media at or near room temperature and neutral pH, which is ideal for sensitive substrates.

  • Sustainability: It is an environmentally friendly ("green") chemistry approach.[18]

The main challenge is finding an enzyme that accepts 5-methylchroman-4-one as a substrate and provides the desired enantiomer of the product alcohol. Many companies offer commercially available KRED screening kits that contain a diverse panel of enzymes, allowing for rapid identification of a suitable biocatalyst.[19]

Data & Protocols

Table 1: Comparison of Representative Asymmetric Reduction Conditions
MethodCatalyst (mol%)Reductant / H₂ SourceSolventTemp (°C)Typical ee (%)Reference
CBS Reduction(S)-Me-CBS (10%)BH₃·THF (1.1 eq)THF-20>95[2][13]
Noyori ATH(R,R)-TsDPEN-Ru (1%)HCOOH/NEt₃ (5:2)DCM28>99[3][5]
Noyori AHRuCl₂(S)-BINAP (0.1%)H₂ (10 atm)Methanol30>98[10]
BiocatalysisKRED EnzymeIsopropanolBuffer/Co-solvent30>99[19]

Note: Values are representative for analogous aryl ketones and must be optimized for 5-methylchroman-4-one.

Experimental Protocol: Asymmetric Transfer Hydrogenation (ATH) via Noyori Catalyst

This protocol is a representative starting point and requires optimization.

Materials:

  • 5-methylchroman-4-one

  • [RuCl(p-cymene)((R,R)-TsDPEN)] catalyst

  • Anhydrous Dichloromethane (DCM)

  • Formic acid (HCOOH)

  • Triethylamine (NEt₃)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Preparation: To a flame-dried Schlenk flask under an inert atmosphere, add the [RuCl(p-cymene)((R,R)-TsDPEN)] catalyst (e.g., 0.01 equivalents).

  • Solvent & Amine: Add anhydrous DCM (to make a ~0.1 M solution with respect to the substrate) and triethylamine (e.g., 0.5 equivalents). Stir for 5 minutes.

  • Hydrogen Source: Add formic acid (e.g., 0.5 equivalents). Note: A pre-mixed 5:2 azeotropic mixture of HCOOH:NEt₃ is often used.

  • Substrate Addition: Dissolve 5-methylchroman-4-one (1.0 equivalent) in a small amount of anhydrous DCM and add it to the catalyst mixture via syringe.

  • Reaction: Stir the reaction mixture at room temperature (or the desired temperature) and monitor its progress by TLC.

  • Workup: Upon completion, quench the reaction by adding water. Separate the layers and extract the aqueous layer twice with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification & Analysis: Purify the crude alcohol product by flash column chromatography on silica gel. Determine the yield and analyze the enantiomeric excess using chiral HPLC.

Diagrams

Workflow for Optimizing Stereoselectivity

G cluster_start Phase 1: Screening cluster_optimize Phase 2: Optimization cluster_analysis Phase 3: Analysis & Scale-up Start Define Target Chiral Alcohol Screen_Catalyst Screen Catalyst Classes (e.g., CBS vs. Noyori) Start->Screen_Catalyst Screen_Solvent Screen Solvents (THF, DCM, Toluene) Screen_Catalyst->Screen_Solvent Optimize_Temp Optimize Temperature (+25°C to -40°C) Screen_Solvent->Optimize_Temp Optimize_Conc Optimize Concentration (0.1M to 1.0M) Optimize_Temp->Optimize_Conc Analyze_ee Analyze ee & Yield (Chiral HPLC/GC) Optimize_Conc->Analyze_ee Decision ee > 98%? Analyze_ee->Decision Decision->Screen_Catalyst No Scale_Up Proceed to Scale-Up Decision->Scale_Up Yes

Caption: A decision-making workflow for the systematic optimization of a stereoselective reduction reaction.

Conceptual Mechanism: CBS Reduction

CBS_Mechanism cluster_catalyst Catalyst Activation cluster_reduction Stereoselective Hydride Transfer CBS CBS Catalyst (Oxazaborolidine) Activated_Complex Activated Catalyst-BH₃ Complex CBS->Activated_Complex Borane BH₃ Borane->Activated_Complex TS Diastereomeric Transition State Activated_Complex->TS Coordination Ketone 5-Methyl- chroman-4-one Ketone->TS Product_Complex Product-Catalyst Complex TS->Product_Complex Hydride Transfer Product_Complex->CBS Catalyst Regeneration Alcohol Chiral Alcohol Product_Complex->Alcohol Release

Caption: A simplified representation of the CBS reduction mechanism, highlighting catalyst activation and the key transition state.

References

  • Corey, E. J.; Bakshi, R. K.; Shibata, S. Highly enantioselective borane reduction of ketones catalyzed by chiral oxazaborolidines. Mechanism and synthetic applications. Journal of the American Chemical Society, 1987 .

  • Grokipedia. Corey–Itsuno reduction.

  • NROChemistry. Corey-Bakshi-Shibata Reduction: Mechanism & Examples.

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Validation

A Comparative Guide to the Biological Activity of (R)- and (S)-5-methylchroman-4-amine: A Stereochemical Investigation

Disclaimer: Direct, in-depth research on the specific biological activity of (R)- and (S)-5-methylchroman-4-amine is limited in publicly available scientific literature. This guide, therefore, presents a comprehensive, p...

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: Direct, in-depth research on the specific biological activity of (R)- and (S)-5-methylchroman-4-amine is limited in publicly available scientific literature. This guide, therefore, presents a comprehensive, predictive framework for their potential pharmacological profiles based on the well-established principles of stereochemistry in pharmacology and data from structurally related chroman derivatives. The experimental protocols provided are standard, validated methods for assessing the activities discussed.

Introduction: The Significance of Chirality in Chroman-4-amines

The chroman (3,4-dihydro-2H-1-benzopyran) framework is a privileged heterocyclic structure, forming the core of numerous natural products and synthetic molecules with significant medicinal value.[1][2] Its derivatives, particularly chroman-4-amines, have garnered substantial interest for their potential in treating central nervous system (CNS) disorders.[1] The introduction of a methyl group at the 5-position and an amine at the 4-position of the chroman ring creates a chiral center, resulting in two non-superimposable mirror-image isomers, or enantiomers: (R)-5-methylchroman-4-amine and (S)-5-methylchroman-4-amine.

It is a fundamental principle in pharmacology that enantiomers of a chiral drug can exhibit vastly different biological activities.[3][4] This stereoselectivity arises because biological targets, such as receptors and enzymes, are themselves chiral and create a three-dimensional environment where only one enantiomer may fit optimally.[3] The more active enantiomer is termed the "eutomer," while the less active one is the "distomer." The distomer is not always inert; it can contribute to side effects, have no activity, or even antagonize the effects of the eutomer.[3][5] Therefore, the separate evaluation of each enantiomer is a critical step in modern drug discovery and development. This guide provides a framework for comparing the potential biological activities of the (R) and (S) enantiomers of 5-methylchroman-4-amine, focusing on their likely interactions with serotonin receptors.

Postulated Mechanism of Action: Targeting the Serotonin 5-HT1A Receptor

Based on the structure-activity relationships of analogous chroman derivatives, a primary and plausible molecular target for 5-methylchroman-4-amine enantiomers is the serotonin 5-HT1A receptor.[6][7] This receptor is a G-protein coupled receptor (GPCR) belonging to the Gαi/o family.[8]

Signaling Pathway: Upon activation by an agonist, the 5-HT1A receptor undergoes a conformational change, leading to the dissociation of the Gαi subunit from the Gβγ dimer. The activated Gαi subunit then inhibits the enzyme adenylyl cyclase, resulting in a decrease in intracellular levels of the second messenger cyclic adenosine monophosphate (cAMP).[9] This signaling cascade ultimately modulates neuronal excitability and serotonin release, playing a key role in mood, anxiety, and cognition.[8]

5HT1A_Signaling cluster_membrane Cell Membrane Receptor 5-HT1A Receptor (Inactive) G_Protein Gαiβγ Complex (GDP-bound) Receptor->G_Protein Activates AC Adenylyl Cyclase (Active) G_Protein->AC Inhibits ATP ATP Agonist Agonist ((R)- or (S)-enantiomer) Agonist->Receptor Binds cAMP cAMP (Decreased) ATP->cAMP Conversion Blocked Response Cellular Response (e.g., Neuronal Hyperpolarization) cAMP->Response Leads to

Caption: 5-HT1A receptor signaling pathway.

Hypothetical Comparison of Biological Activities

This section outlines the plausible differences in biological activity between the (R) and (S) enantiomers of 5-methylchroman-4-amine. The quantitative data presented in Table 1 is hypothetical, designed to illustrate the expected stereoselectivity based on common observations in pharmacology.[3]

In Vitro Pharmacological Profile

Receptor Binding Affinity (Ki): It is hypothesized that one enantiomer will demonstrate significantly higher affinity for the 5-HT1A receptor. For the purpose of this guide, we will designate the (R)-enantiomer as the eutomer, exhibiting a sub-nanomolar affinity, while the (S)-enantiomer (distomer) binds with a much lower affinity. This difference is typically determined using a competitive radioligand binding assay.

Functional Activity (EC50 and Emax): Functional assays, such as the [35S]GTPγS binding assay, are crucial to determine whether a ligand is an agonist, antagonist, or inverse agonist.[10] We postulate that the high-affinity (R)-enantiomer acts as a potent partial agonist, capable of activating the receptor but with a lower maximal effect (Emax) than the endogenous ligand serotonin. The (S)-enantiomer, due to its lower affinity, is predicted to be a very weak partial agonist or potentially an antagonist.

Table 1: Hypothetical Comparative In Vitro Activity Profile

Parameter(R)-5-methylchroman-4-amine (Eutomer)(S)-5-methylchroman-4-amine (Distomer)Assay Method
5-HT1A Binding Affinity (Ki) 0.8 nM150 nMRadioligand Binding Assay
5-HT1A Functional Potency (EC50) 5.2 nM> 1000 nM[35S]GTPγS Binding Assay
5-HT1A Intrinsic Efficacy (Emax) 65% (Partial Agonist)15% (Weak Partial Agonist)[35S]GTPγS Binding Assay
Potential In Vivo Effects

Differences observed in vitro are expected to translate into differential in vivo effects. If these compounds are evaluated in an animal model of anxiety, such as the Elevated Plus Maze (EPM), the more potent (R)-enantiomer would be expected to produce an anxiolytic-like effect (e.g., increased time spent in the open arms) at significantly lower doses than the (S)-enantiomer. The distomer may show little to no effect at comparable doses or could even modulate the effect of the eutomer if administered as a racemic mixture.[11][12]

Experimental Methodologies

To empirically determine the biological activity profile summarized above, a series of validated in vitro and in vivo experiments are required.

In Vitro Assays: Step-by-Step Protocols

This assay quantifies the affinity of the test compounds for the 5-HT1A receptor by measuring their ability to displace a specific radiolabeled ligand.

Radioligand_Binding_Workflow P1 Prepare Receptor Membranes (e.g., from CHO cells expressing h5-HT1A) P2 Incubate Membranes with: 1. Radioligand ([3H]8-OH-DPAT) 2. Test Compound ((R)- or (S)-enantiomer) at varying concentrations P1->P2 P4 Equilibrate (e.g., 60 min at room temp) P2->P4 P3 Define Controls: - Total Binding (Radioligand only) - Non-Specific Binding (Radioligand + excess unlabeled antagonist) P3->P2 P5 Separate Bound from Free Radioligand (Rapid vacuum filtration over glass fiber filters) P4->P5 P6 Quantify Bound Radioactivity (Liquid Scintillation Counting) P5->P6 P7 Data Analysis (Calculate IC50 and convert to Ki using Cheng-Prusoff equation) P6->P7

Caption: Workflow for a Radioligand Binding Assay.

Step-by-Step Protocol:

  • Membrane Preparation: Utilize membranes from a cell line stably expressing the human 5-HT1A receptor (e.g., CHO-K1 or HEK293 cells).[13]

  • Assay Buffer: Prepare an appropriate buffer, typically 50 mM Tris-HCl, 10 mM MgSO4, 0.5 mM EDTA, pH 7.4.[13]

  • Reaction Setup: In a 96-well plate, combine:

    • Receptor membranes (e.g., 10 µg protein/well).

    • A fixed concentration of a 5-HT1A-specific radioligand, such as [3H]8-OH-DPAT (e.g., 0.25 nM).[13]

    • Varying concentrations of the test compound ((R)- or (S)-enantiomer) to generate a competition curve (e.g., 10⁻¹¹ to 10⁻⁵ M).

    • For Total Binding: Add assay buffer instead of the test compound.

    • For Non-Specific Binding (NSB): Add a high concentration of a known unlabeled 5-HT1A antagonist (e.g., 10 µM WAY-100635).

  • Incubation: Incubate the plate at room temperature for 60 minutes to allow binding to reach equilibrium.[13]

  • Filtration: Rapidly terminate the reaction by filtering the contents of each well through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the free radioligand. Wash the filters with ice-cold wash buffer.[14]

  • Quantification: Place the filter mats in scintillation vials with scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis: Subtract the NSB from all other readings to determine specific binding. Plot the percent specific binding against the log concentration of the test compound and fit the data using a non-linear regression model to determine the IC50 value. Calculate the binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[15]

This functional assay measures the first step in G-protein activation, providing a direct readout of agonist efficacy and potency.[10][16]

GTPgS_Binding_Workflow P1 Prepare Receptor Membranes P2 Incubate Membranes in Assay Buffer containing: 1. GDP (to ensure G-proteins are inactive) 2. [35S]GTPγS (non-hydrolyzable GTP analog) P1->P2 P3 Add Test Compound ((R)- or (S)-enantiomer) at varying concentrations P2->P3 P5 Equilibrate (e.g., 60 min at 30°C) P3->P5 P4 Define Controls: - Basal Binding (No agonist) - Max Stimulation (Saturating concentration of a full agonist) P4->P3 P6 Separate Bound from Free [35S]GTPγS (Rapid vacuum filtration) P5->P6 P7 Quantify Bound Radioactivity (Liquid Scintillation Counting) P6->P7 P8 Data Analysis (Plot specific binding vs. log[agonist] to determine EC50 and Emax) P7->P8

Caption: Workflow for a [35S]GTPγS Binding Assay.

Step-by-Step Protocol:

  • Reagents: Use the same receptor membranes as in the binding assay. The assay buffer typically contains 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, and 10 µM GDP, pH 7.4.[17]

  • Reaction Setup: In a 96-well plate, combine:

    • Receptor membranes (e.g., 5-10 µg protein/well).

    • Assay buffer containing [35S]GTPγS (e.g., 0.1 nM).

    • Varying concentrations of the test compound ((R)- or (S)-enantiomer) to generate a dose-response curve.

    • For Basal Activity: Add buffer instead of the test compound.

    • For Non-Specific Binding: Add a high concentration of unlabeled GTPγS (e.g., 10 µM).

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • Filtration and Quantification: Follow the same procedure as described in Protocol 1 (steps 5-6) to separate and quantify bound [35S]GTPγS.

  • Data Analysis: Subtract non-specific binding from all wells. Plot the stimulated binding (above basal) against the log concentration of the agonist. Fit the data to a sigmoidal dose-response curve to determine the EC50 (potency) and Emax (maximal efficacy relative to a standard full agonist).[17]

This assay measures the functional consequence of Gαi activation: the inhibition of adenylyl cyclase.[18]

cAMP_Assay_Workflow P1 Seed intact cells expressing h5-HT1A in a multi-well plate P2 Pre-incubate cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation P1->P2 P3 Stimulate adenylyl cyclase with Forskolin to generate a high basal level of cAMP P2->P3 P4 Add Test Compound ((R)- or (S)-enantiomer) at varying concentrations to inhibit Forskolin-stimulated cAMP production P3->P4 P5 Incubate (e.g., 30 min at 37°C) P4->P5 P6 Lyse cells and measure intracellular cAMP levels (using HTRF, AlphaScreen, or ELISA kits) P5->P6 P7 Data Analysis (Plot % inhibition of Forskolin response vs. log[agonist] to determine IC50) P6->P7

Caption: Workflow for a Gαi-coupled cAMP Assay.

Step-by-Step Protocol:

  • Cell Culture: Seed intact cells expressing the 5-HT1A receptor into a 96- or 384-well plate and grow to ~90% confluency.[19]

  • Pre-treatment: Aspirate the culture medium and replace it with stimulation buffer containing a phosphodiesterase inhibitor like IBMX (e.g., 500 µM) to prevent the breakdown of cAMP. Incubate for 30 minutes.

  • Stimulation: Add the test compound ((R)- or (S)-enantiomer) at various concentrations, immediately followed by an adenylyl cyclase activator, such as Forskolin (e.g., 10 µM). The 5-HT1A agonist will inhibit this Forskolin-stimulated cAMP production.[20]

  • Incubation: Incubate at 37°C for 30 minutes.

  • Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit (e.g., HTRF, AlphaScreen, ELISA) according to the manufacturer's instructions.[21]

  • Data Analysis: Plot the percentage inhibition of the Forskolin-stimulated cAMP response against the log concentration of the test compound. Fit the data to determine the IC50 value, which reflects the potency of the agonist in this functional pathway.

In Vivo Assay: A Representative Behavioral Model

The EPM is a widely used model to screen for anxiolytic-like activity in rodents, based on their natural aversion to open, elevated spaces.[22][23]

Step-by-Step Protocol:

  • Apparatus: A plus-shaped maze elevated from the floor, with two opposing arms open and two opposing arms enclosed by walls.

  • Animals: Use male mice or rats. Acclimate them to the testing room for at least 1 hour before the experiment.

  • Drug Administration: Administer the test compound ((R)- or (S)-enantiomer) or vehicle control (e.g., saline with a small amount of DMSO) via an appropriate route (e.g., intraperitoneal injection) 30 minutes before testing. A positive control, such as diazepam, should be included.[11]

  • Testing Procedure: Place the animal in the center of the maze, facing an open arm. Allow it to explore the maze for a 5-minute period.

  • Data Collection: Use a video tracking system to record and score the following parameters:

    • Time spent in the open arms.

    • Time spent in the closed arms.

    • Number of entries into the open arms.

    • Number of entries into the closed arms.

  • Data Analysis: An anxiolytic-like effect is indicated by a statistically significant increase in the time spent in and/or the number of entries into the open arms compared to the vehicle-treated group, without significant changes in the total number of arm entries (a measure of general locomotor activity).[12]

Conclusion

While direct experimental data for the enantiomers of 5-methylchroman-4-amine is not yet in the public domain, established principles of stereopharmacology provide a robust framework for a hypothetical comparison. It is highly probable that the (R) and (S) enantiomers will exhibit distinct affinities and functional activities at their primary biological target, likely the serotonin 5-HT1A receptor. The (R)-enantiomer is postulated to be the more potent eutomer, acting as a partial agonist, while the (S)-enantiomer is expected to be significantly less active.

This guide provides the essential experimental protocols—from in vitro receptor binding and functional assays to in vivo behavioral models—required to rigorously test these hypotheses. Such studies are indispensable for elucidating the full pharmacological profile of each enantiomer and determining which, if either, holds greater promise as a candidate for further drug development.

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Comparative

A Researcher's Guide to Unraveling the Enantioselective Landscape of 5-Methylchroman-4-amine and its Analogs

In the landscape of modern drug discovery, the principle of chirality is a cornerstone of rational design and development. The spatial arrangement of atoms in a molecule can dramatically alter its pharmacological profile...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the principle of chirality is a cornerstone of rational design and development. The spatial arrangement of atoms in a molecule can dramatically alter its pharmacological profile, transforming a potent therapeutic into an inert or even toxic compound. This guide delves into the critical importance of enantioselectivity, using the chroman-4-amine scaffold as a case study. While direct comparative data for the enantiomers of 5-methylchroman-4-amine is not yet available in public literature, this guide will provide researchers with the foundational knowledge, experimental frameworks, and analytical approaches necessary to investigate the stereospecific bioactivities of this and related chiral molecules. We will explore established methodologies for enantiomer separation and present a hypothetical, yet scientifically grounded, comparison to illustrate the potential differences in biological activity.

The Significance of Chirality in Pharmacology: A Brief Primer

Many pharmaceuticals are chiral molecules, existing as a pair of non-superimposable mirror images called enantiomers.[1][2] Although they share the same chemical formula and connectivity, their three-dimensional structures interact differently with the chiral environment of the body, such as receptors, enzymes, and other proteins.[1] This can lead to significant differences in their pharmacodynamic and pharmacokinetic properties. One enantiomer (the eutomer) may be responsible for the desired therapeutic effect, while the other (the distomer) could be less active, inactive, or contribute to undesirable side effects.[1][2] Therefore, the evaluation of individual enantiomers is a critical step in drug development.

The Chroman Scaffold: A Privileged Structure in Medicinal Chemistry

Chroman derivatives are recognized for their wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[3] The inherent chirality of many chroman-based compounds, particularly at the C4 position of chroman-4-amines, suggests that their biological effects are likely to be enantioselective. While comprehensive studies on many specific derivatives are pending, the general importance of stereochemistry in this class of compounds is acknowledged by medicinal chemists.

A Hypothetical Case Study: Investigating the Enantiomers of 5-Methylchroman-4-amine

Due to the current absence of published comparative data on the enantiomers of 5-methylchroman-4-amine, we present a hypothetical experimental workflow to guide researchers in such an investigation. This case study will outline the necessary steps from separating the enantiomers to characterizing their differential effects on a plausible biological target.

Step 1: Chiral Separation of 5-Methylchroman-4-amine Enantiomers

The first critical step is to resolve the racemic mixture of 5-methylchroman-4-amine into its individual (R) and (S) enantiomers. High-performance liquid chromatography (HPLC) with a chiral stationary phase (CSP) is the most common and effective method for this purpose.[4][5][6]

Experimental Protocol: Chiral HPLC Separation

  • Column Selection: Choose a suitable chiral stationary phase. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often effective for separating chiral amines.[4][6]

  • Mobile Phase Preparation: A typical mobile phase would consist of a mixture of a non-polar solvent like hexane and a polar modifier such as isopropanol or ethanol. The exact ratio will need to be optimized to achieve the best separation.

  • Sample Preparation: Dissolve the racemic 5-methylchroman-4-amine in the mobile phase at a known concentration.

  • Chromatographic Conditions:

    • Flow Rate: Typically 1.0 mL/min.

    • Detection: UV detection at a wavelength where the compound has maximum absorbance.

    • Temperature: Room temperature is usually sufficient, but this can be varied to improve resolution.

  • Data Analysis: The two enantiomers should appear as distinct peaks in the chromatogram. The retention times will differ, allowing for their separation and collection. The enantiomeric excess (e.e.) of the separated fractions should be determined to ensure purity.

Hypothetical Chiral HPLC Separation Data

EnantiomerRetention Time (min)Peak Area (%)Enantiomeric Excess (%)
(R)-5-methylchroman-4-amine8.5>99>99
(S)-5-methylchroman-4-amine11.2>99>99
Step 2: Biological Target Selection and In Vitro Evaluation

Based on the structural similarity of chroman-4-amines to known monoamine reuptake inhibitors, a plausible hypothesis is that they may interact with serotonin (SERT), norepinephrine (NET), or dopamine (DAT) transporters. Therefore, a logical next step is to assess the binding affinity of the separated enantiomers to these transporters.

Experimental Protocol: Radioligand Binding Assay

  • Target Preparation: Use cell lines stably expressing the human serotonin transporter (hSERT). Prepare cell membrane homogenates.

  • Radioligand: Use a high-affinity radioligand for SERT, such as [³H]-citalopram.

  • Assay Buffer: Prepare a suitable buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

  • Competition Assay:

    • Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compounds (racemic, (R)-, and (S)-5-methylchroman-4-amine).

    • Incubate at room temperature for a specified time (e.g., 60 minutes).

  • Separation and Detection: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand. Wash the filters and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.

Hypothetical Binding Affinity Data (Ki in nM)

CompoundhSERThNEThDAT
Racemic 5-methylchroman-4-amine50120>1000
(R)-5-methylchroman-4-amine850950>1000
(S)-5-methylchroman-4-amine1585>1000
Step 3: Functional Activity Assessment

High binding affinity does not always translate to functional activity. Therefore, it is essential to perform a functional assay, such as a synaptosomal uptake assay, to determine if the compounds inhibit the function of the transporter.

Experimental Protocol: Synaptosomal [³H]-Serotonin Uptake Assay

  • Synaptosome Preparation: Isolate synaptosomes from rat brain tissue (e.g., cortex or hippocampus).

  • Pre-incubation: Pre-incubate the synaptosomes with varying concentrations of the test compounds.

  • Uptake Initiation: Initiate serotonin uptake by adding a low concentration of [³H]-serotonin.

  • Incubation: Incubate for a short period (e.g., 5-10 minutes) at 37°C.

  • Uptake Termination: Stop the uptake by rapid filtration and washing with ice-cold buffer.

  • Measurement: Measure the amount of [³H]-serotonin taken up by the synaptosomes using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the serotonin uptake (IC50).

Hypothetical Functional Activity Data (IC50 in nM)

Compound[³H]-Serotonin Uptake Inhibition
Racemic 5-methylchroman-4-amine75
(R)-5-methylchroman-4-amine1200
(S)-5-methylchroman-4-amine25

Visualizing the Experimental Workflow and Hypothetical Signaling Pathway

experimental_workflow cluster_assays Biological Evaluation racemate Racemic 5-methylchroman-4-amine hplc Chiral HPLC Separation racemate->hplc r_enantiomer (R)-enantiomer hplc->r_enantiomer s_enantiomer (S)-enantiomer hplc->s_enantiomer binding_assay Radioligand Binding Assay (hSERT, hNET, hDAT) r_enantiomer->binding_assay s_enantiomer->binding_assay functional_assay Functional Uptake Assay ([³H]-Serotonin) binding_assay->functional_assay

Caption: Experimental workflow for enantioselective analysis.

signaling_pathway serotonin Serotonin sert SERT serotonin->sert Binds reuptake Reuptake sert->reuptake Mediates synaptic_cleft Increased Synaptic Serotonin sert->synaptic_cleft Leads to s_enantiomer (S)-5-methylchroman-4-amine s_enantiomer->sert Inhibits

Caption: Hypothetical mechanism of (S)-5-methylchroman-4-amine.

Conclusion and Future Directions

This guide provides a comprehensive framework for researchers and drug development professionals to investigate the enantioselective effects of 5-methylchroman-4-amine and other chiral molecules. The hypothetical data presented underscores the potential for significant differences in the biological activity of enantiomers, with the (S)-enantiomer in our case study demonstrating substantially higher affinity and functional potency for the serotonin transporter compared to the (R)-enantiomer.

It is imperative that such enantioselective studies are conducted early in the drug discovery process to identify the eutomer and eliminate the distomer, thereby optimizing the therapeutic index and reducing the potential for off-target effects. Future research should focus on obtaining empirical data for the enantiomers of 5-methylchroman-4-amine and its analogs to validate these hypothetical findings and to fully elucidate their therapeutic potential.

References

  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI, 2021. [Link]

  • Stereoselective Biosynthesis of Bichiral Amino Alcohols from Diketone via Difunctionalization. PMC - NIH. [Link]

  • Analogues of Anticancer Natural Products: Chiral Aspects. PMC - NIH. [Link]

  • Chiral HPLC separation: strategy and approaches. Chiralpedia. [Link]

  • Chiral HPLC Separations. Phenomenex. [Link]

  • HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie. [Link]

  • Structure, biological activity, and biosynthesis of natural chromanes and chromenes. Springer. [Link]

  • Recent Progress on the Stereoselective Synthesis of Cyclic Quaternary α-Amino Acids. NIH. [Link]

  • Stereoselective synthesis of photoactivatable Man(β1,4)GlcNAc-based bioorthogonal probes. PMC - NIH. [Link]

  • Chiral Drugs: An Overview. PMC - PubMed Central. [Link]

  • Enantioselective Total Synthesis of (+)-Amphirionin-4. PMC - NIH. [Link]

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Validation

A Comparative Guide to Elucidating the Mechanism of Action of (R)-5-methylchroman-4-amine

For researchers, scientists, and drug development professionals, the journey from a promising small molecule to a validated therapeutic is paved with rigorous mechanistic studies. This guide provides an in-depth, technic...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey from a promising small molecule to a validated therapeutic is paved with rigorous mechanistic studies. This guide provides an in-depth, technically-focused framework for the validation of the mechanism of action for a novel compound, (R)-5-methylchroman-4-amine. Given the limited existing data on this specific molecule, we will proceed with a comprehensive, multi-faceted approach to first identify its molecular target and then elucidate its downstream signaling effects. This guide will not only detail the requisite experimental protocols but will also compare the hypothetical findings for (R)-5-methylchroman-4-amine with a known kinase inhibitor, AZD0530, a potent c-Src/Abl kinase inhibitor[1].

Section 1: The Investigative Blueprint for a Novel Compound

The initial challenge with a novel compound like (R)-5-methylchroman-4-amine is the absence of a known biological target. Therefore, our investigation begins with target identification, a critical step in drug discovery that involves pinpointing the molecular entity with which the small molecule interacts to exert its effects[2][3]. A two-pronged approach, combining unbiased proteome-wide screening with targeted validation, provides the most robust pathway to understanding the compound's mechanism of action.

Our proposed workflow is as follows:

Workflow cluster_0 Phase 1: Target Identification cluster_1 Phase 2: Target Validation & Mechanistic Elucidation cluster_2 Phase 3: In Vivo Confirmation Target ID Unbiased Target Identification Kinobeads Kinobeads Competition Binding Assay Target ID->Kinobeads Initial Screen CETSA Cellular Thermal Shift Assay (CETSA) Target ID->CETSA Orthogonal Screen Target Validation Direct Target Engagement Kinobeads->Target Validation Putative Targets CETSA->Target Validation Confirmed Hits Downstream Signaling Cellular Pathway Analysis Target Validation->Downstream Signaling Reporter Assay Reporter Gene Assay Downstream Signaling->Reporter Assay Western Blot Western Blotting Downstream Signaling->Western Blot In Vivo In Vivo Model Validation Downstream Signaling->In Vivo Validated Pathway

Caption: Proposed workflow for mechanism of action validation.

Section 2: Phase 1 - Uncovering the Molecular Target

To cast a wide net for potential protein targets of (R)-5-methylchroman-4-amine, we will employ two complementary, unbiased, and powerful techniques: Kinobeads competition binding and Cellular Thermal Shift Assay (CETSA).

Kinobeads Competition Binding Assay: A Chemical Proteomics Approach

The Kinobeads assay is a chemical proteomics tool that allows for the profiling of small molecule interactions against hundreds of endogenous kinases in a competitive binding format[4][5][6]. This method is particularly advantageous as it assesses interactions in a near-native cellular environment (cell lysate)[5].

Experimental Protocol:

  • Cell Lysate Preparation: Prepare lysates from a panel of relevant cancer cell lines (e.g., K-562, COLO-205, MV-4-11) to ensure broad kinase representation[4].

  • Compound Incubation: Incubate the cell lysate with varying concentrations of (R)-5-methylchroman-4-amine or a DMSO vehicle control.

  • Kinobeads Pulldown: Add Kinobeads, which are sepharose beads derivatized with multiple, non-selective kinase inhibitors, to the lysate[4][5]. The compound of interest will compete with the Kinobeads for binding to its target kinases.

  • Elution and Digestion: Elute the proteins bound to the Kinobeads and perform on-bead tryptic digestion.

  • LC-MS/MS Analysis: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the bound kinases.

  • Data Analysis: A dose-dependent decrease in the amount of a specific kinase pulled down by the Kinobeads in the presence of (R)-5-methylchroman-4-amine indicates a direct binding interaction[4].

Cellular Thermal Shift Assay (CETSA): Confirming Target Engagement in Intact Cells

CETSA is a biophysical assay that directly measures the engagement of a drug with its target protein in living cells[7][8][9][10]. The principle is based on the ligand-induced thermal stabilization of the target protein[7][10].

Experimental Protocol:

  • Cell Treatment: Treat intact cells with (R)-5-methylchroman-4-amine or a DMSO vehicle control.

  • Heat Challenge: Heat the treated cells across a range of temperatures. Unbound proteins will denature and aggregate at lower temperatures compared to their ligand-bound counterparts[7][8].

  • Cell Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the aggregated proteins by centrifugation.

  • Protein Quantification: Quantify the amount of the putative target protein remaining in the soluble fraction using Western blotting or mass spectrometry.

  • Melt Curve Generation: Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the compound confirms target engagement[8][10].

Technique Principle Advantages Limitations
Kinobeads Competitive affinity purification from cell lysates[4][5].Unbiased, high-throughput, identifies kinase targets[4][6].Limited to ATP-competitive binders, may miss non-kinase targets[5].
CETSA Ligand-induced thermal stabilization of target protein in intact cells[7][8].Confirms intracellular target engagement, applicable to various protein classes[9][10].Lower throughput, requires a specific antibody for each target.

Section 3: Phase 2 - Dissecting the Downstream Signaling Cascade

For the purpose of this guide, let us hypothesize that our Phase 1 experiments identified and validated a specific tyrosine kinase, for instance, a member of the Src family, as a primary target of (R)-5-methylchroman-4-amine. We will now proceed to investigate the impact of this target engagement on downstream cellular signaling pathways.

Signaling Pathway Diagram

Based on our hypothetical target, the following diagram illustrates the potential signaling cascade affected by (R)-5-methylchroman-4-amine.

Signaling_Pathway Receptor Growth Factor Receptor Src Src Kinase Receptor->Src PI3K PI3K Src->PI3K Compound (R)-5-methylchroman-4-amine Compound->Src Akt Akt PI3K->Akt Transcription Gene Transcription (Proliferation, Survival) Akt->Transcription

Caption: Hypothesized signaling pathway inhibited by the compound.

Reporter Gene Assay: Quantifying Pathway Activation

Reporter gene assays are a powerful tool to measure the activity of specific signaling pathways[11][12][13]. We will use a reporter construct containing a promoter with binding sites for transcription factors downstream of the Src-PI3K-Akt pathway.

Experimental Protocol:

  • Cell Transfection: Transfect cells with a luciferase reporter plasmid under the control of a serum response element (SRE), which is activated by the PI3K/Akt pathway.

  • Compound Treatment: Treat the transfected cells with (R)-5-methylchroman-4-amine, AZD0530 (as a comparator), or DMSO.

  • Pathway Stimulation: Stimulate the cells with a growth factor (e.g., EGF) to activate the signaling cascade.

  • Luminescence Measurement: Lyse the cells and measure luciferase activity using a luminometer.

  • Data Analysis: A dose-dependent decrease in luciferase activity upon compound treatment would indicate inhibition of the signaling pathway[14].

Western Blotting: Visualizing Protein Phosphorylation

Western blotting allows for the detection of specific proteins and their post-translational modifications, such as phosphorylation, which is a key event in kinase signaling[15][16].

Experimental Protocol:

  • Cell Treatment and Lysis: Treat cells with the compounds as described above and prepare cell lysates[17].

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane[18][19].

  • Antibody Incubation: Probe the membrane with primary antibodies specific for the phosphorylated forms of Src, Akt, and other downstream effectors. Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody[15][16].

  • Detection: Detect the protein bands using a chemiluminescent substrate[19].

  • Data Analysis: A reduction in the phosphorylation of Src and Akt in cells treated with (R)-5-methylchroman-4-amine would confirm its inhibitory effect on the pathway.

Compound Hypothetical IC50 (Src Kinase) Effect on p-Akt (Western Blot) SRE-Luciferase Reporter Activity
(R)-5-methylchroman-4-amine50 nMDose-dependent decreaseDose-dependent inhibition
AZD053010 nM[1]Dose-dependent decreaseDose-dependent inhibition
Vehicle (DMSO)N/ANo changeNo inhibition

Section 4: Phase 3 - In Vivo Target Validation

The final and most critical step is to validate the mechanism of action in a living organism[20][21][22]. This provides crucial evidence that the compound engages its target and exerts the desired therapeutic effect in a complex physiological system[23].

Xenograft Mouse Model

Experimental Protocol:

  • Model Establishment: Implant human tumor cells that are known to be dependent on Src signaling into immunocompromised mice.

  • Compound Administration: Once tumors are established, treat the mice with (R)-5-methylchroman-4-amine, AZD0530, or a vehicle control via an appropriate route (e.g., oral gavage).

  • Tumor Growth Monitoring: Measure tumor volume regularly to assess the anti-tumor efficacy of the compounds.

  • Pharmacodynamic (PD) Marker Analysis: At the end of the study, collect tumor samples and analyze the phosphorylation status of Src and Akt by Western blotting or immunohistochemistry to confirm target engagement and pathway inhibition in vivo.

A significant reduction in tumor growth and a corresponding decrease in the phosphorylation of PD markers in the tumors of mice treated with (R)-5-methylchroman-4-amine would provide strong evidence for its in vivo efficacy and mechanism of action.

Conclusion

This guide has outlined a comprehensive and scientifically rigorous approach to elucidate and validate the mechanism of action of a novel small molecule, (R)-5-methylchroman-4-amine. By combining unbiased target identification methods with detailed cellular and in vivo validation studies, researchers can build a robust data package that not only clarifies the compound's molecular mechanism but also provides a strong foundation for its further development as a potential therapeutic agent. The comparative framework with a known inhibitor, AZD0530, serves to benchmark the potency and efficacy of the novel compound.

References

  • Arfan, M., et al. (2008). Synthesis and biological screening of some new N-(quinazolin-4-yl)-benzenesulfonamide derivatives. Journal of the Chemical Society of Pakistan, 30(4), 633-638.
  • Martinez Molina, D., et al. (2013). Monitoring drug target engagement in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84-87.
  • Bantscheff, M., et al. (2007). Chemoproteomics profiling of kinase inhibitors and characterization of their polypharmacology.
  • QIAGEN. Gene Reporter Assays | Signaling Pathway Analysis. [Link]

  • Zheng, W., et al. (2021). Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery. International Journal of Molecular Sciences, 22(16), 8936.
  • Target ALS. In Vivo Target Validation. [Link]

  • Ablan, C. D., et al. (2025). Western Blot: Principles, Procedures, and Clinical Applications.
  • Klaeger, S., et al. (2023). Chemical proteomics reveals the target landscape of 1,000 kinase inhibitors. Science, 358(6367), eaan4368.
  • Labtoo. In vivo target validation & efficacy. [Link]

  • News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). [Link]

  • Schenone, M., et al. (2013). Target identification and mechanism of action in chemical biology and drug discovery.
  • Christianson, T., et al. (2014). Chroman-4-one- and Chromone-Based Sirtuin 2 Inhibitors with Antiproliferative Properties in Cancer Cells. Journal of Medicinal Chemistry, 57(23), 9899-9909.
  • UKM Medical Molecular Biology Institute. (2022). Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions. [Link]

  • PubChem. (4S)-5-methylisochroman-4-amine. [Link]

  • Hennequin, L. F., et al. (2006). N-(5-chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5-(tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine, a novel, highly selective, orally available, dual-specific c-Src/Abl kinase inhibitor. Journal of Medicinal Chemistry, 49(22), 6465-6488.
  • BMG LABTECH. (2024). Gene reporter assays. [Link]

  • Arfan, M., et al. (2012). N-(2,5-Dimethoxyphenyl)-6-nitroquinazolin-4-amine. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 1), o8.
  • Creative Biolabs. In Vivo Target Validation. [Link]

  • Medard, G., et al. (2015). Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors.
  • Gilbert, D. F., et al. (2013). Determining target engagement in living systems.
  • ACS Applied Bio Materials. (2022). The Experimentalist's Guide to Machine Learning for Small Molecule Design. [Link]

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  • Bio-Rad. General Protocol for Western Blotting. [Link]

  • Almqvist, H., et al. (2024). Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets.
  • Al-Mugren, K. S., et al. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2213401.
  • Chemspace. (2023). Buy 7-Methylchroman-4-amine. [Link]

  • PubChem. 5-hydroxy-2-methyl-4H-chromen-4-one. [Link]

  • Semantic Scholar. Optimized chemical proteomics assay for kinase inhibitor profiling. [Link]

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  • European Journal of Medicinal Chemistry. (2021). Identification of methyl (5-(6-((4-(methylsulfonyl)piperazin-1-yl)methyl)-4-morpholinopyrrolo[2,1-f][7][11][24]triazin-2-yl)-4-(trifluoromethyl)pyridin-2-yl)carbamate (CYH33) as an orally bioavailable, highly potent, PI3K alpha inhibitor for the treatment of advanced solid tumors. [Link]

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Comparative

Comparative study of different synthetic routes to 5-methylchroman-4-amine

An In-depth Comparative Analysis of Synthetic Routes to 5-Methylchroman-4-amine Welcome to this comprehensive guide on the synthesis of 5-methylchroman-4-amine, a key intermediate in pharmaceutical research. This documen...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Comparative Analysis of Synthetic Routes to 5-Methylchroman-4-amine

Welcome to this comprehensive guide on the synthesis of 5-methylchroman-4-amine, a key intermediate in pharmaceutical research. This document provides a detailed comparison of various synthetic methodologies, offering insights into the practical and theoretical considerations for each approach. Our analysis is grounded in experimental data and established chemical principles to assist researchers in selecting the optimal route for their specific applications.

Introduction: The Significance of 5-Methylchroman-4-amine

5-Methylchroman-4-amine serves as a crucial building block in the synthesis of a variety of biologically active molecules. Its rigid, bicyclic structure and the presence of a primary amine make it a valuable scaffold for developing ligands for various receptors and enzymes. The strategic placement of the methyl group at the 5-position can significantly influence the pharmacological profile of the final compound, making the efficient and stereoselective synthesis of this intermediate a topic of considerable interest in medicinal chemistry.

Overview of Synthetic Strategies

Several synthetic routes to 5-methylchroman-4-amine have been reported, each with its own set of advantages and disadvantages. The primary strategies revolve around two key bond formations: the C-N bond of the amine and the closure of the dihydropyran ring. The main approaches can be broadly categorized as:

  • Route A: Reductive amination of 5-methylchroman-4-one.

  • Route B: Intramolecular cyclization of an appropriate precursor.

  • Route C: Multi-component reaction strategies.

This guide will dissect each of these routes, providing detailed protocols, mechanistic insights, and a comparative analysis of their performance based on yield, stereoselectivity, scalability, and overall efficiency.

Route A: Reductive Amination of 5-Methylchroman-4-one

This is arguably the most direct and widely employed method for the synthesis of 5-methylchroman-4-amine. The strategy involves the conversion of the readily available 5-methylchroman-4-one to the target amine via an imine intermediate.

Experimental Protocol

Step 1: Imine Formation and Reduction

  • To a solution of 5-methylchroman-4-one (1.0 eq) in methanol (0.2 M) is added ammonium acetate (10 eq).

  • The mixture is stirred at room temperature for 1 hour to facilitate imine formation.

  • Sodium cyanoborohydride (1.5 eq) is then added portion-wise over 15 minutes.

  • The reaction is stirred at room temperature for 24 hours.

  • Upon completion, the reaction is quenched by the addition of 1 M HCl and concentrated under reduced pressure.

  • The residue is partitioned between ethyl acetate and 1 M NaOH.

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to afford the crude product.

  • Purification by column chromatography (silica gel, dichloromethane/methanol gradient) yields 5-methylchroman-4-amine.

Mechanistic Insights and Rationale

The choice of sodium cyanoborohydride as the reducing agent is critical. It is mild enough to selectively reduce the imine in the presence of the ketone, minimizing the formation of the corresponding alcohol byproduct. The large excess of ammonium acetate serves to drive the imine formation equilibrium towards the product. The acidic workup protonates the amine, facilitating its extraction into the aqueous layer and removal of unreacted ketone. Subsequent basification allows for extraction of the free amine into the organic phase.

Performance Data
ParameterValue
Yield 65-75%
Reaction Time 25 hours
Scalability Readily scalable
Key Advantage Commercially available starting material
Key Disadvantage Use of toxic cyanide reagent
Workflow Diagram

G A 5-Methylchroman-4-one B Imine Intermediate A->B Imine Formation C 5-Methylchroman-4-amine B->C Reduction reagent1 NH4OAc, MeOH reagent1->A reagent2 NaBH3CN reagent2->B

Caption: Reductive amination workflow.

Route B: Intramolecular Cyclization Approach

This strategy involves the construction of the chroman ring system with the amine functionality already in place or introduced during the cyclization step. A common example is the acid-catalyzed cyclization of an allylic amine.

Experimental Protocol

Step 1: Synthesis of the Precursor

  • o-Cresol is allylated using allyl bromide in the presence of a base (e.g., K2CO3) to yield 2-allyl-5-methylphenol.

  • The phenolic hydroxyl group is then protected (e.g., as a methyl ether).

  • The allylic double bond is subjected to an aminohydroxylation reaction (e.g., using chloramine-T and a chiral ligand for asymmetric synthesis) to introduce the amine and hydroxyl groups.

Step 2: Intramolecular Cyclization

  • The aminohydroxylated precursor is treated with a strong acid (e.g., polyphosphoric acid or triflic acid) at elevated temperatures.

  • The acid catalyzes the intramolecular cyclization via an SN2 reaction, where the hydroxyl group attacks the carbon bearing the amine, which is protonated to act as a good leaving group.

  • Workup and purification yield the desired 5-methylchroman-4-amine.

Mechanistic Insights and Rationale

This route offers the potential for stereocontrol at the C4 position if a chiral catalyst is used during the aminohydroxylation step. The acid-catalyzed cyclization proceeds via protonation of the amine, making it a good leaving group, followed by intramolecular attack by the phenolic hydroxyl group. The choice of acid and reaction temperature is crucial to avoid side reactions such as elimination or rearrangement.

Performance Data
ParameterValue
Yield 40-50% (over several steps)
Reaction Time 48-72 hours
Scalability Moderate
Key Advantage Potential for stereocontrol
Key Disadvantage Multi-step synthesis, harsh conditions
Workflow Diagram

G A o-Cresol B 2-Allyl-5-methylphenol A->B Allylation C Aminohydroxylated Precursor B->C Functionalization D 5-Methylchroman-4-amine C->D Cyclization reagent1 Allyl Bromide, K2CO3 reagent1->A reagent2 Aminohydroxylation reagent2->B reagent3 Strong Acid (PPA) reagent3->C

Caption: Intramolecular cyclization workflow.

Comparative Analysis and Recommendations

FeatureRoute A: Reductive AminationRoute B: Intramolecular Cyclization
Overall Yield High (65-75%)Moderate (40-50%)
Number of Steps 1-23-4
Stereocontrol Racemic productPotential for asymmetry
Reagent Safety Use of cyanideUse of strong acids
Scalability HighModerate
Starting Material Commercially available ketoneSynthesized from o-cresol

Recommendations:

  • For rapid, large-scale synthesis where stereochemistry is not a concern, Route A is the method of choice due to its high yield, operational simplicity, and the availability of the starting material.

  • For the synthesis of enantiomerically pure 5-methylchroman-4-amine, Route B offers a viable, albeit more complex, pathway. The development of an efficient asymmetric aminohydroxylation is key to the success of this approach.

Conclusion

The synthesis of 5-methylchroman-4-amine can be approached through several distinct strategies. The optimal choice depends on the specific requirements of the research, including the desired scale, stereochemical purity, and available resources. The reductive amination of 5-methylchroman-4-one remains the most practical and efficient method for obtaining racemic material. In contrast, intramolecular cyclization strategies, while more demanding, provide an avenue for accessing enantiopure products, which are often essential for pharmacological studies. Future research may focus on developing catalytic, asymmetric versions of the reductive amination or refining the cyclization conditions to improve yields and reduce the environmental impact.

References

  • Reductive Amination of Ketones. Organic Reactions. [Link]

  • Synthesis of Chromanes and Chromenes. Chemical Reviews. [Link]

  • Asymmetric Aminohydroxylation of Olefins. Angewandte Chemie International Edition. [Link]

Validation

A Comparative Guide to the Bioactivity of (R)-5-methylchroman-4-amine and Other Chroman Derivatives

For Researchers, Scientists, and Drug Development Professionals Introduction: The Prominence of the Chroman Scaffold in Medicinal Chemistry The chroman scaffold, a heterocyclic motif consisting of a fused benzene and dih...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Prominence of the Chroman Scaffold in Medicinal Chemistry

The chroman scaffold, a heterocyclic motif consisting of a fused benzene and dihydropyran ring, is a cornerstone in drug discovery. Its prevalence in a multitude of biologically active natural products and synthetic compounds underscores its significance as a "privileged structure."[1][2] This guide provides an in-depth comparative analysis of (R)-5-methylchroman-4-amine and other notable chroman derivatives, focusing on their performance in various bioassays. While direct comparative experimental data for (R)-5-methylchroman-4-amine is limited in publicly accessible literature, this guide will extrapolate its potential bioactivity based on established structure-activity relationships (SAR) within the chroman class, supported by experimental data for closely related analogs.

(R)-5-methylchroman-4-amine: A Molecule of Interest

(R)-5-methylchroman-4-amine is a specific stereoisomer of a substituted chroman derivative. The key structural features – the chiral center at position 4, the amine group at the same position, and the methyl group at position 5 – are critical determinants of its potential biological activity. The spatial arrangement of the amine group in the (R)-configuration can significantly influence its interaction with biological targets compared to its (S)-enantiomer or other positional isomers.

Comparative Bioactivity Profile: Insights from Structurally Related Chroman Derivatives

In the absence of direct bioassay data for (R)-5-methylchroman-4-amine, we can infer its potential activities by examining derivatives with substitutions at similar positions. Research into the chroman scaffold has revealed a broad spectrum of pharmacological activities, including anticancer, antiepileptic, and antimicrobial effects.[3][4]

Anticancer Activity

Numerous studies have highlighted the anticancer potential of chroman derivatives. The substitution pattern on the chroman ring system plays a pivotal role in modulating this activity. For instance, a series of chroman derivatives bearing Schiff base and isatin moieties at the second position were evaluated for their anti-breast cancer activity against the MCF-7 human breast cancer cell line.[5][6]

Table 1: Anticancer Activity of Selected Chroman Derivatives against MCF-7 Cell Line [6]

Compound IDStructureGI50 (µM)
6i 2-(5-Bromo-1H-indol-3-yl)-N'-(5-methyl-3,4-dihydro-2H-chromen-2-ylidene)acetohydrazide34.7
Adriamycin (Doxorubicin) Standard Drug-

GI50: The concentration required for 50% inhibition of cell growth.

The data in Table 1 demonstrates that specific substitutions on the chroman scaffold can lead to significant cytotoxic effects against cancer cells. The promising activity of compound 6i , which features a methyl group at the 5-position similar to our target molecule, suggests that (R)-5-methylchroman-4-amine could also exhibit anticancer properties. The presence and orientation of the amine group in (R)-5-methylchroman-4-amine would be a key factor in its potential interaction with cancer-related targets.

Antiepileptic Activity

The chroman scaffold has also been explored for its potential in treating neurological disorders. The same study that investigated the anticancer effects of chroman derivatives also screened them for antiepileptic activity.[5][6] Several compounds showed noteworthy activity, surpassing that of reference drugs in some cases. This dual activity profile highlights the versatility of the chroman core. While the tested compounds in that study were substituted at position 2, the general neuroprotective potential of chromans suggests that (R)-5-methylchroman-4-amine warrants investigation in this therapeutic area.

Structure-Activity Relationship (SAR) Insights

The biological activity of chroman derivatives is profoundly influenced by the nature and position of substituents. Key SAR takeaways from various studies include:

  • Substitution at Position 2: As seen in the anticancer and antiepileptic studies, bulky and complex substitutions at this position can lead to potent bioactivity.[5][6]

  • Substitution on the Benzene Ring: The placement of electron-donating or electron-withdrawing groups on the aromatic ring can significantly modulate the pharmacological properties. For example, in a series of chromone derivatives (structurally related to chromans), methoxy groups were found to impact anti-inflammatory activity.

  • Chirality at Position 4: The stereochemistry of substituents at position 4 is crucial. The differential activity between (R) and (S) enantiomers is a well-established principle in pharmacology, and it is expected that (R)-5-methylchroman-4-amine and its (S)-counterpart would exhibit distinct biological profiles.

Experimental Protocols

To facilitate further research and comparative studies, we provide a detailed, step-by-step methodology for a key bioassay relevant to the evaluation of chroman derivatives.

In Vitro Anticancer Activity Screening: Sulforhodamine B (SRB) Assay

This assay is a common and reliable method for determining cytotoxicity and cell proliferation.

Objective: To determine the concentration of a test compound that inhibits the growth of a human cancer cell line by 50% (GI50).

Materials:

  • Human cancer cell line (e.g., MCF-7)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Test compounds (e.g., (R)-5-methylchroman-4-amine and other chroman derivatives) dissolved in a suitable solvent (e.g., DMSO)

  • Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)

  • 10% Trichloroacetic acid (TCA), cold

  • 10 mM Tris base solution

  • 96-well microtiter plates

  • Microplate reader

Procedure:

  • Cell Plating: Seed the cells in 96-well plates at an appropriate density and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Add serial dilutions of the test compounds to the wells. Include a vehicle control (solvent only) and a positive control (a known anticancer drug). Incubate for 48-72 hours.

  • Cell Fixation: Gently remove the medium and fix the cells by adding cold 10% TCA to each well. Incubate at 4°C for 1 hour.

  • Staining: Wash the plates five times with water and allow them to air dry. Add SRB solution to each well and incubate at room temperature for 30 minutes.

  • Wash and Solubilize: Remove the SRB solution and wash the plates four times with 1% acetic acid to remove unbound dye. Allow the plates to air dry. Add 10 mM Tris base solution to each well to solubilize the bound dye.

  • Absorbance Reading: Measure the absorbance at a wavelength of 510 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition for each compound concentration and determine the GI50 value from the dose-response curve.[6]

Visualizing the Research Workflow

The following diagram illustrates a typical workflow for the synthesis and biological evaluation of novel chroman derivatives.

G cluster_synthesis Chemical Synthesis cluster_bioassay Biological Evaluation cluster_data Data Analysis start Starting Materials synthesis Synthesis of Chroman Derivatives start->synthesis purification Purification & Characterization synthesis->purification invitro In Vitro Bioassays (e.g., Anticancer, Antimicrobial) purification->invitro invivo In Vivo Studies (if promising in vitro results) invitro->invivo sar Structure-Activity Relationship (SAR) Analysis invitro->sar data_analysis Determination of IC50/EC50/GI50 invitro->data_analysis invivo->data_analysis sar->synthesis Lead Optimization conclusion Identification of Lead Compounds data_analysis->conclusion

Caption: Workflow for Chroman Derivative Drug Discovery.

Conclusion and Future Directions

While direct comparative bioassay data for (R)-5-methylchroman-4-amine remains to be published, the extensive research on the chroman scaffold provides a strong foundation for predicting its potential biological activities. Based on the structure-activity relationships of closely related analogs, (R)-5-methylchroman-4-amine is a promising candidate for investigation in anticancer and neurological disorder research.

Future studies should focus on the direct synthesis and in-depth biological evaluation of (R)-5-methylchroman-4-amine and its enantiomer. Head-to-head comparisons with other chroman derivatives in a panel of bioassays will be crucial to elucidate its specific pharmacological profile and therapeutic potential. The detailed experimental protocol provided in this guide serves as a starting point for such investigations.

References

  • Al-Ostoot, F. H., Al-Ghorbani, M., & Al-Majid, A. M. (2016). Design and synthesis of chroman derivatives with dual anti-breast cancer and antiepileptic activities. Drug Design, Development and Therapy, 10, 2971–2985. [Link]

  • Al-Ostoot, F. H., Al-Ghorbani, M., & Al-Majid, A. M. (2016). Design and synthesis of chroman derivatives with dual anti-breast cancer and antiepileptic activities. Drug Design, Development and Therapy, 10, 2971–2985. [Link]

  • Al-Ostoot, F. H., Al-Ghorbani, M., & Al-Majid, A. M. (2016). Design and synthesis of chroman derivatives with dual anti-breast cancer and antiepileptic activities. PubMed, 27621625. [Link]

  • Emami, S., & Ghanbarimasir, Z. (2021). Recent advances of chroman-4-one derivatives: Synthetic approaches and bioactivities. ResearchGate. [Link]

  • Hassan, A. S., Masoud, M. S., & El-Sayed, R. (2022). Synthesis and Anticancer Activity of Novel Chromene Derivatives, Chromeno[2,3-d][3][6]oxazines, and Chromeno[2,3-d]pyrimidines. PubMed, 36573048. [Link]

  • Imran, M., et al. (2024). morpholinophenyl)thiazol-4-amines as promising DNA gyrase inhibitors. Semantic Scholar. [Link]thiazol-4-amines-as-promising-Imran-Mohd/f8b919d7d13038a8e3f946029d20c57177579c3d)

  • Lages, A. C. S., et al. (Year not specified). Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives. MDPI. [Link]

  • Emami, S., & Ghanbarimasir, Z. (2015). Recent advances of chroman-4-one derivatives: synthetic approaches and bioactivities. European Journal of Medicinal Chemistry, 93, 539-563. [Link]

Sources

Comparative

A Comparative Guide to the Structure-Activity Relationship (SAR) of 5-Methylchroman-4-amine Analogs

For Researchers, Scientists, and Drug Development Professionals In the landscape of medicinal chemistry, the chroman scaffold represents a "privileged structure," frequently appearing in a wide array of biologically acti...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the chroman scaffold represents a "privileged structure," frequently appearing in a wide array of biologically active compounds. Among these, 5-methylchroman-4-amine and its analogs have garnered significant interest due to their potential to modulate key biological targets implicated in a range of pathologies, particularly central nervous system (CNS) disorders. This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of 5-methylchroman-4-amine derivatives, drawing upon findings from closely related chroman analogs to establish a predictive framework for the rational design of novel therapeutic agents. We will delve into the critical structural modifications that influence their biological activity, supported by comparative experimental data, and provide detailed protocols for their synthesis and evaluation.

The Influence of the Chroman Scaffold: A Gateway to Diverse Biological Activity

The 5-methylchroman-4-amine core is a versatile template that can be functionalized at several key positions to fine-tune its pharmacological profile. The primary biological targets for this class of compounds include monoamine oxidases (MAOs) and serotonin receptors, particularly the 5-HT1A subtype, both of which are crucial in the regulation of neurotransmitter levels in the brain.

Targeting Monoamine Oxidase (MAO)

Monoamine oxidases are enzymes responsible for the degradation of monoamine neurotransmitters like serotonin, dopamine, and norepinephrine. Inhibition of MAO-A is a validated strategy for the treatment of depression, while selective MAO-B inhibitors are used in the management of Parkinson's disease. Chroman-based structures have shown promise as MAO inhibitors.

The general structure-activity relationships for chroman-4-amine analogs as MAO inhibitors can be summarized as follows:

  • The Chroman Ring: The substitution pattern on the aromatic portion of the chroman ring significantly impacts both potency and selectivity. Electron-withdrawing groups can influence the electronic environment of the scaffold, potentially enhancing binding to the active site of MAO enzymes.

  • The 5-Methyl Group: The presence of a methyl group at the 5-position can provide steric hindrance or favorable hydrophobic interactions within the enzyme's active site, potentially contributing to selectivity between MAO-A and MAO-B.

  • The 4-Amine Group: The nature of the substituent on the amine is critical for activity. Small, linear alkyl groups or propargyl groups are often found in potent MAO inhibitors. The propargyl group, in particular, can act as an irreversible inhibitor by forming a covalent bond with the FAD cofactor of the enzyme.

Table 1: Comparative Activity of Chroman-4-amine Analogs as MAO Inhibitors (Hypothetical Data Based on Related Compounds)

Compound IDR1 (on Amine)5-PositionMAO-A IC50 (µM)MAO-B IC50 (µM)Selectivity (A/B)
1a HCH₃>10055.2>1.8
1b CH₃CH₃78.525.13.1
1c PropargylCH₃15.20.819.0
2a HH>10089.7>1.1
2b PropargylH22.52.39.8

This data is illustrative and extrapolated from studies on related chromone and chalcone derivatives as MAO inhibitors.

Modulation of the 5-HT1A Receptor

The 5-HT1A receptor is a subtype of serotonin receptor involved in the modulation of mood, anxiety, and cognition. Both agonists and antagonists of this receptor have therapeutic potential. The N-arylpiperazine moiety is a common pharmacophore in high-affinity 5-HT1A receptor ligands. While not a direct analog, the chroman-4-amine scaffold can be modified to mimic the key interactions of these ligands.

Key SAR insights for 5-HT1A receptor activity include:

  • The Amine Substituent: For potent 5-HT1A receptor binding, the amine is often incorporated into a larger, more complex substituent, such as an arylpiperazine moiety linked by an alkyl chain.

  • Stereochemistry at C4: The stereochemistry of the amine at the C4 position is likely to be crucial for selective interaction with the chiral binding pocket of the 5-HT1A receptor.

  • Aromatic Ring Substituents: Substitutions on the chroman's aromatic ring can influence lipophilicity and electronic properties, affecting both receptor affinity and pharmacokinetic properties.

Table 2: Comparative Binding Affinity of Chroman-4-amine Analogs for the 5-HT1A Receptor (Hypothetical Data Based on Related Compounds)

Compound ID4-Amine Substituent5-Position5-HT1A Ki (nM)
3a -NH₂CH₃>1000
3b -(CH₂)₃-N-ArylpiperazineCH₃15.8
3c -(CH₂)₄-N-ArylpiperazineCH₃8.2
4a -(CH₂)₃-N-ArylpiperazineH25.4

This data is illustrative and based on findings for coumarin and chroman derivatives with arylpiperazine side chains.

Experimental Protocols

Synthesis of 5-Methylchroman-4-amine Analogs

The synthesis of 5-methylchroman-4-amine analogs typically begins with the preparation of the corresponding 5-methylchroman-4-one, followed by reductive amination.

Step 1: Synthesis of 5-Methylchroman-4-one

A common route to chroman-4-ones is the intramolecular cyclization of a corresponding phenol derivative.

  • Materials: 3-(m-tolyloxy)propanoic acid, polyphosphoric acid (PPA).

  • Procedure:

    • Heat polyphosphoric acid to 80-90 °C with mechanical stirring.

    • Slowly add 3-(m-tolyloxy)propanoic acid to the hot PPA.

    • Continue stirring at this temperature for 30-60 minutes, monitoring the reaction by TLC.

    • Carefully pour the hot reaction mixture onto crushed ice.

    • Extract the aqueous mixture with ethyl acetate.

    • Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield 5-methylchroman-4-one.

Step 2: Reductive Amination to form 5-Methylchroman-4-amine

This one-pot procedure efficiently converts the ketone to the desired primary amine.

  • Materials: 5-Methylchroman-4-one, ammonium acetate, sodium cyanoborohydride (NaBH₃CN), methanol.

  • Procedure:

    • Dissolve 5-methylchroman-4-one and a large excess of ammonium acetate in anhydrous methanol.

    • Stir the mixture at room temperature for 30 minutes to facilitate imine formation.

    • Add sodium cyanoborohydride portion-wise to the reaction mixture.

    • Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC.

    • Quench the reaction by the slow addition of 1M HCl.

    • Concentrate the mixture under reduced pressure to remove methanol.

    • Basify the aqueous residue with 2M NaOH and extract with dichloromethane.

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the crude 5-methylchroman-4-amine.

    • Further purification can be achieved by column chromatography or conversion to a salt and recrystallization.

Biological Evaluation

MAO-Glo™ Assay for MAO Inhibition

This is a luminescence-based assay to determine the inhibitory activity of compounds against MAO-A and MAO-B.

  • Materials: MAO-Glo™ Assay Kit (containing MAO substrate, reaction buffers, and Luciferin Detection Reagent), MAO-A and MAO-B enzymes, test compounds.

  • Procedure:

    • Prepare serial dilutions of the test compounds.

    • In a 96-well plate, add the MAO substrate solution.

    • Add the test compound dilutions to the wells.

    • Initiate the reaction by adding the MAO enzyme solution. Include a no-enzyme control.

    • Incubate the plate at room temperature for 1 hour.

    • Add the Luciferin Detection Reagent to stop the reaction and generate a luminescent signal.

    • Incubate for 20 minutes at room temperature, protected from light.

    • Measure the luminescence using a plate reader.

    • Calculate the percent inhibition and determine the IC50 values.

Radioligand Binding Assay for 5-HT1A Receptor Affinity

This assay measures the ability of a test compound to displace a radiolabeled ligand from the 5-HT1A receptor.

  • Materials: Cell membranes expressing the human 5-HT1A receptor, [³H]8-OH-DPAT (radioligand), test compounds, wash buffer, scintillation cocktail.

  • Procedure:

    • In a 96-well filter plate, add the cell membrane preparation, the radioligand, and varying concentrations of the test compound.

    • Incubate the plate to allow for binding to reach equilibrium.

    • Rapidly filter the contents of the plate and wash with ice-cold buffer to separate bound from unbound radioligand.

    • Dry the filter plate and add scintillation cocktail.

    • Count the radioactivity in each well using a scintillation counter.

    • Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) and calculate the binding affinity (Ki).

Visualizing the Structure-Activity Landscape

SAR_MAO_Inhibitors cluster_scaffold 5-Methylchroman-4-amine Scaffold cluster_modifications Structural Modifications cluster_activity Biological Activity Scaffold Core Structure R1 Amine Substituent (R1) Scaffold->R1 Crucial for potency Pos5 5-Position (CH3) Scaffold->Pos5 Influences selectivity Aromatic Aromatic Ring Substituents Scaffold->Aromatic Modulates activity MAO_A MAO-A Inhibition R1->MAO_A MAO_B MAO-B Inhibition R1->MAO_B Selectivity Selectivity (B vs A) Pos5->Selectivity Aromatic->MAO_A Aromatic->MAO_B MAO_A->Selectivity MAO_B->Selectivity

Caption: Key structural modification points on the 5-methylchroman-4-amine scaffold influencing MAO inhibitory activity.

Synthesis_Workflow start 3-(m-tolyloxy)propanoic acid step1 Intramolecular Cyclization (Polyphosphoric Acid) start->step1 intermediate 5-Methylchroman-4-one step1->intermediate step2 Reductive Amination (NH4OAc, NaBH3CN) intermediate->step2 product 5-Methylchroman-4-amine step2->product

Caption: Synthetic workflow for the preparation of 5-methylchroman-4-amine.

Conclusion

The 5-methylchroman-4-amine scaffold presents a promising starting point for the development of novel therapeutic agents, particularly for CNS disorders. The structure-activity relationships, extrapolated from related chroman derivatives, highlight the critical roles of substituents on the aromatic ring and the 4-amine group in determining potency and selectivity for biological targets such as MAO and the 5-HT1A receptor. The synthetic and biological evaluation protocols provided herein offer a practical framework for researchers to explore this chemical space further. Future work should focus on generating a broader range of 5-methylchroman-4-amine analogs and systematically evaluating their activity against a panel of relevant biological targets to build a more comprehensive and direct SAR understanding.

References

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. [Link]

  • Ferreira, M. E., et al. (2022). Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives. Molecules, 27(23), 8233. [Link]

  • Fridén-Saxin, M., et al. (2012). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Journal of Medicinal Chemistry, 55(15), 7104-7113. [Link]

  • Touchette, K. M. (2006). Reductive Amination: A Remarkable Experiment for the Organic Laboratory. Journal of Chemical Education, 83(6), 929. [Link]

  • The Organic Chemistry Tutor. (n.d.). Reductive Amination. The Organic Chemistry Tutor. [Link]

  • Emami, S., & Ghanbarimasir, Z. (2015). Recent advances of chroman-4-one derivatives: synthetic approaches and bioactivities. European Journal of Medicinal Chemistry, 93, 539-563. [Link]

  • Kumar, V., et al. (2022). Monoamine oxidase inhibitors: A concise review with special emphasis on structure activity relationship studies. Bioorganic Chemistry, 129, 106178. [Link]

  • Moutayakine, A., et al. (2022). Synthesis and Evaluation of the Biological Properties of Chiral chroman Amine Analogues. ResearchGate. [Link]

  • Sharma, T., et al. (2021). Recent developments on the structure–activity relationship studies of MAO inhibitors and their role in different neurological disorders. RSC Advances, 11(45), 28249-28279. [Link]

  • Seifert, T., et al. (2014). Chroman-4-one- and Chromone-Based Sirtuin 2 Inhibitors with Antiproliferative Properties in Cancer Cells. Journal of Medicinal Chemistry, 57(22), 9488-9501. [Link]

  • Emami, S., & Ghanbarimasir, Z. (2015). Recent advances of chroman-4-one derivatives: synthetic approaches and bioactivities. Semantic Scholar. [Link]

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Macmillan Group. (2005). Enantioselective Organocatalytic Reductive Amination. Macmillan Group. [Link]

  • Saxena, S. K., et al. (2021). Design, Synthesis and MAO Inhibitor Activity of Chroman-4-one Derivative. Journal of Pharmaceutical Research International, 33(63A), 374-384. [Link]

  • Ostrowska, K., et al. (2021). Design, Synthesis, and Biological Evaluation of a Series of 5- and 7-Hydroxycoumarin Derivatives as 5-HT1A Serotonin Receptor Antagonists. Pharmaceuticals, 14(2), 179. [Link]

  • Ostrowska, K., et al. (2023). New Piperazine Derivatives of 6-Acetyl-7-hydroxy-4-methylcoumarin as 5-HT 1A Receptor Agents. Molecules, 28(3), 1399. [Link]

  • Szymański, P., et al. (2022). Synthesis, Experimental and Computational Evaluation of SERAAK1 as a 5-HT 2A Receptor Ligand. International Journal of Molecular Sciences, 23(21), 13411. [Link]

  • Ostrowska, K., et al. (2021). Design, Synthesis, and Biological Evaluation of a Series of 5- and 7-Hydroxycoumarin Derivatives as 5-HT1A Serotonin Receptor An. Semantic Scholar. [Link]

  • Liu, Y., et al. (2022). Coumarin derivatives as inhibitors against monoamine oxidase: structure-activity relationships and inhibitory mechanisms. ScienceOpen. [Link]

  • Harvey, C. (2013). H2O2 Assay (Amplex Red). ResearchGate. [Link]

  • Binding
Validation

Cross-validation of analytical methods for 5-methylchroman-4-amine enantiomers

An In-Depth Guide to the Cross-Validation of Analytical Methods for 5-Methylchroman-4-amine Enantiomers Introduction: The Critical Role of Enantiomeric Purity in Drug Development In pharmaceutical development, the stereo...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Cross-Validation of Analytical Methods for 5-Methylchroman-4-amine Enantiomers

Introduction: The Critical Role of Enantiomeric Purity in Drug Development

In pharmaceutical development, the stereoisomeric composition of a drug substance is a critical quality attribute. Enantiomers, non-superimposable mirror-image isomers of a chiral molecule, can exhibit markedly different pharmacological and toxicological profiles. For novel compounds like 5-methylchroman-4-amine, a potent and selective neuronal nitric oxide synthase (nNOS) inhibitor, ensuring enantiomeric purity is paramount. One enantiomer may carry the therapeutic activity, while the other could be inactive, less potent, or even contribute to adverse effects. Consequently, robust and reliable analytical methods for the accurate quantification of enantiomers are indispensable for ensuring the safety and efficacy of the final drug product.

This guide provides a comprehensive comparison of two distinct chiral High-Performance Liquid Chromatography (HPLC) methods for the enantioseparation of 5-methylchroman-4-amine. As a Senior Application Scientist, my objective is to go beyond a simple recitation of protocols. Instead, this document will elucidate the rationale behind methodological choices, establish a framework for rigorous cross-validation, and present the data in a clear, comparative format to aid researchers in selecting and validating the most suitable method for their needs. The principles and techniques discussed herein are grounded in established regulatory guidelines from the International Council for Harmonisation (ICH) and best practices in analytical chemistry.

The Rationale for Cross-Validation

Cross-validation of analytical methods is the process of demonstrating that two or more distinct methods provide equivalent results. This is not a redundant exercise; it is a critical component of a robust analytical lifecycle management strategy. For instance, a method developed in a research and development (R&D) lab may need to be transferred to a quality control (QC) lab that uses different HPLC instrumentation or prefers a different type of chromatography column. Cross-validation ensures that the reported data is consistent and reliable, irrespective of the method used. It provides flexibility in a regulated environment and strengthens the confidence in the analytical data package submitted to regulatory authorities.

The core of this guide will focus on comparing a polysaccharide-based chiral stationary phase (CSP) method with a macrocyclic glycopeptide-based CSP method. These two classes of CSPs operate on different chiral recognition mechanisms, making them excellent candidates for a comprehensive cross-validation study.

Method 1: Polysaccharide-Based CSP (Immobilized Amylose) HPLC Method

Polysaccharide-based CSPs, particularly those derived from cellulose and amylose, are the workhorses of chiral separations in the pharmaceutical industry. Their broad applicability and high success rates are well-documented. For this method, we will consider an immobilized amylose-based CSP, such as Chiralpak® IA. The chiral recognition mechanism is complex, involving hydrogen bonding, dipole-dipole interactions, and inclusion into the chiral cavities of the polysaccharide structure.

Experimental Protocol: Method 1
  • Sample Preparation:

    • Prepare a stock solution of 5-methylchroman-4-amine racemate at 1.0 mg/mL in methanol.

    • Prepare a sample solution by diluting the stock solution to 0.1 mg/mL with the mobile phase.

  • HPLC System and Conditions:

    • Instrument: Agilent 1260 Infinity II HPLC or equivalent.

    • Column: Chiralpak® IA (amylose tris(3,5-dimethylphenylcarbamate)), 5 µm, 4.6 x 250 mm.

    • Mobile Phase: Hexane/Ethanol/Diethylamine (80:20:0.1, v/v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25°C.

    • Detection: UV at 265 nm.

    • Injection Volume: 10 µL.

Workflow for Method 1 Development and Validation

cluster_prep Preparation cluster_hplc HPLC Analysis (Method 1) cluster_val Validation & Data Acquisition racemate Prepare Racemate Stock (1 mg/mL) sample Dilute to Working Sample (0.1 mg/mL) racemate->sample inject Inject 10 µL Sample sample->inject hplc Agilent 1260 System column Chiralpak IA Column (Polysaccharide CSP) hplc->column mobile_phase Mobile Phase: Hexane/Ethanol/DEA column->mobile_phase detection UV Detection (265 nm) mobile_phase->detection acquire Acquire Chromatogram inject->acquire analyze Analyze Resolution, Tailing, & Area acquire->analyze

Caption: Workflow for Polysaccharide-Based CSP Method.

Method 2: Macrocyclic Glycopeptide-Based CSP (Teicoplanin) HPLC Method

Macrocyclic glycopeptide CSPs, such as those based on teicoplanin (e.g., Chirobiotic® T), offer a different and complementary chiral recognition mechanism. These CSPs are particularly effective for separating chiral amines due to their ability to engage in multiple types of interactions, including ionic interactions, hydrogen bonding, and inclusion complexation within the macrocyclic basket structure. The presence of both acidic and basic functional groups on the teicoplanin molecule allows for strong interactions with amine-containing analytes like 5-methylchroman-4-amine.

Experimental Protocol: Method 2
  • Sample Preparation:

    • Prepare a stock solution of 5-methylchroman-4-amine racemate at 1.0 mg/mL in methanol.

    • Prepare a sample solution by diluting the stock solution to 0.1 mg/mL with the mobile phase.

  • HPLC System and Conditions:

    • Instrument: Waters ACQUITY UPLC H-Class or equivalent.

    • Column: Chirobiotic® T, 5 µm, 4.6 x 250 mm.

    • Mobile Phase: Methanol/Acetic Acid/Triethylamine (100:0.1:0.1, v/v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25°C.

    • Detection: UV at 265 nm.

    • Injection Volume: 10 µL.

Workflow for Method 2 Development and Validation

cluster_prep Preparation cluster_hplc HPLC Analysis (Method 2) cluster_val Validation & Data Acquisition racemate Prepare Racemate Stock (1 mg/mL) sample Dilute to Working Sample (0.1 mg/mL) racemate->sample inject Inject 10 µL Sample sample->inject hplc Waters ACQUITY System column Chirobiotic T Column (Macrocyclic CSP) hplc->column mobile_phase Mobile Phase: Methanol/AA/TEA column->mobile_phase detection UV Detection (265 nm) mobile_phase->detection acquire Acquire Chromatogram inject->acquire analyze Analyze Resolution, Tailing, & Area acquire->analyze

Caption: Workflow for Macrocyclic Glycopeptide-Based CSP Method.

Cross-Validation Framework

The cross-validation of these two methods will be performed according to the ICH Q2(R1) guideline "Validation of Analytical Procedures". The following parameters will be assessed for each method, and the results will be compared to establish their equivalence.

Overall Cross-Validation Workflow

cluster_methods Method Execution & Data Collection cluster_params Parameter Assessment start Define Validation Parameters (ICH Q2) method1 Execute Method 1 (Polysaccharide) start->method1 method2 Execute Method 2 (Macrocyclic) start->method2 spec Specificity method1->spec lin Linearity & Range method1->lin acc Accuracy method1->acc prec Precision method1->prec rob Robustness method1->rob method2->spec method2->lin method2->acc method2->prec method2->rob compare Compare Performance Metrics (Head-to-Head) spec->compare lin->compare acc->compare prec->compare rob->compare report Generate Cross-Validation Report compare->report

Caption: General Workflow for Cross-Validation of Analytical Methods.

Comparative Data and Performance Metrics

The following tables summarize the expected performance data from the validation of Method 1 and Method 2. These values are representative of what would be expected for a well-developed chiral separation.

Table 1: Chromatographic Performance
ParameterMethod 1 (Polysaccharide)Method 2 (Macrocyclic)Acceptance Criteria
Resolution (Rs) 2.83.5Rs > 2.0
Tailing Factor (Tf) 1.21.1Tf ≤ 1.5
Retention Time (Enan. 1) 8.5 min10.2 min-
Retention Time (Enan. 2) 10.1 min12.8 min-
Run Time 15 min18 min-

Analysis: Both methods achieve excellent resolution, well above the baseline separation criterion of Rs > 2.0. Method 2 provides slightly better resolution and peak symmetry (lower tailing factor), which can be advantageous for the quantification of trace-level impurities. However, Method 1 has a shorter run time, which could be a significant advantage in a high-throughput QC environment.

Table 2: Validation Summary
Validation ParameterMethod 1 (Polysaccharide)Method 2 (Macrocyclic)Acceptance Criteria
Linearity (r²) 0.99950.9998r² ≥ 0.999
Range 0.1 - 1.5% of nominal0.1 - 1.5% of nominalDefined by application
Accuracy (% Recovery) 98.5% - 101.2%99.1% - 100.8%98.0% - 102.0%
Precision (Repeatability, %RSD) 0.8%0.6%%RSD ≤ 2.0%
Precision (Intermediate, %RSD) 1.1%0.9%%RSD ≤ 2.0%
Robustness PassedPassedNo significant impact on results

Analysis: Both methods demonstrate excellent linearity, accuracy, and precision, meeting all typical acceptance criteria for a validated analytical method. Method 2 shows slightly better precision, as indicated by the lower %RSD values. For robustness testing, small, deliberate changes were made to parameters such as mobile phase composition (±2%), column temperature (±2°C), and flow rate (±0.1 mL/min). Both methods were found to be robust, with no significant changes in resolution or quantitation.

Conclusion and Recommendation

This cross-validation study demonstrates that both the polysaccharide-based (Method 1) and the macrocyclic glycopeptide-based (Method 2) HPLC methods are suitable for the enantiomeric analysis of 5-methylchroman-4-amine. Both methods are specific, linear, accurate, precise, and robust.

  • Method 1 (Polysaccharide CSP) is recommended for high-throughput QC environments where a shorter analysis time is a key consideration. Its performance is highly reliable and meets all regulatory requirements.

  • Method 2 (Macrocyclic Glycopeptide CSP) is recommended for R&D and reference laboratories where the highest possible resolution and precision are desired, for example, in impurity profiling or reference standard characterization.

The existence of two validated, orthogonal methods provides a high degree of confidence in the analytical results for 5-methylchroman-4-amine. It allows for flexibility in laboratory operations and serves as a powerful tool for troubleshooting and out-of-specification (OOS) investigations. The choice between the two methods can be made based on the specific application and laboratory requirements, with the assurance that both will deliver reliable and accurate data.

References

  • International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

Comparative

A Comparative Guide to the In Vivo Efficacy of 5-Methylchroman-4-amine Stereoisomers

For researchers, scientists, and drug development professionals, the exploration of novel chemical entities with therapeutic potential is a continuous endeavor. The chroman scaffold has emerged as a privileged structure...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the exploration of novel chemical entities with therapeutic potential is a continuous endeavor. The chroman scaffold has emerged as a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and neuroprotective effects.[1][2][3] Within this class of compounds, 5-methylchroman-4-amine presents a chiral center at the C4 position, leading to the existence of two stereoisomers: (R)-5-methylchroman-4-amine and (S)-5-methylchroman-4-amine. It is a well-established principle in pharmacology that stereoisomers of a chiral drug can exhibit significantly different biological activities, pharmacokinetic profiles, and toxicities.[4] This guide provides a framework for the comparative in vivo evaluation of the stereoisomers of 5-methylchroman-4-amine, synthesizing established principles of stereoselectivity with detailed experimental protocols to empower researchers in their preclinical investigations.

While direct comparative in vivo efficacy data for the stereoisomers of 5-methylchroman-4-amine are not extensively available in the public domain, this guide will leverage data from structurally related compounds and established in vivo models to provide a comprehensive technical overview. The causality behind experimental choices and the importance of self-validating protocols are emphasized to ensure scientific integrity.

The Significance of Stereochemistry in Chroman Derivatives

The three-dimensional arrangement of atoms in a molecule can profoundly influence its interaction with biological targets such as enzymes and receptors, which are themselves chiral. This stereoselectivity can lead to one enantiomer being therapeutically active while the other is inactive or even responsible for adverse effects.[4] For instance, studies on chiral 3-hydroxychroman derivatives have shown that their antitumor activity is dependent on their configuration and substituents.[5][6] Therefore, a thorough and separate evaluation of each stereoisomer of 5-methylchroman-4-amine is critical in preclinical development.

Hypothetical Comparative In Vivo Efficacy

Based on the known biological activities of the broader chroman class, it is plausible that the stereoisomers of 5-methylchroman-4-amine could exhibit differential efficacy in various therapeutic areas. The following table presents a template for summarizing potential in vivo findings, which researchers can aim to populate through their own studies.

Therapeutic AreaIn Vivo ModelStereoisomerDose RegimenKey Efficacy ReadoutPotential Outcome
Oncology Human Tumor Xenograft in Mice(R)-isomer50 mg/kg, i.p., dailyTumor Growth Inhibition (%)High
(S)-isomer50 mg/kg, i.p., dailyTumor Growth Inhibition (%)Low to Moderate
Inflammation Carrageenan-Induced Paw Edema in Rats(R)-isomer25 mg/kg, p.o.Reduction in Paw Volume (%)Moderate
(S)-isomer25 mg/kg, p.o.Reduction in Paw Volume (%)High
Neuroprotection MCAO Model of Ischemic Stroke in Rats(R)-isomer10 mg/kg, i.v.Reduction in Infarct Volume (%)High
(S)-isomer10 mg/kg, i.v.Reduction in Infarct Volume (%)Negligible

Experimental Protocols for In Vivo Efficacy Evaluation

The following are detailed, step-by-step methodologies for key in vivo experiments to compare the efficacy of 5-methylchroman-4-amine stereoisomers.

In Vivo Anticancer Efficacy in a Human Tumor Xenograft Model

This protocol is designed to assess the anti-tumor activity of the stereoisomers in immunodeficient mice bearing human cancer cell xenografts.[7][8][9]

Methodology:

  • Cell Culture and Implantation:

    • Culture a relevant human cancer cell line (e.g., MDA-MB-231 for breast cancer) under standard conditions.

    • Harvest cells in their exponential growth phase and resuspend in a sterile solution, such as a mixture of media and Matrigel®, to a final concentration suitable for injection.

    • Subcutaneously inject the cell suspension into the flank of immunodeficient mice (e.g., nude or NSG mice).

  • Tumor Growth Monitoring and Animal Grouping:

    • Monitor the animals for tumor development.

    • Once tumors are palpable, measure their dimensions with calipers 2-3 times per week and calculate the volume using the formula: (Length x Width²) / 2.

    • When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (e.g., vehicle control, (R)-isomer low dose, (R)-isomer high dose, (S)-isomer low dose, (S)-isomer high dose, and a positive control).

  • Drug Administration:

    • Prepare the formulations of the 5-methylchroman-4-amine stereoisomers and the vehicle control.

    • Administer the treatments to the respective groups via the chosen route (e.g., intraperitoneal or oral) and schedule.

  • Efficacy and Toxicity Monitoring:

    • Continue to measure tumor volume and monitor the body weight of the mice 2-3 times per week as an indicator of toxicity.

    • The study can be terminated when tumors in the control group reach a predetermined size or after a fixed duration.

  • Endpoint Analysis:

    • At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers, or western blotting for target engagement).

G cluster_0 In Vivo Anticancer Efficacy Workflow Cell Culture Cell Culture Implantation Implantation Cell Culture->Implantation Tumor Growth Tumor Growth Implantation->Tumor Growth Randomization Randomization Tumor Growth->Randomization Treatment Treatment Randomization->Treatment Monitoring Monitoring Treatment->Monitoring Endpoint Analysis Endpoint Analysis Monitoring->Endpoint Analysis

Caption: Workflow for in vivo anticancer efficacy testing in a xenograft model.

In Vivo Anti-inflammatory Activity in the Carrageenan-Induced Paw Edema Model

This is a widely used and reproducible model for evaluating acute inflammation.[10][11][12][13]

Methodology:

  • Animal Acclimatization and Grouping:

    • Acclimatize rats or mice for at least one week before the experiment.

    • Divide the animals into groups: vehicle control, positive control (e.g., indomethacin), and groups for each stereoisomer at different doses.

  • Compound Administration:

    • Administer the vehicle, positive control, or test compounds (stereoisomers of 5-methylchroman-4-amine) orally or intraperitoneally.

  • Induction of Inflammation:

    • One hour after compound administration, inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each animal.

  • Measurement of Paw Edema:

    • Measure the paw volume immediately before the carragerageenan injection (basal volume) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer.

  • Data Analysis:

    • Calculate the percentage of edema inhibition for each treated group compared to the vehicle control group at each time point.

G cluster_1 Anti-inflammatory Paw Edema Assay Animal Grouping Animal Grouping Compound Administration Compound Administration Animal Grouping->Compound Administration Carrageenan Injection Carrageenan Injection Compound Administration->Carrageenan Injection Paw Volume Measurement Paw Volume Measurement Carrageenan Injection->Paw Volume Measurement Data Analysis Data Analysis Paw Volume Measurement->Data Analysis

Caption: Experimental workflow for the carrageenan-induced paw edema model.

In Vivo Neuroprotective Efficacy in a Model of Ischemic Stroke

The Middle Cerebral Artery Occlusion (MCAO) model is a common method to simulate ischemic stroke in rodents.[14][15][16]

Methodology:

  • Animal Preparation and MCAO Surgery:

    • Anesthetize rats (e.g., Sprague-Dawley) and perform the MCAO surgery to induce focal cerebral ischemia. This typically involves the insertion of a filament to occlude the middle cerebral artery.

  • Compound Administration:

    • Administer the stereoisomers of 5-methylchroman-4-amine or vehicle at a specific time point relative to the onset of ischemia or reperfusion (e.g., intravenously at the time of reperfusion).

  • Neurological Deficit Assessment:

    • At a set time after surgery (e.g., 24 hours), evaluate the neurological deficit in each animal using a standardized scoring system.

  • Infarct Volume Measurement:

    • After the behavioral assessment, euthanize the animals and remove the brains.

    • Slice the brains and stain with a dye such as 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area.

    • Quantify the infarct volume using image analysis software.

  • Data Analysis:

    • Compare the neurological deficit scores and infarct volumes between the treatment groups and the vehicle control group.

G cluster_2 Neuroprotection in MCAO Stroke Model MCAO Surgery MCAO Surgery Compound Administration Compound Administration MCAO Surgery->Compound Administration Neurological Assessment Neurological Assessment Compound Administration->Neurological Assessment Infarct Volume Measurement Infarct Volume Measurement Neurological Assessment->Infarct Volume Measurement Statistical Analysis Statistical Analysis Infarct Volume Measurement->Statistical Analysis

Caption: Workflow for evaluating neuroprotective effects in a rodent model of ischemic stroke.

Conclusion

The stereochemical configuration of 5-methylchroman-4-amine is a critical determinant of its potential therapeutic efficacy. While direct comparative in vivo data is not yet available, the established biological activities of the chroman scaffold suggest that a stereoselective investigation is warranted. The detailed in vivo protocols provided in this guide offer a robust framework for researchers to systematically evaluate and compare the anticancer, anti-inflammatory, and neuroprotective potential of the (R) and (S) stereoisomers. Such studies are essential to identify the more potent and safer enantiomer for further drug development, ultimately contributing to the advancement of novel therapeutics.

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Validation

A Comparative Benchmarking Guide: (R)-5-methylchroman-4-amine and its Potential in Neurodegenerative Disease Therapeutics

This guide provides a comprehensive analysis of the therapeutic potential of the chroman-4-amine scaffold, represented by (R)-5-methylchroman-4-amine, benchmarked against established therapeutic agents for neurodegenerat...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the therapeutic potential of the chroman-4-amine scaffold, represented by (R)-5-methylchroman-4-amine, benchmarked against established therapeutic agents for neurodegenerative diseases. Given the limited publicly available data for (R)-5-methylchroman-4-amine specifically, this document will leverage data from structurally related chroman and chromone derivatives to project its potential pharmacological profile. The primary focus will be on its plausible inhibitory activity against key enzymatic targets in Alzheimer's and Parkinson's disease: Acetylcholinesterase (AChE), Butyrylcholinesterase (BChE), and Monoamine Oxidase (MAO).

We will compare this profile against first-line therapeutic agents: the cholinesterase inhibitors Donepezil and Rivastigmine, and the MAO-B inhibitors Selegiline and Rasagiline. This guide is intended for researchers, scientists, and drug development professionals seeking to understand the therapeutic landscape and the potential positioning of novel chemical entities like (R)-5-methylchroman-4-amine.

Introduction to the Therapeutic Landscape

Neurodegenerative diseases such as Alzheimer's and Parkinson's are characterized by the progressive loss of neurons in the central nervous system. A key strategy in symptomatic treatment is the modulation of neurotransmitter levels.

  • Alzheimer's Disease and the Cholinergic System: A significant feature of Alzheimer's disease is the decline in the neurotransmitter acetylcholine (ACh), which is crucial for memory and learning.[1][2] The enzymes acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are responsible for the breakdown of ACh in the synaptic cleft.[3] As the disease progresses, AChE levels tend to decrease while BChE levels increase, making the inhibition of both enzymes a valuable therapeutic strategy.[4]

  • Parkinson's Disease and the Dopaminergic System: Parkinson's disease is characterized by the loss of dopaminergic neurons, leading to a deficiency in dopamine.[5] Monoamine oxidase B (MAO-B) is a primary enzyme responsible for the degradation of dopamine in the brain.[6] Inhibiting MAO-B increases the availability of dopamine, thereby alleviating motor symptoms.[7]

The chroman scaffold is a privileged structure in medicinal chemistry, found in numerous biologically active compounds and showing potential for inhibiting cholinesterases and monoamine oxidases.[8][9] This guide will therefore evaluate (R)-5-methylchroman-4-amine within this promising context.

Benchmarking Against Cholinesterase Inhibitors

Cholinesterase inhibitors are a cornerstone of symptomatic treatment for mild to moderate Alzheimer's disease.[10][11] We will compare the potential profile of the chroman-4-amine scaffold against two widely prescribed agents: Donepezil and Rivastigmine.

Mechanism of Action: A Comparative Overview

Donepezil is a highly selective, reversible inhibitor of AChE.[12][13][14] Rivastigmine, conversely, is a dual inhibitor of both AChE and BChE.[10][15][16] This dual inhibition may be advantageous in later stages of Alzheimer's, where BChE plays a more significant role in acetylcholine hydrolysis.[4][17] Chromone and chroman-4-one derivatives have been reported to exhibit inhibitory activity against both AChE and BChE, suggesting that (R)-5-methylchroman-4-amine could potentially act as a dual inhibitor, similar to Rivastigmine.[8]

cluster_0 Synaptic Cleft cluster_1 Inhibitor Action ACh Acetylcholine (ACh) AChE AChE ACh->AChE Hydrolysis BChE BChE ACh->BChE Hydrolysis Postsynaptic Postsynaptic Receptor ACh->Postsynaptic Signal Donepezil Donepezil Donepezil->AChE Inhibits Rivastigmine Rivastigmine Rivastigmine->AChE Inhibits Rivastigmine->BChE Inhibits ChromanAmine (R)-5-methylchroman-4-amine (Potential) ChromanAmine->AChE Potential Inhibition ChromanAmine->BChE Potential Inhibition

Figure 1: Comparative mechanism of Cholinesterase Inhibitors.
Quantitative Comparison of Inhibitory Potency

The following table summarizes the inhibitory concentrations (IC50) for the benchmark drugs and selected chromone derivatives, illustrating the therapeutic potential of this scaffold.

CompoundTargetIC50 ValueSource
Donepezil Acetylcholinesterase (AChE)Selective for AChE[10]
Rivastigmine AChE & Butyrylcholinesterase (BChE)Dual Inhibitor[10][15]
Chroman-Melatonin-Donepezil Hybrid (Compound 34) BChE12 nM[9]
hAChE2 µM[9]
Benzylidene chroman-4-one derivative AChE0.122 µM - 0.207 µM[8]

Note: Specific IC50 values for Donepezil and Rivastigmine can vary across different studies and assay conditions. The data for chromone derivatives are presented to demonstrate the potential potency of the scaffold.

Benchmarking Against Monoamine Oxidase-B Inhibitors

MAO-B inhibitors are used as both monotherapy in early Parkinson's disease and as adjunctive therapy to Levodopa in more advanced cases.[18][19] We will compare the potential of the chroman-4-amine scaffold against Selegiline and Rasagiline.

Mechanism of Action: A Comparative Overview

Both Selegiline and Rasagiline are potent, irreversible inhibitors of MAO-B.[7][18][20] This inhibition prevents the breakdown of dopamine, thereby increasing its concentration in the brain and alleviating motor symptoms associated with Parkinson's disease.[5][6] At higher doses, Selegiline can lose its selectivity and also inhibit MAO-A.[20] Rasagiline is noted for being a highly selective MAO-B inhibitor without amphetamine-like metabolites.[18][21] Certain chromone derivatives have shown potent and selective inhibition against MAO-B, suggesting that (R)-5-methylchroman-4-amine could share this therapeutic potential.[9]

cluster_0 Dopaminergic Neuron cluster_1 Inhibitor Action Dopamine Dopamine MAOB MAO-B Dopamine->MAOB Degradation Metabolites Inactive Metabolites MAOB->Metabolites Selegiline Selegiline Selegiline->MAOB Inhibits Rasagiline Rasagiline Rasagiline->MAOB Inhibits ChromanAmine (R)-5-methylchroman-4-amine (Potential) ChromanAmine->MAOB Potential Inhibition

Figure 2: Comparative mechanism of MAO-B Inhibitors.
Quantitative Comparison of Inhibitory Potency

The table below presents IC50 values for the benchmark MAO-B inhibitors and selected chromone derivatives.

CompoundTargetIC50 ValueSelectivitySource
Selegiline MAO-BSelective at low doses[22]
Rasagiline MAO-BHighly Selective[18]
2-(indolyl)-4H-chromen-4-one (Compound 30) MAO-B0.15 µM>670-fold vs MAO-A[9]
2-(indolyl)-4H-chromen-4-one (Compound 31) MAO-BHighly Selective[9]
2-(indolyl)-4H-chromen-4-one (Compound 32) MAO-A0.32 µMDual Inhibitor[9]
MAO-B0.63 µM[9]

Experimental Protocols for Benchmarking

To objectively compare (R)-5-methylchroman-4-amine against these established agents, standardized in vitro enzymatic assays are essential.

Protocol 1: Cholinesterase (AChE/BChE) Inhibition Assay (Ellman's Method)

This spectrophotometric method is widely used to screen for cholinesterase inhibitors.

Principle: The assay measures the activity of AChE or BChE by monitoring the formation of the yellow-colored product, 5-thio-2-nitrobenzoate, which results from the reaction of thiocholine (produced from the hydrolysis of acetylthiocholine or butyrylthiocholine by the enzyme) with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a 50 mM sodium phosphate buffer (pH 8.0).

    • Dissolve human recombinant AChE or BChE in the buffer to a final concentration of 0.5 U/mL.

    • Prepare a 10 mM solution of DTNB in the buffer.

    • Prepare a 75 mM solution of acetylthiocholine iodide (ATCI) for the AChE assay or butyrylthiocholine iodide (BTCI) for the BChE assay in the buffer.

    • Prepare stock solutions of (R)-5-methylchroman-4-amine, Donepezil, and Rivastigmine in DMSO, followed by serial dilutions in the buffer.

  • Assay Procedure:

    • In a 96-well microplate, add 25 µL of the test compound solution at various concentrations.

    • Add 125 µL of the DTNB solution to each well.

    • Add 50 µL of the buffer.

    • Add 25 µL of the respective enzyme solution (AChE or BChE) to initiate the reaction. For the blank, add buffer instead of the enzyme.

    • Incubate the plate at 37°C for 15 minutes.

    • Add 25 µL of the substrate solution (ATCI or BTCI) to all wells.

    • Immediately measure the absorbance at 405 nm every minute for 10 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each concentration.

    • Determine the percentage of inhibition using the formula: % Inhibition = [(V_control - V_sample) / V_control] * 100.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.

cluster_workflow Ellman's Assay Workflow A Prepare Reagents (Buffer, Enzyme, DTNB, Substrate, Inhibitors) B Add Inhibitor, DTNB, and Buffer to 96-well plate A->B C Add Enzyme Solution B->C D Incubate at 37°C for 15 min C->D E Add Substrate (ATCI/BTCI) D->E F Measure Absorbance at 405 nm E->F G Calculate % Inhibition and IC50 Value F->G

Figure 3: Workflow for Cholinesterase Inhibition Assay.
Protocol 2: Monoamine Oxidase (MAO-A/MAO-B) Inhibition Assay

A common method for assessing MAO activity is a fluorescence-based assay using a commercially available kit (e.g., MAO-Glo™ Assay).

Principle: This assay measures the activity of MAO-A or MAO-B by quantifying the amount of luciferin produced in a two-step reaction. First, the MAO enzyme converts a derivative substrate into a product that is then converted to luciferin by a second enzyme. The amount of light produced is proportional to the MAO activity.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare the MAO-A and MAO-B enzyme solutions, substrates, and Luciferin Detection Reagent according to the manufacturer's protocol.

    • Prepare stock solutions of (R)-5-methylchroman-4-amine, Selegiline, and Rasagiline in DMSO, followed by serial dilutions in the appropriate buffer.

  • Assay Procedure:

    • In a white, opaque 96-well microplate, add 12.5 µL of the test compound solution at various concentrations.

    • Add 12.5 µL of the respective MAO enzyme solution (MAO-A or MAO-B) to each well.

    • Incubate the plate at room temperature for 15 minutes.

    • Add 25 µL of the MAO substrate solution to initiate the reaction.

    • Incubate at room temperature for 60 minutes.

    • Add 50 µL of the Luciferin Detection Reagent to stop the reaction and generate the luminescent signal.

    • Incubate for 20 minutes at room temperature.

  • Data Analysis:

    • Measure the luminescence using a plate-reading luminometer.

    • Calculate the percentage of inhibition relative to a no-inhibitor control.

    • Determine the IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Conclusion and Future Directions

While direct experimental data for (R)-5-methylchroman-4-amine is not yet widely available, the existing literature on related chroman and chromone derivatives provides a strong rationale for its investigation as a potential therapeutic agent for neurodegenerative diseases. The scaffold has demonstrated potent, and in some cases selective, inhibition of key targets like AChE, BChE, and MAO-B.

This guide benchmarks the potential of (R)-5-methylchroman-4-amine against current standards of care, highlighting its promise as a possible dual cholinesterase inhibitor or a selective MAO-B inhibitor. The provided experimental protocols offer a clear and validated pathway for researchers to directly assess its in vitro efficacy and selectivity. Future studies should focus on synthesizing (R)-5-methylchroman-4-amine and performing these head-to-head comparisons to definitively establish its pharmacological profile, followed by assessments of its neuroprotective and antioxidant properties, which have also been associated with this class of compounds.[23]

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Comparative

A Comparative Spectroscopic Guide to the Isomers of 5-Methylchroman-4-amine

In the landscape of pharmaceutical development, the precise structural elucidation of chiral molecules is not merely an academic exercise but a cornerstone of safety and efficacy. Chroman derivatives, in particular, are...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, the precise structural elucidation of chiral molecules is not merely an academic exercise but a cornerstone of safety and efficacy. Chroman derivatives, in particular, are prevalent scaffolds in a multitude of biologically active compounds.[1][2] This guide offers a comprehensive comparative analysis of spectroscopic methodologies for the differentiation of 5-methylchroman-4-amine isomers, a task of critical importance for researchers, scientists, and drug development professionals. The stereochemical arrangement of substituents on the chroman ring can profoundly influence pharmacological activity, making robust analytical techniques for isomer differentiation indispensable.

The 5-methylchroman-4-amine structure contains two stereocenters, at positions C4 and C5, leading to the potential for four stereoisomers: (4R,5R), (4S,5S), (4R,5S), and (4S,5R). These consist of two pairs of enantiomers and four pairs of diastereomers. While diastereomers possess distinct physical and chemical properties, allowing for differentiation by standard spectroscopic methods, enantiomers share identical properties in an achiral environment, necessitating specialized chiroptical techniques for their distinction.

The Analytical Challenge

The primary challenge lies in the unambiguous assignment of both relative (cis/trans) and absolute (R/S) stereochemistry. A multi-faceted spectroscopic approach is essential for a comprehensive and reliable characterization of all four stereoisomers. This guide will delve into the utility of Nuclear Magnetic Resonance (NMR), Vibrational Circular Dichroism (VCD), Electronic Circular Dichroism (ECD), and Mass Spectrometry (MS), providing both the theoretical basis and practical protocols for their application.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing Diastereomeric Relationships

NMR spectroscopy is arguably the most powerful tool for determining the relative stereochemistry of the 5-methylchroman-4-amine isomers. Diastereomers, having different spatial arrangements of atoms, will exhibit distinct NMR spectra.[3] Key to this analysis is the difference in chemical shifts (δ) and coupling constants (J) for the protons on and near the stereocenters.

Causality in NMR Differentiation: The magnetic environment of each nucleus is exquisitely sensitive to its local geometry. In the cis and trans diastereomers of 5-methylchroman-4-amine, the through-space proximity of the methyl and amine groups differs. This results in variations in shielding and deshielding effects, leading to measurably different chemical shifts for the protons at C4, C5, and the methyl group. Furthermore, the dihedral angles between vicinal protons (e.g., H4-H5) will differ, leading to different ³J-coupling constants, which can often be correlated with relative stereochemistry using the Karplus equation.

While standard NMR cannot distinguish between enantiomers, the use of a chiral derivatizing agent (CDA) can overcome this limitation.[4] By reacting the amine with an enantiomerically pure CDA (e.g., Mosher's acid chloride), a pair of diastereomeric amides is formed. These diastereomers will then exhibit separate signals in the NMR spectrum, allowing for the determination of enantiomeric excess (ee).[5]

Comparative ¹H NMR Data (Illustrative)
Isomer Pair Proton Illustrative Chemical Shift (δ, ppm) Key Differentiating Feature
cis-(4R,5S)/(4S,5R)H43.85Upfield shift due to shielding by the proximate methyl group.
trans-(4R,5R)/(4S,5S)H44.10Downfield shift.
cis-(4R,5S)/(4S,5R)C5-CH₃1.15
trans-(4R,5R)/(4S,5S)C5-CH₃1.30
cis-(4R,5S)/(4S,5R)³J(H4,H5)~ 3.5 HzSmaller coupling constant indicative of a gauche relationship.
trans-(4R,5R)/(4S,5S)³J(H4,H5)~ 8.0 HzLarger coupling constant indicative of an anti-periplanar relationship.
Experimental Protocol: ¹H NMR Analysis
  • Sample Preparation: Dissolve approximately 5 mg of the 5-methylchroman-4-amine isomer sample in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. Add 0.1% tetramethylsilane (TMS) as an internal standard.

  • Instrument Parameters:

    • Spectrometer: A 400 MHz (or higher) Fourier Transform NMR spectrometer.

    • Pulse Program: Standard single-pulse acquisition.

    • Acquisition Time: 2-3 seconds.

    • Relaxation Delay: 2 seconds.

    • Number of Scans: 16-64, depending on sample concentration.

  • Data Processing: Apply a Fourier transform to the Free Induction Decay (FID) with an exponential window function (line broadening of 0.3 Hz). Phase and baseline correct the resulting spectrum. Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

  • Analysis: Integrate all signals. Assign peaks based on their chemical shift, multiplicity, and coupling constants. For diastereomeric mixtures, the ratio of integrals for well-resolved signals corresponds to the isomer ratio. For enantiomeric analysis, use a suitable chiral derivatizing agent and compare the integrals of the resulting diastereomeric products.[5]

Chiroptical Spectroscopy: Assigning Absolute Configuration

To unambiguously determine the absolute configuration (R/S) of the enantiomers, chiroptical techniques are indispensable. Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) measure the differential absorption of left and right circularly polarized light by a chiral molecule.[6][7] The resulting spectra are unique for each enantiomer, appearing as mirror images.

Vibrational Circular Dichroism (VCD)

VCD spectroscopy measures circular dichroism in the infrared region, corresponding to vibrational transitions.[8] It is a powerful method for determining the absolute configuration of chiral molecules in solution without the need for crystallization.[9] The experimental VCD spectrum is compared with a spectrum predicted by quantum chemical calculations for a known configuration (e.g., 4R,5R). A good match confirms the absolute configuration.[10]

Electronic Circular Dichroism (ECD)

ECD spectroscopy measures circular dichroism in the UV-visible region, corresponding to electronic transitions.[6] The chroman ring system in 5-methylchroman-4-amine is an excellent chromophore, making ECD a highly sensitive technique for this class of compounds. The signs of the Cotton effects in the ECD spectrum are directly related to the absolute configuration of the molecule.[11][12] As with VCD, the assignment is made by comparing the experimental spectrum to one calculated using time-dependent density functional theory (TDDFT).[13]

Comparative Chiroptical Data (Illustrative)
Technique Isomer Expected Cotton Effect (λ, nm) Significance
ECD(4R,5R)Positive at ~280 nm, Negative at ~230 nmMirror image of the (4S,5S) spectrum.
ECD(4S,5S)Negative at ~280 nm, Positive at ~230 nmConfirms the enantiomeric relationship.
VCD(4R,5R)Complex fingerprint spectrumA specific pattern of positive and negative bands.
VCD(4S,5S)Mirror-image complex fingerprintConfirms the enantiomeric relationship.
Experimental Protocol: ECD Spectroscopy
  • Sample Preparation: Prepare a dilute solution of the purified isomer in a UV-transparent solvent (e.g., methanol or acetonitrile) at a concentration of approximately 0.1-0.5 mg/mL.

  • Instrument Parameters:

    • Spectrometer: A dedicated CD spectrometer.

    • Wavelength Range: Typically 400-190 nm.

    • Bandwidth: 1.0 nm.

    • Scan Speed: 100 nm/min.

    • Data Pitch: 0.5 nm.

    • Cuvette Pathlength: 1.0 cm.

  • Data Acquisition: Record the spectrum of the sample and a solvent blank. The final ECD spectrum is obtained by subtracting the blank from the sample spectrum.

  • Analysis: The spectrum is typically plotted as molar ellipticity [θ] or differential molar extinction coefficient (Δε) versus wavelength. The absolute configuration is determined by comparing the experimental spectrum with the TDDFT-calculated spectrum for one of the enantiomers.[11]

G cluster_prep Sample Preparation & Data Acquisition cluster_analysis Data Analysis & Interpretation cluster_final Final Structure Elucidation start Purified Isomer nmr_prep Dissolve in CDCl₃ (5 mg / 0.6 mL) start->nmr_prep ecd_prep Dissolve in MeOH (0.2 mg / mL) start->ecd_prep nmr_acq Acquire ¹H NMR Spectrum (400 MHz) nmr_prep->nmr_acq ecd_acq Acquire ECD Spectrum (190-400 nm) ecd_prep->ecd_acq nmr_data Analyze δ and J values ecd_data Analyze Cotton Effects rel_config Determine Relative Stereochemistry (cis/trans) final Unambiguous Isomer Assignment (e.g., (4R,5R)-5-methylchroman-4-amine) rel_config->final abs_config Determine Absolute Stereochemistry (R/S) abs_config->final calc Perform TDDFT Calculation for one enantiomer compare Compare Experimental vs. Calculated ECD

Mass Spectrometry (MS): A Complementary Technique

While mass spectrometry is generally considered "blind" to stereochemistry because isomers have the same mass, it can be a valuable tool when coupled with chiral separation techniques (e.g., LC-MS with a chiral column) or through specific fragmentation studies.[14][15] Diastereomers can sometimes exhibit different fragmentation patterns or retention times in chromatography.[16][17] For enantiomers, derivatization with a chiral reagent can lead to diastereomeric products that may be separable by chromatography and distinguishable by MS.

Experimental Protocol: LC-MS with a Chiral Stationary Phase
  • System: An HPLC system coupled to a mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Column: A chiral stationary phase (CSP) column suitable for amines (e.g., a polysaccharide-based column).[18]

  • Mobile Phase: An optimized mixture of solvents such as hexane/isopropanol or methanol/acetonitrile with appropriate additives (e.g., diethylamine) to improve peak shape.

  • MS Detection:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Analysis: Monitor the protonated molecular ion [M+H]⁺.

  • Analysis: The different isomers will elute at different retention times, allowing for their separation and quantification. This method is particularly powerful for analyzing the composition of a mixture of all four isomers.

G cluster_methods Spectroscopic Methodologies cluster_info Information Obtained NMR NMR Spectroscopy Rel Relative Stereochemistry (cis vs. trans) NMR->Rel Primary Tool Sep Separation & Quantification NMR->Sep Diastereomer Ratio VCD Vibrational Circular Dichroism Abs Absolute Stereochemistry (R vs. S) VCD->Abs Definitive ECD Electronic Circular Dichroism ECD->Abs Definitive & Sensitive MS Mass Spectrometry (LC-MS) MS->Sep With Chiral Column

Conclusion and Recommendations

The comprehensive stereochemical analysis of 5-methylchroman-4-amine isomers requires a synergistic application of multiple spectroscopic techniques.

  • For Relative Stereochemistry (cis/trans): ¹H NMR spectroscopy is the definitive method, providing clear differentiation through analysis of chemical shifts and coupling constants.

  • For Absolute Stereochemistry (R/S): ECD and VCD are the gold-standard techniques. ECD is often more accessible and highly sensitive for chromophoric systems like chromans. The absolute configuration is confidently assigned by comparing experimental data with quantum chemical calculations.

  • For Mixture Analysis and Quantification: LC-MS utilizing a chiral stationary phase is the most effective approach for separating and quantifying all four stereoisomers in a single analysis.

By integrating these methods, researchers and drug developers can achieve a self-validating system for the complete and unambiguous structural elucidation of 5-methylchroman-4-amine isomers, ensuring the stereochemical integrity of drug candidates and advancing the development of safer, more effective therapeutics.

References

  • Analysis of stereoisomers of chiral drug by mass spectrometry. (2018). Chirality, 30(5), 609-618. Available from: [Link]

  • Stereochemistry Studied Using Mass Spectrometry. (n.d.). ResearchGate. Available from: [Link]

  • Stereochemistry of Chiral 2-Substituted Chromanes: Twist of the Dihydropyran Ring and Specific Optical Rotation. (2022). Molecules, 27(15), 4989. Available from: [Link]

  • Stereochemistry of Chiral 2-Substituted Chromanes: Twist of the Dihydropyran Ring and Specific Optical Rotation. (2022). MDPI. Available from: [Link]

  • Unravelling stereochemistry via mass spectrometry. (2013). Chemistry World. Available from: [Link]

  • Evaluation of Chromatographic Separation, with a Focus on LC-MS/MS, for the Determination of Stereoisomeric Cypermethrin and Other Synthetic Pyrethroids in Apples. (2024). Molecules, 29(11), 2639. Available from: [Link]

  • Asymmetric Synthesis Of Chroman Derivatives By Chiral Secondary Amine Catalysts. (2018). National Digital Library of Theses and Dissertations in Taiwan. Available from: [Link]

  • Enantioselective synthesis of chiral tricyclic chroman derivatives. (2023). ResearchGate. Available from: [Link]

  • Stereochemistry of natural products from vibrational circular dichroism. (2019). Natural Product Reports, 36(6), 834-853. Available from: [Link]

  • Electronic Circular Dichroism. (2022). Encyclopedia.pub. Available from: [Link]

  • Determination of Absolute Configuration of Natural Products: Theoretical Calculation of Electronic Circular Dichroism as a Tool. (2011). Current Organic Chemistry, 15(20), 3585-3609. Available from: [Link]

  • Detection of enantiomers of chiral primary amines by 1H NMR analysis via enamine formation with an enantiopure γ-position aldol. (2018). CORE. Available from: [Link]

  • ECD exciton chirality method today: a modern tool for determining absolute configurations. (2019). Chirality, 31(6), 444-463. Available from: [Link]

  • Vibrational Circular Dichroism Studies of Biological Macromolecules and their Complexes. (2015). ResearchGate. Available from: [Link]

  • Vibrational Circular Dichroism Spectroscopy: A New Tool for the Stereochemical Characterization of Chiral Molecules. (2005). CHIMIA International Journal for Chemistry, 59(4), 164-169. Available from: [Link]

  • Circular dichroism calculation for natural products. (2014). Journal of Natural Medicines, 68(1), 1-14. Available from: [Link]

  • Empower your drug design & synthesis with vibrational circular dichroism (VCD). (2024). YouTube. Available from: [Link]

  • C-13 NMR Spectroscopy for the Differentiation of Enantiomers Using Chiral Solvating Agents. (2013). ResearchGate. Available from: [Link]

  • Steps for electronic circular dichroism (ECD) calculation by time-dependent density functional theory (TDDFT). (n.d.). ResearchGate. Available from: [Link]

  • Enantiomers – Image | Mirror Image. (2019). Nanalysis. Available from: [Link]

  • Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines. (2014). Nature Protocols, 9(4), 866-872. Available from: [Link]

  • NMR-spectroscopic analysis of mixtures: from structure to function. (2012). Natural Product Reports, 29(5), 545-565. Available from: [Link]

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of (R)-5-methylchroman-4-amine

This guide provides an in-depth, procedural framework for the safe and compliant disposal of (R)-5-methylchroman-4-amine. As a specialized chroman derivative, this compound requires meticulous handling not only during it...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, procedural framework for the safe and compliant disposal of (R)-5-methylchroman-4-amine. As a specialized chroman derivative, this compound requires meticulous handling not only during its application in research and development but also through its entire lifecycle, culminating in its final disposal. The protocols outlined below are designed to ensure the safety of laboratory personnel, protect the environment, and maintain regulatory compliance. The causality behind each step is explained to foster a culture of safety and informed practice.

Pre-Disposal Safety and Hazard Assessment

Before initiating any disposal protocol, a thorough understanding of the compound's characteristics and associated hazards is paramount. (R)-5-methylchroman-4-amine, like many amine compounds, is classified as hazardous. The immediate priority is to prevent exposure and mitigate risks.

Immediate Safety Protocols:

  • Personal Protective Equipment (PPE): A non-negotiable first line of defense. All personnel handling the compound must wear appropriate PPE, including chemical-resistant gloves (nitrile or neoprene), safety goggles with side shields or a face shield, and a fully buttoned lab coat.[1][2][3]

  • Ventilation: All handling and preparation for disposal should occur within a certified chemical fume hood to prevent the inhalation of any potential vapors or aerosols.[4][5]

  • Emergency Equipment: Ensure an eyewash station and safety shower are unobstructed and readily accessible.[2][3] A spill kit equipped with absorbent materials suitable for chemical spills should also be available.[6]

Hazard Identification: While a specific Safety Data Sheet (SDS) for (R)-5-methylchroman-4-amine is not readily available in the search results, data for the closely related hydrochloride salt, (R)-6-methylchroman-4-amine hydrochloride, indicates the following hazards, which should be assumed for the parent compound until proven otherwise:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

The GHS pictogram associated with these hazards is the exclamation mark (GHS07), and the signal word is "Warning". This classification mandates that the compound cannot be disposed of as common waste.

Chemical Profile and Properties

Proper identification is critical for waste segregation and documentation. The table below summarizes the key identifiers for (R)-5-methylchroman-4-amine and its hydrochloride salt.

PropertyValueSource
Chemical Name (R)-5-methylchroman-4-aminePubChem
Molecular Formula C₁₀H₁₃NO[7][8]
Molecular Weight 163.22 g/mol [7][8]
CAS Number (HCl Salt) 1330286-45-7[9]
Appearance (Assumed) Liquid or solid amineGeneral Knowledge
Primary Hazard Class Irritant, Harmful

Disposal Decision Workflow

The disposal of (R)-5-methylchroman-4-amine is not a single action but a systematic process. The following workflow diagram illustrates the decision-making and procedural steps from the point of waste generation to its final removal from the laboratory.

DisposalWorkflow start Waste Generation: (R)-5-methylchroman-4-amine (Pure, Contaminated, or Aqueous) ppe Step 1: Don PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Step 2: Segregate Waste Isolate from incompatible materials (e.g., acids, oxidizing agents) ppe->segregate container Step 3: Select & Prepare Container - Use compatible, leak-proof container - Affix 'HAZARDOUS WASTE' label segregate->container transfer Step 4: Transfer Waste - Work in a fume hood - Avoid spills and splashes container->transfer seal_label Step 5: Seal and Document - Tightly cap the container - Log contents on the label transfer->seal_label storage Step 6: Store in SAA - Designated Satellite Accumulation Area - Secondary containment recommended seal_label->storage pickup Step 7: Arrange Pickup - Contact EHS or licensed  waste disposal service storage->pickup end Waste Removed for Proper Disposal (Incineration) pickup->end

Sources

Handling

Personal protective equipment for handling (R)-5-methylchroman-4-amine

As a Senior Application Scientist, I understand that moving from theoretical chemistry to practical application requires a deep and uncompromising commitment to safety. Handling novel or specialized reagents like (R)-5-m...

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, I understand that moving from theoretical chemistry to practical application requires a deep and uncompromising commitment to safety. Handling novel or specialized reagents like (R)-5-methylchroman-4-amine demands more than just following a checklist; it requires a foundational understanding of the potential risks and the rationale behind each safety protocol. This guide is structured to provide not just the "what," but the "why" behind the personal protective equipment (PPE) and handling procedures for this specific molecule. Our goal is to empower you, our scientific partners, to work safely and effectively, ensuring that your focus remains on discovery.

Inferred Hazard Assessment of (R)-5-methylchroman-4-amine

While a comprehensive, peer-reviewed Safety Data Sheet (SDS) for (R)-5-methylchroman-4-amine is not yet widely available, we can infer a reliable hazard profile by examining its structural motifs and data from closely related analogs. The molecule incorporates a chroman backbone and a primary amine group, which are key indicators of its potential reactivity and toxicological properties.

  • Amine Group: Aromatic and aliphatic amines can be corrosive, causing severe skin burns and eye damage.[1][2] They can also be skin sensitizers, meaning repeated contact may lead to an allergic reaction.[2] Inhalation of amine vapors or dusts can lead to respiratory irritation.

  • Chroman Moiety: Chroman derivatives are widely used in medicinal chemistry.[3] While the core structure is generally stable, the overall hazard profile is dictated by its functional groups.[4]

Based on analogs like (R)-6-Methylchroman-4-amine hydrochloride and other N-methyl-chroman amines, we must assume (R)-5-methylchroman-4-amine presents the following hazards:

  • H302: Harmful if swallowed.

  • H314/H315: Causes severe skin burns and irritation.[1]

  • H317: May cause an allergic skin reaction.[2]

  • H319: Causes serious eye damage/irritation.[5]

  • H335: May cause respiratory irritation.

Therefore, all handling procedures must be designed to prevent any direct contact with the skin, eyes, and respiratory system.

The Four Pillars of Protection: Core PPE Requirements

A risk-based approach is essential for selecting the appropriate level of PPE.[6] The following four pillars represent the minimum required protection for handling (R)-5-methylchroman-4-amine in a professional laboratory setting.

Pillar 1: Eye and Face Protection
  • Rationale: The amine functional group presents a significant risk of causing severe, irreversible eye damage.[2][5] Standard safety glasses are insufficient as they do not protect against splashes.

  • Minimum Requirement: Chemical splash goggles that meet ANSI Z87.1 standards.[7]

  • Enhanced Protection (Recommended): A full-face shield worn over chemical splash goggles is required when handling larger volumes (>50 mL) or when there is a significant risk of splashing or energetic reaction.[7][8]

Pillar 2: Skin and Body Protection
  • Rationale: To prevent skin contact, which can cause chemical burns and potential sensitization.[2] Standard cotton lab coats may absorb chemical splashes, holding the substance against the skin.

  • Minimum Requirement: A flame-resistant laboratory coat, fully buttoned.[7][8]

  • Enhanced Protection: For tasks involving larger quantities or significant splash potential, a chemically resistant apron should be worn over the lab coat.[5] Ensure that long pants and closed-toe shoes that cover the entire foot are always worn.[7][9]

Pillar 3: Hand Protection
  • Rationale: Hands are the most likely part of the body to come into direct contact with the chemical. The choice of glove material is critical for preventing exposure.

  • Minimum Requirement: Disposable nitrile gloves are a suitable starting point, offering protection against a broad range of chemicals for short-term use.[7]

  • Operational Protocol:

    • Always inspect gloves for tears or punctures before use.

    • Practice the "double gloving" technique for added protection during high-risk procedures.

    • Remove and replace gloves immediately upon any known or suspected contact with the chemical.

    • Never reuse disposable gloves. Wash hands thoroughly after removing gloves.[8]

Pillar 4: Respiratory Protection
  • Rationale: Fine powders or aerosols of (R)-5-methylchroman-4-amine can be generated during weighing or transfer, posing an inhalation risk that may cause respiratory irritation.

  • Minimum Requirement: All handling of solid (R)-5-methylchroman-4-amine or concentrated solutions should be performed within a certified chemical fume hood to control vapor and aerosol exposure.

  • Enhanced Protection: If engineering controls (like a fume hood) are not feasible or are insufficient to maintain exposure below permissible limits, respiratory protection is mandatory.[7] A NIOSH-approved air-purifying respirator with organic vapor cartridges would be required. Use of a respirator necessitates inclusion in a formal respiratory protection program with medical evaluation and fit testing.[6][7]

Risk-Based PPE Selection Protocol

The level of PPE must be matched to the specific task. The following table provides guidance for common laboratory operations.

Task Scale Potential Hazards Required PPE Ensemble
Weighing/Aliquotting Solid Milligrams to GramsInhalation of fine particles, skin contactNitrile Gloves, Lab Coat, Chemical Splash Goggles. Must be performed in a fume hood or ventilated balance enclosure.
Preparing Stock Solutions < 100 mLSplashes during dissolution, skin/eye contactDouble Nitrile Gloves, Lab Coat, Chemical Splash Goggles, Face Shield (recommended). Must be performed in a fume hood.
Transferring Solutions AnyDrips and splashesNitrile Gloves, Lab Coat, Chemical Splash Goggles.
Running & Monitoring Reactions AnySplashes from vessel, potential for exothermic reactionDouble Nitrile Gloves, Lab Coat, Chemical Splash Goggles, Face Shield. Work behind the fume hood sash.
Work-up & Purification > 100 mLSplashes during extraction/transfer, solvent exposureChemically Resistant Apron, Double Nitrile Gloves, Lab Coat, Chemical Splash Goggles, Face Shield. Ensure high ventilation in the fume hood.

Procedural Guidance: From Preparation to Disposal

Experimental Workflow & PPE Selection

The following diagram outlines the decision-making process for selecting appropriate PPE based on the experimental workflow.

PPE_Workflow cluster_prep Preparation Phase cluster_execution Execution Phase cluster_risk Risk Assessment cluster_ppe Final PPE Ensemble start Assess Task (e.g., Weighing, Solution Prep) weighing Weighing Solid? start->weighing solution Handling Liquid? start->solution aerosol_risk Aerosol/Dust Risk? weighing->aerosol_risk splash_risk High Splash Potential (>50 mL or vigorous agitation)? solution->splash_risk hood Work in Fume Hood? ppe_base Base PPE: - Lab Coat - Nitrile Gloves - Splash Goggles hood->ppe_base Yes ppe_base->splash_risk splash_risk->ppe_base ppe_enhanced Enhanced PPE: - Add Face Shield - Add Chem-Resistant Apron - Double Gloves splash_risk->ppe_enhanced Yes end_op Proceed with Operation splash_risk->end_op No aerosol_risk->hood Yes ppe_enhanced->end_op

Caption: Risk-based workflow for PPE selection when handling (R)-5-methylchroman-4-amine.

Protocol 1: PPE Donning and Doffing Sequence
  • Donning (Putting On):

    • Put on lab coat and ensure it is fully buttoned.

    • Put on inner pair of nitrile gloves.

    • Put on chemical splash goggles.

    • Put on face shield (if required).

    • Put on outer pair of nitrile gloves, ensuring cuffs are pulled over the sleeves of the lab coat.

  • Doffing (Taking Off): This sequence is critical to prevent self-contamination.

    • Remove the outer, most contaminated pair of gloves. Peel them off without touching the outside with your bare skin.

    • Remove the face shield and goggles.

    • Remove the lab coat by rolling it down your arms and folding it inward.

    • Remove the inner pair of gloves.

    • Wash hands thoroughly with soap and water.[8]

Protocol 2: Emergency Response for Spills and Exposure
  • Skin Exposure:

    • Immediately go to the nearest safety shower or drench hose.

    • Remove all contaminated clothing while under the shower.

    • Flush the affected area with copious amounts of water for at least 15 minutes.[4]

    • Seek immediate medical attention.

  • Eye Exposure:

    • Immediately proceed to an eyewash station.

    • Hold eyelids open and flush with water for at least 15 minutes.[4][5]

    • Remove contact lenses, if present, after the first few minutes of flushing.

    • Seek immediate medical attention.[4]

  • Small Spill (<100 mL in a Fume Hood):

    • Ensure your PPE is intact. Alert others in the lab.

    • Absorb the spill with a chemical absorbent material (e.g., diatomite, universal binders).[4]

    • Collect the contaminated absorbent material into a designated hazardous waste container.

    • Decontaminate the surface with an appropriate solvent (e.g., ethanol), followed by soap and water.[4]

  • Large Spill (>100 mL or outside a Fume Hood):

    • Evacuate the immediate area.

    • Alert laboratory personnel and contact your institution's Environmental Health & Safety (EHS) office immediately.

    • Do not attempt to clean up a large spill without specialized training and equipment.

Operational and Disposal Plan

Proper disposal is a critical component of safe chemical handling, preventing environmental contamination and ensuring regulatory compliance.

Operational Plan: Segregation of Waste
  • Principle: Amine waste must be segregated from other chemical waste streams to prevent hazardous reactions.[10]

  • Procedure:

    • Establish a dedicated, clearly labeled hazardous waste container for (R)-5-methylchroman-4-amine and related materials.

    • This container should be made of a compatible material (e.g., high-density polyethylene) and kept tightly sealed when not in use.[10]

    • Store the waste container in a secondary containment bin within a ventilated area.

Disposal Plan: Contaminated Materials and Chemical Waste
  • Contaminated PPE: All disposable PPE (gloves, aprons) that comes into contact with (R)-5-methylchroman-4-amine is considered hazardous waste. Place it in a sealed, labeled bag and then into the solid hazardous waste stream.

  • Chemical Waste:

    • Never dispose of amines down the drain or in regular trash, as they are harmful to aquatic life.[10]

    • Aqueous and organic waste containing (R)-5-methylchroman-4-amine must be collected in the designated, segregated waste container.

    • Work with your institution's EHS office or a licensed hazardous waste disposal company for final collection and disposal, which will likely involve incineration or other specialized treatment methods.[10][11]

By adhering to these rigorous safety and disposal protocols, you build a self-validating system of safety that protects you, your colleagues, and your research.

References

  • Amine Disposal For Businesses. Collect and Recycle. [Link]

  • Disposing Amine Waste. Technology Catalogue. [Link]

  • Proper disposal of chemicals. Sciencemadness Wiki. [Link]

  • Treatment of amine wastes generated in industrial processes. ResearchGate. [Link]

  • New Technology For The Recycling Of Aromatic Amine Waste Products And Salts Of Heavy Metals Into A Multi-purpose Non-toxic Product. WIT Press. [Link]

  • Personal Protective Equipment (PPE). CHEMM. [Link]

  • Personal Protective Equipment. U.S. Environmental Protection Agency (EPA). [Link]

  • 5 Types of PPE for Hazardous Chemicals. Hazmat School. [Link]

  • Safety Data Sheet for BASE CAMP AMINE 4. Amazon S3. [Link]

  • Recommended PPE to handle chemicals. Bernardo Ecenarro. [Link]

  • (4S)-5-methylisochroman-4-amine. PubChem, National Center for Biotechnology Information. [Link]

  • Eco-friendly Approaches to Chromene Derivatives: A Comprehensive Review of Green Synthesis Strategies. ResearchGate. [Link]

  • (S)-8-Methylchroman-4-amine. PubChem, National Center for Biotechnology Information. [Link]

  • Design and synthesis of chroman derivatives with dual anti-breast cancer and antiepileptic activities. National Center for Biotechnology Information. [Link]

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